6-Chloro-2-methyl-2H-indazol-5-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methylindazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZNRFJEBAPCCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 6-Chloro-2-methyl-2H-indazol-5-amine
Introduction: The Significance of Substituted Indazoles in Modern Drug Discovery
Indazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile biological activities, ranging from anti-inflammatory to potent anticancer properties, have cemented their importance in drug development pipelines. The precise substitution pattern on the indazole ring is critical, as even minor positional changes can dramatically alter a compound's pharmacological profile. The subject of this guide, 6-chloro-2-methyl-2H-indazol-5-amine, is a key intermediate in the synthesis of novel therapeutics, including Ensitrelvir, a potential treatment for COVID-19.[1]
The unequivocal determination of its structure is paramount for ensuring the integrity of downstream synthesis, meeting regulatory requirements, and understanding its chemical behavior. A key challenge in indazole chemistry is the potential for N-alkylation to occur at either the N1 or N2 position, leading to regioisomers with distinct properties. This guide provides an in-depth, multi-technique approach to the complete structural elucidation of this compound, emphasizing not just the "how" but the critical "why" behind each analytical step.
Part 1: Foundational Analysis - Confirming the Molecular Blueprint
The initial phase of any structure elucidation workflow is to establish the fundamental molecular formula and mass. This is achieved through a combination of mass spectrometry and combustion analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the gold standard for determining the elemental composition of a novel compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique molecular formula. For a compound containing chlorine, the characteristic isotopic pattern (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) provides a powerful validation point.
Protocol: High-Resolution Mass Spectrometry Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the basic amine group, which is readily protonated to form a quasi-molecular ion [M+H]⁺.[2]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended for achieving the necessary mass accuracy (typically < 5 ppm).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Data Analysis:
-
Identify the monoisotopic peak for the [M+H]⁺ ion.
-
Observe the A+2 peak, which corresponds to the ³⁷Cl isotope. The relative intensity should be approximately one-third of the monoisotopic peak.
-
Utilize the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak.
-
Expected Data Summary:
| Parameter | Expected Value |
| Molecular Formula | C₈H₈ClN₃[3][4] |
| Exact Mass (Monoisotopic) | 181.0407 |
| [M+H]⁺ (Monoisotopic) | 182.0485 |
| [M+2+H]⁺ (³⁷Cl Isotope) | 184.0455 |
| Isotopic Ratio ([M+H]⁺:[M+2+H]⁺) | ~3:1 |
Part 2: The Core of Elucidation - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[5][6] A suite of 1D and 2D NMR experiments is required to assemble the structural puzzle of this compound and, most importantly, to definitively confirm the N2-methylation.
One-Dimensional (1D) NMR: The Initial Sketch
¹H NMR (Proton NMR): This experiment provides the first look at the proton environments within the molecule. It reveals the number of distinct proton types, their electronic environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin splitting).
¹³C NMR and DEPT-135 (Carbon NMR): The ¹³C NMR spectrum indicates the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run in conjunction to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.
Protocol: 1D NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[7]
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum with standard parameters. Ensure proper shimming to obtain sharp peaks.
-
¹³C NMR & DEPT-135 Acquisition: Acquire the proton-decoupled ¹³C spectrum and the DEPT-135 spectrum.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the solvent peak or TMS.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Atom # | Predicted ¹H Chemical Shift (ppm), Multiplicity, Integration | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |
| 3 | ~7.8-8.0, s, 1H | ~130-135 | CH |
| 4 | ~7.0-7.2, s, 1H | ~115-120 | CH |
| 7 | ~7.3-7.5, s, 1H | ~120-125 | CH |
| N-CH₃ | ~4.0-4.2, s, 3H | ~35-40 | CH₃ |
| NH₂ | ~5.0-5.5, br s, 2H | - | - |
| 5 | - | ~138-142 | C |
| 6 | - | ~118-122 | C |
| 3a | - | ~125-130 | C |
| 7a | - | ~145-150 | C |
Note: Chemical shifts are estimations based on known data for substituted indazoles and may vary. The broad singlet for the NH₂ protons is due to exchange with residual water and quadrupole effects.
Two-Dimensional (2D) NMR: Connecting the Dots
2D NMR experiments are essential for unambiguously determining the molecular scaffold and, crucially, the position of the methyl group.
Workflow for 2D NMR Analysis
Caption: Workflow for NMR-based structure elucidation.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is a powerful tool for definitively assigning the ¹³C signals for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the molecular skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds. This is the definitive experiment for placing the methyl group.[8]
Authoritative Grounding: For an N2-substituted indazole, a critical HMBC correlation is observed between the protons of the N-methyl group and the C3 carbon of the indazole ring. Conversely, for an N1-substituted isomer, the N-methyl protons would show a correlation to the C7a carbon.[9][10]
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. For an N2-substituted indazole, a through-space correlation is expected between the N-methyl protons and the H3 proton.[9][10]
Protocol: 2D NMR Data Acquisition
-
Sample: Use the same sample prepared for 1D NMR.
-
Experiments: Run standard pulse sequences for gCOSY, gHSQC, gHMBC, and NOESY.
-
HMBC Optimization: The long-range coupling delay in the HMBC experiment is typically optimized for a J-coupling of 8 Hz to enhance correlations over two and three bonds.[8]
-
NOESY Mixing Time: A mixing time of 500-800 ms is generally appropriate for a molecule of this size.
-
Data Processing: Process the 2D data using the instrument's software to generate the correlation plots.
Key Diagnostic Correlations for N2-Methylation
Caption: Key HMBC and NOESY correlations confirming N2-methylation.
Part 3: Final Confirmation - X-ray Crystallography
While the combination of HRMS and comprehensive NMR analysis provides an exceptionally high degree of confidence, the absolute, unambiguous proof of structure is obtained through single-crystal X-ray crystallography.[11] This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, regiochemistry, and stereochemistry without ambiguity.
Expertise & Experience: Obtaining crystals suitable for X-ray diffraction can be a significant experimental hurdle. It often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The quality of the crystal directly impacts the quality of the diffraction data and the final resolved structure.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate). Employ slow evaporation of the solvent in a loosely capped vial. Screen various solvent systems to find conditions that yield single, well-ordered crystals.
-
Crystal Mounting: Carefully select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[11]
The resulting crystallographic data would provide the definitive bond lengths, bond angles, and the unequivocal placement of the chloro, methyl, and amine substituents on the indazole core, thereby completing the structural elucidation.
Conclusion
The structural elucidation of this compound is a systematic process that builds a case from foundational data to irrefutable proof. It begins with High-Resolution Mass Spectrometry to establish the molecular formula. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, with the HMBC and NOESY experiments playing the pivotal role in confirming the N2-methylation—the key isomeric challenge. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the scientific integrity required for the advancement of this molecule in research and drug development.
References
- Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 13-17. [Link]
- Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
- Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636. [Link]
- Wikipedia. (n.d.). X-ray crystallography.
- Chemistry LibreTexts. (2023).
- Singh, P., & Singh, D. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 4(4). [Link]
- Google Patents. (n.d.). CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.
- AA Blocks. (n.d.). This compound. [Link]
- Appretech. (n.d.). This compound. [Link]
- Guo, Y., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Journal of the American Society for Mass Spectrometry, 33(12), 2291–2299. [Link]
- ChemBK. (2024). This compound. [Link]
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A Technical Guide to the Physicochemical Properties of 6-Chloro-2-methyl-2H-indazol-5-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Chloro-2-methyl-2H-indazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data with established analytical methodologies. We present key identifiers, experimentally determined and predicted properties, and detailed, field-proven protocols for their validation. The causality behind experimental choices is explained to empower fellow scientists in their own analytical endeavors. All data is supported by authoritative references to ensure scientific integrity.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse applications in medicinal chemistry.[1] The specific substitution pattern of this compound, featuring a chloro group and an amine on the benzene ring, alongside an N-methylated indazole core, imparts a unique electronic and steric profile that is crucial for its interaction with biological targets. Accurate characterization of its physicochemical properties is a non-negotiable prerequisite for any meaningful research and development, influencing everything from reaction kinetics and formulation development to pharmacokinetic and pharmacodynamic behavior.
This guide serves as a central repository of this critical information, detailing not just the "what" but the "how" and "why" of its characterization.
Chemical Identity and Structure
Correctly identifying a compound is the foundational step of any scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1893125-36-4 | [2][3] |
| Molecular Formula | C₈H₈ClN₃ | [2][3] |
| Molecular Weight | 181.62 g/mol | [2][3] |
| Canonical SMILES | CN1N=C2C=C(C(=CC2=C1)N)Cl | [3] |
| InChI Key | YRZNRFJEBAPCCO-UHFFFAOYSA-N |
Chemical Structure:
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
The following sections detail the known physical and chemical properties. Where experimental data is limited, this is noted.
Summary of Core Properties
| Property | Value | Method | Source(s) |
| Physical Form | Solid, white crystalline solid | Visual Inspection | [4] |
| Melting Point | 140-144 °C | Capillary Method | [4] |
| Water Solubility | Data not available; expected to be low. | See Protocol 1 | |
| Organic Solvent Solubility | Soluble in methanol, chloroform, dichloromethane | Experimental | [4] |
| pKa (Predicted) | Basic pKa ~4-5; Acidic pKa ~14-15 | Computational | |
| LogP (Predicted) | ~2.0 - 2.5 | Computational |
Stability and Storage
Proper handling and storage are critical to maintain the integrity of the compound.
-
Storage Temperature: Recommended storage is at 2-8°C.
-
Conditions to Avoid: Keep in a dark place and sealed in a dry environment to prevent degradation from light and moisture. The amine functional group can be susceptible to oxidation over time, especially if exposed to air and light.
Analytical Workflows & Experimental Protocols
To ensure the trustworthiness of research, all protocols must be self-validating. The following workflows and step-by-step methods are based on established, robust industry standards and regulatory guidelines.
General Physicochemical Characterization Workflow
This diagram outlines a logical workflow for the comprehensive characterization of a research compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method, as described in OECD Guideline 105, is the gold-standard for determining water solubility for compounds stable in water.[5][6] It directly measures the saturation concentration of a substance in water at equilibrium.
Methodology:
-
Preparation: Add an excess amount of this compound to a glass flask containing purified water (e.g., Milli-Q). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the flask and place it in a shaker bath maintained at a constant temperature, typically 20°C or 25°C, for a preliminary 24 hours.[5]
-
Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifugation or filtration (using a filter that does not adsorb the compound) can be used to separate the saturated aqueous phase.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Analysis: Determine the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
Validation: Repeat the measurement with a second equilibration period (e.g., 48 hours) to ensure equilibrium was reached. The solubility values should be consistent.
Protocol 2: pKa Determination (Potentiometric Titration)
Rationale: Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds.[7][8] It relies on measuring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the inflection point where the compound is 50% ionized.[7][9]
Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7][9]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is an issue) to a known concentration (e.g., 1 mM).[7] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]
-
Titration (Base): To determine the pKa of the protonated amine, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Titration (Acid): To determine the pKa of the indazole N-H (if applicable), the solution can be made basic and titrated with a standardized strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point. Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point. Perform the titration in triplicate to ensure reproducibility.[9]
Protocol 3: Lipophilicity (LogP) Determination (HPLC Method)
Rationale: The partition coefficient (LogP) between n-octanol and water is a key indicator of a drug's lipophilicity. The HPLC method, described in OECD Guideline 117, provides a rapid and reliable alternative to the traditional shake-flask method, correlating a compound's retention time on a reverse-phase column with its LogP value.[10][11][12]
Methodology:
-
System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of methanol and water, run in isocratic mode.[10]
-
Calibration: Prepare a series of reference compounds with known LogP values that span the expected range for the test compound. Inject each reference standard and record its retention time (t_R_).
-
Calculate Capacity Factor (k): For each standard, calculate the capacity factor using the formula: k = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).
-
Generate Calibration Curve: Plot log(k) versus the known LogP values for the reference standards. A linear relationship should be observed.
-
Sample Analysis: Inject the this compound solution and determine its retention time in duplicate.[10][12]
-
LogP Determination: Calculate the capacity factor (k) for the test compound. Using the calibration curve, interpolate the LogP value corresponding to its log(k).[10][13]
Safety and Handling
Based on available safety data, this compound should be handled with care.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements: Users should wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated area. Avoid direct contact with skin and eyes.
Conclusion
This guide has consolidated the essential physicochemical properties of this compound, grounding the data in established analytical protocols. While key identifiers and some physical properties are well-documented, further experimental determination of its aqueous solubility, pKa, and LogP is necessary for a complete profile. The provided workflows and methods offer a robust framework for researchers to generate this data with high confidence and scientific rigor, enabling more informed decisions in drug discovery and chemical synthesis applications.
References
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives.
- Abovchem. (n.d.). This compound - CAS:1893125-36-4.
- Sigma-Aldrich. (n.d.). This compound | 1893125-36-4.
- AA Blocks. (n.d.). 1893125-36-4 | this compound.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- ChemBK. (2024). This compound.
- OECD. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.
- OECD. (n.d.). Test No. 105: Water Solubility.
- BLDpharm. (n.d.). 1893125-36-4|this compound.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
- Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water.
- Government of Canada. (n.d.). New Substances Notification.
- EconBiz. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.
- Beijing Golden Olivia Technology Development Co., Ltd. (n.d.). 6-氯-2-甲基-2H-吲唑-5-胺.
- Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
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The Indazole Amine Scaffold: A Privileged Core for Modulating Critical Biological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Indazole Core in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] While rare in nature, synthetic indazole derivatives, particularly substituted indazole amines, have demonstrated a remarkable breadth of biological activities.[3][4] This has led to their investigation and application in treating a wide array of human diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[5][6][7] The unique structural and electronic properties of the indazole nucleus allow it to serve as a versatile template for designing potent and selective ligands for a variety of protein targets. Several indazole-based therapeutics are now in clinical use or undergoing clinical trials, underscoring the scaffold's therapeutic importance.[8]
This guide provides a detailed exploration of the key biological activities of substituted indazole amines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their function.
Indazole Amines as Potent Protein Kinase Inhibitors
The most prominent and therapeutically successful application of the indazole amine scaffold is in the development of protein kinase inhibitors.[9][10] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[11] Indazole derivatives have been successfully developed as inhibitors of various kinase families, including tyrosine kinases and serine/threonine kinases.[12]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most indazole amine-based kinase inhibitors function as ATP-competitive inhibitors. The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop that connects the N- and C-lobes of the kinase domain.[8] This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and transfer the phosphate group, thereby halting downstream signaling.
A prime example is Pazopanib (Votrient®), an FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[13][14] Pazopanib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, -β), and c-Kit.[15] By blocking these receptors, Pazopanib disrupts tumor angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[11][14]
Key Signaling Pathway Inhibition by Pazopanib
The diagram below illustrates the central role of VEGFR and PDGFR in promoting tumor angiogenesis and cell proliferation, and how Pazopanib intervenes to block these pathways.
Caption: Pazopanib inhibits VEGFR and PDGFR, blocking downstream MAPK and PI3K/AKT pathways.
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the potency and selectivity of kinase inhibitors. For indazole amines, modifications at various positions on the indazole ring and the amine substituent dramatically influence activity. For instance, studies on VEGFR-2 inhibitors have shown that the presence of hydrophobic groups like alkyl or halogen can affect potency.[9] Similarly, for Fibroblast Growth Factor Receptor (FGFR) inhibitors, fluorine substitutions on appended phenyl rings were found to be beneficial.[9]
| Compound Class | Target Kinase(s) | Key Structural Features & SAR Observations | Potency (IC50) |
| Pazopanib | VEGFR, PDGFR, c-Kit | N-methyl-1H-indazole core with a pyrimidine amine side chain. The sulfonamide group is critical for activity.[14][15] | Low nM range |
| Entrectinib | ALK, ROS1, TRK | 3-aminoindazole core. The specific substitution pattern is designed for potent inhibition of fusion proteins.[16] | ~12 nM (ALK) |
| Axitinib | VEGFR | Indazole core with a sulfonamide side chain. Optimized for potent and selective VEGFR inhibition.[12] | Sub-nM range |
| Indazole Amides | ERK1/2 | Amide linkage at the 3-position is critical. Modifications to the amide substituent tune potency and selectivity.[17] | Low nM range |
| FGFR1 Inhibitors | FGFR1 | 3-phenyl-1H-indazol-5-amine core. Dichloro-phenyl substitution enhances potency.[18] | ~100 nM |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a substituted indazole amine against a target kinase. This assay, such as the Kinase-Glo® platform, measures the amount of ATP remaining in solution following a kinase reaction.[19] Low kinase activity (due to inhibition) results in high ATP levels and a strong luminescent signal.
Objective: To quantify the inhibitory potency (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2, ERK1)
-
Kinase-specific peptide substrate
-
Test Compound (Substituted Indazole Amine)
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., containing MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM or pM range.
-
Reaction Setup: In each well of the microplate, add the following components in order:
-
Kinase Assay Buffer.
-
Test compound dilution (or DMSO for control wells).
-
Recombinant kinase enzyme.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the reaction.[20]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes). The exact time depends on the specific kinase's activity.
-
Reaction Termination & Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that generates light in proportion to the amount of remaining ATP.[19]
-
Signal Detection: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract background luminescence (wells with no kinase).
-
Normalize the data, setting the "no inhibitor" (DMSO) control as 100% kinase activity and a "no enzyme" control as 0% activity.
-
Plot the percent kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Indazole Amines as Modulators of Cannabinoid Receptors
Substituted indazole-3-carboxamides have emerged as a major class of potent synthetic cannabinoid receptor agonists (SCRAs).[21] These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by binding to and activating the cannabinoid receptors CB1 and CB2.[21][22] The CB1 receptor is primarily found in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is predominantly expressed in the immune system.
Mechanism of Action and Structure-Activity Relationships
Indazole-based SCRAs are agonists that bind to the orthosteric site of the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). This binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
The SAR for this class is well-defined and highly sensitive to minor structural changes:[23][24]
-
Indazole Core: Halogenation, particularly at the 5-position (e.g., 5F-), often enhances potency.[21]
-
Linker: An amide linker at the 3-position is a common feature.
-
Head Group: The amino acid-derived head group (e.g., valinamide, tert-leucinamide) is critical for receptor interaction. (S)-enantiomers typically show higher potency than (R)-enantiomers.[25]
-
Tail Group: The N-alkyl tail (e.g., pentyl, butyl) influences binding affinity and selectivity.
| Compound | Core/Substitution | Head Group | CB1 Potency (EC50) | CB2 Potency (EC50) |
| ADB-FUBINACA | 1H-Indazole / 4-F-benzyl | tert-Leucinamide | 0.69 nM | 0.59 nM |
| 5F-MDMB-PICA | 1H-Indole / 5-Fluoro | tert-Leucine methyl ester | 3.26 nM | 0.87 nM |
| AB-FUBINACA | 1H-Indazole / 4-F-benzyl | Valinamide | ~0.9 nM (Ki) | N/A |
Data sourced from multiple studies for comparison.[23][25]
Experimental Workflow: Receptor Activation Bioassay
The following workflow describes a common method to assess the potency and efficacy of indazole amines at cannabinoid receptors using a cell-based reporter assay.
Caption: Workflow for a cell-based cannabinoid receptor activation assay.
Antimicrobial and Antiparasitic Activities
Beyond their roles in oncology and neuromodulation, substituted indazole amines have shown promising activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.[1][26] The development of new antimicrobial agents is a critical area of research due to the rise of multi-drug resistant strains.
Spectrum of Activity and SAR
Various indazole derivatives have demonstrated significant antimicrobial effects. For example, indazole-benzimidazole hybrids have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Salmonella enteritidis), as well as fungal strains like Candida albicans.[27] One hybrid compound, M6, exhibited a minimum inhibitory concentration (MIC) of 3.90 µg/mL against S. aureus, outperforming standard antibiotics like ampicillin and tetracycline in the same study.[27]
SAR studies in this area suggest that:
-
Hybridization: Combining the indazole scaffold with other antimicrobial pharmacophores (like benzimidazole or oxadiazole) can lead to synergistic effects.[27][28]
-
Substitution: Halogen substitutions on the indazole ring or appended aromatic rings often enhance activity.[26]
-
Molecular Docking: Computational studies suggest these compounds may act by inhibiting key bacterial enzymes, such as DNA gyrase or beta-ketoacyl-acyl carrier protein synthase III.[26][27]
| Compound Class | Target Organism(s) | Observed Potency (MIC) | Proposed Mechanism of Action |
| Indazole-Benzimidazole Hybrids | S. aureus, S. enteritidis, C. albicans | 1.95 - 3.90 µg/mL | Inhibition of beta-ketoacyl-ACP synthase III |
| Oxadiazolyl Indazoles | Various bacteria | Not specified | General antimicrobial activity |
| Halogenated N-phenylbenzo[g]indazoles | Bacteria and Fungi | Not specified | Inhibition of lanosterol-14α-demethylase |
Data sourced from multiple studies.[26][27][28]
Conclusion and Future Outlook
The substituted indazole amine scaffold is a cornerstone of modern medicinal chemistry, providing a foundation for a diverse range of biologically active compounds. Its proven success in targeting protein kinases has led to life-saving cancer therapies like Pazopanib. Concurrently, its potent modulation of cannabinoid receptors and promising antimicrobial activities highlight its vast, yet-to-be-fully-explored therapeutic potential. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, exploring novel therapeutic areas, and leveraging computational chemistry to design next-generation indazole derivatives with enhanced potency and optimized pharmacokinetic properties. The versatility and proven track record of this scaffold ensure it will remain a high-priority area for drug discovery and development professionals for the foreseeable future.
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An In-depth Technical Guide to 6-Chloro-2-methyl-2H-indazol-5-amine (CAS Number: 1893125-36-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methyl-2H-indazol-5-amine, identified by CAS number 1893125-36-4, is a heterocyclic amine of significant interest in medicinal chemistry. This compound has emerged as a crucial building block in the synthesis of advanced pharmaceutical agents, most notably as a key intermediate in the production of Ensitrelvir (S-217622), an oral antiviral therapeutic developed for the treatment of COVID-19.[1][2] Its structural features and chemical reactivity make it a valuable synthon for the construction of complex molecular architectures with therapeutic potential. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of Ensitrelvir.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1893125-36-4 | [3] |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₈H₈ClN₃ | [3][4] |
| Molecular Weight | 181.62 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [5][6] |
| Melting Point | 140-144 °C | [5][6] |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and dichloromethane. | [5][6] |
| Purity | Typically available at >95% purity. | [2] |
| Storage | Store at 2-8°C in a dry, dark place. | [7][8] |
Core Application: Intermediate in the Synthesis of Ensitrelvir
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Ensitrelvir.[1][2] Ensitrelvir is an orally administered antiviral drug that acts as a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.[9]
Mechanism of Action of Ensitrelvir
The replication of SARS-CoV-2 is dependent on the function of the 3CL protease, which cleaves viral polyproteins into functional non-structural proteins.[1][9] By inhibiting this enzyme, Ensitrelvir effectively halts the viral replication cycle. The this compound moiety is a critical component of the Ensitrelvir molecule, contributing to its binding affinity and inhibitory activity against the 3CL protease. The crystal structure of Ensitrelvir in complex with the SARS-CoV-2 3CL protease has been elucidated, providing insights into the specific molecular interactions that underpin its therapeutic effect.[10]
Signaling Pathway of SARS-CoV-2 Replication and Inhibition by Ensitrelvir
The following diagram illustrates the role of 3CL protease in the SARS-CoV-2 replication cycle and the mechanism of inhibition by Ensitrelvir.
Caption: SARS-CoV-2 Replication and Ensitrelvir Inhibition.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that has been described in various patents.[11] Below is a representative synthetic workflow and a step-by-step protocol derived from these sources.
Synthetic Workflow Diagram
Caption: Synthetic Workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is an illustrative example based on patent literature and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 5-nitro-6-chloro-2-methyl-2H-indazole [11]
-
To a solution of 6-chloro-2-methyl-2H-indazole (10 g, 0.06 mol) in sulfuric acid (30 g, 0.3 mol), cool the mixture to -5 to 5 °C with stirring.
-
Add fuming nitric acid (5.1 g, 0.09 mol) dropwise while maintaining the temperature between 0-20 °C.
-
After the addition is complete, allow the reaction to proceed at 20-30 °C for 2-4 hours.
-
Quench the reaction by pouring the mixture into 150 mL of ice water.
-
Extract the aqueous mixture with dichloromethane (2 x 100 mL).
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield 5-nitro-6-chloro-2-methyl-2H-indazole.
Step 2: Synthesis of this compound [11]
-
In a reaction vessel, combine 5-nitro-6-chloro-2-methyl-2H-indazole (5 g, 0.024 mol), ethanol (50 mL), FeCl₃ (0.3 g), and activated carbon (0.3 g).
-
Control the reaction temperature at 30-40 °C and add hydrazine hydrate (7.6 g, 0.12 mol) dropwise over 20-30 minutes.
-
Maintain the reaction at 30-40 °C for 6-8 hours after the addition is complete.
-
Upon completion of the reaction, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add dichloromethane (100 mL) and water (100 mL) and stir to dissolve and extract the product into the organic layer.
-
Separate the organic layer and concentrate under reduced pressure to obtain this compound.
Synthesis of Ensitrelvir from this compound
The final step in the synthesis of Ensitrelvir involves the coupling of this compound with a suitably functionalized triazinone intermediate.[12][13]
Illustrative Coupling Protocol: [14]
-
To a solution of the triazinone intermediate (e.g., (E)-6-(ethylthio)-3-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-1-(2,4,5-trifluorobenzyl)-1,3,5-triazine-2,4(1H,3H)-dione) (0.727 mmol) and this compound (172 mg, 0.946 mmol) in anhydrous THF (6 mL), add LHMDS (1M in THF; 1.46 mL, 1.46 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 2.5 hours and then at room temperature for 40 minutes.
-
Quench the reaction with an aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude Ensitrelvir.
-
Further purification can be achieved by crystallization.[15]
Conclusion
This compound is a pivotal chemical entity in modern drug discovery and development. Its primary role as a key intermediate in the synthesis of the COVID-19 antiviral drug, Ensitrelvir, highlights its importance. This guide has provided a detailed overview of its physicochemical properties, its central application in antiviral synthesis, the mechanism of action of the final drug product, and illustrative synthetic protocols. For researchers and scientists in the pharmaceutical industry, a comprehensive understanding of this compound is crucial for the continued development of novel therapeutics.
References
- Lin, M. (2023). The crystal structure of SARS-CoV-2 3CL protease in complex with Ensitrelvir. RCSB PDB. [Link]
- Ferdous, J., & Rahman, M. S. (2022). Structure-Function Characteristics of SARS-CoV-2 Proteases and Their Potential Inhibitors from Microbial Sources. International Journal of Molecular Sciences, 23(15), 8538. [Link]
- (2022). CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.
- Unoh, Y., Uehara, S., Nakahara, K., Nobori, H., Yamatsu, Y., Yamamoto, S., ... & Shionogi COVID-19 Drug Discovery Team. (2022). Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19. Journal of Medicinal Chemistry, 65(9), 6499–6512. [Link]
- Li, Z., et al. (2022). Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate of ensitrelvir (S-217622), an oral clinical candidate for treating COVID-19. RSC Medicinal Chemistry, 13(12), 1547-1551. [Link]
- ResearchGate. (n.d.). Shionogi's synthetic strategy for ensitrelvir.
- Huateng Pharma. (2022). Ensitrelvir, A Novel Antiviral Drug Against COVID-19. Technology Networks. [Link]
- Otsuka, M., et al. (2024). Cocrystallization Enables Ensitrelvir to Overcome Anomalous Low Solubility Caused by Strong Intermolecular Interactions between Triazine-Triazole Groups in Stable Crystal Form. Molecular Pharmaceutics, 21(1), 354-363. [Link]
- National Center for Biotechnology Information. (n.d.). Structure and Function of SARS-CoV and SARS-CoV-2 Main Proteases and Their Inhibition: A Comprehensive Review. PubMed Central. [Link]
- Lee, C. C., et al. (2023). Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2. European Journal of Medicinal Chemistry, 250, 115222. [Link]
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- ChemBK. (2024). This compound. [Link]
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- The Royal Society of Chemistry. (n.d.).
- ChemRxiv. (2022). Development of a manufacturing process toward the convergent synthesis of the COVID-19 antiviral Ensitrelvir. [Link]
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- ResearchGate. (n.d.). The binding mode of ensitrelvir (depicted in yellow) with the catalytic....
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- HuiKang BoYuan. (n.d.). This compound. [Link]
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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of 6-Chloro-2-methyl-2H-indazol-5-amine Derivatives
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically approved and investigational drugs, particularly in oncology. This technical guide delves into the therapeutic potential of a specific, yet underexplored, chemical entity: 6-Chloro-2-methyl-2H-indazol-5-amine and its derivatives. By synthesizing data from structurally related compounds and established drug discovery principles, we illuminate a landscape of promising therapeutic targets. This document provides a comprehensive analysis of these targets, the rationale for their selection, and detailed experimental workflows for their validation, empowering researchers to pioneer novel therapeutics from this versatile chemical backbone.
Introduction: The Indazole Moiety as a Privileged Scaffold in Drug Discovery
Indazole-containing molecules have demonstrated a remarkable breadth of pharmacological activities.[1][2] This is largely attributed to the bicyclic aromatic structure of indazole, which can engage in various non-covalent interactions with biological macromolecules, most notably the ATP-binding pocket of protein kinases. The indazole nucleus serves as a versatile template that can be chemically modified at multiple positions to achieve high potency and selectivity for specific targets. Several FDA-approved small molecule anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold, underscoring its clinical significance.[1][2]
The subject of this guide, This compound , presents a unique substitution pattern that offers distinct opportunities for drug design. The 6-chloro substituent can provide a key interaction point within a target's binding site, while the 5-amino group serves as a crucial vector for building out diverse chemical libraries through well-established synthetic methodologies. The N2-methylation of the indazole core influences the molecule's physicochemical properties and its presentation to the target protein. While direct biological data on this specific parent compound is limited in publicly accessible literature, by examining the targets of structurally analogous compounds, particularly those bearing the 6-chloro-indazole core, we can logically infer a range of high-potential therapeutic targets.
Inferred Therapeutic Targets: A Focus on Protein Kinases in Oncology
Based on extensive analysis of patent literature and peer-reviewed studies on substituted indazole derivatives, protein kinases emerge as the most probable and compelling class of therapeutic targets for derivatives of this compound.[3] The following sections detail the most promising kinase targets and the rationale for their selection.
Aurora Kinases: Regulators of Mitosis
Rationale: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1] Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer drug development.[1] Numerous indazole-based compounds have been reported as potent inhibitors of Aurora kinases.[4] The general structure of these inhibitors often involves a core indazole scaffold that anchors within the ATP-binding pocket, with various substituents extending into surrounding hydrophobic regions to enhance potency and selectivity. The 6-chloro and 5-amino groups of our core scaffold are well-positioned to be elaborated into moieties that can mimic the interactions of known indazole-based Aurora kinase inhibitors.
Pathways and Mechanisms: Inhibition of Aurora kinases disrupts several critical mitotic processes, including centrosome maturation, spindle assembly, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.
Illustrative Signaling Pathway:
Caption: Inhibition of the VEGFR2 Signaling Pathway by Indazole Derivatives to Block Angiogenesis.
c-Jun N-Terminal Kinase 3 (JNK3) and p38α Mitogen-Activated Protein Kinase (MAPK): Mediators of Stress and Inflammation
Rationale: While primarily associated with cancer, the JNK and p38 MAPK pathways are also implicated in inflammatory diseases and neurodegenerative disorders. Indazole-based inhibitors have shown selectivity for JNK3 and p38α. The 6-chloro substituent could be leveraged to achieve isoform-selective inhibition, a critical factor in developing therapies with improved safety profiles.
Pathways and Mechanisms: Inhibition of JNK3 and p38α can modulate the production of pro-inflammatory cytokines and regulate cellular responses to stress, offering therapeutic potential beyond oncology.
Hematopoietic Progenitor Kinase 1 (HPK1): An Emerging Immuno-Oncology Target
Rationale: HPK1 is a negative regulator of T-cell activation, and its inhibition is being explored as a novel strategy in cancer immunotherapy. By blocking HPK1, the anti-tumor immune response can be enhanced. Recent research has identified indazole-based compounds as potent HPK1 inhibitors. The 5-amino group of the core scaffold provides a convenient point for derivatization to interact with key residues in the HPK1 active site.
Pathways and Mechanisms: Inhibition of HPK1 leads to enhanced T-cell receptor (TCR) signaling, increased cytokine production, and improved T-cell-mediated tumor cell killing.
Experimental Workflows for Target Validation and Compound Characterization
A systematic and rigorous experimental cascade is essential to validate the predicted therapeutic targets and to characterize the biological activity of novel this compound derivatives.
Primary Screening: In Vitro Kinase Inhibition Assays
The initial step involves screening a library of synthesized derivatives against a panel of purified kinases to determine their inhibitory potency and selectivity.
Illustrative Experimental Workflow:
Caption: Workflow for In Vitro Kinase Inhibition Screening.
Detailed Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a robust and high-throughput method for measuring kinase activity. [5][6][7][8]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (derivative of this compound) in 100% DMSO.
-
Prepare the kinase, substrate (e.g., a biotinylated peptide), and ATP in a suitable kinase reaction buffer.
-
Prepare a detection solution containing a europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase to initiate the reaction.
-
Add the ATP and substrate mixture.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the detection solution.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Screening: Cellular Assays
Lead compounds identified from the primary screen should be further evaluated in cell-based assays to assess their effects on cell proliferation, apoptosis, and cell cycle progression in relevant cancer cell lines.
Quantitative Data Summary: Antiproliferative Activity
| Cell Line | Cancer Type | Putative Target | IC50 (µM) of Exemplary Indazole Derivatives |
| HCT116 | Colon Cancer | Aurora Kinase | 0.1 - 5 |
| K562 | Leukemia | FGFR | 0.5 - 10 |
| PC-3 | Prostate Cancer | VEGFR | 0.2 - 8 |
| A549 | Lung Cancer | Multiple Kinases | 1 - 15 |
Note: The IC50 values are hypothetical and represent a plausible range based on published data for similar indazole-based kinase inhibitors.
Detailed Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [4][9][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mechanism of Action Studies
To elucidate the mechanism by which the lead compounds exert their anticancer effects, further cellular and molecular assays are necessary.
Detailed Protocol: Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis. [1][2][12][13][14]
-
Protein Extraction: Treat cancer cells with the test compound for various time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Detailed Protocol: Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle. [15][16][17][18][19]
-
Cell Treatment and Fixation: Treat cells with the test compound, harvest them, and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The logical inference drawn from structurally related compounds strongly suggests that derivatives of this core will exhibit potent inhibitory activity against a range of clinically relevant protein kinases, including Aurora kinases, FGFRs, and VEGFRs. The experimental workflows and detailed protocols provided in this guide offer a clear and actionable path for researchers to validate these targets, characterize the biological activity of novel compounds, and ultimately unlock the full therapeutic potential of this versatile chemical scaffold. Future efforts should focus on the synthesis of diverse chemical libraries based on this core and their systematic evaluation in the described assay cascade to identify lead compounds with optimal potency, selectivity, and drug-like properties for further preclinical and clinical development.
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The Ascendance of the 2H-Indazole Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry. Among its tautomeric forms, the 2H-indazole has emerged from relative obscurity to become a cornerstone of modern drug discovery. This technical guide provides an in-depth exploration of the 2H-indazole core, from its historical roots to the cutting-edge synthetic methodologies that have enabled its widespread application. We will delve into the mechanistic intricacies of key synthetic transformations, provide actionable experimental protocols, and illuminate the therapeutic landscape dominated by 2H-indazole-containing pharmaceuticals, with a special focus on the paradigm-shifting PARP inhibitor, Niraparib.
Introduction: The Tale of Two Tautomers
Indazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less common 2H-indazole. For many years, the synthesis and application of indazole derivatives were heavily focused on the 1H-tautomer. However, the unique spatial arrangement of substituents and distinct electronic properties of the 2H-indazole isomer have unlocked novel pharmacological activities, leading to a surge in interest from the medicinal chemistry community.[1][2] The 2H-indazole motif is now a key structural feature in a range of bioactive molecules, demonstrating efficacy in oncology, inflammation, and infectious diseases.[3][4]
A Historical Overview: From Fischer's Discovery to Modern Regioselectivity
The history of the indazole ring system dates back to the late 19th century, with Emil Fischer's pioneering work in 1883 on the synthesis of indole derivatives, a reaction that laid the conceptual groundwork for heterocyclic chemistry.[5][6] The initial synthesis of the indazole core was reported by Fischer from o-hydrazino cinnamic acid.[7] However, for much of its history, the selective synthesis of 2H-indazoles remained a significant challenge, with most synthetic routes yielding the more stable 1H-isomer as the major product.[8] The development of regioselective synthetic methods in recent decades has been a pivotal turning point, enabling the systematic exploration of 2H-indazoles as a distinct chemical class.
Modern Synthetic Methodologies for 2H-Indazoles
The ability to efficiently and selectively construct the 2H-indazole core is paramount for its use in drug discovery. Several powerful synthetic strategies have emerged, each with its own set of advantages and limitations.
The Davis-Beirut Reaction: A Paradigm Shift in 2H-Indazole Synthesis
A significant breakthrough in the synthesis of 2H-indazoles is the Davis-Beirut reaction . This versatile N-N bond-forming heterocyclization provides an efficient route to a wide variety of 2H-indazoles and indazolones under both acidic and basic conditions.[9][10] A key advantage of this reaction is its use of inexpensive starting materials and the avoidance of toxic heavy metals.[9] The reaction typically proceeds from o-nitrobenzaldehydes or related precursors and primary amines.[10]
The mechanism of the Davis-Beirut reaction is thought to involve the formation of a pivotal o-nitrosobenzylidine imine intermediate, which then undergoes an N-N bond-forming heterocyclization.[10][11] The reaction's robustness allows for the synthesis of diverse derivatives, including 3-alkoxy-2H-indazoles and fused polycyclic systems.[11][12]
Experimental Protocol: Synthesis of a 3-Alkoxy-2H-Indazole via the Davis-Beirut Reaction
This protocol is adapted from methodologies described in the literature.[10]
-
Starting Materials: o-Nitrobenzaldehyde, a primary amine, a suitable alcohol (e.g., methanol, ethanol), and a base (e.g., potassium hydroxide).
-
Step 1: Imine Formation (in situ): In a round-bottom flask, dissolve o-nitrobenzaldehyde (1 equivalent) and the primary amine (1.1 equivalents) in the chosen alcohol. Stir the mixture at room temperature. The formation of the corresponding imine can be monitored by thin-layer chromatography (TLC).
-
Step 2: Base-Mediated Cyclization: Once imine formation is complete, add a solution of potassium hydroxide (2-3 equivalents) in the same alcohol to the reaction mixture.
-
Step 3: Reaction Progression: Heat the mixture to reflux and monitor the reaction's progress by TLC until the starting materials are consumed.
-
Step 4: Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with an appropriate acid (e.g., dilute HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-alkoxy-2H-indazole.
Causality Behind Experimental Choices:
-
The use of a primary amine is crucial for the initial imine formation.
-
The alcoholic solvent acts as both the solvent and the source of the alkoxy group at the 3-position.
-
The base (KOH) is essential for the in situ generation of the reactive nitroso intermediate from the nitro group, which is a key step in the N-N bond formation.[12]
-
Heating to reflux provides the necessary activation energy for the cyclization reaction.
Transition Metal-Catalyzed Syntheses
Modern organometallic chemistry has provided powerful tools for the construction of heterocyclic systems, including 2H-indazoles.
-
Copper-Catalyzed Three-Component Reaction: An efficient one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide has been developed using a copper catalyst.[13] This method is notable for its broad substrate scope and tolerance of various functional groups.[13][14] The copper catalyst is believed to play a crucial role in both the C-N and N-N bond-forming steps.[13]
-
Palladium-Catalyzed C-H Functionalization: Late-stage functionalization of the 2H-indazole core via C-H activation is an increasingly important strategy for generating molecular diversity.[4] Palladium catalysis has been employed for the direct and regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines.[14]
Other Notable Synthetic Routes
-
Cadogan's Cyclization: This method is particularly useful for the synthesis of 2-phenyl-2H-indazole derivatives. It involves the reductive cyclization of an imine, formed from 2-nitrobenzaldehyde and an aniline derivative, using a phosphite reagent like triethyl phosphite.[15][16]
-
[3+2] Dipolar Cycloaddition: A rapid and efficient synthesis of 2H-indazoles can be achieved through the [3+2] dipolar cycloaddition of sydnones with arynes. This reaction proceeds under mild conditions and provides high yields without contamination from the 1H-indazole isomer.[17]
Comparative Analysis of Synthetic Methodologies
| Method | Starting Materials | Key Features | Limitations |
| Davis-Beirut Reaction | o-Nitrobenzaldehydes, primary amines | Inexpensive reagents, metal-free, versatile for diverse derivatives.[9][11] | May require specific substitution patterns on the starting materials. |
| Copper-Catalyzed 3-Component Reaction | 2-Bromobenzaldehydes, primary amines, sodium azide | One-pot, broad substrate scope, high functional group tolerance.[13] | Use of a metal catalyst and potentially hazardous sodium azide. |
| Cadogan's Cyclization | 2-Nitrobenzaldehydes, anilines, phosphite reagent | Good for 2-phenyl derivatives.[15] | Limited to specific substitution patterns. |
| [3+2] Dipolar Cycloaddition | Sydnones, aryne precursors | Mild conditions, high yields, excellent regioselectivity for 2H-isomers.[17] | Requires synthesis of sydnone and aryne precursors. |
The 2H-Indazole Scaffold in Drug Discovery: A Blockbuster Story
The unique structural and electronic properties of the 2H-indazole core have made it a highly sought-after motif in modern drug design. Its ability to participate in various non-covalent interactions with biological targets has led to the development of several successful drugs.[3]
Case Study: Niraparib (MK-4827) - A PARP Inhibitor for Cancer Therapy
The discovery and development of Niraparib (marketed as Zejula) is a testament to the therapeutic potential of the 2H-indazole scaffold.[18][19] Niraparib is a potent, orally available inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[18][20] These enzymes play a critical role in DNA repair.[18]
Mechanism of Action: In cancer cells with defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP by Niraparib leads to a phenomenon known as synthetic lethality.[21][22] The cancer cells are unable to repair DNA damage, leading to cell death.[18][19] Niraparib was first approved by the FDA in 2017 for the treatment of certain types of ovarian, fallopian tube, or primary peritoneal cancer.[18]
The core structure of Niraparib is 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide.[20][21] The 2H-indazole moiety is crucial for its high-affinity binding to the PARP active site. The development of this molecule involved extensive structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties.[20][21][23][24]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
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The Strategic Role of 6-Chloro-2-methyl-2H-indazol-5-amine in Modern Medicinal Chemistry: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and medicinal chemistry applications of 6-Chloro-2-methyl-2H-indazol-5-amine. This pivotal heterocyclic building block has garnered significant attention for its integral role in the development of novel therapeutic agents, most notably as a key intermediate in the synthesis of the antiviral drug Ensitrelvir.
Introduction: The Emergence of a Privileged Scaffold
This compound is a substituted indazole derivative that has emerged as a molecule of significant interest in the pharmaceutical industry. The indazole core, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, often mimicking the purine base of ATP, a key substrate for many enzymes.[1] The specific substitution pattern of this compound—a chloro group at position 6, a methyl group at the N2 position of the indazole ring, and an amine group at position 5—confers unique electronic and steric properties that are crucial for its application in drug design. Its most prominent role to date is as a critical building block for Ensitrelvir, an oral antiviral for the treatment of COVID-19.[2][3]
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry.
| Property | Value | Source(s) |
| CAS Number | 1893125-36-4 | [4][5] |
| Molecular Formula | C₈H₈ClN₃ | [4][6] |
| Molecular Weight | 181.62 g/mol | [4][5] |
| Appearance | White crystalline solid | [7] |
| Melting Point | 140-144 °C | [7] |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and dichloromethane. | [7] |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C. | [8] |
The structural arrangement of substituents on the indazole ring is key to its chemical reactivity and biological activity. The electron-withdrawing nature of the chloro group and the electron-donating amine group influence the overall electron density of the aromatic system, while the N2-methylation prevents tautomerization and provides a specific vector for molecular interactions.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
The efficient synthesis of this compound is critical for its application, particularly for large-scale production as a pharmaceutical intermediate. Several synthetic routes have been reported in the patent literature, often focusing on cost-effectiveness, high yield, and suitability for industrial production.[2]
One common synthetic approach involves the reduction of a nitro-indazole precursor. A detailed, step-by-step protocol based on published methods is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-nitro-6-chloro-2-methyl-2H-indazole
-
Isopropanol
-
Sodium borohydride
-
Methylene chloride
-
Water
Procedure:
-
In a reaction vessel, stir a mixture of 5-nitro-6-chloro-2-methyl-2H-indazole (5 g, 0.024 mol) and isopropanol (50 ml).[2]
-
Control the reaction temperature between 30-40 °C.[2]
-
Add sodium borohydride (2.7 g, 0.071 mol) in batches over a period of 20-30 minutes.[2]
-
After the addition is complete, maintain the reaction at 30-40 °C for 3 to 4 hours.[2]
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture.[2]
-
Concentrate the filtrate under reduced pressure.[2]
-
To the residue, add methylene chloride (100 ml) and water (100 ml) and stir to dissolve and extract the product.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Characterization Data: While specific, comprehensive spectral data in peer-reviewed journals is not readily available for this intermediate, typical characterization would involve:
-
¹H NMR: To confirm the presence and connectivity of protons on the indazole ring, the methyl group, and the amine group.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (181.62 g/mol ) and fragmentation pattern.[4][5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
Caption: Simplified workflow for the synthesis of this compound.
Role in Medicinal Chemistry
The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies.[9] The N1 and N2 atoms of the indazole ring can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP with the hinge region of the kinase active site.
Key Intermediate for Ensitrelvir (S-217622)
The most prominent and well-documented application of this compound is as a crucial intermediate in the synthesis of Ensitrelvir.[3][10] Ensitrelvir is an oral 3C-like protease (3CLpro) inhibitor developed for the treatment of COVID-19.[10] The this compound moiety is incorporated into the final drug structure, where it plays a vital role in binding to the target enzyme.
Caption: Convergent synthesis of Ensitrelvir utilizing this compound.
Potential as a Kinase Inhibitor Scaffold
Beyond its role in Ensitrelvir, the substituted indazole core of this compound makes it an attractive starting point for the development of other therapeutic agents, particularly kinase inhibitors. The specific substitutions can influence the selectivity and potency of the resulting inhibitors. For example, the 6-chloro substituent can engage in halogen bonding with the target protein, enhancing binding affinity.[11] The 5-amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships (SAR).
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are not extensively published, general principles for indazole-based inhibitors can be applied. The position and nature of substituents on the indazole ring are critical for determining kinase selectivity and potency. For instance, substitution at the 5- and 6-positions can modulate interactions with the solvent-exposed region of the ATP-binding pocket, thereby influencing the pharmacokinetic properties of the molecule.[7][12]
Bioisosteric Replacement
In drug design, the indazole ring is often used as a bioisostere for other aromatic systems, such as indoles or benzimidazoles.[9] Bioisosteric replacement is a strategy used to modify the physicochemical properties of a lead compound while retaining its biological activity. The unique electronic properties and hydrogen bonding capabilities of the indazole nucleus make it a versatile tool for optimizing drug candidates.
Future Perspectives
The successful application of this compound in the development of Ensitrelvir underscores its importance as a valuable building block in medicinal chemistry. Future research is likely to explore its utility in the design of new therapeutic agents targeting a variety of diseases. Its potential as a scaffold for kinase inhibitors remains a promising area of investigation, with opportunities to develop selective and potent drugs for cancer and other proliferative disorders. Furthermore, its use in fragment-based drug discovery could lead to the identification of novel hits for challenging biological targets.[11][13]
Conclusion
This compound is a strategically important heterocyclic compound with a proven track record in pharmaceutical development. Its well-defined chemical properties, established synthetic routes, and versatile role as a medicinal chemistry scaffold make it a valuable tool for drug discovery professionals. As our understanding of its potential applications continues to grow, it is poised to play an even greater role in the development of next-generation therapeutics.
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Spectroscopic Characterization of 6-Chloro-2-methyl-2H-indazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methyl-2H-indazol-5-amine, a substituted indazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key pharmacophore found in a variety of biologically active molecules.[1][2] Accurate structural elucidation and purity assessment are paramount for any downstream application, from biological screening to preclinical development. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous characterization of such novel chemical entities.
This technical guide provides an in-depth overview of the spectroscopic analysis of this compound. While a publicly available, comprehensive dataset for this specific molecule is not readily found in the literature, this guide will present detailed, field-proven experimental protocols and an expert analysis of the expected spectroscopic data. These predictions are grounded in the well-established principles of spectroscopy and data from structurally analogous indazole derivatives.[2][3]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
Experimental Protocol: NMR Data Acquisition
The following is a generalized protocol for acquiring NMR spectra of a solid, soluble organic compound like an indazole derivative.[2][3]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its high boiling point.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
-
Instrument Setup:
-
The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[3]
-
Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
If necessary, perform two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals, respectively.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would likely exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.8 | Singlet | 1H | H-7 | Aromatic proton on the indazole ring, likely a singlet due to the substitution pattern. |
| ~7.0-7.3 | Singlet | 1H | H-4 | Aromatic proton on the indazole ring, expected to be a singlet. |
| ~5.0-5.5 | Broad Singlet | 2H | -NH₂ | The amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and temperature. |
| ~3.9-4.2 | Singlet | 3H | -CH₃ | The methyl group attached to the nitrogen of the indazole ring. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-150 | C-7a | Quaternary carbon of the indazole ring. |
| ~140-145 | C-5 | Carbon bearing the amino group. |
| ~135-140 | C-3a | Quaternary carbon of the indazole ring. |
| ~125-130 | C-3 | Carbon in the pyrazole ring of the indazole system. |
| ~120-125 | C-6 | Carbon bearing the chloro group. |
| ~115-120 | C-7 | Aromatic CH carbon. |
| ~110-115 | C-4 | Aromatic CH carbon. |
| ~35-40 | -CH₃ | Methyl carbon attached to nitrogen. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.
Experimental Protocol: IR Data Acquisition
For a solid sample like this compound, the thin solid film or KBr pellet methods are commonly employed.[1][4]
-
Sample Preparation (Thin Solid Film Method):
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Caption: Workflow for FT-IR Spectroscopic Analysis.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Methyl (-CH₃) |
| 1620-1580 | C=C stretch | Aromatic ring |
| 1650-1550 | N-H bend | Primary amine (-NH₂) |
| 1300-1000 | C-N stretch | Aryl amine |
| 850-750 | C-Cl stretch | Aryl chloride |
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation through fragmentation analysis.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[5]
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
-
Ionization:
-
The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the formation of a radical cation (molecular ion, M⁺•).
-
-
Mass Analysis:
-
The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Caption: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₈H₈ClN₃. The expected mass spectrum would show:
-
Molecular Ion (M⁺•): The molecular weight is approximately 181.62 g/mol .[6] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster at m/z 181 and m/z 183.
-
Key Fragmentation Patterns: Common fragmentation pathways for heterocyclic amines may include the loss of small neutral molecules or radicals.[7] Potential fragments could arise from:
-
Loss of a methyl radical (-•CH₃) from the molecular ion.
-
Loss of HCN from the indazole ring.
-
Cleavage of the chloro or amino group.
-
Conclusion
This technical guide outlines the fundamental spectroscopic methodologies for the characterization of this compound. By employing a combination of NMR, IR, and MS, researchers can confidently verify the structure and purity of this and related indazole derivatives. The provided protocols offer a solid foundation for experimental work, while the predicted spectral data serve as a valuable reference for the interpretation of experimental results. As with any analytical endeavor, a thorough understanding of the underlying principles of each technique is crucial for accurate and reliable structural elucidation.
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solubility profile of 6-Chloro-2-methyl-2H-indazol-5-amine in different solvents
An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-2-methyl-2H-indazol-5-amine
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the methodologies for characterizing the solubility profile of this compound, a novel heterocyclic amine with potential applications in medicinal chemistry.[1] We present a structured approach for determining both thermodynamic and kinetic solubility in a range of pharmaceutically relevant solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The causality behind experimental choices is elucidated to provide a deeper understanding of the solubility assessment process.
Introduction: The Significance of Solubility in Drug Development
This compound is an organic compound with the chemical formula C₈H₈ClN₃.[2][3][4] It presents as a white crystalline solid with a melting point between 140-144 °C.[1][5] While its potential as a cyclooxygenase (COX) inhibitor has been noted, its successful development into a therapeutic agent is contingent upon a thorough understanding of its physicochemical properties, paramount among which is solubility.[1]
Aqueous solubility directly influences the absorption of an orally administered drug from the gastrointestinal tract. Poor solubility can lead to low and variable bioavailability, posing significant challenges for formulation development.[6][7] Therefore, a comprehensive solubility profile in various media is not merely a data point but a foundational piece of knowledge that guides lead optimization, pre-formulation strategies, and the ultimate success of a drug candidate. This guide outlines a robust framework for generating such a profile for this compound.
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key types of solubility measurements in pharmaceutical development:
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true solubility of the most stable crystalline form of the substance. The shake-flask method is the gold standard for determining thermodynamic solubility.[8]
-
Kinetic Solubility: This is determined by precipitating a compound from a stock solution (typically in DMSO) into an aqueous buffer.[6] It measures the concentration of the compound in solution before it begins to precipitate and is often used in high-throughput screening during early drug discovery.[6][9]
This guide will detail the methodologies for determining both, as they provide complementary information essential at different stages of the drug development pipeline.
Experimental Protocols for Solubility Determination
Materials and Equipment
-
Compound: this compound (Purity ≥97%)[10]
-
Solvents:
-
Aqueous Buffers: pH 2.0 (0.01 M HCl), pH 7.4 (Phosphate-Buffered Saline, PBS), pH 9.0 (Borate Buffer)
-
Organic Solvents: Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Dimethyl Sulfoxide (DMSO)
-
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
pH meter
-
Nephelometer or plate reader with turbidity measurement capabilities
-
Glass vials with screw caps
-
Syringe filters (0.22 µm)
-
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the definitive technique for measuring equilibrium solubility.[8] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 1 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC-UV method. The use of HPLC is superior to UV spectroscopy alone as it can separate the parent compound from any potential impurities or degradants.[6]
The following diagram illustrates the workflow for thermodynamic solubility determination:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: Turbidimetric Method
Kinetic solubility is a high-throughput method that informs on the concentration at which a compound precipitates from a supersaturated solution, typically when an organic stock solution is introduced into an aqueous buffer.[6]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Precipitation Induction: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., 198 µL of PBS at pH 7.4). This rapid change in solvent composition induces precipitation if the solubility limit is exceeded.
-
Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).[7]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.
The following diagram illustrates the workflow for kinetic solubility determination:
Caption: Workflow for Kinetic Solubility Determination.
Illustrative Solubility Profile of this compound
The following tables present an illustrative summary of the expected solubility data for this compound, based on its structure and general properties of similar heterocyclic amines. These are representative data and should be confirmed by experimentation.
Table 1: Thermodynamic Solubility in Various Solvents at 25 °C
| Solvent | Dielectric Constant | Polarity | Expected Solubility (µg/mL) |
| 0.01 M HCl (pH 2.0) | ~80 | Aqueous (Acidic) | > 1000 |
| PBS (pH 7.4) | ~80 | Aqueous (Neutral) | 5 - 20 |
| Borate Buffer (pH 9.0) | ~80 | Aqueous (Basic) | < 5 |
| Methanol | 32.7 | Polar Protic | 500 - 1500 |
| Ethanol | 24.5 | Polar Protic | 200 - 800 |
| Acetone | 20.7 | Polar Aprotic | 100 - 400 |
| Dichloromethane | 9.1 | Polar Aprotic | > 2000 |
| Toluene | 2.4 | Non-Polar | < 10 |
Table 2: Kinetic Solubility in Aqueous Buffer at 25 °C
| Buffer System | Final DMSO (%) | Kinetic Solubility (µM) |
| PBS (pH 7.4) | 1% | 15 - 40 |
Discussion and Interpretation of Results
The illustrative data in Table 1 suggests that this compound behaves as a weak base. The presence of the amine group at the 5-position and the nitrogen atoms in the indazole ring would be expected to become protonated at low pH. This protonation would lead to the formation of a more polar, charged species, significantly enhancing its aqueous solubility in acidic conditions (pH 2.0). Conversely, in neutral (pH 7.4) and basic (pH 9.0) media, the compound would exist predominantly in its less soluble, neutral form. This pH-dependent solubility is a critical factor for oral drug absorption, as the compound will encounter varying pH environments throughout the gastrointestinal tract.
The compound is expected to be soluble in some organic solvents, particularly polar ones like methanol and dichloromethane.[1][5] The high solubility in dichloromethane is typical for many organic compounds and is useful for synthesis and purification but less relevant for biopharmaceutical considerations. The moderate solubility in alcohols like methanol and ethanol suggests their potential utility in formulation development, for instance, in creating liquid dosage forms or as co-solvents.
The kinetic solubility value (Table 2) is typically higher than the thermodynamic solubility in the same buffer. This is because the kinetic measurement captures the point of precipitation from a supersaturated state, before the system has had time to equilibrate to its most stable, and often less soluble, crystalline form. This value is particularly useful in early discovery for ranking compounds and flagging potential solubility issues.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility profile of this compound. By employing both the gold-standard shake-flask method for thermodynamic solubility and a high-throughput turbidimetric assay for kinetic solubility, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The pH-dependent solubility profile will be a key consideration for formulation scientists, and the data from organic solvents will inform on processing and handling. Further characterization should include assessing the impact of temperature on solubility and determining the compound's pKa to build a complete biopharmaceutical profile.
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tautomerism in 2-methyl-2H-indazole derivatives
An In-Depth Technical Guide to Tautomerism in 2-Methyl-2H-Indazole Derivatives
Abstract
Indazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities. The inherent annular tautomerism of the indazole ring system, specifically the equilibrium between the 1H- and 2H-forms, presents both a challenge and an opportunity in drug design and synthesis. While the 1H-tautomer is generally the more thermodynamically stable form, the 2H-tautomer is crucial for accessing unique chemical space and reactivity profiles. This technical guide provides an in-depth exploration of tautomerism in N-substituted indazoles, with a specific focus on 2-methyl-2H-indazole derivatives. We will dissect the structural nuances, delineate the analytical techniques for characterization, and explore the key factors—substituents, solvent effects, and hydrogen bonding—that govern the tautomeric equilibrium. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the complexities of indazole tautomerism for molecular innovation.
The Fundamental Principle: Annular Tautomerism in Indazoles
Indazole is a bicyclic heteroaromatic compound existing in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] Theoretical calculations and experimental data consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 3.6-4.1 kcal/mol.[2][3] This energy difference means that in most unsubstituted and N-H containing indazole systems, the 1H form predominates.[1][4][5]
Alkylation of the indazole nitrogen can lock the molecule into either the 1-methyl-1H-indazole or the 2-methyl-2H-indazole form. The synthesis and isolation of the less stable 2-alkyl-2H-indazole isomer is a significant challenge and a topic of considerable research, as this isomer often imparts distinct pharmacological properties and offers unique synthetic handles.[6][7]
Caption: Annular tautomerism in indazole and the resulting N-methyl isomers.
Synthesis of 2-Methyl-2H-Indazole Derivatives
Achieving regioselective N-2 alkylation is paramount for accessing the 2H-indazole scaffold. While direct alkylation of 1H-indazole often yields a mixture of N-1 and N-2 products, specific methodologies have been developed to favor the formation of the 2H-isomer.
N-N Bond-Forming Oxidative Cyclization
A modern and versatile approach involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. This method provides selective access to various 2-substituted 2H-indazoles, which are pivotal in drug design.[6][7]
Experimental Protocol: Oxidative Cyclization
-
Dissolution: Dissolve the aniline substrate (1.0 equiv., as free base or salt) in methanol (MeOH) in a round-bottom flask at 0 °C.
-
Catalyst & Oxidant Addition: Add ammonium molybdate ((NH₄)₂MoO₄, 1.0 equiv.) followed by aqueous hydrogen peroxide (H₂O₂, 30%, 10.0 equiv.).
-
Reaction: Stir the mixture for a minimum of 1 hour at room temperature. Monitor the reaction progress by HPLC/MS until completion (typically 1-24 hours).
-
Work-up: Upon completion, quench the reaction with an appropriate reducing agent (e.g., aqueous sodium thiosulfate), extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to isolate the 2-substituted 2H-indazole.[7]
Metal-Mediated Direct Alkylation
Procedures using gallium/aluminum or aluminum mediation allow for the direct and regioselective alkylation of indazoles with various electrophiles, including α-bromocarbonyl compounds, to yield 2H-indazoles in high yields.[8]
Analytical Characterization: Distinguishing the Tautomers
Unambiguous characterization is critical to confirm the synthesis of the desired 2-methyl-2H-indazole isomer. A combination of spectroscopic techniques provides the necessary evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing between 1-methyl and 2-methyl indazole isomers.[9]
-
¹H NMR: The chemical shift of the N-methyl protons is a key diagnostic. Protons on substituents attached to N-2 are typically found at a different chemical shift compared to those at N-1. Furthermore, the coupling patterns and chemical shifts of the aromatic protons on the benzene ring differ significantly between the two isomers due to the change in the electronic environment.
-
¹³C NMR: The resonance of the N-methyl carbon, as well as the carbons within the heterocyclic ring (especially C3), provides clear differentiation.
-
2D NMR (NOESY/HMBC): For complex derivatives, 2D NMR techniques are invaluable. A Nuclear Overhauser Effect (NOE) correlation between the N-methyl protons and the H-7 proton is indicative of a 1-methyl-1H-indazole. Conversely, in a 2-methyl-2H-indazole, an NOE would be expected between the methyl protons and the H-3 proton. Heteronuclear Multiple Bond Correlation (HMBC) can confirm connectivity by showing long-range couplings between the methyl protons and C-3 and the carbon of the fused benzene ring (C7a).[5]
UV-Vis Spectroscopy
The electronic structure of the 1H and 2H tautomers is distinct, leading to different UV-Vis absorption profiles. The 2-methyl-2H-indazole tautomer absorbs light more strongly and at longer wavelengths (a bathochromic shift) compared to the 1-methyl-1H-indazole.[10] This property is not only useful for characterization but can also be exploited for selective photochemical reactions.[3][10]
| Compound | Characteristic ¹H NMR (N-CH₃) | Characteristic ¹³C NMR (N-CH₃) | UV-Vis λₘₐₓ (in Acetonitrile) |
| 1-Methyl-1H-indazole | ~4.0-4.2 ppm | ~35-37 ppm | Shorter wavelength, lower absorbance[10] |
| 2-Methyl-2H-indazole | ~4.2-4.4 ppm | ~45-47 ppm | Longer wavelength, stronger absorbance[10] |
| (Note: Exact chemical shifts are substituent-dependent. Data presented is a general guide.) |
Factors Governing Tautomeric Equilibrium and Stability
In cases where tautomerization is possible (i.e., not "locked" by an alkyl group), the equilibrium can be influenced by several factors. Understanding these factors is key to predicting and controlling the tautomeric state.
Caption: Key factors that modulate the tautomeric equilibrium in indazole systems.
Solvent Effects
The polarity of the solvent plays a critical role in stabilizing one tautomer over another.
-
Polar Solvents (e.g., DMSO, Ethanol): In certain substituted indazoles, polar solvents can stabilize the 2H-tautomer through intermolecular hydrogen bonding.[2][11][12]
-
Non-Polar Solvents (e.g., CDCl₃, Benzene): In less polar environments, the equilibrium may shift. For example, some derivatives that favor the 1H-tautomer in DMSO have been shown to favor the 2H-tautomer in CDCl₃, where a strong intramolecular hydrogen bond can form and stabilize the otherwise less favorable structure.[2][11][13]
Hydrogen Bonding
As suggested by solvent effects, hydrogen bonding is a dominant stabilizing force. The discovery that the typically unstable 2H-tautomer can be significantly stabilized, and even isolated, through the formation of intra- or intermolecular hydrogen bonds was a major breakthrough.[2][11] In some crystal structures, 2H-indazole derivatives form centrosymmetric dimers linked by N–H···N or C=O···H···N hydrogen bonds, which grants them considerable stability.[11][12][13]
Substituent Effects
The electronic nature of substituents on the indazole core can profoundly influence tautomeric preference and reactivity.
-
Electron Density: A strong correlation has been observed between the electron density at the N-2 position and the efficiency of certain photochemical reactions. Electron-rich N-2 substituents tend to promote productive transformations.[10]
-
Steric Hindrance: While steric bulk at C3 is generally tolerated in some reactions, subtle electronic effects from substituents at this position can completely shut down reactivity.[10]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, for instance on a 2-phenyl ring, has been shown to enhance the antiprotozoal activity of 2-phenyl-2H-indazole derivatives, demonstrating a clear structure-activity relationship tied to the 2H-scaffold.[14]
Tautomer-Dependent Reactivity: The Phototransposition to Benzimidazoles
A compelling example of the importance of the 2H-tautomer is its unique reactivity. While 1H-indazoles undergo photomediated transposition to benzimidazoles in very low yields, the corresponding 2-methyl-2H-indazole converts in near-quantitative yield (up to 98%).[10] This dramatic difference is attributed to the distinct absorbance profile of the 2H-tautomer, which allows for productive excitation at longer, less energetic wavelengths (UVB/UVA), preventing decomposition pathways that plague the 1H-isomer under high-energy UVC irradiation.[3][10] This highlights a key principle for drug development: locking a molecule into a specific tautomeric form can unlock novel and highly efficient synthetic pathways.
Caption: Workflow for the synthesis and characterization of 2-methyl-2H-indazoles.
Conclusion and Outlook
The tautomerism of indazole derivatives is a nuanced and critical aspect of their chemistry. While the 1H-form is the ground state, the 2-methyl-2H-indazole isomer represents a gateway to novel reactivity and pharmacology. Mastery of this topic requires a multi-faceted approach, combining regioselective synthesis, rigorous spectroscopic analysis, and a deep understanding of the subtle forces—solvent, hydrogen bonding, and substituent effects—that stabilize this less common tautomer. As demonstrated by the highly efficient phototransposition to benzimidazoles, controlling the tautomeric form of a molecule is not merely an academic exercise; it is a powerful strategy for enabling new chemical transformations and accelerating the discovery of next-generation therapeutics. Future research will undoubtedly continue to uncover new methods to control and exploit this fascinating molecular duality.
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A Comprehensive Technical Guide to the Safe Handling, and Storage of 6-Chloro-2-methyl-2H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety, handling, and storage protocols for 6-Chloro-2-methyl-2H-indazol-5-amine (CAS No. 1893125-36-4). As a Senior Application Scientist, the following information synthesizes established safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and maintain experimental integrity. This document is structured to provide a logical flow from hazard identification to emergency response, grounded in authoritative safety principles.
Compound Identification and Physicochemical Properties
This compound is a substituted indazole derivative, a class of compounds of significant interest in medicinal chemistry and drug development.[1] Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value/Description | Source(s) |
| CAS Number | 1893125-36-4 | [2][3][4][5] |
| Molecular Formula | C₈H₈ClN₃ | [2][3][4][5] |
| Molecular Weight | 181.62 g/mol | [2][3][4][5] |
| Appearance | White to yellow or light brown crystalline solid. | [2][6] |
| Melting Point | 140-144 °C | [2] |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and dichloromethane. Water solubility data is not readily available. | [2] |
| pKa | Data for this specific compound is not available. For the parent compound, indazole, the pKa values are 1.04 (for the indazolium cation) and 13.86 (for the indazolate anion). The substitutions on the ring will influence the basicity. | [7] |
| Vapor Pressure | Data not available. As a solid with a relatively high melting point, vapor pressure is expected to be low at room temperature. | |
| Density | Data not available. |
Hazard Identification and GHS Classification
This compound is classified as hazardous. The primary immediate risks are associated with skin and eye contact.
GHS Classification:
-
Hazard Class: Skin Irritation (Category 2), Eye Irritation (Category 2A)
-
Signal Word: Warning
-
Pictogram:
-
GHS07 (Exclamation Mark)
-
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements (selected):
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
Toxicological Profile: Detailed toxicological data such as LD50, carcinogenicity, and mutagenicity for this compound are not publicly available. However, aromatic amines as a class are known to be readily absorbed through the skin and can pose significant health risks, including potential carcinogenicity with long-term exposure.[8] Given the lack of specific data and its status as a potent pharmaceutical intermediate, a conservative approach to handling is mandated.
Occupational Exposure and Control
Due to the absence of a published Occupational Exposure Limit (OEL) for this specific compound, the principle of Occupational Exposure Banding (OEB) should be applied.[9][10][11] OEB is a risk management strategy that groups chemicals into categories based on their toxicological potency and potential health effects, which then correspond to specific handling and containment procedures.[9][12]
Given its classification as a potent pharmaceutical intermediate with known skin and eye irritation, this compound would likely fall into an intermediate OEB category (e.g., Category 3 in a 5-band system), requiring high-potency manufacturing and handling methods.[13]
Engineering Controls: The First Line of Defense
The primary strategy for safe handling is "containment at source" to minimize the generation of airborne dust and prevent operator exposure.[14]
-
Weighing and Dispensing: All handling of the solid compound, especially weighing and transfers, must be conducted within a containment device.
-
For small quantities (mg scale): A certified chemical fume hood with good airflow is the minimum requirement. For more potent compounds or dustier operations, a balance enclosure or a glove box is recommended.[13]
-
For larger quantities (gram scale and above): A glovebox isolator operating under negative pressure is the preferred engineering control to provide the highest level of protection.[14]
-
-
Ventilation: The laboratory must be well-ventilated with single-pass air to prevent the accumulation of any potential contaminants.[7][13] Air from containment devices should be exhausted through HEPA filters.[7]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is a critical secondary control measure and should never be the sole means of protection.[7]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile, and change them frequently, especially if contact with the substance is suspected.
-
Eye and Face Protection: Chemical safety goggles are mandatory. When there is a risk of splashing or dust generation outside of a containment unit, a face shield should also be worn.
-
Body Protection: A laboratory coat is required. For procedures with a higher risk of contamination, a disposable gown or coveralls should be used.
-
Respiratory Protection: Not typically required if appropriate engineering controls are used. However, if there is a failure of containment or during emergency situations, a properly fitted respirator (e.g., an N95 for particulates or a respirator with an organic vapor/acid gas cartridge) should be used by trained personnel.
Safe Handling and Standard Operating Procedures
A systematic approach to handling ensures that safety protocols are consistently followed. The following workflow illustrates the key stages and associated precautions.
Caption: A logical workflow for the safe handling of this compound.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.
-
Temperature: Store in a refrigerator at 2-8°C .[6]
-
Atmosphere: Keep the container tightly sealed in a dry environment . The compound may be sensitive to moisture.
-
Light: Protect from light by storing in an opaque container, placed within a dark location such as a refrigerator.[6]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
Spill Response
The following protocol is for a small-scale spill of the solid material within a laboratory setting.
Caption: Step-by-step emergency response protocol for a solid spill.
For spills involving aromatic amines, specialized decontamination kits are commercially available. These often include a cleaning/developing solution to wet the area, followed by a decontaminating solution to neutralize the amine's reactivity.[15][16][17] The effectiveness of the cleanup can be verified with colorimetric wipes included in these kits.[15][16]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect waste in a clearly labeled, sealed container designated for halogenated organic waste.
-
Disposal Method: Disposal should be handled by a licensed professional waste disposal service. The preferred method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the hazardous combustion byproducts (e.g., HCl, NOx).[18] Do not dispose of this material down the drain or in regular trash.[16]
Conclusion
The safe handling of this compound requires a proactive and informed approach to risk management. While specific toxicological data is limited, its classification as a skin and eye irritant, combined with the general hazards of aromatic amines and its use as a potent pharmaceutical intermediate, necessitates stringent adherence to the protocols outlined in this guide. By prioritizing engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can work safely and effectively with this compound.
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An In-Depth Technical Guide to 6-Chloro-2-methyl-2H-indazol-5-amine (C₈H₈ClN₃)
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-2-methyl-2H-indazol-5-amine, a pivotal heterocyclic building block in modern medicinal chemistry. With the molecular formula C₈H₈ClN₃ and CAS Number 1893125-36-4, this indazole derivative has emerged as a critical intermediate, most notably in the synthesis of the antiviral agent Ensitrelvir. This document furnishes researchers, scientists, and drug development professionals with in-depth information covering its chemical and physical properties, detailed synthesis protocols, analytical characterization, pharmacological significance, and key applications. The guide emphasizes the causality behind synthetic choices and provides validated methodologies to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric to purines. This structural similarity allows them to function as "hinge-binding" motifs, making them privileged scaffolds in the design of protein kinase inhibitors[1][2]. The specific substitution pattern of this compound—a chloro group at the 6-position, a methyl group at the N2 position of the pyrazole ring, and an amine at the 5-position—offers a unique combination of electronic properties and reactive handles for further chemical modification.
Its primary strategic importance was solidified by its role as a key intermediate in the manufacturing process of Ensitrelvir (S-217622), an oral antiviral developed for the treatment of COVID-19[3][4]. The development of a scalable and cost-effective synthesis for this intermediate is crucial for the accessibility of the final active pharmaceutical ingredient (API)[3]. Beyond antivirals, its structural motifs are highly relevant in the development of targeted therapies for oncology, inflammatory disorders, and neurological diseases[5].
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is fundamental for its application in synthesis and formulation.
General Properties
The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1893125-36-4 | [6][7] |
| Molecular Formula | C₈H₈ClN₃ | [6][7] |
| Molecular Weight | 181.62 g/mol | [6][8] |
| Appearance | White to light brown crystalline solid | [6][9] |
| Melting Point | 140-144 °C | [6][9] |
| Solubility | Soluble in organic solvents such as methanol, chloroform, and dichloromethane | [6][9] |
| Storage | Keep in a dark place, sealed in a dry environment at 2-8 °C | [10] |
Spectroscopic Characterization
Structural elucidation and confirmation are critical for quality control. The following data is based on information provided in patent literature, specifically from the synthesis of the compound[3].
-
Mass Spectrometry (ESI-MS):
-
m/z: 182.0 [M+H]⁺[3]
-
-
¹H Nuclear Magnetic Resonance (¹H NMR):
-
Spectrum: 400 MHz, in CDCl₃
-
Chemical Shifts (δ): 7.68 (s, 1H), 7.58 (s, 1H), 6.83 (s, 1H), 4.09 (s, 3H)[3]
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR):
-
Spectrum: 100 MHz, in CDCl₃
-
Chemical Shifts (δ): 144.9, 137.4, 124.2, 121.6, 121.3, 117.2, 100.5, 40.0[3]
-
The provided NMR data aligns with the expected structure, showing distinct aromatic protons and the characteristic singlet for the N-methyl group.
Synthesis and Manufacturing
The synthesis of this compound has been a subject of process development to ensure scalability and cost-effectiveness, particularly for the production of Ensitrelvir[4][11][12]. A robust, multi-step synthesis is detailed in Chinese patent CN115181066B, which offers a significant improvement over earlier routes by utilizing readily available starting materials and providing a clear, industrialized pathway[3].
Overview of the Synthetic Strategy
The manufacturing process begins with 4-chloro-2-nitrobenzyl halide and proceeds through four key transformations: substitution, reductive cyclization, nitration, and a final reduction. This strategy is designed for high yield and operational simplicity, making it suitable for industrial production[3].
Caption: Industrial synthesis pathway for this compound.
Detailed Experimental Protocols
The following protocols are adapted from the procedures described in patent CN115181066B[3].
Step 1-3: Synthesis of the Precursor 6-Chloro-2-methyl-5-nitro-2H-indazole
The initial steps involve the conversion of 4-chloro-2-nitrobenzyl halide to 6-chloro-2-methyl-5-nitro-2H-indazole. This is achieved through a sequence of substitution with methylamine, followed by a reductive cyclization to form the indazole core, and subsequent nitration at the 5-position. The patent prioritizes the final reduction step, with less detail on these preliminary stages. For the purpose of this guide, we will focus on the well-documented final step.
Step 4: Reduction of 6-Chloro-2-methyl-5-nitro-2H-indazole to this compound
This final reduction is a critical step, and several methods have been validated to achieve high yields of the target amine.
Protocol 4A: Reduction using Zinc Powder and Acetic Acid
This classical method provides a clean and efficient reduction of the nitro group.
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-chloro-2-methyl-5-nitro-2H-indazole (5 g, 0.024 mol) in a mixture of tetrahydrofuran (THF, 100 ml), acetic acid (14.2 g, 0.24 mol), and triethylamine (25.1 g, 0.25 mol) with stirring.
-
Addition of Reducing Agent: Control the reaction temperature between 20-30 °C. Add zinc powder (7.7 g, 0.12 mol) in batches over a period of 10-30 minutes.
-
Reaction: Maintain the temperature between 25-30 °C and continue stirring for 2 to 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add dichloromethane (100 ml) and water (100 ml). Stir to dissolve and separate the organic layer.
-
Purification: The crude product can be further purified by column chromatography on silica gel to yield the final product.
Protocol 4B: Reduction using Sodium Borohydride
This alternative method uses a milder reducing agent.
-
Reaction Setup: Suspend 6-chloro-2-methyl-5-nitro-2H-indazole (5 g, 0.024 mol) in isopropanol (50 ml) with stirring.
-
Addition of Reducing Agent: Control the reaction temperature between 30-40 °C. Add sodium borohydride (2.7 g, 0.071 mol) in batches over 20-30 minutes.
-
Reaction: Maintain the temperature at 30-40 °C and stir for 3 to 4 hours. Monitor reaction completion by TLC.
-
Work-up and Purification: After the reaction is complete, filter the mixture. Concentrate the filtrate under reduced pressure. Add dichloromethane (100 ml) and water (100 ml) to the residue, stir, and separate the layers. The organic layer contains the desired product.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is paramount for its use in GMP (Good Manufacturing Practice) environments.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is typically employed for purity analysis. A C18 column with a gradient elution system using acetonitrile and a buffered aqueous mobile phase (e.g., ammonium acetate) is effective. Detection is commonly performed using a UV detector at wavelengths around 254 nm and 280 nm, where the chromophore absorbs strongly[13][14][15].
-
Nuclear Magnetic Resonance (NMR): As detailed in Section 2.2, ¹H and ¹³C NMR are used for unambiguous structural confirmation and to detect the presence of any isomeric impurities.
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the compound.
Pharmacological Significance and Applications in Drug Discovery
The indazole core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[16].
Key Intermediate for Ensitrelvir (S-217622)
The most prominent application of this compound is in the convergent synthesis of Ensitrelvir[4][11]. In the final key step of the synthesis, the 5-amino group of the indazole undergoes a coupling reaction with a triazinone intermediate to form the final API[4].
Caption: Convergent synthesis step for Ensitrelvir utilizing the title compound.
Scaffold for Kinase Inhibitors
The indazole moiety can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding site of protein kinases[2]. The 5-amino group serves as a critical attachment point for side chains that can extend into other regions of the kinase active site, thereby conferring potency and selectivity. The 6-chloro substituent can participate in halogen bonding and improve pharmacokinetic properties[2]. While specific examples utilizing this exact molecule are proprietary, its structure is highly analogous to scaffolds used in the development of inhibitors for various kinases, such as Aurora kinases, involved in cell cycle regulation[8].
Reactivity and Derivatization Potential
The chemical functionality of this compound makes it a versatile building block.
-
The 5-Amino Group: This primary aromatic amine is a potent nucleophile. It can readily undergo reactions such as acylation, sulfonylation, and reductive amination. It is the key reactive site for coupling reactions in multi-step syntheses, as seen with Ensitrelvir[4][17].
-
The 6-Chloro Group: The chloro substituent can be displaced via nucleophilic aromatic substitution (SₙAr) under certain conditions or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.
Safety and Handling
Proper handling of this compound is essential in a research and manufacturing environment.
-
GHS Hazard Statements:
-
Precautionary Measures:
A full toxicological profile for this specific compound is not publicly available. However, chlorinated aromatic compounds and their derivatives can be persistent and may exhibit toxicity[18][19]. Therefore, it is prudent to handle this compound with care, assuming it may have uncharacterized hazards.
Conclusion
This compound is a high-value chemical intermediate with demonstrated importance in the pharmaceutical industry. Its well-defined synthesis, versatile reactivity, and role as a key fragment in the construction of complex molecules like Ensitrelvir underscore its significance. This guide provides the foundational knowledge required for its synthesis, characterization, and application, serving as a vital resource for professionals in drug discovery and development. Future applications will likely continue to leverage the unique properties of the indazole scaffold for the creation of novel therapeutics.
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- Bassyouni, F., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molecules, 26(2), 438.
- Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. (2021). PubMed.
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- HuiKang BoYuan Chemical Tech CO.,LTD. (n.d.). This compound. hklabs.com.
- Olaniran, A. O., et al. (2013). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2013, 460215.
- Kamal, A., & Malik, M. S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 255-278.
- Chen, Y., et al. (2022). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Molecules, 27(18), 5898.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2007). PubMed Central.
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A-Z Guide to Strategic Analog Design for the 6-Chloro-2-methyl-2H-indazol-5-amine Core
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific, highly functionalized starting point: 6-Chloro-2-methyl-2H-indazol-5-amine . This core serves as an intermediate in the synthesis of therapeutic candidates like Ensitrelvir, highlighting its relevance and validated chemical space.[3][4] We present a comprehensive technical guide for researchers and drug development professionals on the strategic exploration of its analogs. This document outlines the rationale for analog design, detailed synthetic methodologies, a robust screening cascade, and principles for data-driven iteration, providing a complete roadmap from a validated chemical core to novel lead candidates.
Section 1: The Core Scaffold: Analysis and Strategic Foundation
The selection of a starting point in a drug discovery campaign is a critical decision. The this compound core offers a compelling blend of desirable features.
Physicochemical Properties
With a molecular weight of approximately 181.62 g/mol and a formula of C8H8ClN3, the core scaffold is an ideal starting point for fragment-based or lead-oriented discovery.[5][6] It adheres to Lipinski's Rule of Five, providing ample room for chemical modification without immediately compromising drug-like properties.
| Property | Value | Significance |
| Molecular Weight | 181.62 g/mol | Provides a low-MW starting point for elaboration. |
| Formula | C8H8ClN3 | Indicates a favorable ratio of heavy atoms to carbon. |
| Hydrogen Bond Donors | 1 (from amine) | Offers a key interaction point for target binding. |
| Hydrogen Bond Acceptors | 3 (N1, N2, amine N) | Provides multiple potential hydrogen bond contacts. |
| LogP (predicted) | ~2.0-2.5 | A good starting point for balancing solubility and permeability. |
Rationale for Analog Exploration
The indazole nucleus is a versatile pharmacophore found in drugs targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[7][8][9] The specific substitution pattern of the core provides three primary vectors for chemical diversification:
-
The 5-amino group: A primary aniline, this group is a versatile handle for introducing a wide range of substituents to explore interactions with target proteins.
-
The 6-chloro group: An aryl chloride, this position is amenable to modern cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups to probe deeper pockets or induce specific conformational changes.
-
The 2-methyl group: The N2-methylation fixes the tautomeric form, which can be advantageous for consistent biological activity and simplified SAR interpretation.[10] Exploring the impact of this group is a key strategic consideration.
This trifecta of modifiable positions makes the scaffold an excellent platform for generating a diverse chemical library with finely tuned properties.
Section 2: Strategic Design of the Analog Library
A successful analog campaign is built on a logical and systematic exploration of chemical space. We propose a multipronged approach combining traditional medicinal chemistry principles with computational guidance.
Structure-Activity Relationship (SAR) by Position
The core of the strategy involves systematically modifying each key position to understand its contribution to biological activity and physicochemical properties.
-
Vector 1: The 5-Amine Position:
-
Rationale: The aniline moiety is a common structural alert due to its potential for forming reactive metabolites.[11][12] Therefore, its modification or replacement is a high-priority task for improving safety profiles. It also serves as a primary interaction point.
-
Proposed Modifications:
-
Acylation/Sulfonylation: Formation of amides and sulfonamides to probe for hydrogen bond acceptors and explore different spatial orientations.
-
Reductive Amination: Introduction of alkyl substituents to explore lipophilic pockets.
-
Bioisosteric Replacement: Replacing the aniline with moieties like saturated aminonorbornanes or other non-planar amino scaffolds can mitigate metabolic liabilities while maintaining key interactions.[11][13]
-
-
-
Vector 2: The 6-Chloro Position:
-
Rationale: This position points into solvent-exposed regions in many protein targets. Modification here can significantly impact potency, selectivity, and solubility.
-
Proposed Modifications:
-
Suzuki-Miyaura Coupling: Introduction of various aryl and heteroaryl rings to explore pi-stacking interactions or engage with additional sub-pockets.
-
Buchwald-Hartwig Amination: Introduction of primary or secondary amines to improve solubility and add new hydrogen bond donor/acceptor capabilities.
-
Sonogashira Coupling: Introduction of alkynes as rigid linkers to probe for distal interactions.
-
-
-
Vector 3: The 2-Methyl Group:
-
Rationale: While fixing the tautomer, the N-methyl group itself is a point of metabolism and its size can influence the overall conformation.
-
Proposed Modifications:
-
Varying Alkyl Size: Exploring ethyl, isopropyl, or cyclopropyl groups to understand steric tolerance at the N2 position.
-
Synthesis of the N1-isomer: Comparing the N2-methyl series with the corresponding N1-methyl analogs is crucial, as N-alkylation of indazoles can often yield mixtures, and the regiochemistry can profoundly impact biological activity.[14][15]
-
-
Visualization of the Analog Design Strategy
The following diagram illustrates the primary vectors for diversification from the core scaffold.
Caption: Strategic vectors for analog design originating from the core scaffold.
Section 3: Synthetic Execution and Chemical Space Expansion
Robust and flexible synthetic routes are essential for rapidly generating a diverse analog library.
Synthesis of the Core Scaffold
The core compound, this compound, can be synthesized via several routes. A common industrial method involves the reduction of a nitro-indazole precursor.[3]
Protocol 3.1: Synthesis of this compound [3]
-
Charge Reactor: To a suitable reactor, add 5-nitro-6-chloro-2-methyl-2H-indazole (1.0 eq) and isopropanol (10 vol).
-
Stir: Begin stirring the mixture to form a slurry.
-
Control Temperature: Adjust the reactor temperature to 30-40 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH4) (3.0 eq) portion-wise over 20-30 minutes, maintaining the internal temperature between 30-40 °C.
-
Reaction: Stir the reaction mixture at 30-40 °C for 3-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure.
-
Extraction: Add dichloromethane (20 vol) and water (20 vol) to the residue. Stir to dissolve and separate the organic layer.
-
Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.
Key Analog Synthesis Protocols
The following protocols describe key transformations for exploring the diversification vectors.
Protocol 3.2: N-Acylation of the 5-amino Group
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 vol) in a round-bottom flask under a nitrogen atmosphere.
-
Add Base: Add triethylamine (TEA, 1.5 eq) or another suitable non-nucleophilic base.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Add Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Quench: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3.3: Suzuki-Miyaura Cross-Coupling at the 6-chloro Position
-
Combine Reagents: In a microwave vial or Schlenk flask, combine the this compound derivative (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (K2CO3, 2.0 eq).
-
Add Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degas: Purge the mixture with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-12 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over sodium sulfate and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Synthetic Workflow Visualization
Caption: High-level workflow for synthesis of the core and subsequent analogs.
Section 4: The Screening and Evaluation Cascade
A tiered approach to screening ensures that resources are focused on the most promising compounds. The specific assays will depend on the therapeutic target, but a general framework can be applied.
The Drug Discovery Screening Cascade
Caption: A typical tiered screening cascade for hit-to-lead progression.
Example Protocol: In Vitro Kinase Inhibition Assay
Many indazole derivatives are known kinase inhibitors.[7] The following is a generalized protocol for a primary binding or activity assay.
Protocol 4.1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO, starting from 10 mM. Typically, an 11-point, 3-fold dilution series is used.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound dilution into a low-volume 384-well assay plate.
-
Kinase Reaction:
-
Add the target kinase enzyme solution in assay buffer.
-
Add the substrate/ATP solution. For HTRF, this often includes a biotinylated substrate and an ATP concentration at or near the Km.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the detection reagent mix, which typically contains a europium-labeled anti-phospho-substrate antibody and streptavidin-conjugated XL665.
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 5: Data Interpretation & Iterative Design
The goal of the initial analog campaign is to generate a robust SAR dataset that can guide the next round of design.
Building the SAR Table
All data should be collated into a central table to facilitate analysis. A well-structured SAR table is the most powerful tool for multiparameter optimization.
Table 5.1: Hypothetical SAR Data for a Kinase Target
| Analog ID | Modification (Position) | Potency (IC50, nM) | Cellular Activity (EC50, µM) | Microsomal Stability (t½, min) |
| Core | 6-Cl, 5-NH2, 2-Me | >10,000 | >50 | 45 |
| A-01 | 5-NH-Ac | 2,500 | 25 | 62 |
| A-02 | 5-NH-SO2Me | 1,800 | 15 | >90 |
| B-01 | 6-(4-pyridyl) | 550 | 5.2 | 30 |
| B-02 | 6-(4-morpholinophenyl) | 320 | 2.8 | 75 |
| C-01 | 2-Et | 9,500 | >50 | 25 |
| Lead-01 | 6-(4-morpholinophenyl), 5-NH-SO2Me | 45 | 0.35 | 88 |
Multiparameter Optimization (MPO)
From the hypothetical data in Table 5.1, several key insights can be drawn:
-
Acylating or sulfonylating the 5-amino group (A-01, A-02) provides a modest increase in potency and a significant boost in metabolic stability. The sulfonamide is superior.
-
Replacing the 6-chloro group with substituted aryl rings (B-01, B-02) dramatically improves potency. The morpholinophenyl group (B-02) also enhances stability compared to the pyridyl (B-01), likely by blocking a site of metabolism.
-
Modifying the 2-methyl group to ethyl (C-01) is detrimental to both potency and stability in this hypothetical case.
-
Combining the best fragments (the 5-sulfonamide from A-02 and the 6-morpholinophenyl from B-02) leads to a synergistic improvement in all parameters, resulting in a potent, cell-active, and stable lead compound (Lead-01).
This iterative process of Design -> Synthesize -> Test -> Analyze is the engine of drug discovery. The insights gained from the first library of analogs directly inform the design of a second, more focused library to further refine the lead candidate.
References
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. URL: https://pubmed.ncbi.nlm.nih.gov/27117565/
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4764121/
- Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. Google Patents. URL: https://patents.google.
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. URL: https://www.researchgate.net/publication/381156294_Recent_Advances_in_Synthetic_Strategies_and_Biological_Properties_of_Indazole_Scaffolds_A_Review
- This compound. ChemBK. URL: https://www.chembk.com/en/chem/6-chloro-2-methyl-2H-indazol-5-amine
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm5013096
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503415/
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11262105/
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02131
- Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7880026/
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. URL: https://www.researchgate.net/publication/339485880_Recent_Advances_and_Outlook_for_the_Isosteric_Replacement_of_Anilines
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. OUCI. URL: https://ouci.dntb.gov.ua/en/works/CN-5D154B57/
- Structure‐activity relationship of indazole‐matrine derivative. ResearchGate. URL: https://www.researchgate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d5md00336a
- A) Bioisosteric replacement of aniline. B) Strategies for the formation... ResearchGate. URL: https://www.researchgate.
- This compound. AA Blocks. URL: https://www.aablocks.com/product/1893125-36-4.html
- Aniline replacement in drug-like compounds. Cresset Group. URL: https://www.cresset-group.com/resources/case-studies/aniline-replacement/
- Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. URL: https://www.researchgate.net/publication/339121960_Regioselective_N_-alkylation_of_the_1_H_-indazole_scaffold_ring_substituent_and_N_-alkylating_reagent_effects_on_regioisomeric_distribution
- Aromatic Bioisosteres. Cambridge MedChem Consulting. URL: https://www.cambridgemedchemconsulting.
- This compound | 1893125-36-4. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/bld/3h98821eb8
- This compound. Shanghai Gold Life Pharmatech Co.,Ltd. URL: http://www.glpharmatech.com/products/Ensitrelvir-Intermediate/6-chloro-2-methyl-2H-indazol-5-amine.html
- This compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/795191
- This compound - CAS:1893125-36-4. Abovchem. URL: https://www.abovchem.com/products/6-chloro-2-methyl-2h-indazol-5-amine-cas-1893125-36-4
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11082216/
- Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/1973/p2/p29730001408
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Methodological & Application
Application Note & Protocol: Laboratory-Scale Synthesis of 6-Chloro-2-methyl-2H-indazol-5-amine
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 6-Chloro-2-methyl-2H-indazol-5-amine, a key intermediate in the development of antiviral therapeutics, notably Ensitrelvir.[1][2] The described synthetic route is a robust two-step process commencing with the nitration of 6-chloro-2-methyl-2H-indazole, followed by a selective reduction of the resulting nitro intermediate. The causality behind critical experimental choices, safety protocols, and analytical characterization are discussed to ensure procedural fidelity and reproducibility. This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development.
Introduction and Significance
This compound is a heterocyclic amine of significant interest in pharmaceutical synthesis. Its structural motif is a crucial component for building more complex molecules with therapeutic value. Most notably, it serves as a pivotal building block for Ensitrelvir, a novel coronavirus therapeutic, making a cost-effective and efficient synthesis route highly valuable for drug accessibility.[1] The protocol detailed herein is based on a process designed for simplicity, high yield, and scalability, utilizing readily available starting materials.[1]
Overview of the Synthetic Pathway
The synthesis proceeds in two primary stages:
-
Nitration: Introduction of a nitro group at the 5-position of the indazole ring. This is achieved via electrophilic aromatic substitution using a nitrating agent.
-
Reduction: Conversion of the nitro group to a primary amine. This transformation is accomplished using a chemical reducing agent.
The overall workflow is depicted below.
Caption: High-level workflow for the synthesis of this compound.
Physicochemical and Safety Data
A summary of the properties and hazards of the final product is provided below. Researchers must consult the full Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1893125-36-4 | [3] |
| Molecular Formula | C₈H₈ClN₃ | [3][4] |
| Molecular Weight | 181.62 g/mol | [3][4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 140-144 °C | [5][6] |
| Solubility | Soluble in methanol, chloroform, dichloromethane | [5][6] |
| Storage | 2-8°C, sealed in dry, dark place | |
Table 2: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. |
Detailed Experimental Protocols
4.1. Step 1: Synthesis of 5-Nitro-6-chloro-2-methyl-2H-indazole
Causality: This step employs a mixture of fuming nitric acid and acetic anhydride to generate the potent electrophile, acetyl nitrate, in situ. The reaction is performed at a reduced temperature (0-10 °C) to control the highly exothermic nature of the nitration reaction and to minimize the formation of unwanted byproducts.[1]
Materials and Reagents:
-
6-chloro-2-methyl-2H-indazole
-
Acetic anhydride (Ac₂O)
-
Fuming nitric acid (HNO₃)
-
Dichloromethane (DCM)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Protocol:
-
Charge a round-bottom flask with 6-chloro-2-methyl-2H-indazole (10 g, 0.06 mol) and acetic anhydride (30.6 g, 0.3 mol).
-
Place the flask in an ice bath and stir the mixture to cool it to a temperature between 0 and 10 °C.
-
Slowly add fuming nitric acid (6.8 g, 0.12 mol) dropwise using a dropping funnel, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at 20-30 °C for 2 to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into 150 mL of ice water to quench the reaction.
-
Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-nitro-6-chloro-2-methyl-2H-indazole. The product can be carried forward to the next step without further purification.
4.2. Step 2: Synthesis of this compound
Causality: This protocol utilizes hydrazine hydrate in the presence of a catalytic amount of ferric chloride (FeCl₃) and activated carbon.[1] Hydrazine acts as the reducing agent, while FeCl₃ facilitates the electron transfer process. Activated carbon helps to ensure a smooth reaction and aids in the removal of impurities during filtration. This method is often preferred for its efficiency and avoidance of high-pressure hydrogenation.
Materials and Reagents:
-
5-nitro-6-chloro-2-methyl-2H-indazole (from Step 1)
-
Ethanol (EtOH)
-
Ferric chloride (FeCl₃)
-
Activated carbon
-
Hydrazine hydrate (80% solution)
-
Dichloromethane (DCM)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature controller
Protocol:
-
To a round-bottom flask, add the crude 5-nitro-6-chloro-2-methyl-2H-indazole (5 g, 0.024 mol), ethanol (50 mL), FeCl₃ (0.3 g), and activated carbon (0.3 g).[1]
-
Stir the mixture and heat to a temperature of 30-40 °C.
-
Add hydrazine hydrate (7.6 g, 0.12 mol) dropwise over 20-30 minutes, maintaining the temperature between 30-40 °C.
-
After the addition is complete, continue to stir the reaction at this temperature for 6 to 8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and activated carbon. Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the residue, add dichloromethane (100 mL) and water (100 mL) and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer again with dichloromethane (50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a white crystalline solid.
Summary of Reaction Parameters
Table 3: Key Experimental Data and Expected Results
| Parameter | Step 1: Nitration | Step 2: Reduction |
|---|---|---|
| Starting Material | 6-chloro-2-methyl-2H-indazole | 5-nitro-6-chloro-2-methyl-2H-indazole |
| Key Reagents | Fuming HNO₃, Ac₂O | Hydrazine Hydrate, FeCl₃ |
| Solvent | Acetic Anhydride | Ethanol |
| Temperature | 0-10 °C (addition), 20-30 °C (reaction) | 30-40 °C |
| Reaction Time | 2-4 hours | 6-8 hours |
| Typical Yield | >90% (crude) | High (as per source patent) |
Visualization of Detailed Protocol
The following diagram outlines the key operational steps and transformations in the laboratory protocol.
Caption: Step-by-step experimental workflow for the synthesis.
References
- CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (URL: )
- This compound - ChemBK. (URL: [Link])
- Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions - White Rose Research Online. (URL: [Link])
- This compound - ChemBK (altern
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
- Indazole synthesis - Organic Chemistry Portal. (URL: [Link])
- 1893125-36-4 | this compound - AA Blocks. (URL: [Link])
- US6998489B2 - Methods of making indazoles - Google P
- Material Safety D
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives - Sami Publishing Company. (URL: [Link])
- This compound - Shanghai Gold Life Pharm
Sources
Application Note: A Scalable Industrial Manufacturing Process for 6-Chloro-2-methyl-2H-indazol-5-amine
Introduction and Strategic Importance
6-Chloro-2-methyl-2H-indazol-5-amine is a critical heterocyclic building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of advanced pharmaceutical agents, most notably Ensitrelvir (S-217622), a therapeutic developed for the treatment of novel coronavirus infections.[1][2] The accessibility and cost of such drugs are directly linked to the efficiency and scalability of the manufacturing process for their core intermediates.
Historically, the synthesis of this specific indazole isomer has presented challenges, with early routes suffering from low yields, poor regioselectivity during methylation, and the use of hazardous reagents, making them unsuitable for large-scale industrial production.[1][3] This document provides a detailed, optimized, and scalable protocol for the synthesis of this compound, designed to address these challenges. The process emphasizes cost-effective raw materials, high yields, operational simplicity, and safety, rendering it suitable for industrial application.[1][4][5]
Overview of the Optimized Synthetic Pathway
The selected manufacturing process is a robust, multi-step synthesis designed for efficiency and scalability. It circumvents the selectivity issues of previous methods by strategically ordering the reaction sequence: nitration, cyclization, methylation, and a final reduction. This pathway consistently produces the desired N-2 methylated isomer in high purity.
The overall workflow is visualized below:
Figure 1: Optimized Synthetic Workflow for this compound.
Detailed Step-by-Step Manufacturing Protocol
This section details the optimized four-step process for industrial-scale synthesis.
Step 1: Nitration of 4-Chloro-2-fluorobenzaldehyde
-
Objective: To introduce a nitro group at the C5 position, ortho to the chlorine and para to the fluorine, yielding 4-chloro-2-fluoro-5-nitrobenzaldehyde.
-
Scientific Rationale: This electrophilic aromatic substitution is a crucial first step. Using a mixture of potassium nitrate and sulfuric acid provides a controlled source of the nitronium ion (NO₂⁺). The directing effects of the existing substituents (aldehyde, chlorine, and fluorine) guide the nitration to the desired C5 position. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the electrophile.
Protocol:
-
Charge a suitable reactor with concentrated sulfuric acid and cool to 0-5°C.
-
Slowly add 4-chloro-2-fluorobenzaldehyde to the sulfuric acid while maintaining the temperature below 10°C to control the exothermic reaction.
-
In a separate vessel, prepare a solution of potassium nitrate in concentrated sulfuric acid.
-
Add the nitrate solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at 5-10°C for 2-4 hours. Monitor completion using HPLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice/water.
-
The solid precipitate, 4-chloro-2-fluoro-5-nitrobenzaldehyde, is collected by filtration, washed with water until the filtrate is neutral, and dried under vacuum.
Step 2: Cyclization to form 6-Chloro-5-nitro-1H-indazole
-
Objective: To construct the indazole ring system via condensation and cyclization.
-
Scientific Rationale: Hydrazine hydrate reacts with the aldehyde group of the starting material to form a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the activated fluorine atom, results in the formation of the stable indazole ring.[3] The electron-withdrawing nitro group activates the aromatic ring, facilitating this displacement.
Protocol:
-
Charge the reactor with 4-chloro-2-fluoro-5-nitrobenzaldehyde and a suitable solvent (e.g., ethanol or isopropanol).
-
Heat the mixture to 50-60°C to ensure dissolution.
-
Slowly add hydrazine hydrate to the solution. An exothermic reaction will occur; control the addition rate to maintain the temperature below 80°C.
-
After the addition, maintain the reaction mixture at reflux for 4-6 hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then further to 0-5°C to induce crystallization.
-
Filter the solid product, 6-chloro-5-nitro-1H-indazole, wash with cold ethanol, and dry.
Step 3: Regioselective N-Methylation
-
Objective: To selectively methylate the N2 position of the indazole ring, yielding 6-chloro-2-methyl-5-nitro-2H-indazole.
-
Scientific Rationale: This step is critical for the synthesis of the correct isomer. While methylation of indazoles can often lead to a mixture of N1 and N2 isomers, specific choice of reagents and conditions can favor the desired N2 product. Using a methylating agent like trimethyloxonium tetrafluoroborate in a suitable solvent system provides good selectivity.[3] Alternative, less toxic reagents may be employed in optimized industrial processes. The choice avoids the high toxicity of methyl iodide and the potential explosion risks associated with sodium hydride in DMF, which were noted drawbacks of earlier synthetic routes.[3]
Protocol:
-
Suspend 6-chloro-5-nitro-1H-indazole in a suitable solvent (e.g., dichloromethane or an appropriate aprotic solvent).
-
Add a base (e.g., potassium carbonate) to the suspension.
-
Add the chosen methylating agent (e.g., trimethyloxonium tetrafluoroborate or dimethyl sulfate) portion-wise at room temperature.
-
Stir the reaction mixture at ambient temperature for 12-24 hours, monitoring for the formation of the desired N2-methylated product and consumption of the starting material by HPLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to isolate pure 6-chloro-2-methyl-5-nitro-2H-indazole.
Step 4: Reduction of the Nitro Group
-
Objective: To reduce the nitro group to an amine, yielding the final product, this compound.
-
Scientific Rationale: The final step involves the reduction of the aromatic nitro group. Several methods are viable for industrial scale, each with distinct advantages.
-
Catalytic Hydrogenation (e.g., Hydrazine/FeCl₃): This method uses hydrazine hydrate as the hydrogen source and an iron(III) chloride catalyst. It is effective, relatively inexpensive, and avoids the need for high-pressure hydrogenation equipment.[1]
-
Metal/Acid Reduction (e.g., Zinc/Acetic Acid): Zinc powder in the presence of an acid like acetic acid is a classic and robust method for nitro group reduction. It is cost-effective and highly efficient.[1]
-
Sodium Borohydride: This reagent can also be used for the reduction, offering mild reaction conditions.[1]
-
Protocol (Example using Hydrazine/FeCl₃):
-
Charge a reactor with 6-chloro-2-methyl-5-nitro-2H-indazole, ethanol, a catalytic amount of FeCl₃, and activated carbon.[1]
-
Heat the mixture to 30-40°C with stirring.
-
Add hydrazine hydrate dropwise over 20-30 minutes, carefully controlling the exothermic reaction to maintain the temperature within the 30-40°C range.[1]
-
After the addition, continue stirring for 6-8 hours at the same temperature. Monitor reaction completion by HPLC.
-
Upon completion, filter the reaction mixture to remove the catalyst and activated carbon.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform a workup by adding dichloromethane and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain high-purity this compound.
Process Parameters and Quality Control
Effective industrial manufacturing relies on precise control over process parameters and rigorous quality assessment.
Table 1: Key Reaction Parameters
| Step | Key Reagents | Molar Ratio (vs. Substrate) | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| 1. Nitration | 4-Chloro-2-fluorobenzaldehyde, KNO₃, H₂SO₄ | 1.0 : 1.1 : excess | H₂SO₄ | 0 - 10 | 2 - 4 | > 90% |
| 2. Cyclization | 4-Chloro-2-fluoro-5-nitrobenzaldehyde, Hydrazine Hydrate | 1.0 : 1.2 - 1.5 | Ethanol | Reflux (~78) | 4 - 6 | > 85% |
| 3. Methylation | 6-Chloro-5-nitro-1H-indazole, Methylating Agent | 1.0 : 1.1 - 1.3 | Dichloromethane | 20 - 25 | 12 - 24 | > 80% |
| 4. Reduction | 6-Chloro-2-methyl-5-nitro-2H-indazole, Hydrazine Hydrate, FeCl₃ | 1.0 : 5.0 : cat. | Ethanol | 30 - 40 | 6 - 8 | > 95% |
Quality Control: The final product, this compound, must meet stringent purity specifications.
-
Appearance: Off-white to light brown solid.
-
Identification: Conforms to the reference standard by ¹H NMR and Mass Spectrometry.
-
Purity (HPLC): ≥ 98.5%.
-
Melting Point: Consistent with reference values.[6]
-
Residual Solvents: Within ICH limits.
Conclusion
The synthetic route and protocols detailed in this application note present a validated, efficient, and scalable process for the industrial manufacture of this compound. By employing readily available materials and optimizing reaction conditions for safety, yield, and regioselectivity, this process overcomes the limitations of previously reported methods.[1][5] Adherence to these guidelines will enable manufacturers to produce this critical pharmaceutical intermediate with high purity and consistency, thereby supporting the supply chain for essential medicines.
References
- Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (CN115181066B).
- Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. (Eureka | Patsnap).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
- Preparation method of 6-chloro-2-methyl-2H-indol-5-amine. (CN114920698B).
- Method for preparing 6-chloro-2-methyl-2H-indazole-5-amine. (CN114920699A).
- This compound.
- This compound.ChemBK.
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- 2. This compound 1893125-36-4--Shanghai Gold Life Pharmatech Co.,Ltd [goldlifetech.com]
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- 5. CN114920699A - Method for preparing 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
Application Notes and Protocols for the Synthesis of Ensitrelvir Utilizing 6-Chloro-2-methyl-2H-indazol-5-amine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of Ensitrelvir, a potent, non-covalent inhibitor of the SARS-CoV-2 3C-like protease, with a focus on the strategic use of 6-chloro-2-methyl-2H-indazol-5-amine as a key intermediate.[1][2] The protocols detailed herein are based on established and scalable convergent synthesis methodologies, designed to ensure high yield, purity, and reproducibility.[1][3][4] This guide will cover the synthesis of the indazole intermediate, its subsequent coupling to the triazinone core, and the final steps to yield Ensitrelvir, supported by detailed experimental procedures, characterization data, and safety protocols.
Introduction: The Strategic Importance of this compound in Ensitrelvir Synthesis
Ensitrelvir (S-217622) has emerged as a significant oral antiviral therapeutic for COVID-19.[1][2] Its molecular architecture comprises a central 1,3,5-triazinone core with three distinct aromatic fragments: a 1,2,4-triazole, a 2,4,5-trifluorophenyl group, and the pivotal this compound moiety.[1] The convergent synthesis approach, which involves the parallel preparation of these key fragments followed by their sequential coupling, has proven to be an efficient and scalable manufacturing strategy.[1][3][4]
The indazole intermediate, this compound, is of particular importance as its timely and efficient synthesis is critical to the overall success of the Ensitrelvir manufacturing campaign. This guide will provide detailed protocols for a robust synthesis of this intermediate, followed by its application in the final coupling step to produce Ensitrelvir.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be achieved through a multi-step process, commencing from readily available starting materials. The following protocol is a compilation of established methods designed for scalability and efficiency.[1][2][5]
Overall Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 6-Chloro-2-methyl-5-nitro-2H-indazole
A detailed, scalable synthesis of the methylated nitroindazole is crucial. While early methods reported lower yields due to selectivity issues in the methylation step, optimized procedures have significantly improved the efficiency.
-
Materials: 6-chloro-5-nitro-1H-indazole, methyl iodide (or dimethyl sulfate), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
To a solution of 6-chloro-5-nitro-1H-indazole in the chosen solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C for strong bases like NaH).
-
Stir the mixture for a designated period (e.g., 30 minutes) to ensure complete deprotonation.
-
Add the methylating agent (e.g., methyl iodide) dropwise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 6-chloro-2-methyl-5-nitro-2H-indazole.
-
Step 2: Reduction to this compound
The reduction of the nitro group to an amine is a critical step. Various reducing agents can be employed, with iron powder in the presence of an acid or ammonium chloride, or sodium borohydride being effective options.[5][6]
-
Materials: 6-chloro-2-methyl-5-nitro-2H-indazole, a reducing agent (e.g., iron powder and ammonium chloride, or sodium borohydride), and a solvent system (e.g., ethanol/water or isopropanol).[5][6]
-
Procedure (using Fe/NH₄Cl): [6]
-
A suspension of 6-chloro-2-methyl-5-nitro-2H-indazole, ammonium chloride, and iron powder in a mixture of ethanol and water is prepared.[6]
-
The reaction mixture is heated to reflux (e.g., 80 °C) for several hours (e.g., 6 hours).[6]
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure to remove the ethanol.
-
The aqueous residue is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
-
-
Procedure (using NaBH₄): [5]
-
To a stirred solution of 6-chloro-2-methyl-5-nitro-2H-indazole in isopropanol, sodium borohydride is added in portions at a controlled temperature (30-40 °C).[5]
-
The reaction is stirred for 3-4 hours at this temperature.[5]
-
After completion, the mixture is filtered and concentrated.[5]
-
The residue is partitioned between dichloromethane and water.[5]
-
The organic layer is separated, dried, and concentrated to yield the product.[5]
-
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | Storage |
| This compound | C₈H₈ClN₃ | 181.62 | Solid | Keep in dark place, sealed in dry, 2-8°C.[7] |
-
NMR Data: Detailed ¹H and ¹³C NMR spectra should be acquired to confirm the structure and purity of the synthesized intermediate.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Safety and Handling
-
This compound:
Convergent Synthesis of Ensitrelvir
The convergent synthesis of Ensitrelvir involves the coupling of the pre-synthesized this compound with the 1,3,5-triazinone core, which has already been substituted with the 1,2,4-triazole and 2,4,5-trifluorophenyl moieties.[1]
Overall Synthetic Workflow
Caption: Convergent synthesis workflow for Ensitrelvir.
Experimental Protocol: Final Coupling Step
This final step involves the reaction of the pre-formed triazinone intermediate with this compound.
-
Materials: The advanced triazinone intermediate (e.g., a derivative with a suitable leaving group like an ethylsulfanyl or a meta-cresolyl moiety), this compound, a strong base (e.g., LiHMDS), and an appropriate solvent (e.g., THF, Toluene).[1]
-
Procedure (using a meta-cresolyl leaving group): [1]
-
To a solution of the triazinone intermediate and this compound in toluene, add acetic acid.[1]
-
Heat the reaction mixture to facilitate the coupling reaction.[1]
-
Monitor the reaction for completion using HPLC.
-
Upon completion, the product, Ensitrelvir, can be isolated by direct crystallization from the reaction mixture upon cooling.[1]
-
The isolated solid is collected by filtration, washed, and dried.
-
-
Procedure (using an ethylsulfanyl leaving group and LiHMDS):
-
To a solution of the triazinone intermediate and this compound in THF, add LiHMDS dropwise at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture at 0 °C for a specified time and then allow it to warm to room temperature.
-
Quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude Ensitrelvir is then purified by column chromatography or recrystallization.
-
Final Product Characterization and Purity Analysis
| Product | Molecular Formula | Molecular Weight | Mechanism of Action |
| Ensitrelvir | C₂₂H₁₈ClF₄N₇O₃ | 563.88 | Non-covalent inhibitor of SARS-CoV-2 3C-like protease.[1][2] |
-
Purity Assessment: The final product's purity must be rigorously assessed using HPLC, typically aiming for >99%.
-
Structural Verification: The chemical structure should be unequivocally confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Co-crystal Formation: For pharmaceutical applications, Ensitrelvir can be co-crystallized with fumaric acid to improve its physicochemical properties.[1]
Conclusion
The successful synthesis of Ensitrelvir relies heavily on the efficient and scalable production of its key building blocks, with this compound being a cornerstone intermediate. The protocols outlined in these application notes provide a detailed roadmap for researchers and drug development professionals to reproduce and potentially optimize the synthesis of this critical antiviral agent. Adherence to the described procedures and safety precautions is paramount to ensure the generation of high-quality Ensitrelvir for further research and development.
References
- CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.
- Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. ACS Central Science.
- Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. PubMed Central.
- Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir Supporting Information. ACS Publications.
- Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2. PubMed Central.
- Development of a manufacturing process toward the convergent synthesis of the COVID-19 antiviral Ensitrelvir. ChemRxiv.
- Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. ResearchGate.
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- 2. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]
- 6. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1893125-36-4 [sigmaaldrich.com]
Application Notes & Protocols: Leveraging 6-Chloro-2-methyl-2H-indazol-5-amine in Modern Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Scaffold
The indazole core is a cornerstone pharmacophore in medicinal chemistry, renowned for its role in a multitude of commercially successful anticancer drugs, including Axitinib and Pazopanib.[1][2] Its bioisosteric relationship with purine enables it to function as an effective hinge-binding motif, crucial for anchoring small molecules within the ATP-binding pocket of protein kinases.[1][3] Dysregulation of kinase signaling is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a vital class of therapeutics.[1][2][4]
Within this privileged class of molecules, 6-Chloro-2-methyl-2H-indazol-5-amine has emerged as a particularly valuable and strategic building block. Its pre-functionalized structure offers medicinal chemists a robust platform for generating diverse libraries of potent and selective kinase inhibitors targeting critical enzymes such as Janus kinase (JAK), Receptor-Interacting Protein Kinase 1 (RIPK1), and Aurora kinases.[1][2][5] This guide provides an in-depth exploration of its application, focusing on the underlying chemical principles and furnishing detailed protocols for its effective use in drug discovery workflows.
Molecular Profile & Strategic Advantages
This compound (henceforth referred to as Indazole-NH2 ) possesses a unique combination of structural features that make it highly advantageous for kinase inhibitor synthesis:
-
The Indazole Core : Serves as an excellent hinge-binding element.
-
The 5-Amino Group : Provides a primary nucleophilic site, ideal for C-N bond formation through modern cross-coupling reactions. This is the key attachment point for introducing moieties that will occupy the main pocket of the kinase active site.
-
The 6-Chloro Substituent : Offers a point for further diversification, enhances binding affinity through potential halogen bonding, and can improve metabolic stability and overall pharmacokinetic properties.[6]
-
The N2-Methyl Group : This modification blocks a potential site of metabolism and directs synthetic transformations, preventing the formation of isomeric mixtures that can occur with N-unsubstituted indazoles.
The strategic placement of these functionalities allows for a modular and convergent approach to inhibitor synthesis, as illustrated in the workflow below.
Caption: General synthetic workflow using Indazole-NH2.
Core Application: Palladium-Catalyzed C-N Cross-Coupling
The most powerful and widely used application of Indazole-NH2 is its participation in palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[7][8] This reaction facilitates the formation of a C-N bond between the 5-amino group of the indazole and a heteroaryl halide, a crucial step in constructing the core of many kinase inhibitors.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The reaction proceeds through a well-defined catalytic cycle:
-
Activation : A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.
-
Oxidative Addition : The active LPd(0) catalyst oxidatively adds to the aryl/heteroaryl halide (Ar-X) to form an L-Pd(II)-Ar(X) complex.
-
Amine Coordination & Deprotonation : The Indazole-NH2 coordinates to the palladium center, and a base deprotonates the amine.
-
Reductive Elimination : The final C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8][9]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Detailed Protocol: Synthesis of a Key Pyrimidine Intermediate
This protocol describes a representative Buchwald-Hartwig amination, coupling Indazole-NH2 with 2,4-dichloro-5-methylpyrimidine. This intermediate is a common precursor for JAK inhibitors related to Fedratinib.[10][11][12]
Reaction Scheme: (Indazole-NH2) + (2,4-dichloro-5-methylpyrimidine) --[Pd catalyst, Ligand, Base]--> N-(2-chloro-5-methylpyrimidin-4-yl)-6-chloro-2-methyl-2H-indazol-5-amine
Materials & Reagents:
| Reagent | M.W. | Eq. | Amount (for 10 mmol scale) | Notes |
| This compound | 181.62 | 1.0 | 1.82 g | Starting material. Ensure dryness. |
| 2,4-dichloro-5-methylpyrimidine | 163.01 | 1.1 | 1.79 g | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)2) | 224.50 | 0.02 | 45 mg | Precatalyst. Handle in a fume hood. |
| Xantphos | 578.68 | 0.04 | 231 mg | Ligand. Other bulky phosphine ligands can be used. |
| Cesium Carbonate (Cs2CO3) | 325.82 | 2.0 | 6.52 g | Base. Must be finely powdered and dry. |
| 1,4-Dioxane | - | - | 50 mL | Anhydrous, degassed solvent. Toluene can also be used.[7] |
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried 100 mL Schlenk flask, add Cesium Carbonate (6.52 g, 20 mmol), Palladium(II) Acetate (45 mg, 0.2 mmol), and Xantphos (231 mg, 0.4 mmol).
-
Scientist's Note: Using a precatalyst can sometimes improve reproducibility. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos or BrettPhos are often optimal for these transformations.[13]
-
-
Reagent Addition: Add this compound (1.82 g, 10 mmol) and 2,4-dichloro-5-methylpyrimidine (1.79 g, 11 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Scientist's Note: While the reaction is robust, minimizing oxygen is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[7]
-
-
Solvent Addition: Add 50 mL of anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. A sample can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure product.
Case Study: Synthesis of a RIPK1 Inhibitor Scaffold
Receptor-Interacting Protein Kinase 1 (RIPK1) is a key regulator of inflammation and cell death, making it a high-value target for autoimmune diseases.[5][14][15] Indazole-based compounds have been developed as potent RIPK1 inhibitors.[5][16][17] The synthesis often involves an initial C-N coupling followed by a Suzuki reaction.
Caption: Two-step synthesis of a RIPK1 inhibitor scaffold.
This two-step sequence highlights the modularity afforded by Indazole-NH2. The initial Buchwald-Hartwig reaction installs the core heteroaryl group, while a subsequent Suzuki-Miyaura coupling at the chloro-position allows for the introduction of diverse aryl or heteroaryl moieties to explore the structure-activity relationship (SAR).[18][19][20]
Troubleshooting & Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst; inefficient ligand; wrong base. | Screen different ligands (e.g., SPhos, RuPhos). Ensure the base is anhydrous and finely powdered. Use a Pd precatalyst for consistency.[13] |
| Side Products | Dehalogenation of the coupling partner. | Lower the reaction temperature. Use a milder base like K2CO3 or K3PO4, although this may require longer reaction times.[7] |
| No Reaction | Poor quality reagents; insufficient heat. | Ensure reagents and solvent are anhydrous. Degas the solvent thoroughly. Verify the temperature of the reaction. |
| Stalled Reaction | Catalyst decomposition. | Add a fresh portion of catalyst and ligand. Ensure the inert atmosphere is maintained throughout the reaction. |
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for the strategic and efficient construction of complex molecules through robust and scalable methods like the Buchwald-Hartwig amination and Suzuki coupling. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction conditions are paramount to successfully leveraging this intermediate in the rapid discovery and development of next-generation targeted therapies.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
- Fedratinib Synthetic Routes. MedKoo Biosciences.
- Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.
- From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. PubMed Central.
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- DISCOVERY OF FEDRATINIB DERIVATIVES TARGETING JANUS KINASE 2 (JAK2): AN IN-SILICO STUDY.
- The Next Generation of JAK Inhibitors: an Update on Fedratinib, Momelotonib, and Pacritinib.
- 1h-indazole carboxamides en tant qu'inhibiteurs de protéine kinase 1 interagissant avec des récepteurs (ripk1).
- Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.
- From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors.
- From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers.
- The Next Generation of JAK Inhibitors: an Update on Fedratinib, Momelotonib, and Pacritinib.
- Buchwald–Hartwig amin
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central.
- Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionaliz
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI.
- Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- IMPROVED SYNTHESIS OF KEY INTERMEDIATE OF KRAS G12C INHIBITOR COMPOUND.
- Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview. BenchChem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. BenchChem.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
- Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.
- Imidazotriazines and imidazopyrimidines as kinase inhibitors.
- Substituted 3-amino indazole derivatives as kinase inhibitors.
- Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry.
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules.
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Application Note: Electrophilic Derivatization of 6-Chloro-2-methyl-2H-indazol-5-amine for Pharmaceutical Scaffolding
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the reaction of 6-Chloro-2-methyl-2H-indazol-5-amine with various electrophiles. As a critical building block in medicinal chemistry, particularly noted for its role as an intermediate in the synthesis of antiviral agents like Ensitrelvir, understanding its reactivity is paramount for drug development professionals.[1][2] This document explores the underlying chemical principles governing the nucleophilicity of the 5-amino group and provides field-proven, step-by-step protocols for key transformations including acylation, sulfonylation, and reductive amination. The methodologies are designed to be self-validating, offering researchers a reliable foundation for synthesizing novel indazole-based derivatives.
Introduction: The Strategic Importance of this compound
This compound (Molecular Formula: C₈H₈ClN₃) is a substituted indazole that has emerged as a high-value intermediate in the pharmaceutical industry.[3][4] Its structure features an indazole core, which is a recognized "privileged scaffold" in drug discovery, present in numerous compounds with diverse biological activities.[5] The key reactive handle on this molecule is the primary aromatic amine at the C-5 position. The nucleophilic character of this amine allows for a wide array of chemical modifications, making it an ideal starting point for building molecular complexity and exploring structure-activity relationships (SAR).
The presence of the chloro-substituent at C-6 and the N-methyl group at N-2 modulates the electronic properties of the indazole ring system. The 5-amino group, positioned between these groups, is the primary site for reaction with electrophiles. Its reactivity is the focus of this guide.
Key Properties:
-
Appearance: White to off-white crystalline solid.[6]
-
Molecular Weight: 181.62 g/mol .[3]
-
Solubility: Soluble in organic solvents such as methanol, chloroform, and dichloromethane.[6]
-
Storage: Should be stored in a dry, dark place at 2-8°C.[7]
Core Reactivity Principles: The Nucleophilic Amino Group
The synthetic utility of this compound is dominated by the nucleophilicity of the 5-amino group (-NH₂). This primary amine readily attacks electron-deficient centers (electrophiles) to form new covalent bonds. The reaction's regioselectivity is highly predictable, with the nitrogen atom being the exclusive site of attack for most common electrophiles under standard conditions.
The general mechanism involves the lone pair of electrons on the nitrogen atom attacking the electrophilic center, often followed by the loss of a proton to yield a stable, neutral product.
Caption: General scheme of electrophilic substitution.
Key Synthetic Transformations and Protocols
This section details protocols for common and high-impact reactions involving this compound. The causality behind experimental choices, such as solvent, base, and temperature, is explained to empower researchers to adapt these methods.
Acylation: Synthesis of Amide Derivatives
Acylation of the 5-amino group is a fundamental transformation used to introduce carbonyl-containing moieties. The resulting amides are often stable and can serve as key structural elements or be further modified. The reaction typically proceeds smoothly with acyl chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct.
Protocol: Synthesis of N-(6-Chloro-2-methyl-2H-indazol-5-yl)acetamide
-
Principle: This protocol describes the reaction of the amine with acetyl chloride. Pyridine acts as both the solvent and the base, neutralizing the HCl generated during the reaction.
-
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 g, 5.5 mmol) in anhydrous pyridine (20 mL) at 0°C (ice bath), add acetyl chloride (0.43 g, 5.5 mmol) dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL).
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Dry the crude product under vacuum. If necessary, purify by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).
-
Causality and Insights:
-
Temperature Control: The initial cooling to 0°C controls the exothermicity of the acylation reaction.
-
Base Selection: Pyridine is an excellent choice as it is a weak base that effectively scavenges HCl without competing in the nucleophilic attack. Other tertiary amines like triethylamine can also be used in an inert solvent like dichloromethane (DCM).
-
Work-up: Quenching in water precipitates the organic product while dissolving the pyridinium hydrochloride salt.
Sulfonylation: Formation of Sulfonamides
Reacting the amine with sulfonyl chlorides yields sulfonamides, which are important functional groups in many marketed drugs due to their ability to act as hydrogen bond donors and acceptors.
Protocol: Synthesis of N-(6-Chloro-2-methyl-2H-indazol-5-yl)benzenesulfonamide
-
Principle: This protocol uses benzenesulfonyl chloride as the electrophile. A base is required to facilitate the reaction and neutralize the byproduct.
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 g, 5.5 mmol) in anhydrous DCM (25 mL) in a round-bottom flask.
-
Add triethylamine (1.1 g, 11.0 mmol, 2.0 equivalents) to the solution.
-
Cool the mixture to 0°C and add a solution of benzenesulfonyl chloride (1.0 g, 5.7 mmol) in DCM (5 mL) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired sulfonamide.
-
Causality and Insights:
-
Stoichiometry: Using a slight excess of the sulfonyl chloride ensures complete consumption of the starting amine. Two equivalents of base are used to neutralize the generated HCl and to deprotonate the initially formed sulfonamide salt.
-
Solvent: DCM is a good choice due to its inert nature and ability to dissolve both reactants.
-
Aqueous Work-up: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted sulfonyl chloride (by hydrolysis) and acidic impurities.
Reaction with Carbonyls: Imine Formation and Reductive Amination
The reaction with aldehydes or ketones first forms an imine (Schiff base), which can be isolated or, more commonly, reduced in situ to a stable secondary amine. This two-step or one-pot process is known as reductive amination.
Protocol: One-Pot Synthesis of N-Benzyl-6-chloro-2-methyl-2H-indazol-5-amine
-
Principle: The amine first condenses with benzaldehyde to form an imine intermediate. A mild reducing agent, sodium triacetoxyborohydride, is then used to reduce the imine to the corresponding secondary amine. This reducing agent is chosen for its selectivity and tolerance of mildly acidic conditions.
-
Step-by-Step Methodology:
-
Suspend this compound (1.0 g, 5.5 mmol) in 1,2-dichloroethane (DCE) (30 mL).
-
Add benzaldehyde (0.58 g, 5.5 mmol) followed by acetic acid (0.33 g, 5.5 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.75 g, 8.25 mmol) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
-
Caption: Workflow for Reductive Amination.
Summary of Reactions
The following table summarizes the key transformations discussed, providing a quick reference for researchers.
| Reaction Type | Electrophile Example | Key Reagents | Solvent | Product Type | Typical Yield |
| Acylation | Acetyl Chloride | Pyridine or Et₃N | Pyridine, DCM | Amide | >85% |
| Sulfonylation | Benzenesulfonyl Chloride | Triethylamine (Et₃N) | DCM, THF | Sulfonamide | 70-90% |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃, Acetic Acid | DCE, DCM | Secondary Amine | 65-85% |
Conclusion
This compound is a versatile and reactive building block for pharmaceutical synthesis. The 5-amino group provides a reliable handle for introducing a wide range of functional groups through reactions with various electrophiles. The protocols detailed in this application note for acylation, sulfonylation, and reductive amination are robust and adaptable, providing a solid foundation for the synthesis of novel indazole derivatives. By understanding the principles behind these transformations, researchers can effectively leverage this key intermediate in the design and development of next-generation therapeutics.
References
- This compound - ChemBK. (2024). Provides basic properties of the compound including appearance and solubility. [Link]
- CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (2023).
- US3833606A - Preparation of indazoles. (1974).
- Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap. (N.D.). Patent information detailing synthetic routes to the target compound. [Link]
- This compound. (N.D.). Apprêtech product page listing compound properties. [Link]
- This compound - Shanghai Gold Life Pharmatech Co.,Ltd. (N.D.).
- 1893125-36-4 | this compound - AA Blocks. (N.D.). Supplier page with chemical properties. [Link]
- The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate - Connect Journals. (N.D.). Journal article discussing the alkylation of the indazole ring system, relevant for understanding regioselectivity. [Link]
- Multicomponent reactions involving α-aminoazoles, aldehydes and non-cyclic carbonyl compounds. (2020). ResearchGate article providing context on reactions of amino-heterocycles. [Link]
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. (2021). Article discussing reactivity of substituted amino-heterocycles. [Link]
- Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles - ResearchGate. (2019).
- Typical Carbonyl-Addition Reactions - Chemistry LibreTexts. (2021). Educational resource on the fundamental principles of carbonyl addition reactions. [Link]
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (2021).
- N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC. (2011). Provides an experimental procedure for the reaction of a similar amino-indazole with an electrophilic heterocycle. [Link]
Sources
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- 2. goldlifetech.com [goldlifetech.com]
- 3. appretech.com [appretech.com]
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Application Note: A Practical Guide to the N-Alkylation of 6-Chloro-2-methyl-2H-indazol-5-amine
Abstract
This application note provides a comprehensive guide for the selective N-alkylation of the exocyclic amino group of 6-Chloro-2-methyl-2H-indazol-5-amine, a key intermediate in pharmaceutical research. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization of its substituents is critical for modulating biological activity.[1][2][3] This document details two robust and reliable protocols: direct N-alkylation using alkyl halides and a highly selective reductive amination procedure. We delve into the mechanistic rationale behind reagent selection and reaction conditions, offering troubleshooting advice and characterization guidelines to ensure reproducible and high-purity synthesis for researchers in drug discovery and development.
Introduction: The Significance of N-Alkylated Indazoles
Indazole, a bicyclic aromatic heterocycle, is a prominent pharmacophore found in numerous therapeutic agents, acting as a bioisostere of indole.[4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The N-alkylation of substituents on the indazole core is a pivotal strategy in drug design, allowing for the fine-tuning of a compound's potency, selectivity, solubility, and metabolic stability.
The target molecule, this compound, presents a specific synthetic challenge. With the N2 position of the indazole ring already occupied by a methyl group, the primary site for further alkylation is the nucleophilic 5-amino group. Direct alkylation of such aromatic amines can be complicated by a tendency for over-alkylation, leading to mixtures of mono- and di-alkylated products.[5] Therefore, achieving selective mono-alkylation requires carefully controlled reaction conditions.
This guide provides two field-proven protocols to address this challenge, empowering researchers to efficiently synthesize desired N-alkylated derivatives.
Mechanistic Considerations & Strategy
The N-alkylation of the 5-amino group on the indazole ring is fundamentally a nucleophilic substitution or related transformation. The choice of methodology dictates the control over the reaction's outcome.
Direct Alkylation with Alkyl Halides
This classic SN2 reaction involves the amine acting as a nucleophile, attacking an electrophilic alkyl halide. A base is required to neutralize the hydrogen halide byproduct and regenerate the free amine for subsequent reactions.
-
The Challenge of Selectivity: A significant drawback is the potential for polyalkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event to form a tertiary amine.[5][6]
-
Controlling the Reaction: Mono-alkylation can be favored by:
-
Using the amine as the limiting reagent.
-
Slow, controlled addition of the alkylating agent.
-
Employing a mild, non-nucleophilic base.
-
Maintaining lower reaction temperatures.
-
Reductive Amination
Reductive amination is a highly versatile and selective method for forming C-N bonds, particularly for preparing secondary amines.[7][8] The process occurs in a one-pot sequence:
-
Imine Formation: The primary amine condenses with an aldehyde or ketone to form an imine (or Schiff base) intermediate. This step is often catalyzed by a weak acid.
-
In-situ Reduction: A selective reducing agent, added to the same pot, reduces the imine to the target secondary amine.
-
Superior Selectivity: This method inherently avoids polyalkylation because the imine intermediate is more readily reduced than it is to react with another amine molecule. The choice of a mild reductant like sodium triacetoxyborohydride (NaBH(OAc)₃) is key, as it is selective for imines over carbonyls and is stable in the slightly acidic conditions that favor imine formation.[7]
Below is a diagram illustrating the decision-making workflow for selecting an appropriate alkylation protocol.
Caption: Decision workflow for N-alkylation of this compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Alkylating agents can be toxic and mutagenic.[9]
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a representative reaction using benzyl bromide. It can be adapted for other primary and secondary alkyl halides.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (1 mmol scale) | Equivalents |
| This compound | 181.62 | 182 mg | 1.0 |
| Benzyl Bromide | 171.04 | 171 mg (119 µL) | 1.0 - 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 276 mg | 2.0 |
| Acetonitrile (CH₃CN), anhydrous | - | 10 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
-
Reagent Addition: Stir the suspension at room temperature. Slowly add benzyl bromide (1.0-1.2 eq) dropwise over 5 minutes. Causality Note: Slow addition helps control the local concentration of the alkylating agent, minimizing the risk of dialkylation.
-
Reaction: Heat the mixture to 60-70 °C and stir under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter off the solid K₂CO₃ and wash the filter cake with a small amount of ethyl acetate. c. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: a. Dissolve the crude residue in ethyl acetate (20 mL). b. Wash the organic layer with saturated aqueous NaHCO₃ solution (1 x 15 mL) and then with brine (1 x 15 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-6-chloro-2-methyl-2H-indazol-5-amine.
Caption: General scheme for direct N-alkylation of the target amine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes a representative reaction using benzaldehyde. It is broadly applicable to a wide range of aldehydes and ketones.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (1 mmol scale) | Equivalents |
| This compound | 181.62 | 182 mg | 1.0 |
| Benzaldehyde | 106.12 | 111 mg (106 µL) | 1.05 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 mg | 1.5 |
| Dichloroethane (DCE) or Tetrahydrofuran (THF) | - | 10 mL | - |
| Acetic Acid (optional) | - | 1-2 drops (catalytic) | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in dichloroethane (10 mL).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to accelerate imine formation, which can be monitored by TLC.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: STAB is a mild and selective reductant that tolerates the reaction conditions and effectively reduces the C=N bond of the imine without affecting the aldehyde.[7]
-
Reaction: Continue stirring at room temperature until the reaction is complete, as determined by TLC analysis (typically 2-12 hours).
-
Work-up: a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL).
-
Purification: a. Combine the organic layers and wash with brine (1 x 20 mL). b. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. c. Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.
Characterization and Data Validation
Successful N-alkylation should be confirmed using standard analytical techniques.
-
¹H NMR: Expect the disappearance of one of the two N-H protons from the starting amine. New signals corresponding to the protons of the newly introduced alkyl group will appear. For N-benzylation, this would include a new singlet or doublet around 4.3-4.5 ppm (for the -CH₂- group) and aromatic signals from the benzyl ring.
-
¹³C NMR: Appearance of new carbon signals corresponding to the alkyl group.
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI-MS) should correspond to the calculated mass of the mono-alkylated product.
-
HPLC: To assess the purity of the final compound.
-
Structure Confirmation: For unambiguous assignment, especially in complex cases, 2D NMR experiments like HMBC can be used to confirm the connectivity between the alkyl group and the nitrogen atom.[10][11][12]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive alkylating agent; insufficient temperature. | Check the quality of the alkylating agent. Gradually increase the reaction temperature. Ensure the base is anhydrous. |
| Dialkylation Product (Protocol 1) | Reaction temperature too high; excess alkyl halide. | Use a strict 1.0-1.1 equivalents of alkyl halide. Add it slowly at a lower temperature. Consider Protocol 2. |
| Starting Material Remains | Insufficient reaction time or temperature. | Allow the reaction to run longer. If stalled, a slight increase in temperature may be necessary. |
| Imine does not form (Protocol 2) | Wet solvent/reagents; steric hindrance. | Use anhydrous solvents. Add a catalytic amount of acetic acid. Allow more time for imine formation. |
Conclusion
This application note provides two reliable and well-documented protocols for the selective mono-N-alkylation of this compound. The direct alkylation method offers a straightforward approach, while reductive amination provides superior control and selectivity, effectively preventing the formation of undesired byproducts. By understanding the underlying chemical principles and following these detailed procedures, researchers can confidently and efficiently synthesize a diverse range of N-alkylated indazole derivatives, accelerating the progress of drug discovery and development projects.
References
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Alam, R. M., & Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021).
- (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry. [Link]
- Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). PubMed. [Link]
- Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cycliz
- Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]
- Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
- Development of a selective and scalable N1-indazole alkyl
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2022). Beilstein Journal of Organic Chemistry. [Link]
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. (2022).
- Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. [Link]
- Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- (A) N1-Alkyl indazoles as bioisosteres and pharmacophores in medicinal chemistry.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals. [Link]
- Development of a selective and scalable N1-indazole alkyl
- Development of a selective and scalable N1-indazole alkyl
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023).
- N alkylation
- Supporting Information for Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
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- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2022). Thieme. [Link]
- Amine alkyl
- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
- N‑Heterocyclic Olefins of Pyrazole and Indazole. (2015).
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021).
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020).
- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021).
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Application Notes & Protocols: Strategic Synthesis of Novel 6-Chloro-2-methyl-2H-indazol-5-amine Derivatives for Drug Discovery
Introduction: The 2H-Indazole Scaffold in Modern Medicinal Chemistry
The indazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable.[1] However, the 2H-indazole isomer is a prominent pharmacophore in its own right, featured in a range of approved therapeutics, particularly as potent kinase inhibitors in oncology.[2] Drugs such as pazopanib and niraparib highlight the value of this scaffold in targeting critical cellular signaling pathways.[1][2]
This guide focuses on the synthesis of a specific, highly functionalized building block: 6-Chloro-2-methyl-2H-indazol-5-amine . This compound is not only a valuable starting point for the exploration of novel chemical space but is also a key intermediate in the synthesis of antiviral agents like Ensitrelvir.[3] The strategic placement of the chloro, methyl, and amine groups provides three distinct points for modification, making it an ideal platform for generating diverse molecular libraries for drug discovery campaigns.
Herein, we provide a comprehensive overview of a robust synthetic route to this core intermediate, detail step-by-step protocols, and explore subsequent derivatization strategies. The causality behind experimental choices, mechanistic insights, and potential challenges are discussed to provide researchers with a field-proven guide.
Retrosynthetic Analysis
A logical retrosynthetic strategy for the target compound involves a multi-step sequence starting from a commercially available substituted benzaldehyde. The key transformations include the construction of the indazole ring, regioselective installation of the N2-methyl group, and final functionalization.
Caption: Retrosynthetic analysis of this compound.
Part I: Synthesis of the Core Intermediate: this compound
A reliable and scalable synthesis has been developed based on methods reported in the patent literature.[3][4] This four-step sequence provides excellent control over substitution patterns and regiochemistry.
Step 1: Nitration of 4-Chloro-2-fluorobenzaldehyde
The synthesis begins with the electrophilic nitration of 4-chloro-2-fluorobenzaldehyde. The fluorine and chlorine substituents are ortho, para-directing, but the strong activation of the position ortho to the fluorine and para to the chlorine directs the nitration to the C5 position.
Step 2: Cyclization to form 6-Chloro-5-nitro-1H-indazole
The formation of the indazole ring is achieved by reacting the nitrated benzaldehyde with hydrazine hydrate.[4] This reaction proceeds via a condensation to form a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the terminal nitrogen of the hydrazone displaces the activated fluorine atom, leading to cyclization.
Step 3: Regioselective N-Methylation to form 6-Chloro-2-methyl-5-nitro-2H-indazole
This is the most critical step for ensuring the correct 2H-indazole isomer. Direct alkylation of 1H-indazoles can often lead to mixtures of N1 and N2 substituted products.[5] The regioselectivity is highly dependent on the substrate's electronic properties, the alkylating agent, the base, and the solvent system.[6][7] For many indazole systems, N2-alkylation is considered the kinetically favored pathway.[8] To achieve high selectivity for the N2-methyl product, a potent methylating agent such as trimethyloxonium tetrafluoroborate ("Meerwein's salt") is employed, as described in patent literature.[4]
Step 4: Reduction of the Nitro Group to this compound
The final step is the reduction of the 5-nitro group to the desired 5-amino group. This transformation is a standard procedure in organic synthesis and can be accomplished using various methods. A common and effective method is the use of iron powder in the presence of an acid like hydrochloric acid or ammonium chloride.[9] Alternative methods include reduction with tin(II) chloride or catalytic hydrogenation.
Part II: Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by qualified chemists in a suitable laboratory setting with all appropriate safety precautions.
Protocol 1: Synthesis of 4-Chloro-2-fluoro-5-nitrobenzaldehyde
| Reagent | M.W. | Amount | Moles | Eq. |
| 4-Chloro-2-fluorobenzaldehyde | 158.55 | 10.0 g | 63.1 mmol | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 50 mL | - | - |
| Nitric Acid (70%) | 63.01 | 4.5 mL | 71.3 mmol | 1.13 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5°C), add concentrated sulfuric acid (50 mL).
-
Slowly add 4-chloro-2-fluorobenzaldehyde (10.0 g) in portions, ensuring the temperature remains below 10°C.
-
Prepare a nitrating mixture by slowly adding nitric acid (4.5 mL) to sulfuric acid (10 mL) in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0°C and 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.
-
The crude product can be used directly in the next step or recrystallized from ethanol/water if necessary.
Protocol 2: Synthesis of 6-Chloro-5-nitro-1H-indazole
| Reagent | M.W. | Amount | Moles | Eq. |
| 4-Chloro-2-fluoro-5-nitrobenzaldehyde | 203.55 | 10.0 g | 49.1 mmol | 1.0 |
| Hydrazine Monohydrate (64%) | 50.06 | 3.2 mL | 66.3 mmol | 1.35 |
| Ethanol | 46.07 | 100 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (10.0 g) in ethanol (100 mL).
-
Add hydrazine monohydrate (3.2 mL) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with water.
-
Dry the product under vacuum to yield 6-chloro-5-nitro-1H-indazole as a solid.
Protocol 3: Synthesis of 6-Chloro-2-methyl-5-nitro-2H-indazole
| Reagent | M.W. | Amount | Moles | Eq. |
| 6-Chloro-5-nitro-1H-indazole | 197.58 | 8.0 g | 40.5 mmol | 1.0 |
| Trimethyloxonium tetrafluoroborate | 147.91 | 6.6 g | 44.6 mmol | 1.1 |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |
Procedure:
-
Suspend 6-chloro-5-nitro-1H-indazole (8.0 g) in dry dichloromethane (150 mL) in a 500 mL flask under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add trimethyloxonium tetrafluoroborate (6.6 g) in one portion. Caution: This reagent is moisture-sensitive.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction should become a clear solution before potentially precipitating product.
-
Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material and formation of the N2- and N1-isomers. The N2-isomer is typically the major product under these conditions.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the desired N2-methyl isomer from the minor N1-methyl isomer.
Protocol 4: Synthesis of this compound
| Reagent | M.W. | Amount | Moles | Eq. |
| 6-Chloro-2-methyl-5-nitro-2H-indazole | 211.61 | 5.0 g | 23.6 mmol | 1.0 |
| Iron Powder (<100 mesh) | 55.85 | 6.6 g | 118.2 mmol | 5.0 |
| Ammonium Chloride | 53.49 | 6.3 g | 118.2 mmol | 5.0 |
| Ethanol/Water (4:1) | - | 100 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask, combine 6-chloro-2-methyl-5-nitro-2H-indazole (5.0 g), iron powder (6.6 g), and ammonium chloride (6.3 g).
-
Add the ethanol/water solvent mixture (100 mL).
-
Heat the vigorously stirred suspension to reflux (approx. 80-85°C) for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water (50 mL) and ethyl acetate (100 mL) to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate to pH 8-9.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the target compound, this compound.[10][11] The product can be further purified by recrystallization or chromatography if needed.
Part III: Synthesis of Novel Derivatives
The 5-amino group of the core molecule is a versatile handle for generating extensive libraries of novel compounds. Standard transformations allow for the exploration of structure-activity relationships (SAR) around this position.
Caption: Common derivatization reactions of the 5-amino group.
-
Amide Formation: Reaction with various acyl chlorides, anhydrides, or carboxylic acids (using standard coupling agents like HATU or EDC) produces a diverse range of amide derivatives. This is a robust and widely used reaction in medicinal chemistry to probe for key hydrogen bond interactions.
-
Sulfonamide Formation: Treatment with sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine or DIPEA) yields sulfonamides, which serve as effective bioisosteres for amides or carboxylic acids.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively. These functional groups are excellent hydrogen bond donors and acceptors.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction with a mild hydride source like sodium triacetoxyborohydride allows for the synthesis of secondary and tertiary amine derivatives, exploring different substitution vectors and basicity.
Part IV: Mechanistic Insights and Troubleshooting
-
Rationale for Reductive Cyclization: The Cadogan reductive cyclization is a powerful method for 2H-indazole synthesis, typically involving an ortho-nitro-imine intermediate that is deoxygenated by a phosphine reagent.[12][13] While the hydrazine-based cyclization used in our primary protocol is different, both rely on the principle of an activated ortho-leaving group (nitro-activated fluorine or a deoxygenating nitro group) to facilitate ring closure. The hydrazine method is often practical and avoids the use of expensive or pyrophoric phosphine reagents.
-
Controlling N-Methylation: The N1 vs. N2 selectivity in indazole alkylation is a classic challenge. The N1-anion is often thermodynamically more stable due to its aromatic, benzenoid character, whereas the N2-anion has quinoidal character.[8] However, the N2 position is often more sterically accessible and can be more nucleophilic.
-
Troubleshooting: If a mixture of N1 and N2 isomers is obtained, several factors can be adjusted. Using a stronger, non-coordinating base like NaH in an aprotic solvent like THF can sometimes favor N1 alkylation.[14] Conversely, conditions that favor kinetic control may increase the N2 yield. The choice of a hard electrophile like trimethyloxonium tetrafluoroborate often favors reaction at the harder N2 nitrogen atom. Meticulous chromatographic separation is essential if selectivity is not perfect.
-
-
Purity of Starting Materials: The success of this multi-step synthesis relies heavily on the purity of the intermediates. Ensure the nitration product is thoroughly washed to remove residual acids, which can interfere with subsequent steps. Similarly, complete removal of hydrazine after cyclization is important.
Conclusion
The synthetic pathway detailed in these notes provides a reliable and scalable route to this compound, a highly valuable building block for drug discovery. By understanding the key transformations, particularly the critical regioselective N-methylation step, and leveraging the versatility of the final amino group, researchers can efficiently generate diverse libraries of novel 2H-indazole derivatives for biological screening. The insights into the underlying chemical principles and potential challenges are intended to empower scientists to troubleshoot and adapt these methods for their specific research and development goals.
References
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.
- Valera, F. A., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. ACS Omega, 4(7), 11985-11993.
- Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization.
- O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar.
- El-Dakdouki, M. H., & Shatila, R. S. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Tetrahedron Letters, 58(23), 2269-2273.
- Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Thieme, 19(05), 0515.
- Klapars, A., et al. (2005). Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. Journal of the American Chemical Society, 127(45), 15798–15799.
- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4967.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545.
- Patsnap. (n.d.). Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine.
- Google Patents. (n.d.). CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.
- Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Molecular Structure, 1244, 130956.
- Adoo, K. (2025). Understanding the Chemistry: Properties and Applications of 2-Methyl-2H-indazole-5-amine. AdooQ BioScience.
- Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
- Sharma, S., et al. (2010). Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Indian Journal of Chemistry, 49B, 686-692.
- ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
- González-Aparicio, J., et al. (2020). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 25(18), 4287.
- Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
- Organic Syntheses. (n.d.). 5-nitroindazole.
- ChemBK. (n.d.). This compound.
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purification of 6-Chloro-2-methyl-2H-indazol-5-amine by column chromatography
An Application Guide and Protocol for the Chromatographic Purification of 6-Chloro-2-methyl-2H-indazol-5-amine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework and actionable protocols for the purification of this compound via column chromatography. As a crucial intermediate in pharmaceutical synthesis, particularly for potential antiviral agents like Ensitrelvir, achieving high purity of this compound is paramount.[1] This document moves beyond a simple recitation of steps, delving into the underlying chemical principles that govern the separation process. We will explore method development using Thin-Layer Chromatography (TLC), provide step-by-step protocols for both normal-phase and reverse-phase preparative chromatography, and offer a data-driven troubleshooting guide. The methodologies described herein are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve reliable and reproducible purification outcomes.
Introduction: The Rationale for High-Purity this compound
This compound is a substituted indazole derivative whose structural motif is of significant interest in medicinal chemistry. The purity of such intermediates directly impacts the yield, impurity profile, and overall safety and efficacy of the final active pharmaceutical ingredient (API). Column chromatography remains a cornerstone technique for isolating target compounds from complex reaction mixtures with high fidelity.[2] This guide is structured to empower the user with both the practical skills and the theoretical understanding necessary to master the purification of this specific, and structurally related, polar aromatic amine.
Physicochemical Profile and Chromatographic Implications
A successful purification strategy begins with a thorough understanding of the target molecule's properties. These parameters directly influence the choice of stationary phase, mobile phase, and overall methodology.
| Property | Value | Chromatographic Implication |
| Molecular Formula | C₈H₈ClN₃ | Provides the elemental composition.[3][4][5][6] |
| Molecular Weight | 181.62 g/mol | Relevant for characterization and loading calculations.[3][4][5][6] |
| Appearance | White crystalline solid | The physical state at room temperature.[3][7] |
| Melting Point | 140-144 °C | A key indicator of purity post-purification.[3][7] |
| Solubility | Soluble in methanol, chloroform, dichloromethane.[3][7] | Critical for selecting a sample loading solvent and for preparing the mobile phase. |
| Key Functional Groups | Primary Aromatic Amine, Indazole Ring System | The basic amine group is the primary driver of chromatographic behavior, prone to strong interactions with acidic stationary phases like silica gel.[8][9] |
The presence of the basic primary amine is the most critical factor. On standard silica gel, which has acidic silanol groups (Si-OH) on its surface, a strong acid-base interaction can occur. This often leads to significant peak tailing, incomplete elution, or even on-column degradation of the target compound.[8] Our protocol is designed to mitigate these undesirable interactions.
Strategic Method Development: From TLC to Preparative Column
The most efficient path to a successful preparative separation is through systematic preliminary screening using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost method to identify a suitable mobile phase (eluent) that provides adequate separation between the target compound and its impurities.
Core Principle: Selecting the Eluent System
The goal is to find a solvent system where the target compound, this compound, exhibits a Retention Factor (Rƒ) value between 0.2 and 0.4 .[10][11]
-
Rƒ > 0.4: The compound moves too quickly, resulting in poor separation from less polar impurities.
-
Rƒ < 0.2: The compound moves too slowly, leading to long run times and band broadening, which diminishes resolution.[10]
Protocol 1: TLC-Based Mobile Phase Screening
-
Preparation: Prepare several small beakers with different solvent systems. Start with common non-polar/polar mixtures like Hexane/Ethyl Acetate and Dichloromethane/Methanol in various ratios (e.g., 9:1, 4:1, 1:1).
-
Amine Deactivation: To each proposed mobile phase, add 0.5-1% triethylamine (TEA) or ammonium hydroxide. This volatile base will neutralize the acidic sites on the TLC plate (and later, the column), dramatically improving the peak shape of the amine.[8][9]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp (typically at 254 nm). Circle the visible spots.
-
Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)[10]
-
Optimization: Adjust the solvent ratios to achieve the target Rƒ of 0.2-0.4 for this compound. If the Rƒ is too high, decrease the polarity (e.g., add more hexane); if too low, increase the polarity (e.g., add more ethyl acetate or methanol).
Example TLC Screening Data
| Eluent System (v/v) | Base Additive (1%) | Observed Rƒ of Target | Comments |
| Hexane:EtOAc (4:1) | TEA | 0.10 | Too low; insufficient polarity. |
| Hexane:EtOAc (1:1) | TEA | 0.35 | Optimal. Good separation from impurities. |
| DCM:MeOH (19:1) | TEA | 0.28 | Good alternative. Provides good separation. |
| DCM:MeOH (9:1) | TEA | 0.60 | Too high; poor separation expected. |
Preparative Normal-Phase Column Chromatography: A Detailed Protocol
This protocol assumes a mobile phase of Hexane:Ethyl Acetate (1:1) + 1% Triethylamine has been identified as optimal via TLC.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Selected eluent system (HPLC-grade)
-
Triethylamine (TEA)
-
Crude this compound
-
Sample loading vessel (e.g., round-bottom flask)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Workflow Visualization
Caption: Workflow for preparative column chromatography purification.
Step-by-Step Methodology
-
Column Preparation:
-
Select a column with an appropriate diameter and length for the amount of crude material. A common rule of thumb is a silica gel mass of 30-100 times the mass of the crude sample.[11]
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., Hexane:EtOAc 4:1).
-
Pour the slurry into the column and allow the silica to settle into a uniform bed, continuously tapping the column gently to dislodge air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Since the target compound is a solid, dry loading is the preferred method to ensure a narrow, uniform starting band.[10]
-
Dissolve the crude material in a minimal amount of a strong solvent like dichloromethane or methanol.
-
Add a small amount of silica gel (2-3 times the mass of the crude material) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column bed, creating a thin, even layer. Add a small layer of sand on top to prevent disturbance.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared mobile phase (Hexane:EtOAc 1:1 + 1% TEA) to the column.
-
Open the stopcock and begin collecting fractions. Maintain a consistent flow rate. A flow rate that is too fast reduces separation efficiency, while one that is too slow leads to diffusion and band broadening.[10]
-
Collect fractions of a consistent volume (e.g., 10-20 mL, depending on column size).
-
-
Monitoring and Isolation:
-
Systematically spot every few fractions on a TLC plate and develop it to track the elution of the target compound.
-
Once the fractions containing the pure compound are identified (single spot at the correct Rƒ), combine them in a larger flask.
-
Remove the solvents and the volatile triethylamine using a rotary evaporator to yield the purified this compound.
-
Confirm the purity by analytical methods such as HPLC, LC-MS, and NMR.
-
Alternative Method: Reverse-Phase Chromatography
For highly polar amines or when normal-phase chromatography provides inadequate separation, reverse-phase chromatography is an excellent alternative.[12][13]
-
Stationary Phase: Non-polar, typically C18-functionalized silica.
-
Mobile Phase: Polar, typically a mixture of water and an organic solvent like acetonitrile or methanol.[12]
-
Principle: The separation is driven by hydrophobic interactions. Non-polar compounds are retained more strongly, while polar compounds elute earlier.[12][13]
-
Methodology: The compound would be loaded and eluted with a gradient, starting with a high concentration of water and gradually increasing the concentration of the organic solvent. The pH of the aqueous phase can be adjusted (e.g., using a buffer) to control the ionization and retention of the amine.[14][15]
Troubleshooting Common Issues
Caption: Decision tree for troubleshooting common chromatography problems.[16][17]
Safety and Handling
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: This compound is classified with hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[18] Avoid direct contact with skin and eyes.[3]
-
Solvents: Organic solvents such as hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Handle with care and ensure proper waste disposal procedures are followed.
-
Silica Gel: Fine silica dust can be a respiratory irritant. Handle in a fume hood or wear a dust mask.
Always consult the material's Safety Data Sheet (SDS) before commencing work.[19][20]
References
- ChemBK. (2024). This compound.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Millar, S. (2012).
- ChemBK. (2024). This compound.
- ChemNet Mall. (n.d.). This compound.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Google Patents. (n.d.). CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine.
- Sigma-Aldrich. (n.d.). This compound | 1893125-36-4.
- Hawryl, M. A., et al. (n.d.).
- Abovchem. (n.d.). This compound - CAS:1893125-36-4.
- AA Blocks. (n.d.). 1893125-36-4 | this compound.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- Sigma-Aldrich. (n.d.). This compound | 1893125-36-4.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives.
- Scribd. (n.d.). TLC to Column Chromatography Guide.
- Cayman Chemical. (2021). Safety Data Sheet.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Cespuglio, R., et al. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry, 22(9), 1497-502.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- MBL Life Science. (2025). Safety Data Sheet.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from Research Journal of Pharmacy and Technology.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
Sources
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- 3. chembk.com [chembk.com]
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- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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Application Notes and Protocols for the Catalylic Reduction of 5-Nitro-6-chloro-2-methyl-2H-indazole
Introduction: Strategic Importance of 5-Amino-6-chloro-2-methyl-2H-indazole
The selective reduction of the nitro group in 5-nitro-6-chloro-2-methyl-2H-indazole is a critical transformation in synthetic organic chemistry, yielding the highly valuable 5-amino-6-chloro-2-methyl-2H-indazole. This resulting arylamine is a pivotal building block in the development of pharmacologically active compounds, serving as a key intermediate for various therapeutic agents.[1][2] The indazole scaffold itself is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of bioactive molecules.[2][3][4]
The primary challenge in this synthesis lies in the chemoselective reduction of the nitro group while preserving the chloro substituent, which is susceptible to hydrogenolysis.[1][5] This guide provides a comprehensive overview of robust and selective catalytic methods for this transformation, detailing the underlying mechanisms and offering field-proven protocols for researchers in pharmaceutical and chemical development.
Mechanistic Overview: The Catalytic Hydrogenation Pathway
Catalytic hydrogenation of nitroarenes is a surface-mediated process. The reaction proceeds through a series of intermediates, ultimately leading to the desired amine. The general mechanism on a palladium catalyst is illustrated below.
Caption: Generalized mechanism of nitro group reduction on a catalyst surface.
Key Experimental Protocols
The choice of reduction method is critical for achieving high yield and selectivity. Below are detailed protocols for three widely applicable and effective methods for the reduction of 5-nitro-6-chloro-2-methyl-2H-indazole.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Hydrazine Hydrate
This method is often preferred for its mild conditions and the avoidance of high-pressure hydrogen gas, which can be hazardous.[1][6] Hydrazine hydrate serves as the in-situ hydrogen donor.[1][6] This technique has demonstrated high selectivity for the reduction of halogenated nitroarenes.[1]
Rationale:
-
Catalyst: 10% Pd/C is a highly efficient and widely used catalyst for hydrogenation reactions.[1][6]
-
Hydrogen Donor: Hydrazine hydrate provides a reliable source of hydrogen under mild conditions.[6]
-
Solvent: Methanol or ethanol are excellent solvents for this reaction, facilitating good solubility of the reactants and catalyst suspension.
-
Temperature: Refluxing at a moderate temperature (60-80 °C) provides sufficient energy to drive the reaction to completion without promoting significant dehalogenation.[6]
Materials:
-
5-nitro-6-chloro-2-methyl-2H-indazole
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Hydrazine hydrate (N₂H₄·H₂O), 2.0-10.0 mmol per mmol of substrate
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-nitro-6-chloro-2-methyl-2H-indazole (1.0 mmol) and 10% Pd/C (5-10 mol%).
-
Add methanol or ethanol (5-10 mL) to the flask and stir to create a suspension.
-
Carefully add hydrazine hydrate (2.0-10.0 mmol) dropwise to the stirring suspension at room temperature. Caution: The reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 5-amino-6-chloro-2-methyl-2H-indazole, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Béchamp Reduction using Iron and an Acidic Medium
The Béchamp reduction is a classical and cost-effective method for the reduction of aromatic nitro compounds.[7][8] It utilizes iron powder in the presence of an acid, such as hydrochloric acid or acetic acid.[7] This method is known for its chemoselectivity towards nitro groups.[7]
Rationale:
-
Reducing Agent: Iron is an inexpensive and readily available reducing agent.[7]
-
Acid: The acid is crucial for the reaction, acting as a proton source and facilitating the reduction process.[7][9]
-
Solvent: A mixture of ethanol and water is commonly used to ensure the solubility of both the organic substrate and the inorganic reagents.
-
Temperature: Refluxing is typically required to achieve a reasonable reaction rate.[10]
Materials:
-
5-nitro-6-chloro-2-methyl-2H-indazole
-
Iron powder, finely divided
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Ethanol
-
Water
-
Three-necked round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Sodium hydroxide solution for neutralization
-
Ethyl acetate for extraction
-
Separatory funnel
Procedure:
-
In a three-necked round-bottom flask, place 5-nitro-6-chloro-2-methyl-2H-indazole (20.0 mmol) and iron powder (75.0 mmol).
-
Add 70 mL of ethanol to the flask.
-
Heat the mixture to 60°C and add 15 mL of concentrated hydrochloric acid dropwise over 30 minutes.
-
After the addition, heat the mixture to reflux for 1-2 hours, or until the iron powder has mostly dissolved.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and pour it into 200 mL of water.
-
Neutralize the solution with a diluted sodium hydroxide solution, which will result in the formation of iron hydroxide sludge.[10]
-
Add 150 mL of ethyl acetate and stir vigorously for 15 minutes to extract the product.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Reduction with Sodium Borohydride and a Transition Metal Salt
Sodium borohydride (NaBH₄) alone is generally not effective for the reduction of nitro groups.[11][12] However, its reducing power is significantly enhanced in the presence of transition metal salts like nickel(II) acetate or nickel(II) chloride.[11][13] This system provides a mild and efficient method for the reduction of nitroarenes.[13]
Rationale:
-
Reducing System: The combination of NaBH₄ and a nickel salt forms highly active nickel boride species that catalyze the reduction.[11][13]
-
Solvent: A mixture of an aprotic solvent like acetonitrile and water is often used.[11][13]
-
Temperature: The reaction can often be performed at room temperature, making it a very mild procedure.[11][13]
Materials:
-
5-nitro-6-chloro-2-methyl-2H-indazole
-
Sodium borohydride (NaBH₄)
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O) or Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Acetonitrile (CH₃CN)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-6-chloro-2-methyl-2H-indazole (1.0 mmol) in a mixture of acetonitrile and water (e.g., 3.0 mL CH₃CN and 0.3 mL H₂O).
-
Add a catalytic amount of Ni(OAc)₂·4H₂O or NiCl₂·6H₂O (e.g., 0.2 mmol).
-
To this stirring solution, add NaBH₄ (4.0 mmol) portion-wise at room temperature. Caution: Hydrogen gas will be evolved.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the excess NaBH₄ by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Data Presentation: Comparison of Reduction Methods
| Method | Catalyst/Reagent | Hydrogen Source | Solvent | Temperature | Key Advantages | Potential Challenges |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Hydrazine Hydrate | Methanol/Ethanol | 60-80 °C | Mild conditions, high selectivity, no high-pressure H₂.[1][6] | Catalyst can be pyrophoric; hydrazine is toxic. |
| Béchamp Reduction | Iron Powder | In-situ from Fe + H⁺ | Ethanol/Water/Acid | Reflux | Low cost, high chemoselectivity.[7] | Generates significant iron sludge waste.[7][10] |
| NaBH₄/Transition Metal | Ni(OAc)₂ or NiCl₂ | NaBH₄ | Acetonitrile/Water | Room Temp. | Very mild conditions, rapid reactions.[11][13] | Requires careful handling of NaBH₄. |
Experimental Workflow Visualization
Caption: A general workflow for the catalytic reduction process.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of catalyst or hydrogen donor. Ensure the reaction temperature is appropriate and that the reagents are of good quality.
-
Dehalogenation (Loss of Chlorine): This is a common side reaction.[1][5] To minimize it, use milder conditions (lower temperature, shorter reaction time). Raney Nickel can sometimes be a better choice than Pd/C to avoid dehalogenation of aromatic chlorides.[5]
-
Formation of Side Products: The reduction of nitro groups can sometimes lead to intermediates like nitroso or hydroxylamine compounds, or even azo compounds.[8][14] Ensuring a sufficient amount of reducing agent and allowing the reaction to go to completion will minimize these.
References
- Béchamp reduction. (n.d.). In Grokipedia.
- Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate. (2025). Benchchem.
- Béchamp reduction. (n.d.). In Wikipedia.
- Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. (n.d.). Islamic Azad University, Mahabad Branch.
- Bechamp Reduction. (2017). Chem-Station Int. Ed.
- Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.). Asian Journal of Chemistry.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Current Science and Technology.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC - NIH.
- Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism? (2018). ResearchGate.
- AMINATION BY REDUCTION. (n.d.). SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Reduction of nitro compounds. (n.d.). In Wikipedia.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). RWTH Publications.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology.
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 12. jsynthchem.com [jsynthchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloro-2-methyl-2H-indazol-5-amine
Introduction: The Strategic Importance of 6-Chloro-2-methyl-2H-indazol-5-amine
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1] The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 6-position and a nucleophilic amino group at the 5-position, makes it a versatile building block for the synthesis of complex molecular architectures.
A prominent example of its strategic importance is its role as a key intermediate in the synthesis of Ensitrelvir, an antiviral agent developed for the treatment of COVID-19.[2][3] The efficient and selective functionalization of this compound is therefore a critical aspect of the manufacturing process for this and other potential therapeutic agents. Palladium-catalyzed cross-coupling reactions are paramount in this context, offering a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance.[4][5]
This guide provides detailed application notes and protocols for the three major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols are designed to serve as a robust starting point for researchers in drug discovery and process development.
General Experimental Workflow
Reproducibility in palladium-catalyzed reactions hinges on a meticulous experimental setup. The following workflow outlines the critical steps for successful cross-coupling with this compound. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, unless otherwise specified.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-methyl-2H-indazol-5-amines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are prevalent in medicinal chemistry.
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. For electron-rich heterocyclic halides like this compound, a sufficiently electron-rich and sterically hindered phosphine ligand is often required to facilitate the oxidative addition of the palladium(0) species to the C-Cl bond and promote the subsequent reductive elimination.[8] The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv.)
-
1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with argon (repeat this cycle three times).
-
Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Comparative Data for Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 110 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 70-85 |
Note: Yields are representative and based on reactions with analogous chloro-heterocyclic amines. Optimization for specific arylboronic acids is recommended.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-Substituted 2-methyl-2H-indazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines.[1][9] This reaction is instrumental in synthesizing complex molecules with diverse nitrogen-containing functionalities.
Causality in Experimental Design
The success of the Buchwald-Hartwig amination of this compound depends heavily on the catalyst system. The presence of the free amino group at the 5-position can potentially coordinate to the palladium center, influencing the catalytic activity. Therefore, the choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired C-N bond formation at the 6-position.[4][10] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the coupling amine and facilitate the catalytic cycle.[11]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
XPhos or RuPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 equiv.)
-
Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.) to a screw-cap vial.
-
Add this compound (1.0 mmol, 1.0 equiv.) and toluene (2 mL).
-
Add the amine (1.2 mmol, 1.2 equiv.) and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography.
Comparative Data for Buchwald-Hartwig Amination Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Representative Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOt-Bu (1.5) | Toluene | 110 | 80-95 |
| 2 | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS (1.4) | 1,4-Dioxane | 100 | 75-90 |
| 3 | XPhos-Pd-G3 (3) | - | K₃PO₄ (2) | t-BuOH | 100 | 70-85 |
Note: Yields are representative and based on reactions with analogous chloro-heterocyclic amines. The choice of base and ligand may need to be optimized for specific amine coupling partners.
Sonogashira Coupling: Synthesis of 6-Alkynyl-2-methyl-2H-indazol-5-amines
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction provides access to arylethynes, which are valuable intermediates in organic synthesis and building blocks for materials science and medicinal chemistry.
Causality in Experimental Design
The classic Sonogashira reaction employs a dual catalytic system of palladium and a copper(I) co-catalyst.[10] The palladium catalyst facilitates the oxidative addition to the C-Cl bond, while the copper co-catalyst activates the alkyne for transmetalation. An amine base is typically used both as a base and a solvent. For substrates like this compound, the reaction conditions must be carefully controlled to avoid side reactions such as the Glaser coupling of the alkyne. Copper-free Sonogashira protocols have also been developed to circumvent these issues.[14]
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon (repeat this cycle three times).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through Celite and wash with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl, then brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Comparative Data for Sonogashira Coupling Conditions
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Representative Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT-50 | 80-95 |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NH (3) | DMF | 60 | 75-90 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 70-85 (Cu-free) |
Note: Yields are representative and based on reactions with analogous chloro-heterocyclic amines. The choice of base and the inclusion of a copper co-catalyst should be optimized for the specific alkyne.
Troubleshooting and Scientific Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst/ligand loading, raising the temperature, or using a more active catalyst system (e.g., a palladacycle precatalyst). Ensure that solvents are anhydrous and the reaction is maintained under a strict inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.
-
Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid and carefully controlling the reaction temperature can mitigate this. In Sonogashira couplings, Glaser homocoupling of the alkyne is a common side reaction, which can be suppressed by ensuring anaerobic conditions.
-
Influence of the 5-Amino Group: The free amine at the 5-position can act as a directing group or a competing nucleophile in some cases. While the protocols provided are generally robust, for particularly challenging substrates, protection of the amino group (e.g., as a Boc-carbamate) may be considered, followed by deprotection.
By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can effectively utilize palladium-catalyzed cross-coupling reactions to functionalize this compound, paving the way for the discovery and development of new chemical entities with therapeutic potential.
References
- Yamakawa, K., et al. (2023). Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. ACS Central Science, 9(4), 836–843. [Link][3]
- ChemRxiv. (2022). Development of a manufacturing process toward the convergent synthesis of the COVID-19 antiviral Ensitrelvir. [Link][2][15]
- PubMed Central (PMC). (2023). Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. [Link][9]
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][12]
- Arockiaraj, M., et al. (2025). I2/DMSO Mediated [5+1] Oxidative Annulation of Aryl Methyl Ketones with 2‐(2H‐Indazol‐2‐yl)anilines for the Synthesis of Indazoloquinoxalines. Asian Journal of Organic Chemistry, 6. [Link][7]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link][4]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. [Link][13]
- DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. [Link][17]
- Kaur, N. (2015). Metal catalysts: applications in higher-membered N-heterocycles synthesis. Journal of the Indian Chemical Society, 12(1), 9-45. [Link][5]
- Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link][18]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][20]
- Chemistry LibreTexts. (2023).
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][21]
- Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link][14]
- RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. [Link][22]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][23]
- MDPI. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][6]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][7]
- OUCI. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac…. [Link][25]
- ResearchGate. (2014).
- YouTube. (2020). Suzuki Coupling. [Link][27]
- ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link][8]
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link][28]
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Application Notes and Protocols for the Synthesis of Indazole-Based Scaffolds
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. This has led to its incorporation into a multitude of clinically significant drugs, including the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib.[3] Indazoles exist in three principal tautomeric forms: the thermodynamically more stable 1H-indazole, the 2H-indazole, and the rare 3H-indazole.[1][3] The selective synthesis of a specific tautomer, often with precise substitution patterns, is a critical challenge in drug development and a focal point of modern synthetic organic chemistry.
This technical guide provides an in-depth exploration of key experimental procedures for synthesizing indazole-based scaffolds. Moving beyond a simple recitation of steps, we delve into the mechanistic rationale behind these powerful transformations, offering field-proven insights to guide researchers in their synthetic endeavors. The protocols described herein are selected for their reliability, versatility, and relevance to contemporary drug discovery programs. We will explore transition-metal-catalyzed C-H activation, elegant cycloaddition strategies, and classic named reactions, providing a robust toolkit for accessing this vital heterocyclic system.
Strategic Overview: Selecting the Appropriate Synthetic Pathway
The choice of synthetic route is dictated by the desired substitution pattern and the target indazole tautomer (1H vs. 2H). The following workflow provides a high-level decision-making framework for navigating the synthetic options detailed in this guide.
Figure 1. Decision workflow for selecting an indazole synthesis strategy.
Modern Strategy: Transition-Metal-Catalyzed C–H Activation and Annulation
The direct functionalization of C–H bonds has revolutionized heterocyclic synthesis, offering atom-economical routes that avoid pre-functionalized starting materials.[4] Rhodium(III) and Palladium(II) catalysts are particularly effective in orchestrating cascade reactions that construct the indazole core in a single step.[4][5] A common and powerful approach involves the reaction of azobenzenes with internal alkynes or aldehydes.
Mechanistic Rationale: Rh(III)-Catalyzed Annulation of Azobenzenes
The catalytic cycle, as exemplified by the reaction of an azobenzene with an alkyne, is a showcase of precise organometallic transformations.
-
C–H Activation: The reaction initiates with the coordination of the azobenzene to the Rh(III) catalyst. The azo group acts as a directing group, positioning an ortho-C–H bond of the phenyl ring for activation. This results in the formation of a five-membered rhodacycle intermediate via a concerted metalation-deprotonation (CMD) pathway.[6]
-
Alkyne Insertion: The coordinated alkyne then undergoes migratory insertion into the Rh-C bond of the rhodacycle. This step is crucial as it builds the carbon framework of the final indazole ring.
-
Reductive Elimination & Aromatization: The resulting seven-membered rhodacycle intermediate undergoes reductive elimination to form the N-N bond, releasing the 2H-indazole product and regenerating a Rh(I) species. The Rh(I) is then re-oxidized to the active Rh(III) catalyst by an oxidant (often a copper salt like Cu(OAc)₂) to complete the catalytic cycle.[3][5]
Figure 2. Catalytic cycle for Rh(III)-catalyzed synthesis of 2H-indazoles.
Experimental Protocol: Synthesis of a 2-Aryl-3-Alkyl-2H-Indazole
This protocol is adapted from methodologies described for the Rh(III)-catalyzed C-H functionalization of azobenzenes.[5][6]
Materials:
-
Azobenzene (1.0 mmol, 1.0 equiv)
-
Diphenylacetylene (1.2 mmol, 1.2 equiv)
-
[Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%)
-
AgSbF₆ (0.10 mmol, 10 mol%)
-
Cu(OAc)₂ (2.0 mmol, 2.0 equiv)
-
1,2-Dichloroethane (DCE), anhydrous (5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the azobenzene (1.0 mmol), diphenylacetylene (1.2 mmol), [Cp*RhCl₂]₂ (15.4 mg, 0.025 mmol), AgSbF₆ (34.3 mg, 0.10 mmol), and Cu(OAc)₂ (363 mg, 2.0 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DCE (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional dichloromethane (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-aryl-3-phenyl-2H-indazole product.
Convergent Strategy: [3+2] Cycloaddition of Arynes and Sydnones
[3+2] cycloaddition reactions are a cornerstone of heterocyclic chemistry, enabling the rapid construction of five-membered rings. The reaction between a highly reactive aryne intermediate and a mesoionic sydnone provides a remarkably efficient and selective route to 2H-indazoles, often under mild conditions.[7][8][9]
Mechanistic Rationale: A Tandem Cycloaddition/Decarboxylation Cascade
The elegance of this method lies in its sequential nature.
-
Aryne Generation: The aryne intermediate is typically generated in situ from an o-(trimethylsilyl)aryl triflate precursor upon treatment with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).[8]
-
[3+2] Dipolar Cycloaddition: The sydnone, a stable cyclic 1,3-dipole, reacts with the electrophilic aryne in a concerted [3+2] cycloaddition to form an unstable bicyclic adduct.[7]
-
Retro-[4+2] Decarboxylation: This bicyclic adduct spontaneously undergoes a retro-[4+2] cycloaddition (cheletropic extrusion) to release a molecule of carbon dioxide (CO₂), a thermodynamically favorable process that drives the reaction forward.
-
Aromatization: The extrusion of CO₂ results in the formation of the stable, aromatic 2H-indazole ring system. A key advantage is that this pathway exclusively yields the 2H-tautomer, avoiding mixtures often seen in other methods.[8]
Figure 3. Reaction pathway for the synthesis of 2H-indazoles via aryne-sydnone cycloaddition.
Experimental Protocol: Synthesis of a 2-Phenyl-2H-indazole
This protocol is based on the method developed for the cycloaddition of arynes and sydnones.[7][8]
Materials:
-
N-Phenylsydnone (1.0 mmol, 1.0 equiv)
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol, 1.2 equiv)
-
Cesium Fluoride (CsF) (2.0 mmol, 2.0 equiv, anhydrous)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-phenylsydnone (162 mg, 1.0 mmol) and anhydrous cesium fluoride (304 mg, 2.0 mmol).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Begin vigorous stirring to create a suspension.
-
In a separate vial, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (358 mg, 1.2 mmol) in anhydrous acetonitrile (5 mL).
-
Add the solution of the aryne precursor dropwise to the stirred suspension over a period of 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the sydnone.
-
Cool the reaction to room temperature and quench by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by silica gel flash chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-2H-indazole.
Classic Named Reaction: The Davis-Beirut Reaction
The Davis-Beirut reaction is a robust and valuable method for synthesizing 2H-indazoles and indazolones from readily available o-nitrobenzylamines or related precursors.[10][11] It is particularly appealing due to its use of inexpensive starting materials and avoidance of toxic heavy metals.[10] The reaction proceeds via an N-N bond-forming heterocyclization under either basic or acidic conditions.[12]
Mechanistic Rationale (Base-Catalyzed)
The base-catalyzed pathway is a classic example of intramolecular redox and condensation chemistry.
-
Deprotonation: The reaction begins with a base (e.g., KOH) removing the acidic proton from the nitrogen of the N-substituted 2-nitrobenzylamine, forming an initial anion.[10]
-
Intramolecular Cyclization: This is followed by a rearrangement and intramolecular cyclization where the nitrogen attacks the nitro group.
-
Dehydration: A subsequent dehydration step leads to the formation of the final 2H-indazole product. The overall transformation is redox-neutral.[13] An alternative pathway involves the formation of a key o-nitrosobenzylidine imine intermediate, which then undergoes the N,N-bond forming heterocyclization.[12]
Experimental Protocol: Synthesis of a 2-Alkyl-2H-indazole
This protocol is a generalized procedure based on the principles of the base-catalyzed Davis-Beirut reaction.[10][12]
Materials:
-
N-Benzyl-2-nitrobenzylamine (1.0 mmol, 1.0 equiv)
-
Potassium Hydroxide (KOH) (3.0 mmol, 3.0 equiv)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve N-benzyl-2-nitrobenzylamine (242 mg, 1.0 mmol) in ethanol (10 mL).
-
Add powdered potassium hydroxide (168 mg, 3.0 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).
-
Maintain the reflux with vigorous stirring for 2-4 hours. Monitor the reaction's progress by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the mixture carefully by adding 1 M HCl dropwise until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-benzyl-2H-indazole.
Comparative Summary of Synthetic Methodologies
| Feature | Transition-Metal Catalysis | [3+2] Cycloaddition (Aryne/Sydnone) | Davis-Beirut Reaction |
| Tautomer Selectivity | Typically 2H-Indazoles (from azobenzenes) | Exclusively 2H-Indazoles[8] | 2H-Indazoles |
| Key Transformation | C-H Activation / Annulation | [3+2] Cycloaddition / Decarboxylation | Intramolecular N-N Bond Formation |
| Common Starting Materials | Azobenzenes, Hydrazones | o-Silylaryl triflates, Sydnones | o-Nitrobenzylamines |
| Typical Conditions | High Temperature (80-130 °C), Inert atm. | Mild (RT to 60 °C) | Reflux (Base or Acid) |
| Key Reagents | Rh, Pd, or Cu catalysts, Oxidants[4] | Fluoride source (CsF, TBAF) | Strong Base (KOH) or Acid |
| Advantages | High atom economy, access to complex patterns | High yields, excellent selectivity, mild conditions | Inexpensive starting materials, metal-free[10] |
| Limitations | Catalyst cost, sensitivity to air/moisture | Requires specific aryne precursors | Substrate scope can be limited, functional group tolerance |
References
- Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]
- Davis-Beirut reaction. (n.d.). In Wikipedia.
- Li, P., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. The Journal of Organic Chemistry, 77(7), 3149–3158. [Link]
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (2016). Organic & Biomolecular Chemistry. [Link]
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Deriv
- Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. (2009). Organic Letters. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). MDPI. [Link]
- Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry, 12(12), 1293-300. [Link]
- Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404. [Link]
- Shi, F., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 76(22), 9557–9563. [Link]
- Babu, B., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 9(10), 1410-1431. [Link]
- Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. (2019). Organic Letters. [Link]
- Synthesis of 2H-Indazoles by the [3 + 2] Cycloaddition of Arynes and Sydnones. (2009). Organic Letters. [Link]
- Stuart, D. R., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(20), 8467–8476. [Link]
- Kurth, M. J., & Haddadin, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2634-2646. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2025). RSC Publishing. [Link]
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2025). Molecules. [Link]
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Flow Chemistry Applications for the Synthesis of Substituted Indazoles: A Guide for Researchers
Introduction: The Convergence of a Privileged Scaffold and an Enabling Technology
The indazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] However, traditional batch synthesis of these vital heterocycles often presents significant challenges, including the use of hazardous reagents, elevated temperatures, and exothermic reactions that are difficult to manage on a larger scale.[1] Flow chemistry, a paradigm shift in chemical synthesis, offers a robust solution to these issues.[2] By conducting reactions in a continuous stream through micro- or millireactors, flow chemistry provides unparalleled control over critical reaction parameters such as temperature, pressure, and residence time.[3][4] This precise control translates to higher yields, cleaner reaction profiles, and inherently safer processes.[4] The small reactor volumes at any given moment significantly mitigate the risks associated with unstable intermediates, a frequent concern in indazole synthesis.[1]
This technical guide provides an in-depth exploration of the application of continuous flow chemistry to the synthesis of substituted indazoles. We will delve into various synthetic methodologies, providing detailed, field-proven protocols and explaining the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Methodology 1: One-Step Synthesis from o-Fluorobenzaldehydes and Hydrazines
A versatile and general one-step synthesis of a wide array of substituted 1H-indazoles can be achieved from readily available o-fluorobenzaldehydes and hydrazines.[1][5] This method leverages the high temperatures accessible in flow reactors to drive the condensation and subsequent cyclization in a single, efficient operation.
Reaction Mechanism and Rationale for Flow Chemistry
The reaction proceeds via an initial condensation of the hydrazine with the aldehyde to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the nitrogen of the hydrazone displaces the ortho-fluorine atom, leading to the formation of the indazole ring.
The use of a flow reactor is particularly advantageous for this transformation. The high surface-area-to-volume ratio of the reactor allows for rapid and efficient heat transfer, enabling the use of superheated solvents to accelerate the reaction rate significantly.[4][6] Furthermore, the enclosed nature of the flow system safely contains any volatile or hazardous reagents at elevated temperatures and pressures.[6]
Experimental Workflow Diagram
Sources
derivatization of the amine group in 6-Chloro-2-methyl-2H-indazol-5-amine
An Application Guide: Strategic Derivatization of the Amine Group in 6-Chloro-2-methyl-2H-indazol-5-amine for Drug Discovery
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the chemical derivatization of the primary amine group on the this compound scaffold. The indazole core is a privileged structure in medicinal chemistry, and functionalization of its amine substituent is a critical step in the synthesis of novel molecular entities for drug discovery programs.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for key transformations, including acylation, sulfonylation, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination. The protocols are designed to serve as a validated starting point for researchers, scientists, and drug development professionals, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.
Introduction: The Strategic Importance of the Indazol-5-amine Scaffold
This compound is a key heterocyclic building block in the synthesis of pharmacologically active agents, notably as an intermediate for non-guanosine Cyclooxygenase (COX) inhibitors.[2] The primary aromatic amine at the C-5 position serves as a versatile synthetic handle for introducing a wide array of functional groups and molecular fragments. The derivatization of this amine is a cornerstone of medicinal chemistry efforts aimed at modulating the compound's physicochemical properties, biological target affinity, selectivity, and pharmacokinetic profile.
Chemical modification of a primary amine can transform its properties in several critical ways:
-
Increased Volatility and Improved Chromatography: Derivatization can convert polar primary amines into less polar, more volatile derivatives, which improves their behavior in analytical techniques like gas chromatography (GC) by producing sharper, more symmetrical peaks.[3]
-
Enhanced Bioactivity: Introducing specific functionalities can lead to new interactions with biological targets, enhancing potency and efficacy.
-
Modulation of Physicochemical Properties: Altering the amine group affects key drug-like properties such as solubility, lipophilicity (LogP), and hydrogen bonding capacity.
-
SAR Exploration: Creating a library of derivatives allows for a systematic exploration of the structure-activity relationship, guiding the design of more potent and selective drug candidates.
This guide details four fundamental and highly reliable strategies for derivatizing the 5-amino group of the target indazole.
Core Compound Profile: this compound
A thorough understanding of the starting material is fundamental to successful synthesis.
Structure:
Figure 1. Chemical structure of this compound.
Key Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 1893125-36-4 | [4][5][6] |
| Molecular Formula | C₈H₈ClN₃ | [2][4][5] |
| Molecular Weight | 181.62 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in methanol, chloroform, dichloromethane | [2] |
| Storage | 2-8°C, sealed in dry, dark conditions | [7] |
Protocol I: Acylation for Amide Bond Formation
Principle & Rationale: Acylation is one of the most fundamental and reliable methods for derivatizing a primary amine. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). A non-nucleophilic base is typically required to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. This method forms a stable, neutral amide bond, which is a common feature in many pharmaceutical agents.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-methyl-2H-indazol-5-amine
Welcome to the technical support center for the synthesis of 6-Chloro-2-methyl-2H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the synthesis of antiviral compounds like Ensitrelvir, optimizing the yield and purity of this molecule is of critical importance[1][2]. This document provides field-proven insights and explains the causality behind experimental choices to ensure robust and reproducible outcomes.
Synthetic Overview & Core Challenges
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and regioselectivity. The most significant hurdles typically encountered are poor regioselectivity during the N-methylation step and incomplete reduction of the nitro group precursor.
The general synthetic pathway is outlined below.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and validated solutions.
Issue 1: Low Yield or Incomplete Conversion during Indazole Ring Formation.
Q: My initial cyclization of 4-chloro-2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate is giving a low yield. What are the common causes and how can I optimize this step?
A: Low yields in this cyclization are often traced back to reaction conditions and reagent quality.
-
Potential Cause 1: Suboptimal Solvent and Temperature. The reaction kinetics are highly dependent on the solvent system. While various solvents can be used, Dimethylformamide (DMF) is often effective at room temperature[3].
-
Solution: Ensure your starting material is fully dissolved. If solubility is an issue, gentle warming may be required, but monitor for side product formation via Thin Layer Chromatography (TLC). The reaction is typically run at room temperature for a few hours[3].
-
-
Potential Cause 2: Reagent Quality. The purity of the starting benzaldehyde and the concentration of the hydrazine hydrate solution are critical.
-
Solution: Use hydrazine hydrate of a known, high concentration. The starting material should be pure, as impurities can interfere with the cyclization. After the reaction, a common workup involves pouring the mixture into water and extracting with a solvent like ethyl acetate to isolate the crude product, which can then be purified[3].
-
Issue 2: Poor Regioselectivity in N-Methylation (Formation of N-1 vs. N-2 Isomer).
Q: My methylation of 6-chloro-5-nitro-1H-indazole is producing a mixture of N-1 and N-2 methyl isomers, with a low yield of the desired N-2 product. How can I improve the regioselectivity?
A: This is the most critical challenge in this synthesis. The formation of the undesired N-1 isomer is a common problem that drastically reduces the overall yield[1]. The choice of methylating agent and base is paramount to directing the alkylation to the N-2 position.
-
Potential Cause 1: Incorrect Methylating Agent. Common methylating agents like methyl iodide can be highly toxic and lead to poor selectivity[4].
-
Solution: Employ a "harder" methylating agent. Trimethyloxonium tetrafluoroborate has been shown to be effective in selectively methylating the N-2 position of the indazole ring[4]. This is due to the electronic properties of the indazole nucleus, where the N-2 position can be favored under specific kinetic control conditions.
-
-
Potential Cause 2: Inappropriate Base or Reaction Conditions. The choice of base can influence which nitrogen is deprotonated and subsequently methylated. Strong, non-nucleophilic bases are often preferred.
-
Solution: A systematic screening of bases and solvents is recommended. While some routes use sodium hydride (NaH) in DMF, this combination carries a potential explosion risk and can still result in low yields[4]. The method described in patent CN115181066B avoids these hazardous reagents, leading to a more suitable process for industrialization[1].
-
| Methylation Conditions | Primary Product | Yield of N-2 Isomer | Safety/Operational Concerns | Reference |
| Methyl Iodide, NaH, DMF | Mixture of N-1 and N-2 | Low (~25% reported in some routes) | Methyl iodide is toxic; NaH/DMF has explosion risk. | [1][4] |
| Trimethyloxonium tetrafluoroborate | N-2 Isomer | High | Reagent is moisture-sensitive. | [4] |
Issue 3: Incomplete Reduction of the Nitro Group.
Q: The final reduction of 6-chloro-2-methyl-5-nitro-2H-indazole is sluggish or incomplete. What are the best methods to ensure full conversion to the desired amine?
A: The reduction of an aromatic nitro group is a standard transformation, but the efficiency can be affected by the choice of reducing agent and the presence of other functional groups.
-
Potential Cause 1: Insufficiently Powerful or Deactivated Reducing Agent. Catalytic hydrogenation can be effective but is susceptible to catalyst poisoning. Chemical reductants vary in their strength.
-
Solution: For a robust and scalable method, sodium borohydride (NaBH₄) in a solvent like isopropanol has been shown to be effective. The reaction is typically run at a controlled temperature of 30-40 °C for 3-4 hours[1]. It is crucial to add the NaBH₄ in batches to manage the exothermic reaction[1].
-
-
Potential Cause 2: Poor Reaction Workup. The final product needs to be carefully isolated from the reaction salts and solvent.
-
Solution: After the reaction is complete, a typical workup involves filtration, concentration under reduced pressure, and then extraction using a biphasic system like dichloromethane and water to isolate the product[1].
-
| Reduction Method | Reagents | Typical Conditions | Pros | Cons | Reference |
| Borohydride Reduction | Sodium Borohydride (NaBH₄) | Isopropanol, 30-40 °C | Low cost, simple operation, high yield. | Exothermic, requires controlled addition. | [1] |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Pt/C | Methanol or Ethanol, 2 atm | Clean reaction, high yield. | Requires specialized pressure equipment, catalyst poisoning is a risk. | [5] |
| Metal/Acid Reduction | SnCl₂/HCl or Fe/HCl | Acidic conditions | Effective for many nitro groups. | Generates metallic waste, requires careful pH neutralization. | [5] |
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor for improving the overall yield of this synthesis? A: The most critical step for maximizing overall yield is achieving high regioselectivity during the N-methylation of 6-chloro-5-nitro-1H-indazole. Poor selectivity at this stage is the primary reason for low total yields in many reported routes[1]. Focusing on optimizing this step with the right choice of methylating agent and conditions will have the largest impact.
Q2: Are there significant safety concerns I should be aware of? A: Yes. Some older or less optimized routes use hazardous reagents. Specifically, methyl iodide is toxic, and the combination of sodium hydride (NaH) with DMF can be explosive under certain conditions[4]. It is highly recommended to use newer, safer protocols that avoid these reagents, such as those employing sodium borohydride for the reduction step[1].
Q3: How can I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is an indispensable tool for each step. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) to track the consumption of starting material and the formation of the product. This allows you to determine the optimal reaction time and identify the presence of any side products or isomers. For the methylation step, TLC is crucial for observing the formation of both the desired N-2 and undesired N-1 isomers.
Q4: What is the best way to purify the final product? A: After an effective extractive workup, the crude this compound can often be purified by recrystallization. If isomeric impurities from the methylation step persist, column chromatography may be necessary, though optimizing the methylation step should ideally make this unnecessary[4].
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on high-yield, industrially applicable patent literature[1][4].
Step 1: Synthesis of 6-chloro-5-nitro-1H-indazole
-
In a suitable reaction vessel, dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde in DMF.
-
While stirring at room temperature, add hydrazine hydrate dropwise.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Pour the reaction mixture into ice water and stir until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-chloro-5-nitro-1H-indazole.
Step 2: N-methylation to 6-chloro-2-methyl-5-nitro-2H-indazole
-
Suspend 6-chloro-5-nitro-1H-indazole in a suitable solvent such as dichloromethane.
-
Add trimethyloxonium tetrafluoroborate portion-wise at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete conversion of the starting material.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 3: Reduction to this compound
-
To a stirred solution of 6-chloro-2-methyl-5-nitro-2H-indazole (1 eq.) in isopropanol (10 volumes), control the temperature to 30-40 °C[1].
-
Add sodium borohydride (approx. 3 eq.) in batches over 20-30 minutes, ensuring the temperature does not exceed 40 °C[1].
-
Stir the reaction at 30-40 °C for 3-4 hours until TLC confirms the disappearance of the starting material[1].
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Add dichloromethane (20 volumes) and water (20 volumes) to the residue. Stir, separate the organic layer, and extract the aqueous layer again with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final product, this compound[1].
Caption: Troubleshooting logic for improving N-2 methylation selectivity.
References
- Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (CN115181066B).
- Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine.
- Addressing incomplete conversion in indazole synthesis. (Benchchem).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (NIH).
- How do you do reduction of aromatic nitro or nitroimidazole ?.
- 5-nitroindazole. (Organic Syntheses Procedure).
- 2H-Indazole, 6-chloro-2-methyl-5-nitro-. (ChemicalBook).
- 5-Nitroindazole synthesis. (ChemicalBook).
- Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (MDPI).
- This compound.
Sources
- 1. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]
- 2. This compound 1893125-36-4--Shanghai Gold Life Pharmatech Co.,Ltd [goldlifetech.com]
- 3. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
common impurities in 6-Chloro-2-methyl-2H-indazol-5-amine production
Welcome to the technical support center for the synthesis and purification of 6-Chloro-2-methyl-2H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, control, and mitigate common impurities.
I. Overview of Synthetic Routes and Potential Impurities
The synthesis of this compound typically proceeds through a multi-step pathway. A common route involves the methylation of a substituted chloro-nitroaniline followed by cyclization and reduction of the nitro group. Each of these steps presents a unique set of challenges and potential for impurity formation. Understanding the origin of these impurities is the first step toward effective control.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common starting material-related impurities I should be aware of?
The quality of your starting materials is paramount to the purity of your final product. Two common starting materials for the synthesis of this compound are 4-chloro-2-nitrobenzyl bromide and 2-methyl-4-nitro-5-chloroaniline.
-
Impurities from 4-chloro-2-nitrobenzyl bromide: The synthesis of this starting material from 4-chloro-2-nitrotoluene can result in the formation of isomeric impurities, such as 2-chloro-4-nitrobenzyl bromide and 4-chloro-3-nitrobenzyl bromide. Additionally, over-bromination can lead to the formation of 4-chloro-2-nitrobenzylidene bromide. Residual starting material, 4-chloro-2-nitrotoluene, may also be present.
-
Impurities from 2-methyl-4-nitro-5-chloroaniline: The nitration of 5-chloro-2-methylaniline is a key step in the synthesis of this precursor. This reaction can lead to the formation of several positional isomers, including 3-nitro, 5-nitro, and 6-nitro derivatives.[1] Incomplete nitration can result in residual 5-chloro-2-methylaniline, while over-nitration can produce dinitro derivatives.[1]
Expert Tip: It is crucial to have a robust analytical method to qualify your starting materials before use. A high-resolution HPLC method is recommended to separate and quantify these closely related isomers.
Q2: I am observing over-methylation by-products. How can I control this?
The methylation of the amino group of 2-methyl-4-nitro-5-chloroaniline is a critical step where selectivity can be a challenge. Over-methylation is a common side reaction.
-
N,N-dimethylated impurity: The formation of the N,N-dimethyl analog is a primary concern. This occurs when the secondary amine intermediate is further methylated.
Troubleshooting & Optimization:
-
Stoichiometry of Methylating Agent: Carefully control the stoichiometry of your methylating agent (e.g., methyl iodide, dimethyl sulfate). Using a slight excess may be necessary to drive the reaction to completion, but a large excess will favor over-methylation.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction progress closely can help to minimize the formation of the N,N-dimethylated by-product.
-
Choice of Base: The choice of base can influence the selectivity of the methylation. Weaker bases may provide better control over the reaction.
Q3: My nitro group reduction is not clean. What are the likely by-products?
The reduction of the nitro group to an amine is the final step in many synthetic routes. The choice of reducing agent can significantly impact the impurity profile. Common reducing agents include sodium borohydride with a catalyst or zinc powder.
-
Incomplete Reduction: Incomplete reduction can lead to the presence of the corresponding nitroso or hydroxylamine intermediates.
-
Condensation Products: Under certain conditions, particularly with metal hydrides, condensation of the intermediate nitroso and hydroxylamine species can occur, leading to the formation of azoxy and azo dimers.[2][3]
Troubleshooting & Optimization:
-
Reducing Agent Selection: While sodium borohydride is a milder reducing agent, its effectiveness for nitro group reduction often requires a catalyst like nickel chloride or copper(II) acetylacetonate.[3][4] The choice and quality of the catalyst are critical. Tin(II) chloride or catalytic hydrogenation are other alternatives that may offer cleaner reductions.
-
Reaction Conditions: Ensure sufficient equivalents of the reducing agent are used. The reaction temperature and pH can also influence the formation of by-products.
Q4: I am seeing an unexpected peak in my HPLC that seems to be an isomer of my product. What could it be?
Isomeric impurities are a common challenge in the synthesis of substituted indazoles.
-
1-Methyl Isomer: During the cyclization step to form the indazole ring, methylation can potentially occur at the N1 position, leading to the formation of 6-Chloro-1-methyl-1H-indazol-5-amine. The stability of the 1H- and 2H-tautomers of indazole can be influenced by substituents and reaction conditions, with the 1H-tautomer often being more stable.[5][6][7][8]
Troubleshooting & Optimization:
-
Cyclization Conditions: The conditions of the cyclization reaction, including the choice of solvent and base, can influence the regioselectivity of methylation. A thorough investigation of these parameters is recommended to favor the formation of the desired 2H-indazole.
-
Purification: A well-developed HPLC method is essential for the separation of these isomers. Preparative chromatography may be necessary to isolate the desired product with high purity.
III. Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity of Final Product | - Impure starting materials.- Inefficient purification. | - Qualify starting materials using HPLC before use.- Optimize the recrystallization solvent system or develop a preparative HPLC method. |
| Multiple Peaks in HPLC Chromatogram | - Presence of starting materials, intermediates, and/or by-products. | - Analyze each reaction step by HPLC to track the formation and consumption of species.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures.[9][10][11] |
| Poor Yield | - Incomplete reactions.- Mechanical losses during workup and purification. | - Monitor reaction completion by TLC or HPLC.- Optimize reaction conditions (temperature, time, stoichiometry).- Refine workup and purification procedures to minimize losses. |
| Product Degradation | - Exposure to light, heat, or oxygen. | - Conduct forced degradation studies to understand the stability of the molecule under various stress conditions (acid, base, oxidation, heat, light).[6][12][13][14][15]- Store the final product and intermediates under inert atmosphere, protected from light, and at an appropriate temperature. |
IV. Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is a starting point and should be optimized for your specific system and impurity profile.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 10 25 90 30 90 31 10 | 40 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
V. Visualizing Impurity Formation Pathways
Diagram 1: Potential Impurities in the Synthesis of this compound
Caption: Overview of potential impurity sources.
VI. References
-
J-Stage. Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System. [Link]
-
J-Stage. Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. [Link]
-
Royal Society of Chemistry. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. [Link]
-
Sciencemadness.org. Reduction of Nitro > Amine: Sodium Aluminum Hydride (NaAlH4)/Lithium Borohydride (LiBH4)? [Link]
-
UTRGV ScholarWorks. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. [Link]
-
Royal Society of Chemistry. Reduction of Aromatic Nitro-compounds to Amines with Sodium Boro- hydride-Copper(ii) Acetylacetonate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Methyl-4-Nitro-5-Chloroaniline in Modern Pharmaceutical Synthesis. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
ACS Publications. N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. [Link]
-
ResearchGate. Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
PrepChem.com. Synthesis of 4-chloro-2-nitrobenzyl bromide. [Link]
-
ResearchGate. Different protocols for methylation of aniline. [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Royal Society of Chemistry. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. [Link]
-
ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]
-
ResearchGate. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. [Link]
-
Shimadzu Corporation. Structural analysis of impurities in pharmaceutical ingredients using trap-free 2D-LC high-resolution accurate mass spectrometry. [Link]
-
GMP SOP. Stability testing overview for Pharmaceutical products. [Link]
-
Royal Society of Chemistry. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. [Link]
-
European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]
-
ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]
-
International Journal of Pharmaceutical and Medicinal Research. Stability Testing of Pharmaceutical Products. [Link]
-
National Pharmaceutical Regulatory Agency. GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Google Patents. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
-
ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). [Link]
-
ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]
-
Shimadzu Corporation. C190-E144 Technical Report: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. [Link]
-
Wikipedia. Indazole. [Link]
-
Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]
-
Wiley Analytical Science. Analysis of impurities in pharmaceuticals. [Link]
-
National Institutes of Health. 2-Chloro-5-nitroaniline. [Link]
-
Shimadzu Corporation. Impurities Analysis. [Link]
-
University of Groningen. Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Reduction of Nitro > Amine: Sodium Aluminum Hydride (NaAlH4)/Lithium Borohydride (LiBH4)? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Reduction of aromatic nitro-compounds to amines with sodium borohydride–copper(II) acetylacetonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System [jstage.jst.go.jp]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Indazole - Wikipedia [en.wikipedia.org]
- 9. shimadzu.com [shimadzu.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Regioselective Synthesis of 2H-Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2H-indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of selectively synthesizing the 2H-indazole regioisomer. The 2H-indazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutics, including the PARP inhibitor Niraparib and the antitumor agent Pazopanib.[1] However, its synthesis is often complicated by the preferential formation of the thermodynamically more stable 1H-indazole tautomer.[2][3][4]
This document provides practical, experience-driven solutions to common experimental challenges and answers frequently asked questions to aid in the rational design and execution of your synthetic strategies.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My reaction yields a mixture of N1 and N2 isomers with poor selectivity for the desired 2H-indazole. What are my primary levers for optimization?
Problem: You are performing an N-alkylation or N-arylation on a pre-formed indazole core and obtaining an inseparable or difficult-to-separate mixture of N1 and N2 products, with the N1 isomer often predominating.
Potential Causes:
-
Thermodynamic Control: The reaction conditions (e.g., high temperature, strong base) allow for equilibration to the more stable 1H-indazole product.[3][5][6] The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than the 2H-tautomer, making it the favored product under equilibrium conditions.[4]
-
Base and Solvent Effects: The choice of base and solvent dictates the nature of the indazolide anion and its subsequent reactivity. Strong, non-coordinating bases like sodium hydride (NaH) in THF often favor N1 alkylation.[6]
-
Steric Factors: The steric profile of both the indazole substrate and the electrophile can influence the site of attack.
Recommended Solutions:
-
Re-evaluate Your Base and Solvent System: This is the most critical parameter. The interplay between the base's counter-ion, the solvent's polarity, and the indazole's pKa is key to directing selectivity.
-
Switch to Weaker Bases: Move from NaH to carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). The larger, softer cesium cation is thought to coordinate differently with the indazole anion, favoring N2 attack in many cases.
-
Solvent Screening: Aprotic polar solvents such as DMF and DMSO can promote N2 selectivity for certain substrates, whereas non-polar solvents may favor N1.[6][7] It is essential to screen a matrix of base/solvent combinations.
-
-
Adjust Reaction Temperature: To favor the kinetic product, which is often the 2H-indazole, perform the reaction at a lower temperature. This can prevent the isomerization or equilibration that leads to the thermodynamic 1H product.
-
Consider a Directed Synthesis: If post-synthesis functionalization fails, a de novo synthesis that builds the ring with the N2 substituent already in place is a more robust strategy. Methods like the Cadogan reductive cyclization or transition-metal-catalyzed C-H activation are excellent for this purpose.[8][9]
Troubleshooting Workflow for Poor N2-Selectivity
Caption: Decision tree for troubleshooting poor N2 regioselectivity.
Q2: My transition-metal-catalyzed C-H activation/annulation reaction has low or no yield. How can I troubleshoot it?
Problem: You are attempting a modern synthetic route, for example, a Rh(III)-catalyzed reaction of an azobenzene with an aldehyde, but are observing low conversion of starting materials or a complex mixture of byproducts.
Potential Causes:
-
Catalyst System Inefficiency: The pre-catalyst (e.g., [Cp*RhCl₂]₂) may not be efficiently converted to the active catalytic species. The choice and stoichiometry of the required silver salt (e.g., AgSbF₆) or other additives are crucial.[8][10]
-
Substrate Electronic Mismatch: The efficiency of C-H activation is highly sensitive to the electronic properties of the substrates. For instance, in the Rh(III)-catalyzed synthesis from azobenzenes, electron-rich rings are functionalized more readily, while electron-deficient rings can result in lower yields.[8]
-
Inhibitors: Trace impurities in solvents or starting materials (especially water or coordinating species) can poison the catalyst.
-
Incorrect Atmosphere: Many of these catalytic cycles are sensitive to oxygen and require an inert atmosphere (N₂ or Ar).
Recommended Solutions:
-
Optimize the Catalyst System:
-
Screen Additives: If using a rhodium catalyst, screen different silver salts (AgSbF₆, AgOAc, etc.). For palladium catalysis, the choice of ligand (e.g., t-Bu₃PHBF₄) and oxidant is paramount.[7][10]
-
Include a Dehydrating Agent: For reactions sensitive to water, such as those involving aldehydes, the addition of a drying agent like anhydrous MgSO₄ can significantly improve yields.[8]
-
-
Verify Starting Material Quality: Use freshly purified starting materials. Azobenzenes can be recrystallized, and aldehydes can be distilled or filtered through a plug of silica to remove acidic impurities.
-
Rigorous Inert Atmosphere Technique: Ensure your solvents are thoroughly de-gassed and the reaction is set up under a strict inert atmosphere.
Table 1: Common Catalyst Systems for N2-Directed C-H Activation Syntheses
| Catalyst System | Substrates | Key Features & Common Solvents | Reference |
| [CpRhCl₂]₂ + AgSbF₆ | Azobenzenes + Aldehydes | Formal [4+1] annulation. Highly regioselective. | [8][10] |
| [CpRhCl₂]₂ + NaOAc | Azoxy compounds + Diazoesters | Regio- and chemoselective [4+1] annulation. | [10] |
| Pd(OAc)₂ + Ligand | 2-Bromobenzyl bromides + Arylhydrazines | One-step intermolecular N-benzylation followed by intramolecular N-arylation. | [7][11] |
| CuI | 2-Bromobenzaldehydes + Amines + NaN₃ | One-pot, three-component reaction. Forms C-N and N-N bonds. | [11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary modern strategies for guaranteeing N2 regioselectivity from the start?
The most robust approaches build the indazole ring in a way that pre-determines the N2 substitution pattern, avoiding the pitfalls of post-modification. Key strategies include:
-
Transition-Metal-Catalyzed C-H Activation/Annulation: This is a powerful and atom-economical approach. A directing group on one of the substrates (often an azo group) positions a transition metal catalyst (commonly Rh, Pd, or Co) to activate a specific C-H bond, initiating a cyclization cascade that forms the 2H-indazole.[8][10][12][13]
-
One-Pot Condensation and Reductive Cyclization: A classic and reliable method is the Cadogan reaction. This involves the condensation of an o-nitrobenzaldehyde with a primary amine (aromatic or aliphatic), followed by reductive cyclization using a phosphine reagent (e.g., P(n-Bu)₃). This sequence is often high-yielding and exclusively produces the 2H-indazole isomer.[9]
-
[3+2] Dipolar Cycloaddition: The reaction of arynes with sydnones provides a rapid and mild route to 2H-indazoles, often with excellent yields.[11]
Q2: How do substituents on the starting indazole affect N1 vs. N2 alkylation selectivity?
Substituents play a crucial role through both steric and electronic effects:
-
Steric Hindrance: A bulky substituent at the C7 position will sterically block the N1 position, strongly directing incoming electrophiles to N2. Conversely, a large group at the C3 position can disfavor attack at N2, though this effect is often less pronounced.
-
Electronic Effects: The electronic nature of substituents modifies the relative nucleophilicity of N1 and N2. Electron-withdrawing groups (EWGs) on the benzene ring tend to decrease the overall nucleophilicity but can influence the N1/N2 ratio. The precise outcome is often substrate- and condition-dependent and may require experimental screening or computational analysis to predict.[14]
Q3: Are there effective metal-free methods for achieving N2 selectivity?
Yes, the field is increasingly moving towards more sustainable, metal-free alternatives. Notable examples include:
-
TfOH-Catalyzed N2-Alkylation: A highly selective method for the N2-alkylation of indazoles uses diazo compounds in the presence of triflic acid (TfOH). This protocol offers excellent yields and near-perfect N2/N1 selectivity (up to 100/0).[15][16]
-
Photocatalysis: Visible-light-mediated reactions using organic photoredox catalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) can achieve C-H functionalization or arylation of 2H-indazoles under mild, metal-free conditions.[17][18][19]
-
Electrochemical Synthesis: Electrochemical methods can induce cyclization of ortho-alkyl-substituted azobenzenes to give 2H-indazoles without the need for chemical oxidants or metal catalysts.[11]
Q4: Can you provide a representative experimental protocol for a regioselective 2H-indazole synthesis?
Certainly. The following is a generalized protocol for a Rh(III)-catalyzed synthesis, adapted from the work of Ellman and Bergman.[8][10]
Protocol: Rh(III)-Catalyzed Synthesis of 2-Aryl-2H-Indazoles
Materials:
-
Azobenzene substrate (1.0 equiv)
-
Aldehyde (2.0 equiv)
-
[Cp*RhCl₂]₂ (2.5-5.0 mol%)
-
Silver Hexafluoroantimonate (AgSbF₆) (10-20 mol%)
-
Anhydrous Dioxane or THF
-
Anhydrous Magnesium Sulfate (MgSO₄) (optional, but recommended)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) under an inert atmosphere of argon or nitrogen, add the azobenzene substrate (e.g., 0.20 mmol), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).
-
Add anhydrous dioxane (1.0 mL) via syringe.
-
Add the aldehyde (0.40 mmol, 2.0 equiv) via syringe. If the azobenzene is hydroxyl-substituted, add anhydrous MgSO₄ (~100 mg).[8]
-
Seal the vessel tightly and place it in a pre-heated oil bath at 80-100 °C.
-
Stir the reaction for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-aryl-2H-indazole product.
References
- Thalji, R. K., Ellman, J. A., & Bergman, R. G. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
- Al-Jawabra, D., et al. (2022).
- Organic Chemistry Portal. (2024). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
- Li, Y., et al. (2023). Photocatalytic Direct C3-Amidation of 2H-Indazole. The Journal of Organic Chemistry. [Link]
- Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. [Link]
- Lin, M.-H., et al. (2016). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Molecules. [Link]
- Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764. [Link]
- Saritha, A., et al. (2022). Various synthetic strategies for arylation on 2H-indazole.
- Zhang, G., et al. (2023). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. The Journal of Organic Chemistry. [Link]
- Ghosh, D., et al. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update.
- Babu, B. P., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry. [Link]
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014).
- Babu, B. P., et al. (2020). Transition-Metal-Catalyzed Syntheses of Indazoles.
- Santra, S., et al. (2023). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [Link]
- WIPO Patentscope. (2014).
- Lin, M.-H., et al. (2015). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar. [Link]
- Lin, M.-H., et al. (2015). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry. [Link]
- Pitchai, M., et al. (2023). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett. [Link]
- Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. New Journal of Chemistry. [Link]
- Wang, T., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
- Ask this paper. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Bohrium. [Link]
- Tang, P., et al. (2019).
- Mal, S., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Aljaar, N., et al. (2021). Innovative cascade reaction for 2H-indazole derivative synthesis.
- Lin, M.-H., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles and Their Fluorescence Properties. Molecules. [Link]
Sources
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Nitration of Chloro-Methyl-Indazoles
Welcome to the technical support center for the nitration of chloro-methyl-indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges and side reactions encountered during the nitration of this substituted indazole scaffold, providing troubleshooting advice and detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a mixture of nitro-isomers. How can I control the regioselectivity of the nitration?
A1: Achieving regioselectivity is a primary challenge in the nitration of substituted indazoles due to the influence of both the chloro and methyl substituents, as well as the inherent reactivity of the indazole ring.
Underlying Causes:
-
Directing Effects of Substituents: The methyl group (-CH3) is an activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, yet also ortho-, para-directing group. Their positions on the indazole ring will dictate the preferred sites of electrophilic attack. The interplay between these directing effects can lead to a mixture of isomers.
-
Reaction Conditions: The choice of nitrating agent, solvent, and temperature significantly impacts the isomer ratio. Harsher conditions can lead to a loss of selectivity.
Troubleshooting & Optimization:
-
Choice of Nitrating Agent: Standard nitrating conditions (HNO3/H2SO4) are often too harsh and unselective. Consider milder and more selective nitrating agents. For instance, iron(III) nitrate has been successfully used for the site-selective C7-nitration of 2H-indazoles.[1][2] Other alternatives include nitronium acetate, which is considered a milder and more selective reagent for five-membered heterocycles.[3]
-
Solvent and Temperature Control: The polarity of the solvent can influence the reaction pathway. It is crucial to maintain low temperatures (e.g., 0-5°C) to minimize side reactions and improve selectivity.[4]
-
Protecting Groups: In some cases, a protecting group strategy may be necessary to block more reactive positions on the indazole ring, directing nitration to the desired position.
Q2: My reaction is producing a significant amount of di-nitro or poly-nitro products. How can I prevent over-nitration?
A2: Over-nitration is a common side reaction when the reaction conditions are too forcing or the substrate is highly activated.
Underlying Causes:
-
Activating Nature of the Methyl Group: The electron-donating methyl group activates the indazole ring, making it susceptible to further nitration.
-
Harsh Reaction Conditions: High concentrations of strong acids (like sulfuric acid), elevated temperatures, and prolonged reaction times increase the likelihood of multiple nitrations.[5]
Troubleshooting & Optimization:
-
Stoichiometry of Nitrating Agent: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Milder Nitrating Agents: As mentioned previously, employing milder nitrating agents can significantly reduce the incidence of over-nitration.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired mono-nitro product is formed.
-
Temperature Control: Maintaining a low and consistent temperature throughout the reaction is critical.[4]
Q3: I am observing significant degradation of my starting material and low yields. What could be the cause?
A3: Degradation of the starting material often points to oxidation or other decomposition pathways.
Underlying Causes:
-
Oxidative Side Reactions: Nitric acid is a strong oxidizing agent, and five-membered heterocycles can be prone to oxidation, especially under acidic conditions.[3] The methyl group itself can also be susceptible to oxidation.
-
Acid Instability: Some substituted indazoles may not be stable in highly acidic environments, leading to ring-opening or other decomposition reactions.[3]
Troubleshooting & Optimization:
-
Alternative Nitrating Systems: Consider nitrating systems that do not rely on strong nitric acid. For example, metal nitrate salts in an appropriate solvent can be a viable alternative.[1][2]
-
Control of Acidity: If using a mixed acid system, carefully control the concentration of sulfuric acid. In some cases, using a less acidic medium can be beneficial.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.
Q4: How can I effectively separate the different nitro-isomers once they are formed?
A4: The separation of closely related isomers can be challenging but is often achievable through chromatographic or crystallization techniques.
Troubleshooting & Optimization:
-
Column Chromatography: This is the most common method for separating isomers. Careful selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent system) is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) is often effective.[1]
-
Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method. Experiment with different solvents and solvent mixtures to find optimal conditions.[6]
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Nitration
This protocol is a starting point and may require optimization based on the specific chloro-methyl-indazole substrate.
-
Dissolution: Dissolve the chloro-methyl-indazole (1 equivalent) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5°C in an ice-water bath.
-
Preparation of Nitrating Agent: In a separate flask, prepare the nitrating agent. For a milder approach, consider using a metal nitrate like iron(III) nitrate (Fe(NO3)3·9H2O) (2 equivalents) in the same solvent.[1]
-
Addition: Add the nitrating agent solution dropwise to the cooled solution of the indazole over a period of 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by pouring it into ice-cold water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Nitrating Agent on Regioselectivity (Illustrative)
| Entry | Nitrating Agent | Solvent | Temperature (°C) | Major Isomer(s) | Reference |
| 1 | HNO3 / H2SO4 | - | 0-25 | Mixture of isomers | [General Knowledge] |
| 2 | Fe(NO3)3·9H2O | CH3CN | 80 | 7-nitro | [1][2] |
| 3 | Acetyl nitrate | Ac2O | 0-5 | Varies | [7] |
Visualizations
Diagram 1: General Nitration Mechanism and Potential Side Reactions
Caption: Nitration mechanism and common side reactions.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Workflow for addressing poor regioselectivity.
References
- Effect of chloromethyl substituent vs methyl substituent on yields of nitration. (2019).
- Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles. (2024). Royal Society of Chemistry.
- Technical Support Center: Regioselective Synthesis of Indazole Derivatives. (2025). Benchchem.
- Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles. (n.d.). Chemical Communications (RSC Publishing).
- Synthetic Protocols for Aromatic Nitration: A Review. (2021). ResearchGate.
- Iron promoted C3‐H nitration of indazole. (n.d.). ResearchGate.
- Direct nitration of five membered heterocycles. (n.d.). Semantic Scholar.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health.
- Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate.
- MCQ-83: About Nitration reaction on 5-member heterocycles. (2020). YouTube.
- Direct C‐3 nitration of 2H‐indazole. (n.d.). ResearchGate.
- Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health.
- Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. (n.d.). National Institutes of Health.
- Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2025). ResearchGate.
- Direct nitration of five membered heterocycles. (2025). ResearchGate.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central.
- Pathways for nitrosation of 1a and side reaction forming dimers. (n.d.). ResearchGate.
- Methylation of indazoles and related reactions. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Nitration of indazoles in the 3 position. (1971). Semantic Scholar.
- Oxidation of the Side Chain in Nitration of 1,6-Substituted Pyrrolo[1,2- a ]pyrazines. (n.d.). ResearchGate.
- Why is there rarely over nitration?. (2024). Answers.com.
- Mechanism of nitration of nitrogen-containing heterocyclic N-acetonyl derivatives. General approach to the synthesis of N-dinitromethylazoles. (2025). ResearchGate.
- Nitropyrazoles. (2025). ResearchGate.
- Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
- Solved Heterocyclic compounds can undergo nitration. (2021). Chegg.com.
- Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. (2025). Liskon Biological.
- Synethsis and characterization of 3-nitropyrazole and its salts. (n.d.). ResearchGate.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. (n.d.). PubMed.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
- SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. (2017). ResearchGate.
- Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. (n.d.). ResearchGate.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).
- In chloro benzene when nitration occur then nitro group attached which side c. meta a. Ort. (n.d.). Gauth.
- electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide.
Sources
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- 4. Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - LISKON [liskonchem.com]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 6-Chloro-2-methyl-2H-indazol-5-amine
Introduction: Welcome to the technical support guide for 6-Chloro-2-methyl-2H-indazol-5-amine (CAS: 1893125-36-4). This molecule is a critical intermediate in the synthesis of antiviral agents, such as Ensitrelvir, making its purity paramount for downstream applications in drug development and research[1]. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers may encounter during the purification process. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
Section 1: Compound Characterization & Purity Assessment
Before troubleshooting purification, it is essential to have a baseline understanding of the target compound's properties and the analytical methods used to assess its purity.
FAQ: What are the key physicochemical properties of this compound?
Understanding these properties is the first step in designing a rational purification strategy. For instance, its solubility dictates the choice of solvents for chromatography and recrystallization, while the melting point is a primary indicator of purity.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClN₃ | [2][3][4] |
| Molecular Weight | 181.62 g/mol | [3][4][5] |
| Appearance | White crystalline solid | [2][6] |
| Melting Point | 140-144 °C | [2][6] |
| Solubility | Soluble in methanol, chloroform, dichloromethane | [2][6] |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry |
FAQ: What analytical methods are recommended for assessing the purity of my sample?
A multi-faceted analytical approach is crucial for accurately determining purity and identifying specific contaminants.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a typical starting point. It can effectively separate the target compound from both more polar and less polar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capability of mass spectrometry. It is invaluable for confirming the molecular weight of the desired product and tentatively identifying unknown impurity peaks based on their mass-to-charge ratio[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help identify structural isomers or process-related impurities if their concentration is high enough for detection[1].
Section 2: Troubleshooting Common Purification Challenges
This section addresses specific problems encountered during the purification of this compound, presented in a question-and-answer format.
Problem Area 1: Low Purity After Initial Synthetic Work-up
FAQ: My crude product is only 70-80% pure by HPLC after synthesis and extraction. What is the most likely major impurity?
The most common synthetic route to this amine involves the reduction of the corresponding nitro compound, 5-nitro-6-chloro-2-methyl-2H-indazole[1]. Therefore, the most probable major impurity is this unreacted starting material.
Causality: The reduction of an aromatic nitro group can be sluggish or incomplete if the reducing agent (e.g., sodium borohydride, zinc powder) is not sufficiently active, if the reaction time is too short, or if the temperature is not optimal[1]. This results in a significant amount of the highly polar nitro compound co-isolating with your desired amine during standard aqueous/organic extraction.
Caption: Origin of the primary impurity from incomplete reduction.
FAQ: How can I effectively remove the unreacted nitro-precursor?
Silica gel column chromatography is the most effective method due to the significant polarity difference between the starting material and the product.
-
Scientific Rationale: The nitro group (-NO₂) is a strong electron-withdrawing group, making the precursor molecule significantly more polar than the final product, which contains an electron-donating amine group (-NH₂). This polarity difference allows for a clean separation on a polar stationary phase like silica gel.
-
Recommended Action: A detailed protocol for column chromatography is provided in Section 3, Protocol 1 . A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes[1].
Problem Area 2: Physical Separation & Isolation Issues
FAQ: I'm trying to purify my compound by recrystallization, but it keeps oiling out or failing to precipitate. What's wrong?
"Oiling out" occurs when a compound melts in the recrystallization solvent rather than dissolving, or when its solubility is too high for it to precipitate upon cooling. This is often exacerbated by the presence of impurities which can depress the melting point and inhibit crystal lattice formation.
Troubleshooting Steps:
-
Solvent System Selection is Key: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Since the target is soluble in methanol and dichloromethane, these may be too good as solvents on their own[2][6]. Consider a two-solvent system (e.g., Dichloromethane/Hexane or Methanol/Water). Dissolve the crude material in a minimal amount of the "good" solvent (DCM/Methanol) and slowly add the "poor" solvent (Hexane/Water) at an elevated temperature until turbidity persists. Then, add a drop or two of the good solvent to redissolve and allow to cool slowly.
-
Control the Cooling Rate: Rapid cooling promotes oiling out. Insulate the flask to ensure a slow temperature drop. This gives the molecules time to orient themselves into an ordered crystal lattice.
-
Utilize Seeding: If you have a small amount of pure material, add a single seed crystal to the supersaturated solution to initiate crystallization. If not, try scratching the inside of the flask with a glass rod to create nucleation sites.
-
Purity Matters: If the crude material is very impure (>10-15% impurities), a preliminary purification by chromatography may be necessary before attempting recrystallization.
Problem Area 3: Persistent Impurities & Discoloration
FAQ: I've run a column, but a persistent impurity with a very similar Rf value remains. What could it be?
If an impurity co-elutes with your product, it likely has a very similar polarity. A common culprit in indazole synthesis is a positional isomer . For example, methylation of the indazole precursor can sometimes yield a mixture of N1 and N2-methylated isomers, which can be notoriously difficult to separate[1][8].
Recommended Actions:
-
Optimize Chromatography:
-
Switch to a different solvent system to alter selectivity. For example, try replacing ethyl acetate with a mixture of dichloromethane and methanol.
-
Use a shallower gradient or isocratic elution with the finely-tuned solvent mixture.
-
-
Consider Acid-Base Extraction: The amine group on your product is basic. An acid-base extraction can help remove neutral or acidic impurities. See Section 3, Protocol 3 for a general procedure.
-
Structural Confirmation: Use LC-MS and NMR to confirm if the impurity is indeed an isomer. An isomer will have the same mass as your product but a different NMR spectrum.
FAQ: My final product is a tan or yellowish powder, not the reported white solid. Why is this, and is it a problem?
Amine-containing compounds, particularly aromatic amines, are susceptible to oxidation, which can lead to the formation of colored impurities. This can be initiated by air, light, or trace metal contaminants.
Mitigation Strategies:
-
Activated Carbon Treatment: Before the final filtration step of recrystallization, you can add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities. Use it sparingly, as it can also adsorb your product.
-
Inert Atmosphere: Handle the purified material under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during solvent removal and drying.
-
Chelating Agents: If you suspect metal contamination from a previous step (e.g., residual zinc), washing the organic solution with a dilute solution of a chelating agent like EDTA can be effective.
Section 3: Standard Operating Protocols
These protocols provide detailed, self-validating methodologies for the most common purification techniques discussed.
Protocol 1: Silica Gel Column Chromatography
-
Slurry Preparation: Dry-load the crude material for best results. In a round-bottom flask, dissolve your crude this compound in a minimal amount of dichloromethane or ethyl acetate. Add silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent until a fine, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the starting solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient might be from 5% to 40% ethyl acetate over several column volumes.
-
Monitoring (Self-Validation Step): Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system. Stain with a potassium permanganate dip or visualize under UV light. The nitro-precursor impurity will have a much lower Rf value than the desired amine product.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified solid.
Protocol 2: General Recrystallization by Two-Solvent Method
-
Solvent Selection: Choose a miscible solvent pair where the compound is soluble in solvent A (e.g., Methanol) and insoluble in solvent B (e.g., deionized water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent A required to fully dissolve the solid.
-
Induce Precipitation: While the solution is still hot, add solvent B dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Clarification: Add 1-2 drops of hot solvent A to just redissolve the precipitate and ensure the solution is clear.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation & Washing (Self-Validation Step): Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of ice-cold solvent B to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum. Assess purity and melting point.
Caption: A logical workflow for purifying this compound.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the impure product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine product will react to form its hydrochloride salt and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separation: Separate the two layers. Retain the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The amine product will precipitate as the free base.
-
Extraction: Extract the now-neutralized aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Drying & Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
References
- This compound - ChemBK. (2024).
- CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (n.d.).
- This compound - ChemBK (alternate link). (2024).
- 1893125-36-4 | this compound - AA Blocks. (n.d.).
- Kumar, A., & Siddiqui, Z. N. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
Sources
- 1. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. aablocks.com [aablocks.com]
- 4. This compound CAS# 1893125-36-4 [gmall.chemnet.com]
- 5. This compound - CAS:1893125-36-4 - Abovchem [abovchem.com]
- 6. chembk.com [chembk.com]
- 7. 1893125-36-4|this compound|BLD Pharm [bldpharm.com]
- 8. caribjscitech.com [caribjscitech.com]
stability issues of 6-Chloro-2-methyl-2H-indazol-5-amine under acidic conditions
Welcome to the dedicated technical support center for 6-Chloro-2-methyl-2H-indazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work, particularly under acidic conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of chemical stability and forced degradation studies.
I. Understanding the Molecule: A Structural Perspective
This compound is a substituted indazole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry. The stability of this molecule is influenced by the interplay of its core indazole structure and the electronic effects of its substituents: the chloro, methyl, and amino groups.
The lone pair of electrons on the amino group can be protonated under acidic conditions, forming an anilinium-type ion. This protonation can significantly alter the electron distribution within the aromatic system and potentially render the molecule more susceptible to certain degradation pathways. The electron-withdrawing nature of the chlorine atom further influences the electron density of the benzene ring portion of the molecule.[1][2]
II. Troubleshooting Guide: Addressing Common Stability Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems observed when working with this compound in acidic environments.
Question 1: I'm observing a change in the color of my solution containing this compound after adding acid. What could be the cause?
Answer:
A color change upon acidification is often an initial indicator of a chemical transformation. While protonation of the amino group itself can sometimes lead to a shift in the UV-visible absorption spectrum, a significant and progressive color change, especially towards brown or black, may suggest the onset of oxidative degradation.
Aromatic amines, in general, are susceptible to oxidation, and this can be exacerbated under certain acidic conditions.[3] The formation of colored polymeric species is a common outcome of aniline degradation.[4]
Troubleshooting Steps:
-
Work under an inert atmosphere: If oxidation is suspected, perform your experiment under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.
-
Use de-gassed solvents: Prior to use, sparge your acidic solution with nitrogen or argon to remove dissolved oxygen.
-
Control the temperature: Perform the reaction at the lowest temperature compatible with your experimental requirements to slow down potential degradation reactions.
-
Analyze for oxidative byproducts: Utilize techniques like LC-MS to screen for potential oxidized derivatives of your starting material.
Question 2: My reaction yield is consistently lower than expected when using this compound in an acidic reaction medium. How can I investigate if degradation is the root cause?
Answer:
Reduced yield is a strong indicator of starting material degradation. To confirm this, a systematic approach involving a forced degradation study is recommended. Forced degradation, or stress testing, is a common practice in pharmaceutical development to understand the intrinsic stability of a drug substance and identify potential degradation products.[5][6][7][8]
Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a typical procedure for assessing the stability of this compound under acidic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition:
-
In a clean vial, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Prepare a control sample by diluting the stock solution with water to the same final concentration.
-
-
Incubation: Store both the stressed and control samples at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 24, 48, 72 hours).[7]
-
Neutralization: After the incubation period, cool the samples to room temperature and neutralize the acidic sample with an equivalent amount of 0.1 M NaOH.
-
Analysis:
-
Analyze both the stressed and control samples by a validated stability-indicating HPLC method. A C18 column is often a good starting point for reversed-phase chromatography of such compounds.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
LC-MS analysis is highly recommended to obtain mass information on the potential degradants.
-
Data Interpretation:
-
A significant decrease in the peak area of this compound in the stressed sample compared to the control indicates degradation.
-
The appearance of new peaks suggests the formation of degradation products.
III. Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of degradation for this compound in strong acid?
Q2: How does the chloro-substituent affect the stability of the molecule in acid?
A2: The chlorine atom is an electron-withdrawing group, which decreases the electron density on the benzene ring. This can have a dual effect. It can slightly decrease the basicity of the amino group, meaning a stronger acid would be required for complete protonation compared to an unsubstituted aniline.[1] The electron-withdrawing nature of chlorine can also influence the susceptibility of the aromatic ring to electrophilic attack, which could be a step in certain degradation pathways.
Q3: What are the recommended storage conditions for this compound?
A3: Based on supplier recommendations, the compound should be stored in a cool, dry, and dark place, typically at 2-8°C. It is important to keep the container tightly sealed to protect it from moisture and air.
Q4: Can I use a different acid for my reaction, and will it affect the stability?
A4: The choice of acid can influence stability. While strong protonating acids like HCl and H₂SO₄ are commonly used, oxidizing acids such as nitric acid should be avoided as they can lead to unwanted side reactions, including oxidation and nitration of the aromatic ring. The concentration of the acid is also a critical factor; higher concentrations will generally accelerate degradation.
Q5: What analytical techniques are best suited for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This involves developing a method that can separate the parent compound from all potential degradation products.[5] Coupling HPLC with mass spectrometry (LC-MS) is highly advantageous as it provides mass information that can help in the identification of unknown degradants.[9] Other techniques like Thin Layer Chromatography (TLC) can be used for rapid screening.[10]
IV. Visualizing Potential Degradation and Experimental Workflow
Diagram 1: Potential Protonation Sites
Caption: Potential protonation sites of this compound in an acidic medium.
Diagram 2: Forced Degradation Experimental Workflow
Caption: A typical workflow for a forced degradation study under acidic conditions.
V. Concluding Remarks
While this compound is a valuable building block in chemical synthesis, its stability under acidic conditions should not be overlooked. By understanding the potential degradation pathways and employing systematic troubleshooting and analytical strategies, researchers can mitigate stability-related issues and ensure the integrity of their experimental outcomes. This guide serves as a foundational resource, and it is always recommended to perform specific stability studies under the conditions relevant to your unique application.
VI. References
-
Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine kitchenware. JRC Publications Repository. [Link]
-
P-Chloroaniline Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI. [Link]
-
Which is more basic between ortho-chloro aniline, para-chloro aniline, meta-chloro aniline and aniline? Quora. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. ResearchGate. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. [Link]
-
Bacterial degradation of aniline. (A) Initial steps of aniline... ResearchGate. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. [Link]
-
The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni. PubMed Central. [Link]
-
The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Bacterial degradation of monocyclic aromatic amines. PubMed Central. [Link]
-
Synthesis and Fluoroscence Study of Chlorine Substitution on Anils. ResearchGate. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
(PDF) Degradation rate and degradation kinetics of activated and non-activated aqueous N-Methyldiethanolamine (MDEA) absorption solutions. ResearchGate. [Link]
-
Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
4-Chloroaniline. PubChem. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
N‐Methylation of aromatic amines using formic acid as the unique carbon... ResearchGate. [Link]
-
Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology. [Link]
-
Demethylation. Wikipedia. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ajrconline.org [ajrconline.org]
- 9. agilent.com [agilent.com]
- 10. rjptonline.org [rjptonline.org]
minimizing byproduct formation in the synthesis of Ensitrelvir intermediates
Welcome to the Technical Support Center for the Synthesis of Ensitrelvir Intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to minimizing byproduct formation during the synthesis of key intermediates for Ensitrelvir. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide: Common Challenges in Ensitrelvir Intermediate Synthesis
This guide addresses specific issues that may arise during the synthesis of Ensitrelvir intermediates, with a focus on the formation of the indazole and 1,3,5-triazinone core structures.
Issue 1: Formation of Impurities during Indazole Synthesis
Question: During the cyclization reaction to form the indazole motif (16) from the aromatic aldehyde (15) and hydrazine, we are observing multiple byproducts (impurities 23, 24, and 25) in our reaction mixture. How can we minimize these?
Answer: The formation of these impurities is a known challenge in the synthesis of the indazole intermediate. These byproducts arise from incomplete reaction or side reactions involving the hydrazine reagent and intermediates.[1][2] Our process development studies have identified several key parameters to control for minimizing these impurities.
Root Cause Analysis and Mitigation Strategies:
-
Insufficient Hydrazine: A key factor in this reaction is the stoichiometry of hydrazine. Using a stoichiometric amount or only a slight excess of hydrazine can lead to a sluggish reaction requiring higher temperatures (around 150°C), which in turn promotes the formation of degradation products and other side reactions.[2][3][4]
-
Proposed Mechanism of Impurity Formation: Impurity 23 is formed from the reaction of the starting aldehyde (15) with the hydrazone intermediate (22). Impurities 24 and 25 are formed through an alternative reaction pathway of an intermediate.[1][2][3]
-
Optimized Protocol: To mitigate these issues, we strongly recommend the use of an excess of hydrazine. This accelerates the desired SNAr reaction and allows for milder reaction conditions, significantly reducing the formation of byproducts.[2][3][4] Additionally, the use of a water co-solvent has been shown to be beneficial. Water can facilitate the equilibration between the hydrazone intermediate (22) and impurity 23, effectively regenerating the desired intermediate.[2][3][4]
Experimental Protocol for Minimizing Indazole Synthesis Byproducts:
-
Reagent Stoichiometry: Utilize a significant excess of hydrazine (e.g., 5-10 equivalents) relative to the aromatic aldehyde (15).
-
Solvent System: Employ a co-solvent system of ethanol and water.
-
Temperature Control: Maintain a moderate reaction temperature (e.g., reflux in ethanol/water) to avoid thermal degradation.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) to ensure complete conversion of the starting material.
-
Direct Crystallization: Upon reaction completion, the desired indazole product (16) can often be directly crystallized from the reaction mixture, which helps in separating it from the more soluble impurities.[2][5]
Issue 2: Poor Regioselectivity during N-methylation of the Indazole Intermediate
Question: We are struggling with the formation of the undesired N2-methylated regioisomer (side-product 20) during the N-methylation of our indazole intermediate (16). How can we improve the regioselectivity to favor the desired N1-methylated product (17)?
Answer: Achieving high regioselectivity in the N-methylation of indazoles is a common challenge. The electronic properties of the indazole ring allow for alkylation at both the N1 and N2 positions. The choice of methylating agent and reaction conditions plays a crucial role in directing the methylation to the desired nitrogen.
Understanding the Causality of Regioselectivity:
-
Influence of Reaction Conditions: Our investigations and the broader scientific literature indicate that basic conditions tend to result in poor regioselectivity, often leading to a mixture of N1 and N2 alkylated products.[2]
-
Acidic Reagents for Improved Selectivity: In contrast, the use of acidic methylating agents has been shown to significantly improve the regioselectivity in favor of the N1 position.[2]
Recommended Protocol for Regioselective N-methylation:
-
Optimal Methylating Agent: We recommend using trimethyloxonium tetrafluoroborate (Me₃O·BF₄), also known as Meerwein's reagent. This reagent has consistently provided the best results in our hands, minimizing the formation of the undesired N2-methylated isomer.[2]
-
Solvent Selection: The choice of solvent can also impact the reaction. While THF can lead to slurry handling issues, ethyl acetate (EtOAc) has been found to be an optimal solvent, allowing for good reaction kinetics and easy product isolation.[2]
-
Reaction Temperature: The reaction should be performed at a controlled temperature, typically starting at a lower temperature (e.g., 0°C) and then allowing it to warm to room temperature.
| Methylating Agent | Reaction Conditions | N1:N2 Regioselectivity |
| Dimethyl sulfate / K₂CO₃ | Acetone, reflux | Low |
| Methyl iodide / NaH | THF, 0°C to rt | Moderate |
| Trimethyloxonium tetrafluoroborate (Me₃O·BF₄) | EtOAc, 0°C to rt | High |
Frequently Asked Questions (FAQs)
Q1: What is the role of the meta-cresolyl moiety in the improved synthesis of Ensitrelvir?
A1: The introduction of a meta-cresolyl moiety serves a dual purpose in the convergent synthesis of Ensitrelvir. Firstly, it acts as a protecting group that enhances the stability of key intermediates. Secondly, it functions as an effective leaving group in the final coupling step.[1][2][5][6][7] This strategic use of the meta-cresolyl group has been instrumental in improving the overall yield and robustness of the manufacturing process.[1][2]
Q2: Your protocols emphasize direct crystallization over column chromatography. What are the advantages of this approach?
A2: Direct crystallization is a cornerstone of our environmentally friendly and scalable manufacturing process for Ensitrelvir intermediates.[1][2][3][5][6] The primary advantages include:
-
Reduced Solvent Waste: It eliminates the need for large volumes of solvents typically used in chromatographic purification.
-
Increased Efficiency: It is a more time- and resource-efficient method for purification, especially at a larger scale.
-
Improved Purity: In many cases, highly pure crystalline intermediates can be obtained directly from the reaction mixture.
Q3: How can we improve the stability of the 1,3,5-triazinone core during synthesis and workup?
A3: The stability of the 1,3,5-triazinone core can be sensitive to pH. During the workup of the deprotection step (removal of a Boc group with TFA), careful neutralization is critical. We have found that using aqueous sodium acetate (NaOAc) to neutralize the trifluoroacetic acid allows for the direct crystallization of the desired product without significant decomposition.[1][2][3]
Visualizing the Process: Reaction and Troubleshooting Workflows
To further aid in your understanding, we have provided the following diagrams illustrating key aspects of the Ensitrelvir intermediate synthesis.
Caption: Byproduct formation pathways in the synthesis of the indazole intermediate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. [PDF] Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir | Semantic Scholar [semanticscholar.org]
scaling up 6-Chloro-2-methyl-2H-indazol-5-amine synthesis: challenges and solutions
Technical Support Center: Synthesis of 6-Chloro-2-methyl-2H-indazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound, a key intermediate in the development of advanced pharmaceutical agents. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling up this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in established chemical principles.
Guide Structure
This document is structured to follow a logical synthetic sequence, addressing potential issues at each critical stage.
-
Synthesis Overview : A visual workflow of the most common synthetic route.
-
Troubleshooting Guide (Q&A Format) :
-
Part A: N-Methylation of 4-Chloro-2-nitrobenzyl Halide
-
Part B: Cyclization to form 5-Nitro-6-chloro-2-methyl-2H-indazole
-
Part C: Reduction of the Nitro Group
-
Part D: Purification and Isolation
-
-
Frequently Asked Questions (FAQs)
-
Detailed Experimental Protocol
-
References
Synthesis Overview
The industrial synthesis of this compound typically follows a multi-step pathway. The route is designed for cost-effectiveness and scalability, starting from readily available materials.[1]
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Part A: Regioselective Methylation & Synthesis of the N-Methylated Intermediate
A critical challenge in indazole synthesis is controlling the regioselectivity of N-alkylation.[2][3] For this specific molecule, methylation must occur at the N2 position of the indazole ring. The presented route circumvents this by first methylating the precursor before forming the indazole ring.
Caption: Comparison of strategies to achieve N2-methylation.
Question: My initial substitution reaction of 4-chloro-2-nitrobenzyl chloride with methylamine is sluggish and forms multiple byproducts. What's going wrong?
Answer: This is a common nucleophilic substitution reaction, but its efficiency is highly dependent on reaction conditions.
-
Causality : The benzyl chloride is reactive, but side reactions like over-alkylation (forming a tertiary amine) or elimination can occur, especially at elevated temperatures. The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.
-
Solutions & Protocol Validation :
-
Control Temperature : Maintain the reaction temperature between 30-40°C.[1] Higher temperatures can accelerate side reactions.
-
Reagent Stoichiometry : Use a moderate excess of the methylamine solution (e.g., 30% in methanol) to ensure the benzyl halide is fully consumed, but avoid a very large excess which can complicate workup.
-
Solvent Choice : Methanol is a suitable solvent as it readily dissolves both the methylamine solution and the starting material.[1]
-
In-Process Check (IPC) : Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting benzyl halide spot indicates reaction completion. This prevents running the reaction for too long, which can lead to byproduct formation.
-
Part B: Cyclization to form 6-Chloro-5-nitro-2-methyl-2H-indazole
This step involves an intramolecular cyclization to form the indazole ring system. The yield and purity at this stage are critical for the success of the subsequent reduction.
Question: The yield of my nitro-indazole intermediate is low after the cyclization step. What are the key parameters to control?
Answer: Low yields in indazole formation via diazotization and cyclization often point to issues with the diazotization agent or reaction temperature.
-
Causality : The transformation of the amino group into a diazonium salt, which then cyclizes, is a sensitive process. The diazonium intermediate is unstable at higher temperatures. If the addition of the nitrite solution is too fast, localized heating can decompose the intermediate, reducing the yield.
-
Solutions & Protocol Validation :
-
Temperature is Critical : The diazotization step must be performed at a low temperature, typically 0-5°C, to ensure the stability of the diazonium intermediate.
-
Controlled Addition : Add the sodium nitrite solution dropwise or in small portions to the acidic solution of your starting amine.[4] This prevents temperature spikes and the formation of unwanted byproducts like diazoamino compounds.
-
Acidic Medium : The reaction requires a strong acidic medium, like glacial acetic acid, to facilitate the formation of nitrous acid (HNO₂) in situ from sodium nitrite.
-
Reaction Time : After the addition of nitrite, allow the reaction to proceed for a set time (e.g., 15-30 minutes) to ensure complete diazotization before allowing it to slowly warm and cyclize.
-
Part C: Reduction of the Nitro Group
The final step is the reduction of the nitro group to form the target 5-aminoindazole. The choice of reducing agent is a crucial decision, especially for scale-up.
Question: I am seeing incomplete reduction or the formation of impurities during the nitro reduction step. Which reducing agent should I use for the best results on a larger scale?
Answer: The choice of reducing agent involves a trade-off between reactivity, selectivity, cost, and safety. While catalytic hydrogenation is highly effective, handling hydrogen gas on a large scale requires specialized equipment. For many processes, chemical reducing agents are preferred.
-
Causality : Aromatic nitro groups can be reduced by various reagents. Harsh conditions or non-selective reagents can lead to the reduction of other functional groups or the formation of dimeric impurities. Incomplete reactions leave residual nitro-intermediate, which is a major impurity.
-
Solutions & Protocol Validation :
-
Reagent Selection :
-
Sodium Borohydride (NaBH₄) : A relatively mild and safe option. It is often used in solvents like isopropanol or ethanol.[1] Its primary drawback can be slower reaction times or the need for an excess of the reagent.
-
Stannous Chloride (SnCl₂) : A classic and effective method, but it generates tin-based waste streams that can be problematic for disposal on an industrial scale.
-
Catalytic Hydrogenation (H₂/Pd-C) : Very efficient and clean, often providing high yields of pure product.[5] The main challenges are the handling of flammable hydrogen gas and the cost of the palladium catalyst. It is often the method of choice for large-scale industrial synthesis where appropriate infrastructure is available.
-
Hydrazine Hydrate/Pd-C : An alternative to using hydrogen gas, where hydrazine acts as the hydrogen source. This method is effective but requires careful handling of toxic hydrazine.[5]
-
-
Process Optimization & IPC :
-
Temperature Control : For reductions with NaBH₄, maintaining a temperature of 30-40°C is recommended.[1] Exothermic reactions like those with SnCl₂ or catalytic hydrogenation require careful cooling.
-
Batch-wise Addition : Adding the reducing agent in portions helps to control the reaction exotherm and ensure a steady reaction rate.[1]
-
TLC/HPLC Monitoring : The most reliable way to validate the protocol is to monitor the reaction progress by TLC or HPLC until the starting nitro-compound is completely consumed. This prevents both incomplete reactions and potential over-reduction or side reactions from extended reaction times.
-
-
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Conditions | Pros | Cons |
| NaBH₄ | Isopropanol, 30-40°C | Safer to handle, moderate cost | Can be sluggish, may require excess reagent |
| SnCl₂ / HCl | Ethanol/HCl | High conversion, inexpensive | Generates significant metallic waste |
| H₂ / Pd-C | Methanol/Ethanol, H₂ pressure | High yield, clean reaction, atom economical | Requires specialized high-pressure equipment, catalyst cost |
| N₂H₄·H₂O / Pd-C | Methanol, reflux | Avoids H₂ gas, effective | Hydrazine is highly toxic and carcinogenic |
Part D: Purification and Isolation
Question: My final product has a persistent yellow/brown color and shows multiple spots on TLC. How can I improve its purity?
Answer: The final purity is dictated by the effectiveness of the workup and final purification steps. Color is often indicative of residual starting materials or oxidative side products.
-
Causality : Impurities can be carried over from previous steps or formed during workup (e.g., air oxidation of the amine product). The choice of purification method depends on the nature of the impurities.
-
Solutions & Protocol Validation :
-
Aqueous Workup : After the reduction, a proper aqueous workup is essential. Quenching the reaction carefully and then extracting the product into an organic solvent (like dichloromethane or ethyl acetate) will remove inorganic salts and other water-soluble impurities.[1]
-
Column Chromatography : For laboratory scale, purification via silica gel column chromatography is standard. A solvent system like ethyl acetate/petroleum ether can effectively separate the product from less polar starting materials and more polar byproducts.[1]
-
Recrystallization (for Scale-Up) : Column chromatography is often impractical for large-scale production. Recrystallization is the preferred method. A solvent screen should be performed to find a suitable system where the product has high solubility at high temperatures and low solubility at room temperature or below. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and toluene, or mixtures thereof.
-
Charcoal Treatment : If the color is due to highly conjugated, colored impurities, a treatment with activated charcoal during recrystallization can be very effective at decolorizing the solution before crystallization.
-
Frequently Asked Questions (FAQs)
Q1: Why is the 2-methyl isomer the desired product? The N2-substituted indazole is a specific structural motif required for its role as a key building block in certain pharmacologically active molecules, such as the antiviral drug Ensitrelvir.[1][6] The specific placement of the methyl group is critical for the final drug's binding affinity to its biological target.
Q2: Can I use other methylating agents like methyl iodide or dimethyl sulfate? While agents like methyl iodide can be used, they often lead to poor regioselectivity when reacting directly with the indazole ring, producing a mixture of N1 and N2 isomers, which are difficult to separate.[7] The synthetic route of methylating the precursor amine before cyclization is a more robust strategy to ensure only the desired N2-indazole is formed.
Q3: My final product, the amine, seems to be degrading upon storage. What are the proper storage conditions? Aromatic amines can be susceptible to air oxidation, which often results in discoloration. For long-term stability, this compound should be stored in a dry, sealed container, protected from light, and kept in a cool environment (e.g., 2-8°C). Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
Q4: What are the main safety precautions for this synthesis?
-
Starting Materials : 4-Chloro-2-nitrobenzyl halides are lachrymators and should be handled in a fume hood.
-
Reagents : Methylamine is a flammable and corrosive gas/solution. Hydrazine hydrate is extremely toxic. Handle with appropriate personal protective equipment (PPE).
-
Reactions : The diazotization can be energetic if not controlled. The reduction step can be exothermic. Always perform reactions with proper temperature monitoring and control.
Detailed Experimental Protocol
This protocol is an optimized procedure for the laboratory-scale synthesis of this compound, adapted from industrial process literature.[1]
Caption: Decision tree for troubleshooting low yield in the nitro reduction step.
Step 1: Synthesis of N-(4-chloro-2-nitrobenzyl)-N-methylamine
-
To a round-bottom flask equipped with a magnetic stirrer, add methanol (50 mL) and a 30% solution of methylamine in methanol (20.6 g, 0.2 mol).
-
Begin stirring and gently heat the solution to 30-40°C.
-
In a separate beaker, dissolve 4-chloro-2-nitrobenzyl chloride (20.6 g, 0.1 mol) in methanol (50 mL).
-
Add the benzyl chloride solution dropwise to the methylamine solution over 30 minutes, maintaining the internal temperature between 30-40°C.
-
After the addition is complete, continue stirring at this temperature for 2-3 hours.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting benzyl chloride is consumed.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 6-Chloro-5-nitro-2-methyl-2H-indazole
-
This step involves diazotization and should be performed with caution. The specific reagents for this cyclization from the N-methylbenzylamine precursor are proprietary in many patents. A general analogous procedure starting from a related aniline is as follows, which should be adapted based on experimental development.
-
Dissolve the crude N-(4-chloro-2-nitrobenzyl)-N-methylamine in glacial acetic acid (e.g., 10 volumes).
-
Cool the solution to 0-5°C in an ice-water bath.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled acetic acid solution, ensuring the temperature does not exceed 5°C.
-
Stir at 0-5°C for 30 minutes, then allow the reaction to warm slowly to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture into ice water, which should precipitate the crude product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Step 3: Synthesis of this compound
-
To a round-bottom flask, add the crude 6-chloro-5-nitro-2-methyl-2H-indazole (5 g, 0.024 mol) and isopropanol (50 mL).
-
Stir the suspension and heat to 30-40°C.
-
Add sodium borohydride (2.7 g, 0.071 mol) in small portions over 20-30 minutes. The reaction may be exothermic.
-
After the addition is complete, maintain the temperature at 30-40°C and stir for 3-4 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.
-
Cool the mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and water (100 mL). Separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude material by silica gel column chromatography or recrystallization to obtain the final product as a solid.
References
- CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (URL: )
- ChemBK. This compound. (URL: [Link])
- ResearchGate.
- National Center for Biotechnology Information.
- MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
- Ingenta Connect.
- ResearchGate. How do you do reduction of aromatic nitro or nitroimidazole?. (URL: [Link])
- National Center for Biotechnology Information.
- Ingenta Connect.
- Organic Syntheses. 5-nitroindazole. (URL: [Link])
- AA Blocks. 1893125-36-4 | this compound. (URL: [Link])
- ResearchGate.
- Shanghai Gold Life Pharmatech Co.,Ltd. This compound. (URL: [Link])
- Springer Nature. Divergent heterocycle synthesis from primary amines using halomucononitriles. (URL: [Link])
- ACS Publications.
- Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (URL: [Link])
- Organic Chemistry Portal. Synthesis of N-Heterocycles. (URL: [Link])
- Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. (URL: [Link])
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])
- PubMed. Regioselective polymethylation of α-(1 → 4)-linked mannopyranose oligosaccharides. (URL: [Link])
- ResearchGate.
- Organic Chemistry Portal. 2H-Indazole synthesis. (URL: [Link])
Sources
- 1. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Different Strategies to the Synthesis of Indazole and its Derivat...: Ingenta Connect [ingentaconnect.com]
- 4. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 1893125-36-4--Shanghai Gold Life Pharmatech Co.,Ltd [goldlifetech.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Aminoindazoles - Avoiding Over-Reduction
Welcome to our dedicated technical support center for the synthesis of aminoindazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of this important synthetic transformation. A common and critical challenge in the synthesis of aminoindazoles via the reduction of nitroindazoles is preventing over-reduction, which can lead to saturation or cleavage of the indazole ring, resulting in diminished yields and complex purification challenges.
This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction conditions for a successful and selective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is "over-reduction" in the context of aminoindazole synthesis?
A1: Over-reduction refers to the undesired reduction of the indazole ring system itself, concurrently with or subsequent to the desired reduction of the nitro group to an amine. This can manifest as the saturation of the pyrazole or benzene ring of the indazole core, or in more aggressive conditions, cleavage of the N-N bond, leading to aniline derivatives.
Q2: Why is the indazole ring susceptible to reduction?
A2: The indazole ring, being an aromatic heterocyclic system, is generally stable. However, under forcing catalytic hydrogenation conditions (high pressure, high temperature, highly active catalysts), the aromatic system can be reduced. The susceptibility can be influenced by the substitution pattern on the ring and the specific catalytic system employed.[1]
Q3: Are there general principles to follow to avoid over-reduction?
A3: Yes. The key is to employ reaction conditions that are sufficiently energetic to reduce the nitro group but mild enough to leave the indazole ring intact. This typically involves careful selection of the catalyst, solvent, temperature, and hydrogen source (or alternative reducing agent). Milder, more chemoselective methods are generally preferred over aggressive, less discriminating ones.[2]
Q4: Can protecting the indazole nitrogen help prevent over-reduction?
A4: While N-protection is a common strategy in indazole chemistry to control regioselectivity in other transformations, its role in preventing ring reduction is less direct.[3][4] The primary focus for avoiding over-reduction should be on the choice of reduction methodology. However, the electronic nature of the protecting group could subtly influence the electron density of the ring system and thus its susceptibility to reduction.
Troubleshooting Guide: Overcoming Over-Reduction in Nitroindazole Reduction
This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low yield of aminoindazole with significant formation of unidentifiable byproducts, suggesting ring degradation.
Causality: This is a classic sign of over-reduction, likely caused by overly harsh reaction conditions. Catalytic hydrogenation, while often efficient, can be difficult to control, especially with highly active catalysts like Raney Nickel or high loadings of Palladium on carbon (Pd/C) under high hydrogen pressure and temperature.[2][5]
Solutions:
-
Transition to a Milder Reducing Agent: Instead of catalytic hydrogenation, consider chemical reducing agents known for their chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.
-
Stannous Chloride (SnCl₂): This is a classic and often reliable method for the reduction of aromatic nitro groups.[6][7] It is generally performed in acidic alcoholic solvents or ethyl acetate. The reaction is typically carried out at moderate temperatures, offering good control.
-
Iron in Acetic Acid (Fe/AcOH) or with Ammonium Chloride (Fe/NH₄Cl): This is another mild and cost-effective method for nitro group reduction.[2] The reaction proceeds under acidic or neutral conditions and is known for its good functional group tolerance.
-
-
Optimize Catalytic Hydrogenation Conditions: If catalytic hydrogenation is the preferred method, systematically reduce the reaction's severity.
-
Lower Hydrogen Pressure: Start with atmospheric pressure of hydrogen and only increase if the reaction is sluggish.
-
Reduce Catalyst Loading: Use the minimum effective amount of catalyst (e.g., 1-5 mol% of Pd/C).
-
Lower the Temperature: Perform the reaction at room temperature if possible. Gentle heating may be required, but high temperatures should be avoided.
-
Catalyst Choice: Consider a less active catalyst. For instance, if Raney Nickel is causing over-reduction, switch to Pd/C or even platinum on carbon (Pt/C), which can sometimes offer different selectivity.[8]
-
-
Catalytic Transfer Hydrogenation (CTH): This method offers a safer and often more selective alternative to using high-pressure hydrogen gas.[9] Common hydrogen donors include hydrazine hydrate, ammonium formate, or cyclohexene, used in conjunction with a catalyst like Pd/C. The in situ generation of hydrogen often leads to more controlled reductions.
Visualizing the Reaction: Desired Pathway vs. Over-Reduction
Caption: Reaction pathways in nitroindazole reduction.
Data-Driven Decision Making: Comparing Common Reduction Methods
The choice of reducing agent is critical for success. The following table provides a comparative overview to guide your selection.
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages & Risks of Over-reduction |
| H₂/Pd-C | 1-10 mol% Pd/C, H₂ (1-50 atm), RT-80°C, various solvents (MeOH, EtOH, EtOAc) | High efficiency, clean workup (catalyst is filtered off) | High risk of over-reduction, especially at elevated temperature and pressure. Potential for ring saturation.[2] |
| H₂/Raney Ni | H₂ (1-50 atm), RT-100°C, typically in alcoholic solvents | Very active catalyst, useful for stubborn reductions | Very high risk of over-reduction and ring saturation due to high activity.[5] |
| SnCl₂·2H₂O | 3-5 equivalents, EtOH or EtOAc, 50-80°C | Good chemoselectivity, mild conditions | Workup can be challenging due to tin salts; generally low risk of over-reduction of the indazole ring.[6][7] |
| Fe/AcOH or Fe/NH₄Cl | Excess Fe powder, AcOH or EtOH/H₂O with NH₄Cl, reflux | Cost-effective, mild, good for large scale | Reaction can be heterogeneous and require longer reaction times; low risk of over-reduction. |
| Hydrazine Hydrate/Pd-C | Hydrazine hydrate, catalytic Pd/C, EtOH, reflux | Avoids use of H₂ gas, often highly selective | Exothermic reaction, hydrazine is toxic; generally low risk of over-reduction if conditions are controlled.[8] |
Experimental Protocols: Recommended Methodologies for Selective Reduction
Protocol 1: Reduction of 5-Nitroindazole using Stannous Chloride (SnCl₂)[7]
This protocol is a reliable method for achieving high chemoselectivity.
Materials:
-
5-Nitroindazole
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
To a solution of 5-nitroindazole (1.0 eq) in ethanol (10-20 mL per gram of starting material), add SnCl₂·2H₂O (4-5 eq).
-
Heat the mixture to reflux (approximately 78°C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-aminoindazole.
Protocol 2: Catalytic Transfer Hydrogenation using Hydrazine Hydrate and Pd/C[9]
This method is an excellent alternative to high-pressure hydrogenation.
Materials:
-
6-Nitroindazole
-
10% Palladium on carbon (Pd/C)
-
Hydrazine monohydrate
-
Methanol or Ethanol
Procedure:
-
To a solution of 6-nitroindazole (1.0 eq) in methanol or ethanol, add 10% Pd/C (5-10 wt%).
-
Heat the mixture to a gentle reflux.
-
Add hydrazine monohydrate (2-3 eq) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.
-
Continue refluxing and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoindazole.
By carefully selecting your reduction method and optimizing the reaction conditions, you can successfully synthesize your target aminoindazole while minimizing the formation of over-reduced byproducts. Always perform small-scale trial reactions to find the optimal conditions for your specific substrate before proceeding to a larger scale.
References
- M. R. Reeder, J. A. M. Dutra, and D. L. Van Vranken. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
- N. Abbassi, E. M. Rakib, L. Bouissane, et al. (2011). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(18).
- ResearchGate. (n.d.). How do you do reduction of aromatic nitro or nitroimidazole?
- ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
- Google Patents. (n.d.). Process for the preparation of substituted indazoles.
- Organic Chemistry Portal. (n.d.). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst.
- Molecules. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity. MDPI.
- Organic Chemistry Portal. (n.d.). Nitro Reduction.
- Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Wikipedia. (n.d.). Raney nickel.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- ACS Publications. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.
- ResearchGate. (n.d.). Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst | Request PDF.
- Organic & Biomolecular Chemistry. (2021). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Royal Society of Chemistry.
- ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.
- Organic Chemistry Frontiers. (2023). Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds. Royal Society of Chemistry.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
- ChemRxiv. (n.d.). Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst.
- The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.
- National Institutes of Health. (2023). Hydrogen Atom Transfer-Based C(sp3)–H Bond Oxygenation of Lactams and Cycloalkenes: The Influence of Ring Size on Reactivity and Site Selectivity. National Institutes of Health.
- ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets. [a] Reactions were carried out using 0.6 mmol of nitro compounds. [b] Isolated yield.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- PubMed. (2000). 7-nitroindazole reduces cerebral blood flow following chronic nitric oxide synthase inhibition. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.
- PubMed. (1995). Comparison of 7-nitroindazole with other nitric oxide synthase inhibitors as attenuators of opioid withdrawal. National Center for Biotechnology Information.
- Beilstein Journal of Organic Chemistry. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein-Institut.
- PubMed. (2015). Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities.
- ResearchGate. (n.d.). Warning of abnormal conditions of catalytic hydrogenation reaction in petroleum refining based on multi-level threshold.
Sources
- 1. Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst [organic-chemistry.org]
Technical Support Center: Refinement of Crystallization Methods for 6-Chloro-2-methyl-2H-indazol-5-amine
Welcome to the technical support center for the crystallization of 6-Chloro-2-methyl-2H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and refine your crystallization processes for this important pharmaceutical intermediate.
I. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the crystallization of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My crystallization yields are consistently low. What are the likely causes and how can I improve them?
Low yields are a common frustration in crystallization processes. The primary culprits are often related to solvent choice and the degree of supersaturation.
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[1] To remedy this, you can carefully evaporate some of the solvent to increase the concentration of your compound and re-induce crystallization.
-
Inappropriate Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[2] If the solubility is too high at low temperatures, your recovery will be poor. A systematic screening of solvents is recommended.
-
Cooling Rate is Too Rapid: A rapid drop in temperature can lead to the formation of fine, poorly formed crystals that are difficult to filter, resulting in product loss. A slower, more controlled cooling process will encourage the growth of larger, more easily collected crystals.
Q2: The resulting crystals are very small, like a fine powder. How can I obtain larger crystals?
Fine crystals often result from a process where nucleation far outpaces crystal growth. This is typically due to a very high level of supersaturation.
-
Reduce Supersaturation: You can achieve this by using a slightly larger volume of solvent than the minimum required for dissolution at high temperature.[1] This will lower the initial supersaturation as the solution cools, allowing for more controlled crystal growth.
-
Slow Cooling: As mentioned for improving yield, a slower cooling rate is crucial. Consider allowing the solution to cool to room temperature naturally, followed by a gradual cooling in an ice bath.
-
Seed Crystals: Introducing a small number of pre-existing, high-quality crystals of this compound can provide a template for growth, encouraging the formation of larger, more uniform crystals.
Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the solid form in that solvent system.
-
Increase Solvent Volume: Add more of the primary solvent to reduce the concentration of your compound, then reheat to ensure complete dissolution before attempting to cool again.
-
Change Solvent System: If oiling out persists, the chosen solvent may not be appropriate. Consider a solvent with a lower boiling point or a co-solvent system to alter the solubility characteristics.
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.[3] Consider a pre-purification step, such as a charcoal treatment, to remove impurities that may be interfering with crystallization.
Q4: I suspect my final product is contaminated with residual solvent or other impurities. How can I improve the purity?
Purity is paramount, especially for a pharmaceutical intermediate.[4] Several factors can lead to impure crystals.
-
Washing Step: Ensure you are washing the filtered crystals with a small amount of cold, fresh solvent. This will help to remove any residual mother liquor that contains dissolved impurities.
-
Recrystallization: A second recrystallization is a powerful technique for improving purity.[5] The impure crystals are dissolved in a minimal amount of hot solvent and the crystallization process is repeated.
-
Solvate Formation: Be aware of the potential for solvate or hydrate formation, where solvent molecules are incorporated into the crystal lattice.[6] This can be identified through analytical techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). If a solvate is forming, a different solvent system will be necessary.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the crystallization of this compound.
What are the key physical and chemical properties of this compound to consider for crystallization?
Understanding the properties of your compound is the first step in developing a robust crystallization protocol.
| Property | Value | Significance for Crystallization |
| Appearance | White crystalline solid[7][8] | The color can be an initial indicator of purity. Off-white or colored solids may suggest the presence of impurities. |
| Molecular Formula | C8H8ClN3[9][10][11] | Confirms the identity of the compound. |
| Molecular Weight | 181.62 g/mol [9][12] | Used for calculating molar quantities. |
| Melting Point | 140-144 °C[7][8] | A sharp melting point range is a good indicator of purity. A broad or depressed range suggests impurities. |
| Solubility | Soluble in methanol, chloroform, dichloromethane[7][8] | Provides a starting point for solvent screening. |
How do I select the best solvent for the crystallization of this compound?
Solvent selection is a critical parameter. The ideal solvent should exhibit a steep solubility curve with respect to temperature. For an aromatic amine like this compound, moderately polar solvents are often a good starting point.
A systematic approach to solvent screening is recommended:
-
Initial Solubility Tests: Test the solubility of a small amount of the crude compound in a range of solvents at room temperature and at their boiling points.
-
Evaluate Solubility Profile: Look for a solvent that provides poor solubility at room temperature but high solubility at its boiling point.
-
Consider Co-solvent Systems: If a single solvent is not ideal, a mixture of two miscible solvents (a "good" solvent and a "poor" solvent) can be used to fine-tune the solubility.
What is the role of pH in the crystallization of this amine?
As an amine, this compound is a basic compound. Its solubility can be significantly influenced by pH.
-
Acidic Conditions: In an acidic solution, the amine will be protonated to form a salt. These salts are often highly soluble in polar solvents like water or ethanol. This property can be used for purification, as impurities may be removed from the basic form before the salt is formed and crystallized.
-
Basic Conditions: The freebase form is less polar and will be less soluble in highly polar solvents. Crystallization is typically carried out on the freebase form.
What analytical techniques are recommended for characterizing the final crystalline product?
To ensure the quality of your crystallized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Melting Point Analysis: As a quick and simple indicator of purity.
-
X-Ray Powder Diffraction (XRPD): To identify the polymorphic form of the crystalline solid.
III. Refined Crystallization Protocol for this compound
This protocol provides a detailed, step-by-step methodology for the refinement of the crystallization of this compound. The choice of isopropanol is based on its moderate polarity and boiling point, which are often suitable for compounds of this nature.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (hot plate with stirring)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol and begin heating the mixture with stirring.
-
Continue to add small portions of isopropanol until the solid is completely dissolved at or near the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.
-
IV. Visualizations
Troubleshooting Crystallization Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
Refined Crystallization Protocol Flowchart
Caption: Step-by-step flowchart for the refined crystallization protocol.
V. References
-
This compound - ChemBK. (2024-04-09). Available from: [Link]
-
CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. Google Patents. Available from:
-
Recrystallization and Crystallization. Available from: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Available from: [Link]
-
Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025-12-26). Available from: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. (2021-01-19). Available from: [Link]
-
First-principles and direct design approaches for the control of pharmaceutical crystallization - MIT. Available from: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Available from: [Link]
-
This compound - ChemBK. (2024-04-09). Available from: [Link]
-
1893125-36-4 | this compound - AA Blocks. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]
-
Impact of Flue Gas Impurities on Amine-based PCC Plants - Global CCS Institute. (2013-05-16). Available from: [Link]
-
Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (2022-02-24). Available from: [Link]
-
Pharmaceutical Crystallization in drug development - Syrris. Available from: [Link]
-
(PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. (2025-06-11). Available from: [Link]
-
A Scientist's Guide to Crystallization Process Development - YouTube. (2021-06-11). Available from: [Link]
-
Effects of flue gas impurities on amine stability in C02 capture process - Scholaris. Available from: [Link]
-
N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate - PMC. Available from: [Link]
-
6-氯-2-甲基-2H-吲唑-5-胺 - 北京金奥利维科技发展有限公司. Available from: [Link]
-
Buy this compound | CAS 1893125-36-4 | QCS Standards. Available from: [Link]
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021-01-18). Available from: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. mdpi.com [mdpi.com]
- 4. syrris.com [syrris.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. This compound CAS# 1893125-36-4 [gmall.chemnet.com]
- 10. aablocks.com [aablocks.com]
- 11. This compound - CAS:1893125-36-4 - Abovchem [abovchem.com]
- 12. Buy this compound | CAS 1893125-36-4 | QCS Standards [qcsrm.com]
dealing with hazardous reagents in indazole synthesis protocols
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth answers to common challenges encountered when handling hazardous reagents during the synthesis of indazoles. As Senior Application Scientists, we understand that robust safety protocols are integral to successful research. This center provides troubleshooting guides and frequently asked questions (FAQs) to ensure both the safety of your experiment and the integrity of your results.
Structure of This Guide
This support center is organized by the class of hazardous reagent. Each section contains frequently asked questions that address common issues, from reaction optimization to safe quenching and disposal. We will cover:
-
Hydrazine and Its Derivatives: Managing toxicity, reactivity, and common reaction failures.
-
Diazotization Reagents (Sodium Nitrite & Acids): Controlling highly reactive intermediates and avoiding explosive hazards.
-
Strong, Air-Sensitive Bases (e.g., Sodium Hydride): Best practices for handling and preventing runaway reactions.
-
General Laboratory Safety & Spill Management: Emergency preparedness and response.
FAQs: Hydrazine and Its Derivatives
Hydrazine (N₂H₄) and its hydrate are common reagents for constructing the indazole core, particularly from precursors like o-halobenzaldehydes.[1] However, hydrazine is highly toxic, a suspected carcinogen, and can be dangerously reactive.[2][3][4][5]
Q1: My indazole synthesis using hydrazine hydrate is giving a low yield and multiple side products. What are the likely causes and how can I troubleshoot this?
A1: Low yields in hydrazine-based indazole syntheses are a frequent issue and can often be traced back to several key factors:
-
Reaction Temperature: Excessive heat can lead to the formation of side products like hydrazones and dimers.[6] It is crucial to carefully control the reaction temperature. We recommend starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
-
Solvent Choice: The solubility of your starting materials is critical. Aprotic solvents such as DMSO and DMF have been shown to provide higher yields in some cases.[6] Ensure your substrate is fully dissolved to prevent incomplete conversion.
-
Air Oxidation: Hydrazine is susceptible to oxidation by atmospheric oxygen, which can reduce its effective concentration and introduce impurities.[7] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent this.
-
Purity of Hydrazine Hydrate: The quality of hydrazine hydrate can vary. Use a freshly opened bottle from a reputable supplier. Anhydrous hydrazine is even more reactive and potentially explosive, and should only be handled as its hydrate in most lab settings.[8]
Q2: What is the safest and most effective way to quench unreacted hydrazine after my reaction is complete?
A2: Quenching excess hydrazine is a critical safety step. Never attempt to remove hydrazine by rotary evaporation outside of a fume hood, as this can release toxic vapors.[9]
A reliable method for quenching hydrazine is to use an oxidizing agent, but this must be done with extreme caution in a controlled manner to avoid a violent reaction. A common and effective method is the slow, portion-wise addition of an aqueous solution of sodium hypochlorite (bleach) or hydrogen peroxide at a low temperature (e.g., 0-10 °C).[10][11] The reaction is highly exothermic and generates nitrogen gas, so ensure adequate cooling and venting.
Step-by-Step Quenching Protocol:
-
Ensure the reaction flask is in a well-ventilated fume hood and equipped with a stirrer and a thermometer.
-
Cool the reaction mixture to 0-10 °C using an ice bath.
-
Prepare a dilute aqueous solution of sodium hypochlorite (e.g., 5-10%).
-
Add the quenching solution dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Vigorous gas evolution (N₂) will be observed. Continue addition until gas evolution ceases.
-
Allow the mixture to stir for an additional 30 minutes at room temperature to ensure all hydrazine has been quenched before proceeding to workup.
Q3: I'm concerned about the potential for a runaway reaction with hydrazine. What are the warning signs and preventative measures?
A3: Runaway reactions with hydrazine are a serious risk, often catalyzed by trace metals or metal oxides (e.g., iron oxide, copper).[12] The decomposition is highly exothermic and can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[3]
Preventative Measures:
-
Use Dilute Solutions: Whenever possible, use more dilute aqueous solutions of hydrazine to increase the thermal capacity of the mixture, which helps absorb the heat of decomposition.[12]
-
Clean Glassware: Ensure all glassware is scrupulously clean and free of any metal residues.
-
Controlled Heating: Use a well-controlled heating mantle and monitor the internal reaction temperature closely. Never heat hydrazine solutions to dryness.
-
Proper Scale: Do not scale up a reaction without first understanding its thermal profile. Consider running a small-scale reaction with temperature monitoring to assess the exotherm.
Warning Signs:
-
A sudden, uncontrolled increase in the internal reaction temperature.
-
A rapid increase in gas evolution.
-
A noticeable change in pressure if using a sealed system.
If you observe these signs, immediately remove the heat source and apply emergency cooling with an ice bath. Be prepared to evacuate if the reaction cannot be brought under control.
FAQs: Diazotization Reagents (Sodium Nitrite & Acids)
The formation of a diazonium salt from an aromatic amine using sodium nitrite (NaNO₂) and a strong acid is a common step in some indazole syntheses, such as the Jacobsen indazole synthesis.[6][13] Diazonium salts are notoriously unstable and can be explosive, especially when isolated.[14][15]
Q1: My diazotization reaction is not going to completion, and I'm seeing a lot of tar-like byproducts. What's going wrong?
A1: Incomplete diazotization and byproduct formation are typically due to improper temperature control or incorrect stoichiometry.
-
Temperature Control is Critical: The reaction must be kept cold, typically between 0-5 °C.[14][15] At higher temperatures, the diazonium salt will decompose, leading to phenols and other unwanted side reactions that create tar.
-
Stoichiometry and Addition Rate: Use only a stoichiometric amount of sodium nitrite.[14][15] An excess can lead to unwanted side reactions. The sodium nitrite solution should be added slowly and subsurface to ensure it reacts before it can decompose.
-
Order of Reagent Addition: To minimize the presence of excess nitrous acid, it is recommended to first combine the amine and the acid, cool the mixture, and then slowly add the aqueous solution of sodium nitrite.[14][15]
Q2: How do I safely handle and dispose of residual sodium nitrite and the diazonium intermediate?
A2: It is imperative that the excess nitrous acid (formed from NaNO₂ and acid) is quenched before warming the reaction or proceeding to the next step.
-
Testing for Excess Nitrous Acid: You can test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that nitrous acid is still present.
-
Quenching Agents: The most common quenching agents are sulfamic acid (amidosulfonic acid) or urea.[16] These react with nitrous acid to produce nitrogen gas, water, and a stable salt. Add the quenching agent portion-wise until the starch-iodide test is negative.
-
Never Isolate the Diazonium Salt: Unless you have specialized equipment and experience, never attempt to isolate the diazonium salt.[14][15] It should be generated and used in situ.
The flowchart below outlines a decision-making process for troubleshooting common issues in diazotization reactions.
Caption: Troubleshooting workflow for diazotization reactions.
FAQs: Strong, Air-Sensitive Bases (e.g., Sodium Hydride)
Sodium hydride (NaH) is a powerful, non-nucleophilic base often used for deprotonation in indazole synthesis, particularly for N-alkylation reactions.[17] It is typically supplied as a 60% dispersion in mineral oil, which makes it safer to handle than pure NaH.[18][19][20]
Q1: How should I properly handle and dispense sodium hydride dispersion?
A1: Sodium hydride reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[18][19] All handling should be performed under anhydrous and inert conditions.
-
Inert Atmosphere: For best results and safety, handle NaH in a glovebox.[18] If a glovebox is not available, you can work in a well-ventilated fume hood under a stream of nitrogen or argon.
-
Dispensing: Weigh the required amount of the dispersion quickly. The mineral oil provides a temporary barrier to air and moisture.
-
Washing (Optional but Recommended): For reactions sensitive to mineral oil, the NaH can be washed. To do this, weigh the dispersion into a flask under an inert atmosphere, add anhydrous hexane or pentane via a cannula or syringe, swirl the mixture, and allow the gray NaH powder to settle.[18][19] The supernatant containing the mineral oil can then be carefully removed via cannula. This process should be repeated 2-3 times.
Q2: My reaction with sodium hydride is sluggish. What can I do to improve it?
A2: Sluggish reactions with NaH are often due to an inactive batch of the reagent or insufficient mixing.
-
Reagent Activity: The surface of the NaH powder can become deactivated by oxidation. Using a fresh bottle or washing the NaH as described above can expose a fresh, reactive surface.
-
Solvent Choice: Use a dry, aprotic solvent like THF or DMF. Ensure the solvent is truly anhydrous, as even trace amounts of water will consume the NaH.
-
Temperature: While some reactions proceed at room temperature, gentle heating may be required. However, be aware that NaH in some solvents like DMSO can lead to runaway reactions at elevated temperatures.[19]
-
Solubility: NaH is insoluble in organic solvents.[19] Efficient stirring is crucial to maintain a good suspension and ensure the reaction proceeds smoothly.
Q3: How do I safely quench residual sodium hydride?
A3: Quenching NaH must be done slowly and with great care, as the reaction with a protic solvent is highly exothermic and produces hydrogen gas.
Step-by-Step Quenching Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise, add a protic solvent. The choice of solvent can control the rate of reaction. Start with a less reactive alcohol like isopropanol or tert-butanol.
-
Once the initial vigorous reaction subsides, you can switch to a more reactive alcohol like ethanol, followed by methanol, and finally, a mixture of methanol and water.
-
Only after you are certain all the NaH has been quenched (i.e., no more gas evolution upon addition of the protic solvent) should you add water directly to the reaction mixture.
General Laboratory Safety & Spill Management
Accidents can happen even in the most well-prepared laboratories. A clear and practiced emergency plan is essential.[21][22]
Q1: What are the essential components of a chemical spill kit for these types of reagents?
A1: Your lab should have a well-stocked spill kit readily accessible.[23] For the reagents discussed, it should contain:
-
Personal Protective Equipment (PPE): Chemical splash goggles, face shield, long-sleeved lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for hydrazine, nitrile for general use).[18][23]
-
Absorbents: Vermiculite, cat litter, or commercial spill pads to contain the spill.[24]
-
Neutralizers: Sodium bicarbonate or soda ash for acid spills, and citric acid for base spills.[23]
-
Disposal: Labeled, sealable bags or containers for the collected waste.[23]
Q2: What is the general procedure for handling a minor chemical spill in the lab?
A2: For a minor spill that you are trained and equipped to handle:
-
Alert others in the immediate area.[25]
-
Contain the spill by creating a dike around the edges with absorbent material, working from the outside in.[21][24]
-
Neutralize if it is an acid or base.[21]
-
Absorb the spilled material.
-
Collect the residue and place it in a labeled hazardous waste container.[24]
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
Report the incident to your supervisor.[22]
For large spills, or spills of highly toxic materials, evacuate the area, close the doors, and call for emergency assistance.[25]
Summary of Hazardous Reagent Exposure Limits
| Reagent | OSHA PEL (8-hr TWA) | NIOSH REL (up to 10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Hydrazine | 1 ppm[2][26] | 0.03 ppm (2-hr Ceiling)[2] | 0.01 ppm[2] |
| Nitric Acid | 2 ppm[27][28] | 2 ppm | 2 ppm[27][28] |
| Sodium Nitrite | Not Established | Not Established | Not Established |
| Sodium Hydride | Not Established | Not Established | Not Established |
TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value.
References
- Preparing for Emergency Chemical Spills. Environment, Health & Safety, University of California, Berkeley. [Link]
- Emergency Response Guide for Laboratories. Carnegie Mellon University. [Link]
- Laboratory emergency response procedures. Safety, University of Western Australia. [Link]
- 8 Steps to Handling a Lab Chemical Spill. Lab Manager. [Link]
- Chemical Spills.
- The Safe Use of Sodium Hydride On Scale. Scribd. [Link]
- Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
- Reactive Chemical Hazards of Diazonium Salts.
- Sodium hydride. Wikipedia. [Link]
- Reactive Chemical Hazards of Diazonium Salts.
- Sodium Hydride SOP: Safety & Handling in UCSF Lab. Studylib. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles.
- How do organic chemists prepare sodium hydride for reaction?. Quora. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
- Working with Hazardous Chemicals. Organic Syntheses. [Link]
- Davis–Beirut reaction. Wikipedia. [Link]
- Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. [Link]
- Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction.
- Safety and Handling of Hydrazine.
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- How to quench excess hydrazine monohydr
- Occupational Exposure Risks to Hydrazine and Other Industrial Chemical Compounds. Clark Seif Clark. [Link]
- HYDRAZINE.
- Process for removing residual hydrazine
- Fluorescence Quenchers for Hydrazone and Oxime Orthogonal Bioconjugation.
- Practical Hydrazine Hydr
- indazole - Organic Syntheses Procedure. Organic Syntheses. [Link]
- When using sodium nitrite, the following precautions should be taken to ensure safety. Anhui Newman Fine Chemicals Co., Ltd. [Link]
- Indazole synthesis. Organic Chemistry Portal. [Link]
- Method of synthesizing 1H-indazole compounds.
- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.
- Curious about quenching of hydrazinolysis.
- Method of eliminating excess nitrite in diazotisation solutions.
- Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
- ICSC 1120 - SODIUM NITRITE.
- 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
- Indazole synthesis discussion.. Mechanism of this reaction?. Reddit. [Link]
Sources
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- 2. nj.gov [nj.gov]
- 3. arxada.com [arxada.com]
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- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. reddit.com [reddit.com]
- 10. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
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- 16. US4845638A - Method of eliminating excess nitrite in diazotisation solutions - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 19. Sodium hydride - Wikipedia [en.wikipedia.org]
- 20. studylib.net [studylib.net]
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- 22. cmu.edu [cmu.edu]
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- 24. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 25. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 26. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 27. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 28. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Optimizing Catalytic Hydrogenation for Indazole Precursors
Welcome to the technical support center for the catalytic hydrogenation of indazole precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of reactions. Indazoles are a cornerstone scaffold in modern drug discovery, and their efficient synthesis is paramount. Catalytic hydrogenation is a key transformation for preparing indazole intermediates, whether through the reduction of nitro groups, the removal of protecting groups like benzyl ethers, or the saturation of other functionalities.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and improve the efficiency, selectivity, and safety of your reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.
Issue 1: Low or No Conversion of Starting Material
Question: My hydrogenation reaction has stalled. The starting material is either not being consumed or the conversion is unacceptably low after a prolonged reaction time. What are the potential causes and how can I resolve this?
Answer: Low or no conversion is one of the most common issues in catalytic hydrogenation. It can stem from several factors related to the catalyst, reaction conditions, or substrate purity. A systematic approach is the best way to diagnose and solve the problem.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: The active sites on your catalyst can be blocked by impurities, known as poisons. For palladium and platinum catalysts, common poisons include sulfur compounds (e.g., residual thiols), heavy metal ions, and sometimes even certain nitrogen-containing heterocycles if they are not the intended substrate.[1][2]
-
Solution: Ensure all glassware is scrupulously clean. Use high-purity, degassed solvents and reagents. If you suspect impurities in your starting material, consider purifying it before the reaction. If poisoning is confirmed, the catalyst will likely need to be replaced.[1]
-
-
Deactivation: The catalyst may have lost activity due to improper storage or handling. Many hydrogenation catalysts, especially pyrophoric ones like Raney® Nickel and dry Palladium on Carbon (Pd/C), are sensitive to air and moisture.[1]
-
Solution: Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon).[1] It is highly recommended to use a fresh batch of catalyst from a sealed container to rule out deactivation.
-
-
-
Inadequate Reaction Conditions:
-
Insufficient Hydrogen Pressure: The reaction may be starved of hydrogen. For many reductions, atmospheric pressure (e.g., using a hydrogen-filled balloon) is sufficient, but more challenging substrates may require higher pressures.[1][2]
-
Solution: Gradually increase the hydrogen pressure. Using a dedicated high-pressure vessel like a Parr shaker allows for much higher pressures and can significantly accelerate the reaction.[2]
-
-
Poor Mass Transfer: Catalytic hydrogenation is a three-phase reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient mixing prevents hydrogen from reaching the catalyst surface where the reaction occurs.[1]
-
Solution: Increase the stirring rate to create a vortex that draws hydrogen gas from the headspace into the liquid phase. Ensure the reaction flask is appropriately sized—a large solvent surface area is beneficial.[2]
-
-
Incorrect Temperature: While many hydrogenations run well at room temperature, some require heating to overcome the activation energy barrier.[2]
-
Solution: Cautiously increase the reaction temperature in increments (e.g., 10-15 °C). Be aware that higher temperatures can sometimes lead to side reactions, so monitor the reaction profile closely.
-
-
-
Solvent & Substrate Issues:
-
Poor Solubility: If your indazole precursor is not fully dissolved in the solvent, the reaction will be slow and inefficient.
-
Solution: Choose a solvent in which your starting material is highly soluble. Common choices include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[2] In some cases, using a co-solvent system can improve solubility.
-
-
Protonation Effects: For reductions of nitrogen-containing heterocycles or debenzylation of amines, the reaction can be facilitated by protonating the heteroatom.[2]
-
Caption: A decision tree for troubleshooting low conversion rates.
Issue 2: Poor Selectivity and Formation of Byproducts
Question: My reaction is proceeding, but I'm observing significant byproduct formation. How can I improve the selectivity for my desired product?
Answer: Selectivity is a critical challenge, especially when dealing with multifunctional indazole precursors. The most common side reaction is hydrodehalogenation, but over-reduction or saturation of the indazole ring can also occur.
Common Byproducts & Solutions:
-
Hydrodehalogenation (Loss of Cl, Br, I): This is particularly problematic when reducing other functional groups (e.g., nitro groups or benzyl ethers) on an indazole ring that also bears a halogen substituent. Palladium catalysts are highly active for this undesired reaction.[4]
-
Solution 1: Catalyst Choice: Switch from a palladium catalyst to a platinum-based one, such as Platinum on Carbon (Pt/C). Pt/C is often less prone to causing dehalogenation.[5][6]
-
Solution 2: Condition Optimization: Use milder conditions. Lower the hydrogen pressure and temperature to the minimum required for the primary reaction to proceed. Over-running the reaction after the starting material is consumed can increase dehalogenation of the product.[4]
-
Solution 3: Catalyst Modifiers: In some cases, adding a catalyst modifier or "poison" in a controlled manner can selectively inhibit the dehalogenation reaction without stopping the desired hydrogenation. This is an advanced technique and requires careful optimization.
-
-
Over-reduction or Ring Saturation: This can occur if the reaction conditions are too harsh, leading to the reduction of the aromatic indazole core.
-
Solution: Use a less active catalyst (e.g., a lower loading of metal on the support). Reduce the hydrogen pressure and temperature. Monitor the reaction progress closely using techniques like TLC, LC-MS, or HPLC, and stop the reaction as soon as the starting material is consumed.[7]
-
-
Incomplete Reduction of Intermediates (e.g., in Nitro Reductions): The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[8][9] Under certain conditions, these can condense to form azoxy, azo, or hydrazo byproducts.[10]
-
Solution: Ensure sufficient hydrogen availability and efficient mixing to promote the complete reduction to the amine. Using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can sometimes help drive the reaction to completion and minimize intermediate buildup.[2]
-
The following table summarizes a study on the selective hydrogenolysis of a benzyl ether in the presence of an aromatic chloride, demonstrating the critical role of catalyst selection in preventing dehalogenation.[4]
| Catalyst (5% Pd/C) | Type | Relative Activity | Dechlorinated Byproduct (%) |
| ESCAT 147 | Edge Coated, Unreduced | High | Low (<1%) |
| ESCAT 142 | Edge Coated, Reduced | Medium | Low (<1%) |
| ESCAT 168 | Uniform, Reduced | Low | Low (<1%) |
| Standard 3% Pd/C | Non-standard | High | High (>8%) |
Data adapted from a study on a similar substrate system to illustrate the principle.[4] This data highlights that not all Pd/C catalysts are the same; specific preparations can offer superior selectivity.
Frequently Asked Questions (FAQs)
Q1: Which catalyst should I choose as a starting point for my indazole hydrogenation?
A1: The choice is highly dependent on the specific transformation:
-
Nitro Group Reduction: 10% Pd/C is a robust and common starting point.[1] Raney® Nickel is also effective but can be more challenging to handle.
-
N-Debenzylation: 10% Pd/C or 20% Pearlman's catalyst (Pd(OH)₂/C) are the go-to choices. Pearlman's catalyst is often more active and may work where standard Pd/C fails.[2][11]
-
Olefin/Alkyne Reduction: 10% Pd/C is typically very efficient.
-
Selective Reductions (e.g., preserving halogens): Consider 5% Pt/C as a first choice to minimize hydrodehalogenation.[5][6]
Q2: How do I select the right solvent for my reaction?
A2: The ideal solvent should fully dissolve your starting material and be inert under the reaction conditions.
-
Polar Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) are excellent, widely used solvents.[2]
-
Esters: Ethyl acetate (EtOAc) is another common choice.
-
Ethers: Tetrahydrofuran (THF) can be used, but be cautious of potential peroxides.
-
Acidic Solvents: Acetic acid (AcOH) can serve as both the solvent and a catalytic promoter, especially for deprotecting benzylamines.[2][3]
Q3: My reaction is very slow. What is the quickest way to speed it up?
A3: Before making changes, ensure your setup is optimal (i.e., vigorous stirring). If it's still slow, consider these options in order of ease:
-
Increase Hydrogen Pressure: Switch from a balloon to a pressurized reactor.
-
Increase Temperature: Gently heat the reaction.
-
Increase Catalyst Loading: Doubling the catalyst loading can sometimes help, but this is often a less cost-effective solution.
-
Switch to a More Active Catalyst: If using 10% Pd/C for a debenzylation, try Pearlman's catalyst (Pd(OH)₂/C).[2]
Q4: How do I handle and dispose of pyrophoric catalysts like Palladium on Carbon safely?
A4: Safety is paramount.
-
Handling: Never handle dry Pd/C in the open air. Add it to the reaction vessel under a blanket of inert gas (N₂ or Ar).[12]
-
Filtration: After the reaction, do not allow the catalyst to dry on the filter paper. The filter cake should be kept wet with solvent. Filtration is typically done through a pad of Celite® or another filter aid.
-
Quenching & Disposal: The wet filter cake should be carefully transferred to a separate container and quenched by slowly adding water. It should never be thrown into a standard waste bin. Dispose of it in a dedicated, clearly labeled container for heavy metal waste according to your institution's safety guidelines.[12]
Experimental Protocols
This section provides a detailed, step-by-step methodology for a common hydrogenation reaction involving an indazole precursor.
Protocol: Reduction of 5-Nitro-1H-indazole to 5-Amino-1H-indazole
This protocol describes the reduction of a nitro group using 10% Palladium on Carbon at atmospheric pressure.
Materials:
-
5-Nitro-1H-indazole
-
10% Palladium on Carbon (Pd/C), preferably 50% wet with water
-
Methanol (MeOH), HPLC grade
-
Nitrogen (N₂) and Hydrogen (H₂) gas sources
-
Celite® 545 (or equivalent filter aid)
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Magnetic stir bar and stir plate
-
Three-way adapter, rubber septa, and balloons
Caption: A typical experimental workflow for batch hydrogenation.[8]
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indazole (e.g., 1.0 g, 6.13 mmol).
-
Solvent Addition: Add methanol (e.g., 30 mL) to dissolve the substrate completely.
-
Inerting: Seal the flask with a septum and purge the system with nitrogen for several minutes to remove oxygen. A needle connected to a nitrogen line and a second vent needle is used for this purpose.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (typically 5-10 mol% loading, e.g., ~130 mg for 10 mol%). The catalyst should be added quickly to minimize air exposure.
-
Hydrogenation: Remove the nitrogen inlet and vent needles. Evacuate the flask carefully with a vacuum line and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure the atmosphere is fully replaced.[12]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The black suspension should be well-mixed.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is completely consumed. This typically takes 2-4 hours.
-
Work-up: Once complete, carefully purge the flask with nitrogen again to remove all hydrogen.
-
Filtration: Prepare a small plug of Celite® in a Büchner or Hirsch funnel and wet it with methanol. Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: Do not let the catalyst dry on the filter.
-
Washing: Wash the reaction flask and the Celite® pad with additional methanol (2 x 10 mL) to ensure all product is collected.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporator) to obtain the crude 5-amino-1H-indazole, which can be further purified by crystallization or column chromatography if necessary.
References
- ResearchGate. (n.d.). Effect of catalyst on the synthesis of 1H-indazoles.
- Royal Society of Chemistry. (2024).
- National Center for Biotechnology Information. (2024).
- Curly Arrow. (2010).
- National Center for Biotechnology Information. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. [Link]
- American Chemical Society. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. ACS Green Chemistry Institute. [Link]
- Scribd. (n.d.).
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Indazole enhances Ru-catalyzed hydrogenation of unsaturated bonds. Organic Chemistry Frontiers. [Link]
- YouTube. (2023). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. Mettler-Toledo AutoChem. [Link]
- Engelhard Corporation. (n.d.).
- ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Download Scientific Diagram. [Link]
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Request PDF. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. PMC. [Link]
- ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
- National Center for Biotechnology Information. (2011).
- YouTube. (2019). Hydrogenation Reaction Set up - Reduction of a Nitro group. The Organic Chemistry Channel. [Link]
- Royal Society of Chemistry. (n.d.). Silylation of 2H-indazoles by photoinduced hydrogen atom transfer catalysis. Organic & Biomolecular Chemistry. [Link]
- HAL Open Science. (n.d.).
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). (PDF) Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. (2022).
- PubMed. (1973). [Hydrogenation of benzimidazole and indazole (author's transl)]. [Link]
- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold. [Link]
- CHIMIA. (2002).
- Almac Group. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nacatsoc.org [nacatsoc.org]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. almacgroup.com [almacgroup.com]
- 11. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Technical Support Center: Impurity Analysis of 6-Chloro-2-methyl-2H-indazol-5-amine
Welcome to the technical support center for the analytical characterization of 6-Chloro-2-methyl-2H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting and frequently asked questions to navigate the complexities of impurity detection and analysis for this active pharmaceutical ingredient (API).
Introduction: The Criticality of Impurity Profiling
This compound is a key building block in the synthesis of various pharmacologically active molecules.[1][2][3][4] The purity of this intermediate is paramount, as even trace amounts of impurities can impact the safety, efficacy, and stability of the final drug product.[5][6] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[7][8][9][10][11]
This guide will provide a comprehensive overview of the analytical techniques and methodologies required to establish a robust impurity profile for this compound, ensuring compliance with global regulatory standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Method Development for Impurity Detection
Question 1: What is the recommended primary analytical technique for detecting and quantifying impurities in this compound?
Answer: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with a UV detector, is the gold standard for the analysis of organic impurities in non-volatile, polar compounds like this compound.[12][13] This technique offers excellent resolution, sensitivity, and quantitative accuracy. For enhanced specificity and identification of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended.[13][14]
Troubleshooting HPLC Method Development:
-
Issue: Poor peak shape (tailing or fronting) for the main peak or impurities.
-
Plausible Cause & Solution:
-
Secondary Silanol Interactions: The amine functionality in the analyte can interact with residual silanol groups on the silica-based column packing. To mitigate this, use a base-deactivated column (e.g., C18 with end-capping) or add a competing amine (e.g., 0.1% triethylamine) to the mobile phase.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine group. Experiment with a pH range of 3-7 to find the optimal condition for symmetrical peaks. A buffer is essential to maintain a stable pH.
-
Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
-
-
-
Issue: Co-elution of impurities with the main peak or with each other.
-
Plausible Cause & Solution:
-
Insufficient Resolution: Modify the mobile phase composition. A shallower gradient or a lower percentage of the organic modifier (e.g., acetonitrile, methanol) can improve separation.
-
Suboptimal Column Chemistry: If adjusting the mobile phase is insufficient, try a column with a different stationary phase (e.g., phenyl-hexyl or cyano) to exploit different separation mechanisms.
-
Temperature Effects: Adjusting the column temperature can alter selectivity. A good starting point is 30-40°C.
-
-
Category 2: Identification and Structural Elucidation of Unknown Impurities
Question 2: An unknown impurity is detected in my HPLC-UV analysis. How do I proceed with its identification?
Answer: A multi-step approach is necessary for the structural elucidation of unknown impurities.[14][15]
-
LC-MS Analysis: The first step is to obtain the molecular weight of the impurity using LC-MS.[14] High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide an accurate mass measurement, which helps in determining the elemental composition.[16]
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the impurity. This data provides valuable clues about the impurity's structure by revealing its constituent substructures.
-
Forced Degradation Studies: Subjecting the API to stress conditions (acid, base, oxidation, heat, light) can help in generating degradation products.[12] If the unknown impurity is observed in these studies, it provides insight into its potential formation pathway.
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (typically via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation.[17][18][19][20] 1H NMR and 13C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), can map out the complete chemical structure.
Workflow for Unknown Impurity Identification
Caption: Workflow for the identification of an unknown impurity.
Category 3: Genotoxic Impurities
Question 3: What are the concerns regarding genotoxic impurities in the synthesis of this compound, and how should they be addressed?
Answer: Genotoxic impurities are compounds that can damage DNA and are a significant safety concern due to their potential to be carcinogenic even at trace levels.[21][22][23] For a synthetic route leading to this compound, potential genotoxic impurities could arise from starting materials, reagents, or side reactions.
Common Structural Alerts for Genotoxicity:
-
Alkylating agents (e.g., alkyl halides, sulfates).
-
Aromatic amines and nitro compounds.
-
Hydrazines.
-
Epoxides.
Addressing Genotoxic Impurities:
-
In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) software to predict the genotoxic potential of all known and potential impurities.
-
Highly Sensitive Analytical Methods: If a potential genotoxic impurity is identified, a highly sensitive analytical method must be developed to detect and quantify it at very low levels (often in the ppm range).[24] GC-MS or LC-MS/MS are typically the techniques of choice for this purpose.[25]
-
Control Strategy: A robust control strategy must be implemented to limit the presence of genotoxic impurities in the final API.[21] This may involve modifying the synthetic route, adding purification steps, or setting stringent specifications for starting materials and intermediates.
Category 4: Regulatory Expectations and Validation
Question 4: What are the ICH thresholds for reporting, identification, and qualification of impurities?
Answer: The ICH Q3A(R2) guideline provides thresholds for impurities in new drug substances.[7][9][10] These thresholds are based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[8] Identification Threshold: The level at which the structure of an impurity must be determined.[8] Qualification Threshold: The level at which an impurity's biological safety must be established.[7][10]
Question 5: What are the key parameters to consider when validating an analytical method for impurity testing?
Answer: According to ICH Q2(R2) guidelines, the validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[26][27] For impurity methods, the following parameters are essential:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities, degradants, and the matrix.[28][29]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Accuracy: The closeness of test results to the true value. This is often assessed by recovery studies.[28]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[28]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[29]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Troubleshooting Method Validation
Caption: Troubleshooting common analytical method validation failures.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Impurity Profiling
-
Chromatographic System: HPLC with a UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10% to 90% B
-
30-35 min: 90% B
-
35-36 min: 90% to 10% B
-
36-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Protocol 2: Sample Preparation for NMR Analysis of an Isolated Impurity
-
Isolation: Collect the fractions containing the impurity of interest from a preparative HPLC run.
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilization: If the impurity is dissolved in an aqueous mobile phase, lyophilize the sample to remove residual water.
-
Dissolution: Dissolve the dried impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent depends on the solubility of the impurity and should not have signals that overlap with key impurity signals.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Analysis: Acquire 1H, 13C, and 2D NMR spectra as required for structural elucidation.
References
- ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Analysis of genotoxic impurities in active pharmaceutical ingredients. (2025). Netpharmalab. [Link]
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]
- Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. (n.d.). Scholars Research Library. [Link]
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). [Link]
- Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. (2014). PubMed. [Link]
- Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. (n.d.). Shimadzu. [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
- Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
- Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2014). CONICET. [Link]
- Analytical strategies for genotoxic impurities in the pharmaceutical industry. (2015).
- Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025).
- VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. (1996). [Link]
- Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025). NMR Solutions. [Link]
- guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). EMA. [Link]
- Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. (n.d.). Shimadzu. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). EMA. [Link]
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2018). PMC - NIH. [Link]
- Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. (2004). PubMed. [Link]
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). ACG. [Link]
- Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. (2018). [Link]
- Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. (2015). PMC - NIH. [Link]
- Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. (2015). R Discovery. [Link]
- Understanding Impurity Analysis. (n.d.). Cormica Pharma & Med Device Testing. [Link]
- How Pharmaceutical Impurity Analysis Works. (2025).
- The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. [Link]
- Process of Finding Impurities in Pharmaceutical Products. (2014). Pharmaguideline. [Link]
- Chromatography Method Development For Impurity Analysis And Degrad
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. [Link]
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). [Link]
- Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC - PubMed Central. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). NIH. [Link]
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. [Link]
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025). [Link]
- Synthesis of indazole derivatives in different methods. (2015).
- Indazole From Natural Resources And Biological Activity. (n.d.).
Sources
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- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. cormica.com [cormica.com]
- 6. Process of Finding Impurities in Pharmaceutical Products | Pharmaguideline [pharmaguideline.com]
- 7. database.ich.org [database.ich.org]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
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- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 15. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 21. netpharmalab.es [netpharmalab.es]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 24. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
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- 26. fda.gov [fda.gov]
- 27. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 28. ikev.org [ikev.org]
- 29. ema.europa.eu [ema.europa.eu]
Indazole Synthesis Technical Support Center: Strategies to Control Isomer Formation
Welcome to the Technical Support Center for indazole synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the critical challenge of controlling regioisomer formation in your experiments.
Section 1: Understanding the Core Challenge: N1 vs. N2 Isomerism
The indazole scaffold, a vital pharmacophore in medicinal chemistry, presents a common synthetic hurdle: the formation of N1 and N2 substituted regioisomers.[1][2][3] This isomerism arises from the two reactive nitrogen atoms in the pyrazole ring of the indazole core. Direct alkylation or arylation of an unsubstituted 1H-indazole often yields a mixture of both isomers, complicating purification and reducing the yield of the desired product.[2][4] The thermodynamically more stable 1H-indazole tautomer is the predominant form, yet reaction conditions can heavily influence which nitrogen acts as the primary nucleophile.[2][3][5]
This guide will equip you with the knowledge to rationally control this selectivity, pushing your reaction toward the desired N1 or N2 product.
Section 2: Frequently Asked Questions & Troubleshooting
Q1: I'm performing a direct N-alkylation on my indazole and getting an inseparable mixture of N1 and N2 isomers. How can I improve selectivity?
This is the most common issue in indazole functionalization. The ratio of N1 to N2 products is dictated by a delicate interplay of steric, electronic, and solvent effects. Here’s how to troubleshoot:
Answer: To control the N1/N2 ratio, you must strategically manipulate the reaction conditions. The key is to understand whether you are operating under kinetic or thermodynamic control.
-
For Preferential N1-Alkylation (Thermodynamic Product):
-
Mechanism Insight: The N1-substituted indazole is generally the more thermodynamically stable isomer.[3][5] To favor its formation, you need conditions that allow for equilibration.
-
Base and Solvent Choice: A strong base like Sodium Hydride (NaH) in a non-polar, aprotic solvent like Tetrahydrofuran (THF) is a highly effective system for promoting N1 selectivity.[1][5][6] The sodium cation is believed to chelate with the N2 nitrogen and an adjacent substituent (if present), sterically directing the alkylating agent to the N1 position.[2]
-
Substituent Effects: Bulky substituents at the C3 position will sterically hinder the N2 position and strongly favor N1 alkylation. For example, indazoles with 3-tert-butyl or 3-carboxymethyl groups show excellent (>99%) N1 regioselectivity.[1][6]
-
Temperature: Higher temperatures can sometimes favor the thermodynamic product, but this can also lead to side reactions. It is often better to rely on the appropriate base/solvent combination.
-
-
For Preferential N2-Alkylation (Kinetic Product):
-
Mechanism Insight: The N2 position is often more sterically accessible and can be the site of initial, kinetically favored attack under certain conditions.
-
Mitsunobu Conditions: The Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP)) often shows a strong preference for producing the N2-substituted isomer.[4][5] This method provides a reliable route to N2-alkylated products in excellent yields.[4]
-
Substituent Effects: Electron-withdrawing groups at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity (≥96%).[1][3][6] This is due to electronic effects that alter the nucleophilicity of the respective nitrogen atoms.
-
Acid Catalysis: For certain alkylating agents like diazo compounds or 2,2,2-trichloroacetimidates, strong acid catalysis (e.g., TfOH) can provide highly selective N2-alkylation with no observable N1 isomer.[7][8]
-
The following diagram illustrates the key factors influencing the N1 vs. N2 decision in direct alkylation.
Caption: Factors influencing N1 vs. N2 regioselectivity.
Q2: My synthesis is supposed to form the indazole ring (e.g., Davis-Beirut, Cadogan-Sundberg). Why am I getting the "wrong" N-substituted isomer?
Answer: Unlike direct alkylation of a pre-formed indazole, the regioselectivity in ring-forming reactions is determined during the cyclization step.
-
Davis-Beirut Reaction: This reaction, which typically involves the base-mediated cyclization of an N-substituted 2-nitrobenzylamine, is known to produce 2H-indazoles (N2-substituted).[9][10][11] The mechanism proceeds through a key nitroso imine intermediate, and the subsequent N-N bond-forming heterocyclization favors the 2H-indazole structure.[11][12] If you are isolating a 1H-indazole, it may be due to an unexpected rearrangement or incorrect starting material. Verify your starting o-nitrobenzylamine structure.
-
Cadogan-Sundberg Reaction: This reductive cyclization of o-nitrostyrenes or related imines is also a powerful method for generating 2H-indazoles.[9][13][14] The reaction is believed to proceed through a nitrene intermediate (though non-nitrene pathways have been proposed), and the intramolecular cyclization leads regioselectively to the N2-substituted product.[13][15] Recent modifications have allowed this reaction to proceed under milder conditions (80 °C in isopropanol), making it a more practical choice for synthesizing diverse 2H-indazoles.[14]
Q3: How can I reliably distinguish between my N1 and N2 indazole isomers?
Answer: Unambiguous characterization is crucial. While TLC and melting points can differ, they are not definitive. Spectroscopic methods are the gold standard.
-
NMR Spectroscopy: This is the most powerful tool.
-
¹H NMR: The chemical shift of the proton at the C3 position is often diagnostic. In N1-isomers, H3 is typically downfield compared to the corresponding N2-isomer. Similarly, the protons on the substituent attached to the nitrogen will have characteristic chemical shifts. For example, the N-CH₂ protons in N1-ethylindazole appear at a different chemical shift than in N2-ethylindazole.
-
¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C7a, are different for N1 and N2 isomers and can be used for definitive assignment.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is definitive. For an N1-substituted indazole, you will observe a correlation from the protons of the N1-substituent to the C3 and C7a carbons of the indazole core. For an N2-isomer, correlations will be seen from the N2-substituent protons to C3 and C4a.
-
-
UV Derivative Spectrophotometry: This less common but effective technique can distinguish isomers. The second, third, and fourth derivative spectra show characteristic signals that can unambiguously identify the substituent's position.[17]
Section 3: Protocol Deep Dive: Regioselective N-Alkylation
The following protocols provide validated starting points for achieving high regioselectivity.
Protocol 1: Selective Synthesis of N1-Alkyl-1H-Indazoles (Thermodynamic Control)
This protocol is adapted from the work of Alam et al., who demonstrated excellent N1-selectivity using NaH in THF.[1][5][6]
Workflow Diagram:
Caption: Workflow for selective N1-alkylation.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted 1H-indazole (1.0 eq).
-
Dissolution: Add anhydrous THF to dissolve the starting material.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes. You should observe hydrogen gas evolution.
-
Alkylation: Add the alkyl halide (e.g., alkyl bromide, 1.1 eq) dropwise to the suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC.
-
Workup: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N1-alkylated indazole.
Protocol 2: Selective Synthesis of N2-Alkyl-2H-Indazoles (Mitsunobu Conditions)
This protocol leverages the Mitsunobu reaction, a reliable method for achieving N2-selectivity.[4][5]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add the substituted 1H-indazole (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (TPP, 1.5 eq).
-
Dissolution: Dissolve the components in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of DEAD/DIAD: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. The solution will typically turn from colorless to yellow/orange.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel. The nonpolar triphenylphosphine can be eluted first, followed by the desired N2-alkylated indazole product. Triphenylphosphine oxide is often more polar and will elute later or can be removed by precipitation from a nonpolar solvent like hexanes/ether.
Section 4: Data Summary Table
The choice of reaction conditions dramatically impacts the N1:N2 isomer ratio. The table below summarizes outcomes for the alkylation of a model substrate, methyl 5-bromo-1H-indazole-3-carboxylate, as reported in the literature.[4]
| Entry | Alkylating Agent Precursor | Conditions | Predominant Isomer | Yield | Reference |
| 1 | Various Alkyl Tosylates | Cs₂CO₃, 90 °C, 2 h | N1 | >90% | [4] |
| 2 | Various Alcohols | TPP, DEAD, THF, 50 °C | N2 | >90% | [4] |
| 3 | Methyl Iodide | K₂CO₃, DMF, RT, 17 h | Mixture (N1/N2) | 44%/40% | [4] |
Section 5: References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. UCC CORA. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Vannucci, A. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
Anglada, R., et al. (2023). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Inorganic Chemistry. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Archives. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]
-
Zhang, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
Various Authors. (n.d.). Cadogan–Sundberg indole synthesis. Hellenica World. [Link]
-
Vetuschi, C., et al. (1989). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Semantic Scholar. [Link]
-
Vannucci, A. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]
-
Genung, N. E., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry. [Link]
-
Various Authors. (n.d.). Davis–Beirut reaction. Wikipedia. [Link]
-
Majgier-Baranowska, H., et al. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. ResearchGate. [Link]
-
Haddadin, M. J., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. [Link]
-
Various Authors. (n.d.). Cadogan–Sundberg indole synthesis. Wikipedia. [Link]
-
Genung, N. E., et al. (2018). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. ResearchGate. [Link]
-
Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]
-
Haddadin, M. J., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry. [Link]
-
Kurth, M. J., et al. (2011). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. [Link]
-
Askew, H. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Various Authors. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
-
Abecassis, K., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
Al-Awadi, N. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]
-
Testa, C., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules. [Link]
-
Prof. V. K. Ahluwalia. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. [Link]
-
Vetuschi, C., et al. (1989). Analytical investigation of N1 and N2 isomers of Indazole-3-carboxylic acids. Unambiguous structure assignment by Derivative Spectrophotometry. Unical IRIS. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]
-
Various Authors. (2017). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate. [Link]
-
CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
-
Reddy, C. R., et al. (2008). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]
-
Organic Chemistry Portal. (n.d.). Regioselective Synthesis of N2-Aryl 1,2,3-Triazoles via Electro-oxidative Coupling of Enamines and Aryldiazonium Salts. [Link]
Sources
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- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Characterization of 6-Chloro-2-methyl-2H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methyl-2H-indazol-5-amine is a substituted indazole derivative of interest in medicinal chemistry and drug discovery. The indazole scaffold is a prevalent motif in a wide array of pharmacologically active compounds.[1] Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized compounds. NMR spectroscopy is an indispensable tool for the unambiguous characterization of such small molecules. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a benchmark for researchers working with this or similar molecular architectures.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the N-methyl protons. The chemical shifts are influenced by the electron-donating amino group, the electron-withdrawing chloro group, and the heterocyclic indazole core. The predicted spectrum is based on analysis of substituent effects on aromatic systems.
A key differentiator for 2H-indazoles is the chemical shift of the H-3 proton, which is typically more deshielded compared to its 1H-indazole counterpart.[1]
Expected Signals:
-
Amine Protons (NH₂): A broad singlet is anticipated, the chemical shift of which is highly dependent on solvent and concentration. In a non-protic solvent like DMSO-d₆, this signal could appear in the range of δ 4.0-5.0 ppm.
-
Aromatic Proton (H-4): This proton is situated between the electron-donating amino group and the heterocyclic ring. It is expected to be a singlet and appear in a relatively upfield region for aromatic protons, likely around δ 6.8-7.0 ppm.
-
Aromatic Proton (H-7): This proton is adjacent to the chloro group and part of the benzene ring portion of the indazole. It is expected to be a singlet and will be deshielded relative to H-4, likely appearing in the range of δ 7.2-7.4 ppm.
-
Indazole Proton (H-3): The proton at the 3-position of the indazole ring is expected to be a singlet and appear further downfield due to the influence of the pyrazole ring, likely in the range of δ 7.8-8.0 ppm.
-
N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen at the 2-position will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the molecule.
Expected Signals:
-
N-Methyl Carbon (N-CH₃): This carbon will appear in the aliphatic region, with a predicted chemical shift of approximately δ 35-40 ppm.
-
Aromatic and Heterocyclic Carbons (C3, C3a, C4, C5, C6, C7, C7a): These seven carbons will resonate in the aromatic region (δ 100-160 ppm). The carbon directly attached to the chlorine (C6) will be significantly influenced by its electronegativity. Similarly, the carbon attached to the amino group (C5) will be shielded.
-
C3: Expected around δ 125 ppm.
-
C3a: A quaternary carbon, expected around δ 128 ppm.
-
C4: Shielded by the adjacent amino group, predicted around δ 110-115 ppm.
-
C5: Attached to the amino group, also shielded, predicted around δ 135-140 ppm.
-
C6: Attached to the chloro group, deshielded, predicted around δ 120-125 ppm.
-
C7: Expected around δ 118-122 ppm.
-
C7a: A quaternary carbon, expected around δ 145-150 ppm.
-
Data Summary
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH₂ | 4.0 - 5.0 | broad s | 2H |
| H-4 | 6.8 - 7.0 | s | 1H |
| H-7 | 7.2 - 7.4 | s | 1H |
| H-3 | 7.8 - 8.0 | s | 1H |
| N-CH₃ | 3.8 - 4.0 | s | 3H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 40 |
| C4 | 110 - 115 |
| C7 | 118 - 122 |
| C6 | 120 - 125 |
| C3 | ~125 |
| C3a | ~128 |
| C5 | 135 - 140 |
| C7a | 145 - 150 |
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Experimental Protocol
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Amount of Substance: For ¹H NMR, weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2][3]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good starting point due to its high dissolving power for many organic compounds. Other common solvents include CDCl₃ and acetone-d₆. The choice of solvent can affect the chemical shifts, particularly for labile protons like those of the amine group.[4][5]
-
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6][7]
-
Vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Parameters:
-
Experiment: Standard 1D proton experiment.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Parameters:
-
Experiment: Standard 1D proton-decoupled carbon experiment (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A spectral width of 0 to 200 ppm is appropriate for most organic molecules.
-
3. Data Processing and Referencing:
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Referencing: Calibrate the chemical shifts of the spectra. For ¹H NMR, reference the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm). For ¹³C NMR, reference the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[8]
Workflow for NMR Analysis
Caption: Experimental workflow for the NMR characterization of this compound.
Conclusion
This guide provides a robust predictive framework for the ¹H and ¹³C NMR characterization of this compound. By understanding the influence of the various substituents on the indazole core, researchers can confidently interpret their experimental data. The detailed experimental protocol and workflow offer a practical guide to obtaining high-quality spectra, ensuring accurate and reliable structural elucidation, a critical step in the advancement of drug discovery and development projects.
References
- Iowa State University Chemical Instrumentation Facility.
- ResearchGate. How to Prepare Samples for NMR. [Link]
- Canadian Science Publishing. The Substituent Effect on Vicinal Proton Coupling Constants in Monosubstituted Benzenes. [Link]
- Organomation.
- UCL Faculty of Mathematical & Physical Sciences.
- Georgia Institute of Technology.
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
- Chemistry Stack Exchange. How can multiplets in para-disubstituted benzene rings be described? [Link]
- YouTube. NMR 5: Coupling Constants. [Link]
- DTIC. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. [Link]
- Chemistry Stack Exchange. Determining the coupling on a substituted benzene ring. [Link]
- NIH PubChem. 2-Methyl-2H-indazole. [Link]
- Wiley-VCH.
- MDPI. Synthesis of 1H-Indazoles via Silver(I)
- Scilit. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]
- The Royal Society of Chemistry.
- Reddit. How does solvent choice effect chemical shift in NMR experiments? [Link]
Sources
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A Comparative Guide to the Mass Spectrometry Analysis of 6-Chloro-2-methyl-2H-indazol-5-amine
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 6-Chloro-2-methyl-2H-indazol-5-amine, a key intermediate in the synthesis of pharmaceuticals such as Ensitrelvir.[1] As a compound of significant interest in drug development, robust and reliable analytical methods for its characterization and quantification are paramount. This document explores a hypothetical direct infusion mass spectrometry analysis and compares it with established chromatographic techniques, namely High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to this compound
This compound is a heterocyclic aromatic amine with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol .[2][3][4] Its structure, featuring an indazole core, a chloro substituent, a methyl group, and an amine group, presents unique characteristics that influence its behavior in mass spectrometry analysis. The presence of nitrogen atoms makes it amenable to ionization, while the combination of aromatic and heterocyclic rings suggests a complex fragmentation pattern.[5][6]
Hypothetical Direct Infusion Mass Spectrometry Analysis
In the absence of published specific mass spectral data for this compound, we can predict its behavior based on the well-established principles of mass spectrometry for aromatic and heterocyclic amines.[5][7][8]
Predicted Ionization and Fragmentation
Due to the presence of the basic amine group and nitrogen atoms within the indazole ring, this compound is expected to ionize efficiently under positive mode electrospray ionization (ESI). The protonated molecule [M+H]+ would be the predominant ion in the full scan mass spectrum, with an expected m/z of 182.6.
The fragmentation of the protonated molecule is likely to proceed through several key pathways, driven by the stability of the resulting fragment ions. Aromatic amines often exhibit an intense molecular ion peak, and their fragmentation is controlled by the heteroatom.[8]
A plausible fragmentation pathway is outlined below:
Caption: Predicted Fragmentation Pathway of this compound.
Explanation of the Predicted Fragmentation Pathway:
-
[M+H]+ (m/z 182.6): The protonated molecular ion.
-
Loss of a methyl radical (CH3): Cleavage of the N-methyl group could lead to a fragment at m/z 167.6. This is a common fragmentation for N-methylated compounds.
-
Loss of ammonia (NH3): A characteristic fragmentation for primary aromatic amines, resulting in a fragment at m/z 165.6.[7]
-
Loss of a chlorine radical (Cl): Cleavage of the C-Cl bond would produce a fragment at m/z 147.6. The relative abundance of this fragment would depend on the C-Cl bond strength.
-
Sequential loss of HCN: Following the loss of ammonia, the resulting ion may lose a molecule of hydrogen cyanide (HCN), a common fragmentation pathway for nitrogen-containing heterocyclic rings, leading to a fragment at m/z 138.6.[8]
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute the stock solution to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min using a syringe pump.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: m/z 50-500
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the [M+H]+ ion (m/z 182.6) as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) using argon as the collision gas to induce fragmentation and observe the product ions.
-
Comparative Analytical Methodologies
While direct infusion MS provides rapid structural information, for quantitative analysis and analysis in complex matrices, chromatographic separation is essential. HPLC-MS/MS and GC-MS are powerful alternatives.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile and thermally labile compounds like this compound.[9][10][11]
Advantages over Direct Infusion MS:
-
Matrix Effect Reduction: Chromatographic separation minimizes ion suppression or enhancement from matrix components, leading to more accurate quantification.
-
Isomer Separation: HPLC can separate isomers that would be indistinguishable by direct infusion MS.
-
Higher Sensitivity and Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem MS significantly enhances sensitivity and selectivity.[12]
Experimental Protocol: HPLC-MS/MS
-
Sample Preparation: Prepare samples as described for direct infusion. For quantitative analysis, prepare a series of calibration standards and spike samples with an appropriate internal standard.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Parameters (MRM Mode):
-
Ion Source: ESI (Positive Mode).
-
Precursor Ion: m/z 182.6.
-
Product Ions for Quantification and Confirmation: Based on the predicted fragmentation, monitor transitions such as 182.6 -> 165.6 (loss of NH3) and 182.6 -> 147.6 (loss of Cl).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For aromatic amines, derivatization is often required to improve their volatility and chromatographic peak shape.[2][3][13]
Advantages over HPLC-MS/MS:
-
Higher Chromatographic Resolution: GC can provide better separation efficiency for some compounds.
-
Electron Ionization (EI): EI provides reproducible fragmentation patterns that are useful for library matching and structural confirmation.
Disadvantages:
-
Derivatization Required: The need for derivatization adds a step to the sample preparation, which can increase variability and analysis time.[14]
-
Thermal Lability: The compound must be thermally stable to be analyzed by GC.
Experimental Protocol: GC-MS
-
Derivatization:
-
Evaporate the solvent from the sample extract.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the silyl derivative.
-
-
GC System:
-
Column: DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Overall Analytical Workflow
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the complexity of the sample matrix, and the available instrumentation.
Caption: General workflow for the analysis of this compound.
Performance Comparison
| Parameter | Direct Infusion MS | HPLC-MS/MS | GC-MS (with Derivatization) |
| Analysis Time per Sample | ~2-5 minutes | ~10-15 minutes | ~20-30 minutes (plus derivatization time) |
| Sensitivity | Moderate | High to Very High | High |
| Selectivity | Low to Moderate | Very High | High |
| Quantitative Accuracy | Low (prone to matrix effects) | High | High |
| Sample Preparation | Minimal | Moderate | Extensive |
| Cost per Sample | Low | High | Moderate |
| Suitability | Rapid screening, structural confirmation | Trace quantification, complex matrices | Volatile compound analysis, library matching |
Conclusion
The mass spectrometric analysis of this compound can be approached through several effective methodologies. While direct infusion ESI-MS offers a rapid means for initial characterization and confirmation of molecular weight, its utility for quantitative analysis in complex matrices is limited. For robust, sensitive, and selective quantification, HPLC-MS/MS stands out as the superior technique, requiring minimal sample preparation and providing excellent performance. GC-MS presents a viable alternative, particularly with the use of derivatization to enhance volatility, and can be advantageous for its high chromatographic resolution and the availability of extensive EI libraries for spectral matching. The selection of the most appropriate method will ultimately be dictated by the specific analytical goals, sample complexity, and available resources.
References
- The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.).
- GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. (1987). Biomedical and Environmental Mass Spectrometry, 14(5), 221-227.
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. (2023). Analytical and Bioanalytical Chemistry, 415, 4713-4723.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Atmosphere, 13(4), 595.
- Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. (1997). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 29-35.
- GCMS Section 6.15 - Whitman People. (n.d.).
- Video: Mass Spectrometry of Amines. (2023). JoVE.
- Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. (2019). Journal of Food and Drug Analysis, 27(2), 595-602.
- Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry. (2018). Atmosphere, 9(12), 472.
- METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. (2020). CyberLeninka.
- Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. (2015). Toxicological Research, 31(3), 289-297.
- Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020). YouTube.
- This compound. (n.d.). ChemBK.
- This compound | 1893125-36-4. (n.d.). Sigma-Aldrich.
- 1893125-36-4|this compound. (n.d.). BLDpharm.
- 1893125-36-4 | this compound. (n.d.). AA Blocks.
- Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). The MAK Collection for Occupational Health and Safety, 5(3).
- Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (n.d.). Google Patents.
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A Comparative Guide to the Synthetic Efficiency of Routes to 6-Chloro-2-methyl-2H-indazol-5-amine
Introduction
6-Chloro-2-methyl-2H-indazol-5-amine is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as an intermediate for the antiviral drug Ensitrelvir.[1][2] The efficiency of its synthesis directly impacts the overall cost and accessibility of the final drug product. This guide provides a comparative analysis of different synthetic routes to this vital compound, offering insights into their respective yields, operational simplicity, cost-effectiveness, and scalability. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.
Overview of Synthetic Strategies
Several synthetic pathways to this compound have been reported, primarily in patent literature. This guide will focus on the most prominent and distinct routes, evaluating their strengths and weaknesses based on available experimental data. The routes discussed are:
-
Route 1: Synthesis starting from 4-Chloro-2-fluorobenzaldehyde
-
Route 2: Synthesis involving the reduction of a 5-nitro-6-chloro-2-methyl-2H-indazole intermediate
-
Route 3: Synthesis starting from 2-methyl-4-nitro-5-chloroaniline (A historically reported route with notable challenges)
Route 1: Stepwise Synthesis from 4-Chloro-2-fluorobenzaldehyde
This route offers a well-defined, multi-step approach that provides good control over the formation of the desired indazole regioisomer.
Synthetic Pathway
Caption: Synthetic pathway for Route 1 starting from 4-Chloro-2-fluorobenzaldehyde.
Experimental Protocol
Step 1: Nitration of 4-Chloro-2-fluorobenzaldehyde To a solution of 4-chloro-2-fluorobenzaldehyde in sulfuric acid, potassium nitrate is added portion-wise at a controlled temperature. The reaction mixture is stirred until completion and then poured onto ice water. The precipitated product, 4-chloro-2-fluoro-5-nitrobenzaldehyde, is collected by filtration and washed with water.
Step 2: Cyclization to 6-Chloro-5-nitro-1H-indazole 4-Chloro-2-fluoro-5-nitrobenzaldehyde is reacted with hydrazine hydrate in a suitable solvent. The mixture is heated to effect the cyclization. Upon completion, the reaction is cooled, and the product, 6-chloro-5-nitro-1H-indazole, is isolated.
Step 3: Methylation of 6-Chloro-5-nitro-1H-indazole The 6-chloro-5-nitro-1H-indazole is methylated using trimethyloxonium tetrafluoroborate to yield 6-chloro-2-methyl-5-nitro-2H-indazole.[3]
Step 4: Reduction to this compound The final step involves the reduction of the nitro group of 6-chloro-2-methyl-5-nitro-2H-indazole to an amine, yielding the target compound.
Discussion
This route is advantageous due to its controlled, stepwise nature, which minimizes the formation of isomeric impurities. The use of readily available starting materials contributes to its potential cost-effectiveness. However, the methylation step utilizes trimethyloxonium tetrafluoroborate, which can be expensive and requires careful handling. The overall yield and scalability of this route are promising, though optimization of each step is crucial for industrial application. A key advantage highlighted is the avoidance of toxic reagents and potential explosion risks associated with other methods.[3]
Route 2: Reduction of 5-nitro-6-chloro-2-methyl-2H-indazole
This approach focuses on the efficient reduction of a late-stage intermediate, which can be prepared via various methods. The choice of reducing agent is a critical factor in the overall efficiency and safety of this route.
Synthetic Pathway
Caption: Reduction of the key nitro intermediate via two different methods.
Experimental Protocols
Method A: Sodium Borohydride Reduction [1] 5-Nitro-6-chloro-2-methyl-2H-indazole (5 g, 0.024 mol) is stirred in isopropanol (50 ml). The temperature is maintained at 30-40 °C while sodium borohydride (2.7 g, 0.071 mol) is added in portions over 20-30 minutes. The reaction is continued for 3 to 4 hours at the same temperature. After completion, the mixture is filtered and concentrated. The residue is then partitioned between methylene chloride (100 ml) and water (100 ml).
Method B: Zinc Powder Reduction [1] 5-Nitro-6-chloro-2-methyl-2H-indazole (5 g, 0.024 mol) is dissolved in a mixture of THF (75 ml), acetic acid (8.5 g, 0.14 mol), and triethylamine (15.5 g, 0.15 mol). Zinc powder (4.6 g, 0.07 mol) is added in batches at 20-30 °C over 10-30 minutes. The reaction proceeds for 2 to 3 hours at 25-30 °C. The mixture is then concentrated, and the residue is extracted with methylene chloride (100 ml) and water (100 ml).
Discussion
This route is highly attractive due to its directness in the final step. Both reduction methods presented are effective. The sodium borohydride method is operationally simple, while the zinc/acetic acid reduction is a classic and often high-yielding method for nitro group reduction. The choice between these methods may depend on factors such as cost, waste disposal considerations, and scalability. The overall efficiency of this route is largely dependent on the synthesis of the starting nitro-indazole.
Route 3: From 2-methyl-4-nitro-5-chloroaniline (A Challenging Precedent)
This route is mentioned in patent literature as a previously disclosed method with significant drawbacks.
Synthetic Pathway
Caption: A historically challenging route with low reported yields.
Discussion
According to patent literature, the synthesis starting from 2-methyl-4-nitro-5-chloroaniline suffers from a low yield in the methylation step, reportedly around 25%.[1] This leads to a very low overall yield for the target compound, estimated at approximately 9.6%.[1] The poor selectivity of the methylation step makes this route less desirable for large-scale production where efficiency and purity are paramount. While it represents a potential synthetic avenue, significant process development would be required to overcome these reported limitations.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: From 4-Chloro-2-fluorobenzaldehyde | Route 2: Reduction of 5-nitro-6-chloro-2-methyl-2H-indazole | Route 3: From 2-methyl-4-nitro-5-chloroaniline |
| Starting Materials | Readily available, but potentially more expensive. | Dependent on the synthesis of the nitro-indazole. | Commercially available. |
| Number of Steps | Multi-step (at least 4 steps). | Fewer steps in the final conversion. | Reported as a two-step process. |
| Reported Yield | Not explicitly stated as an overall yield, but individual steps are generally efficient. | High yield in the final reduction step. | Very low overall yield (~9.6%).[1] |
| Key Challenges | Use of potentially hazardous and expensive methylation reagent. | Synthesis of the starting nitro-indazole. | Poor selectivity and low yield in the methylation step.[1] |
| Scalability | Potentially good with process optimization. | Good, with careful control of the reduction reaction. | Poor due to low yield and selectivity issues. |
| Safety Considerations | Handling of strong acids and methylation agents. | Handling of reducing agents (sodium borohydride, zinc powder). | Standard chemical handling precautions. |
Conclusion and Recommendations
Based on the available data, Route 1 and Route 2 present the most viable and efficient pathways for the synthesis of this compound.
-
Route 1 offers a well-controlled, stepwise approach that is likely to produce a high-purity product. While it involves multiple steps, the predictability of each transformation is a significant advantage for process development and scaling.
-
Route 2 is highly efficient in its final step. If a robust and high-yielding synthesis for the 5-nitro-6-chloro-2-methyl-2H-indazole precursor is established, this route could be the most cost-effective and straightforward for large-scale production.
Route 3 , in its currently reported form, is not recommended for efficient synthesis due to its significantly low overall yield.
For researchers and drug development professionals, the choice between Route 1 and Route 2 will depend on a careful evaluation of starting material costs, in-house synthetic capabilities, and the desired scale of production. Both routes offer significant improvements over the previously reported low-yielding synthesis and represent the current state-of-the-art for accessing this important pharmaceutical intermediate.
References
- CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine -
- This compound - ChemBK -
- 1893125-36-4 | this compound - AA Blocks -
- This compound | 1893125-36-4 - Sigma-Aldrich -
- Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | P
- This compound - Shanghai Gold Life Pharm
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- 3. Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap [eureka.patsnap.com]
A Senior Application Scientist's Guide to Alternative Reagents for the Reduction of Nitroindazoles
The synthesis of aminoindazoles is a critical transformation in medicinal chemistry and drug development, as this scaffold is a cornerstone of numerous pharmacologically active agents. The most common precursor, the nitroindazole, requires reduction—a reaction that appears straightforward but is fraught with challenges, particularly within the context of complex, multi-functionalized molecules. Traditional catalytic hydrogenation (e.g., H₂/Pd-C), while powerful, often suffers from poor chemoselectivity, leading to the undesired reduction of other sensitive moieties such as halogens, alkenes, or nitriles.[1][2]
This guide provides an in-depth comparison of robust and selective alternative methods for the reduction of nitroindazoles. We will move beyond the standard protocols to explore reagents and systems that offer superior functional group tolerance, milder reaction conditions, and alternative mechanistic pathways. Each method is presented with a discussion of its mechanism, a comparative analysis of its performance, and detailed experimental protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Mechanistic Landscape: A Six-Electron Journey
The reduction of a nitro group to a primary amine is a six-electron process. Understanding the general pathway is key to appreciating how different reagents can offer selectivity. The transformation typically proceeds through nitroso and hydroxylamine intermediates. The ability to favor this pathway for the nitro group while avoiding electron transfer to other functionalities is the essence of a chemoselective reduction.[1][3][4]
Caption: General pathway for nitro group reduction.
Metal-Mediated Reductions: The Classical Workhorses
The use of easily oxidized metals in acidic or neutral media remains a highly reliable and scalable method for nitro group reduction.[5] These reactions proceed via a series of single-electron transfers (SET) from the metal surface to the nitro group, followed by protonation.
a) Tin(II) Chloride (SnCl₂): The Standard for Selectivity
Tin(II) chloride is arguably one of the most dependable and widely used reagents for reducing aromatic nitro groups, especially in the presence of other reducible functionalities like ketones, esters, and nitriles.[2][6][7]
-
Mechanism & Rationale: SnCl₂ acts as a mild reducing agent in a protic solvent, typically ethanol or ethyl acetate. The reaction is often carried out under reflux conditions. The workup, however, can be challenging due to the formation of tin salts, which may precipitate and form emulsions.[8] A carefully controlled basic workup is crucial for isolating the product cleanly.
-
Application to Indazoles (A Cautionary Note): Studies on the reduction of 4-nitroindazoles with anhydrous SnCl₂ in alcoholic solvents have revealed a fascinating and important side reaction. Depending on the substitution pattern and the alcohol used, substitution at the C4 position can occur, leading to the formation of 4-alkoxy or 4-chloroindazoles.[9][10] This highlights the importance of solvent choice and substrate analysis when employing this method for the indazole core.
b) Iron (Fe): The Economical and "Green" Choice
Reduction using iron powder in the presence of a proton source (e.g., HCl, NH₄Cl, or acetic acid) is a classic, cost-effective, and environmentally benign method.[11][12]
-
Mechanism & Rationale: Similar to other metal-mediated reductions, the mechanism involves electron transfer from the iron surface. The resulting iron oxides are generally non-toxic. This method is renowned for its excellent chemoselectivity, often leaving carbonyls, esters, and even some halides untouched.[13] Using iron nanoparticles in water represents a modern, highly selective iteration of this classic transformation.[13]
c) Sodium Dithionite (Na₂S₂O₄): The Metal-Free Mild Alternative
Sodium dithionite offers a powerful, metal-free approach under mild, often aqueous, conditions. It is particularly valuable for substrates sensitive to acidic conditions or transition metals.[14]
-
Mechanism & Rationale: In aqueous media, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[14] The reaction proceeds via a single-electron transfer mechanism. Its key advantage is high chemoselectivity; it can selectively reduce a nitro group in the presence of aldehydes, ketones, esters, and halogens.[14][15]
Catalytic Transfer Hydrogenation (CTH): Avoiding Gaseous Hydrogen
CTH is a powerful alternative to traditional catalytic hydrogenation, circumventing the need for high-pressure hydrogen gas and specialized equipment.[16] The methodology uses a stable organic molecule as a hydrogen donor in the presence of a transition metal catalyst.
Caption: Conceptual workflow of Catalytic Transfer Hydrogenation.
-
Common Hydrogen Donors & Catalysts:
-
Formic Acid/Formates: Formic acid[16][17] or its salts like ammonium formate[18][19] are widely used, decomposing to H₂ and CO₂ on the catalyst surface. Iron-based catalysts with formic acid have been developed as an inexpensive and effective system that works even without an additional base.[16]
-
Hydrazine (N₂H₄): Hydrazine is a highly efficient hydrogen donor, often used with iron oxide nanocrystals[20] or other metal catalysts.[21][22] The reaction is typically fast and chemoselective, but the toxicity of hydrazine requires careful handling.
-
Isopropanol: Used with catalysts like iridium complexes, isopropanol can serve as a clean hydrogen donor, producing acetone as the only byproduct.[23]
-
CTH offers excellent chemoselectivity, making it a go-to method for complex molecules in the later stages of a synthesis.
Electrochemical Reduction: A Reagent-Free Approach
Electrochemical synthesis provides a sustainable and highly tunable method for nitro group reduction, avoiding the use of bulk chemical reductants.[3]
-
Mechanism & Rationale: The reduction occurs via direct electron transfer from a cathode to the nitroaromatic compound.[3][24] The reaction proceeds through the same nitroso and hydroxylamine intermediates. A key advantage is that the reduction potential can be precisely controlled, and selectivity can often be tuned by adjusting the pH of the electrolyte.[3] While requiring specialized equipment, this method minimizes waste and offers a high degree of control over the reduction process.
Comparative Performance Guide
The selection of a reagent is a multi-factorial decision. The following table provides a comparative summary to guide this choice.
| Reagent/System | Typical Conditions | Functional Group Tolerance | Pros | Cons |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux[25] | Excellent: Tolerates ketones, esters, nitriles, alkenes.[2][6] | Highly reliable, predictable, good for scaling. | Difficult workup (tin salt precipitation)[8], potential for side reactions with indazoles.[9][10] |
| Fe / NH₄Cl | EtOH/H₂O, reflux[11][13] | Excellent: Tolerates most functional groups, including many halides. | Economical, environmentally benign, simple workup. | Can be slow, requires stoichiometric metal. |
| Na₂S₂O₄ | THF/H₂O or MeOH/H₂O, RT to reflux[14] | Excellent: Tolerates carbonyls, esters, halides.[15] | Metal-free, mild conditions, good for sensitive substrates. | Can require large excess of reagent, potential for sulfur byproducts. |
| CTH (e.g., Fe-cat./HCOOH) | EtOH, 40-80 °C[16] | Very Good: Highly selective, can be tuned by catalyst/donor choice. | Avoids H₂ gas, high selectivity, catalytic. | Requires catalyst screening, donor may be corrosive (formic acid) or toxic (hydrazine). |
| Electrochemical Reduction | Aqueous or organic electrolyte, controlled potential[3] | Tunable: Selectivity can be controlled by pH and potential.[3] | "Green" (reagent-free), highly controllable. | Requires specialized equipment, may require optimization of conditions. |
Detailed Experimental Protocols
Protocol 1: Reduction of a Nitroindazole using Tin(II) Chloride Dihydrate
This protocol is a robust method for general nitroarene reduction and serves as a starting point for nitroindazoles, with the caveat of potential side reactions.
-
Reaction Setup: To a solution of the nitroindazole (1.0 eq) in ethanol (EtOH, ~0.2 M), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup & Quenching: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
Neutralization: Dilute the residue with ethyl acetate (EtOAc) and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the aqueous layer is ~8. Rationale: This step neutralizes the acidic reaction mixture and precipitates tin hydroxides.
-
Filtration: A thick white precipitate will form. Add a filter aid like Celite to the mixture and filter the entire slurry through a pad of Celite. Wash the filter cake thoroughly with EtOAc.
-
Extraction & Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer with water, followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminoindazole.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Iron-Catalyzed Transfer Hydrogenation using Formic Acid
This protocol, adapted from base-free iron-catalyzed systems[16], offers a modern, selective, and scalable alternative.
-
Catalyst Preparation (Optional, if using a pre-catalyst): In a flask under an inert atmosphere (N₂ or Ar), add the iron source (e.g., Fe(BF₄)₂·6H₂O, 0.02 eq) and the ligand (e.g., P(CH₂CH₂PPh₂)₃, 0.02 eq) in ethanol. Stir for 10-15 minutes.
-
Reaction Setup: To the catalyst solution, add the nitroindazole (1.0 eq).
-
Reaction Execution: Warm the mixture to the desired temperature (e.g., 40-80 °C). Add formic acid (HCOOH, 4-5 eq) dropwise. Monitor the reaction by TLC. Rationale: Formic acid serves as the in-situ source of hydrogen.
-
Workup & Quenching: Upon completion, cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Extraction & Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., EtOAc or CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Conclusion and Recommendations
The reduction of nitroindazoles is a critical step that demands careful consideration of chemoselectivity. While classic methods like catalytic hydrogenation are effective for simple substrates, they are often unsuitable for complex drug intermediates.
-
For general reliability and high functional group tolerance, SnCl₂·2H₂O remains a primary choice, but researchers must be vigilant for potential side reactions on the indazole core and be prepared for a meticulous workup.
-
Iron-mediated reductions offer a more economical and environmentally friendly alternative with comparable or superior chemoselectivity.
-
Catalytic Transfer Hydrogenation represents the state-of-the-art for selective reductions, providing a safer and often cleaner reaction profile than high-pressure hydrogenation. Iron-catalyzed CTH with formic acid is a particularly attractive, cost-effective option.
-
For substrates intolerant to any metals, sodium dithionite is an excellent and mild alternative.
By understanding the mechanisms and comparative performance of these key methodologies, researchers can select the most appropriate conditions to achieve their synthetic goals efficiently and selectively, accelerating the drug development process.
References
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- (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
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- (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate.
- (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. SciSpace.
- (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society.
- (n.d.). Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. ResearchGate.
- (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. NIH.
- (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing.
- (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress.
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- (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ResearchGate.
- (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? ResearchGate.
- (2013). Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals. PubMed.
- (2014). Which reagent can reduce a nitro group to a primary amine but not reduce ketones? ResearchGate.
- BenchChem. (n.d.). selective reduction of nitro group without affecting other functional groups.
- (n.d.). Tin(II) Chloride Dihydrate. Common Organic Chemistry.
- (n.d.). Nitro Reduction - SnCl2. Common Organic Chemistry.
- (n.d.). Highly selective reduction of nitroarenes by iron(0) nanoparticles in water. RSC Publishing.
- (2018). Iron Catalyzed Reduction of Nitro Compounds. ResearchGate.
- (2021). Reduction of aromatic nitro compounds with SnCl2. Reddit.
- (n.d.). Nitro Reduction - Common Conditions.
- (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. Wiley Online Library.
- (n.d.). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. ResearchGate.
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The Indazole Scaffold: A Comparative Guide to the Biological Activity of Isomers, Featuring 6-Chloro-2-methyl-2H-indazol-5-amine
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the foundation of numerous biologically active compounds with therapeutic potential across various diseases.[1][2] Its unique bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets.[3] This guide provides a comparative analysis of the biological activity of indazole isomers, with a special focus on the structural class represented by 6-Chloro-2-methyl-2H-indazol-5-amine. While specific biological activity data for this compound is not extensively available in the public domain, as it is primarily documented as a key intermediate in the synthesis of the antiviral drug Ensitrelvir, we can infer its potential activities by examining its structural analogues.[4] This guide will delve into the structure-activity relationships (SAR) of various indazole isomers, supported by experimental data from the literature, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds.
The Significance of Isomerism in Indazole's Biological Profile
The substitution pattern on the indazole ring dramatically influences a compound's pharmacological properties. The location of substituents such as chloro, methyl, and amino groups can alter the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities, thereby affecting its binding affinity and selectivity for biological targets.[5] Indazole derivatives have demonstrated a broad spectrum of activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[6]
Comparative Biological Activity of Indazole Isomers
To understand the potential biological activity of this compound, it is instructive to compare it with other indazole isomers where the positions of the chloro, methyl, and amino/nitro groups are varied.
Anticancer Activity: A Primary Focus of Indazole Derivatives
The indazole scaffold is a prominent feature in several FDA-approved kinase inhibitors used in cancer therapy, such as Axitinib and Pazopanib.[7][8] The anticancer activity of indazole derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[2][8]
Table 1: In Vitro Antiproliferative Activity of Various Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [9] |
| Compound 2a | MCF-7 (Breast Cancer) | 1.15 | [10] |
| Compound 2a | HCT116 (Colon Cancer) | 4.89 | [10] |
| Polysubstituted indazole | A2780 (Ovarian Cancer) | 0.64 - 17 | [11] |
| Polysubstituted indazole | A549 (Lung Cancer) | 0.64 - 17 | [11] |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | 1.629 | [4] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | 1.841 | [4] |
The data in Table 1 clearly demonstrates that substitutions on the indazole ring significantly impact the antiproliferative potency. For instance, compound 2f, an indazole derivative, shows potent growth inhibitory activity against several cancer cell lines.[9] The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][11]
Kinase Inhibition: A Key Mechanism of Action
Many indazole derivatives exert their anticancer effects by targeting specific protein kinases. The position of substituents on the indazole ring plays a critical role in determining the kinase selectivity and inhibitory potency.
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Entrectinib | ALK | 12 | [7] |
| Compound 101 | FGFR1 | 69.1 | [7] |
| Compound 82a | Pim-1 | 0.4 | [12] |
| Compound 82a | Pim-2 | 1.1 | [12] |
| Compound 82a | Pim-3 | 0.4 | [12] |
| Compound C05 | PLK4 | < 0.1 | [13] |
As shown in Table 2, indazole derivatives can be potent inhibitors of various kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), Pim kinases, and Polo-like kinase 4 (PLK4).[7][12][13] The high potency and selectivity of these compounds underscore the importance of the indazole scaffold in designing targeted cancer therapies.
The following diagram illustrates a general signaling pathway targeted by many indazole-based kinase inhibitors:
Anti-inflammatory Activity
Some indazole derivatives have also been investigated for their anti-inflammatory properties. One source suggests that this compound may act as a non-selective Cyclooxygenase (COX) inhibitor, which is a common mechanism for anti-inflammatory drugs.[14] While specific data is lacking for this compound, a comparative study on other indazole isomers provides valuable insights.
Table 3: Anti-inflammatory and COX-2 Inhibitory Activity of Indazole Isomers
| Compound | Carrageenan-induced Paw Edema (% inhibition) | COX-2 Inhibition IC50 (µM) |
| Indazole | 58.3 | 23.42 |
| 5-Aminoindazole | 72.1 | 12.32 |
| 6-Nitroindazole | 65.4 | 19.22 |
Data adapted from a comparative study on indazole derivatives.[5]
The results in Table 3 indicate that the nature and position of the substituent significantly affect the anti-inflammatory and COX-2 inhibitory activities.[5] The 5-amino substituted indazole showed the most potent activity, suggesting that an amino group at this position is favorable for interaction with the COX enzyme.[5] This provides a basis for postulating that this compound, with its 5-amino group, might also possess anti-inflammatory properties.
Experimental Protocols
To ensure the scientific integrity of the data presented, it is crucial to understand the methodologies used to evaluate the biological activities of these compounds. Below are generalized protocols for key assays.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method to measure the binding of a test compound to a specific kinase.
Materials:
-
Kinase of interest
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP competitive kinase tracer
-
Test compound
-
Kinase buffer
-
384-well microplate
-
Plate reader capable of TR-FRET
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then further dilute in kinase buffer.
-
Assay Plate Setup: Add the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Kinase/Antibody Addition: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer and add to each well.
-
Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader.
-
Data Analysis: Calculate the percent inhibition based on the TR-FRET ratio and determine the IC50 value by fitting the data to a dose-response curve.[15]
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[16]
Conclusion and Future Directions
The indazole scaffold is a remarkably versatile platform for the development of potent and selective therapeutic agents. While direct biological data for this compound is limited, the comparative analysis of its isomers strongly suggests its potential as a biologically active molecule, possibly with anticancer and anti-inflammatory properties. The precise biological profile will be dictated by the specific arrangement of the chloro, methyl, and amino groups, which influences its interaction with target proteins.
Future research should focus on the direct biological evaluation of this compound and its close analogues to elucidate their specific mechanisms of action and therapeutic potential. Further structure-activity relationship studies will be invaluable in optimizing the potency and selectivity of this promising class of compounds for various disease indications.
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The Isomeric Dichotomy of Indazoles: A Comparative Guide to 1H- and 2H-Indazole Derivatives in Biological Assays
Introduction: The Tale of Two Tautomers
Indazole, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its rigid structure, combined with its capacity for hydrogen bonding and other molecular interactions, has rendered it a "privileged scaffold" in the design of novel therapeutics. However, the indazole core is not a monolith; it exists as two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] While the 1H-tautomer is generally more thermodynamically stable and has been more extensively explored, a growing body of evidence suggests that 2H-indazole derivatives possess unique and potent biological activities that warrant dedicated investigation.[2][3] This guide provides a comparative analysis of 1H- and 2H-indazole derivatives across key biological assays, offering researchers and drug development professionals a comprehensive resource to navigate the subtleties of this important pharmacophore.
The position of the nitrogen-bound hydrogen atom profoundly influences the electronic distribution, dipole moment, and hydrogen bonding capabilities of the indazole ring system.[3] These differences, though seemingly minor, can lead to significant variations in how these molecules interact with their biological targets, ultimately dictating their pharmacological profiles.
Anticancer Activity: A Tale of Two Isomers in Oncology Research
The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, featuring the 1H-indazole core.[4] The majority of published research has consequently focused on the synthesis and evaluation of 1H-indazole derivatives as anticancer agents.
1H-Indazole Derivatives: The Established Anticancer Scaffold
A significant body of work highlights the potent anti-proliferative activity of 1H-indazole derivatives against a range of cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their in-vitro cytotoxicity against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines.[5][6] One promising compound from this series, designated as 6o , demonstrated a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM, while showing significantly lower toxicity towards normal human embryonic kidney cells (HEK-293), indicating a favorable selectivity profile.[7][8] Mechanistic studies suggest that these compounds can induce apoptosis and affect the cell cycle by modulating the p53/MDM2 pathway and inhibiting Bcl2 family members.[4][5]
2H-Indazole Derivatives: An Emerging Area of Interest
While less explored in the context of cancer, some studies have indicated the potential of 2H-indazole derivatives as kinase inhibitors, a key target in cancer therapy. For example, certain 2H-indazole derivatives have been investigated as potential inhibitors of SGK1, Tie2, and SRC kinases.[9] However, a direct comparative study of a series of 1H- and 2H-indazole analogues against a panel of cancer cell lines remains a gap in the current literature.
Quantitative Comparison of Anticancer Activity (IC50)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 1H-Indazole-3-amine | Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [7][8] |
| 1H-Indazole-3-amine | Compound 6o | A549 (Lung Cancer) | >40 | [8] |
| 1H-Indazole-3-amine | Compound 6o | PC-3 (Prostate Cancer) | 16.21 | [8] |
| 1H-Indazole-3-amine | Compound 6o | Hep-G2 (Hepatoma) | 21.53 | [8] |
| 1H-Indazole | Pazopanib | Various | Varies (nM range) | [4] |
| 1H-Indazole | Axitinib | Various | Varies (nM range) | [4] |
This table summarizes representative data for 1H-indazole derivatives due to the limited availability of direct comparative data for 2H-isomers in anticancer assays.
Experimental Protocol: MTT Assay for In-Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the 1H- and 2H-indazole derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[10]
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.[4]
Anti-inflammatory Activity: Targeting the COX Enzymes
Inflammation is a key pathological feature of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. Both 1H- and 2H-indazole derivatives have shown promise in this area.
1H-Indazole Derivatives as Anti-inflammatory Agents
Derivatives of 1H-indazole have been investigated for their anti-inflammatory properties. Studies have shown that these compounds can inhibit carrageenan-induced hind paw edema in rats, a classic model of acute inflammation.[12] The mechanism of action is often attributed to the inhibition of COX-2 and the reduction of pro-inflammatory cytokines like TNF-α and IL-1β.[12][13]
2H-Indazole Derivatives as Dual Antimicrobial and Anti-inflammatory Agents
Interestingly, a series of 2H-indazole derivatives have been designed and synthesized as potential dual antimicrobial and anti-inflammatory agents.[14] Several of these compounds exhibited in vitro inhibitory activity against human COX-2. For example, compounds 18, 21, 23, and 26 from one study showed 36-50% inhibition of COX-2 at a concentration of 10 µM.[14] This dual-activity profile is particularly attractive for treating infectious diseases where inflammation is a significant component.
Quantitative Comparison of COX-2 Inhibitory Activity
| Compound Class | Derivative Example | Assay | % Inhibition @ 10 µM | Reference |
| 2H-Indazole | Compound 18 | In-vitro human COX-2 | 36-50% | [14] |
| 2H-Indazole | Compound 21 | In-vitro human COX-2 | 36-50% | [14] |
| 2H-Indazole | Compound 23 | In-vitro human COX-2 | 36-50% | [14] |
| 2H-Indazole | Compound 26 | In-vitro human COX-2 | 36-50% | [14] |
Experimental Protocol: In-Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2, where the enzyme converts a substrate to a fluorescent product.
Workflow for COX-2 Inhibition Assay
Caption: Workflow of a fluorometric COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme, according to the manufacturer's instructions.[15]
-
Inhibitor Preparation: Dissolve the test compounds (1H- and 2H-indazole derivatives) in a suitable solvent (e.g., DMSO) and prepare serial dilutions in COX Assay Buffer.[15]
-
Reaction Setup: In a 96-well white opaque plate, add the reaction components in the following order: COX Assay Buffer, COX Probe, COX Cofactor, and the test inhibitor or vehicle control. Finally, add the diluted COX-2 enzyme to all wells except the negative control.[5]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[5]
-
Data Acquisition: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes at 25°C.[15]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated relative to the enzyme control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]
Antimicrobial Activity: A Clear Advantage for 2H-Indazole Derivatives
The threat of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. The indazole scaffold has emerged as a promising framework in this therapeutic area.
1H-Indazole Derivatives in Antimicrobial Research
While some 1H-indazole derivatives have been reported to possess antibacterial and antifungal activities, the data is less extensive compared to other biological activities.[17]
2H-Indazole Derivatives: Potent Antimicrobial Agents
In contrast, a number of studies have highlighted the significant antimicrobial potential of 2H-indazole derivatives. A study on 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives demonstrated potent activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with many compounds showing greater potency than the reference drug metronidazole.[14] For instance, compound 18 from this study was 12.8 times more active than metronidazole against G. intestinalis. Furthermore, some of these derivatives also exhibited growth inhibition against the yeasts Candida albicans and Candida glabrata.[14]
Quantitative Comparison of Antiprotozoal Activity (IC50)
| Compound Class | Derivative Example | Organism | IC50 (µM) | Reference |
| 2H-Indazole | Compound 7 | G. intestinalis | 0.283 | [14] |
| 2H-Indazole | Compound 8 | G. intestinalis | 0.111 | [14] |
| 2H-Indazole | Compound 10 | G. intestinalis | 0.089 | [14] |
| 2H-Indazole | Compound 18 | G. intestinalis | 0.054 | [14] |
| Reference Drug | Metronidazole | G. intestinalis | 0.692 | [14] |
| 2H-Indazole | Compound 7 | E. histolytica | 0.125 | [14] |
| 2H-Indazole | Compound 8 | E. histolytica | 0.076 | [14] |
| 2H-Indazole | Compound 10 | E. histolytica | 0.070 | [14] |
| 2H-Indazole | Compound 18 | E. histolytica | 0.106 | [14] |
| Reference Drug | Metronidazole | E. histolytica | 0.200 | [14] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard, which corresponds to approximately 10^8 CFU/mL).[18]
-
Compound Dilution: Perform serial two-fold dilutions of the 1H- and 2H-indazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.[6]
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).[19]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[18]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[6]
Structure-Activity Relationship (SAR) and Future Perspectives
The available data, although not always from direct comparative studies, allows for the formulation of some preliminary structure-activity relationships:
-
1H-Indazole Derivatives: The N1 position is crucial for interaction with many biological targets, particularly kinases. The 1H-indazole-3-amine moiety is a recognized hinge-binding fragment in kinase inhibitors.[20] Substitutions at various positions on the benzene ring can be used to fine-tune potency and selectivity.[20]
-
2H-Indazole Derivatives: The presence of a substituent at the N2 position, such as a phenyl group, appears to be beneficial for antimicrobial activity.[14] Further substitutions on this N2-phenyl ring can modulate the activity. The observation that 2H-indazole derivatives can exhibit dual anti-inflammatory and antimicrobial activities suggests that this scaffold may interact with multiple biological targets or possess a unique mechanism of action.
Future Directions:
The field would greatly benefit from direct, side-by-side comparative studies of 1H- and 2H-indazole derivatives in a variety of biological assays. Such studies should include a diverse set of substituents to build a more comprehensive SAR. Furthermore, investigations into the physicochemical properties, such as solubility and metabolic stability, of both isomeric series are crucial for the development of drug candidates. The promising dual-activity profile of 2H-indazole derivatives warrants further exploration for the development of novel therapies for infectious and inflammatory diseases.
Conclusion
The choice between a 1H- and a 2H-indazole scaffold is a critical decision in the design of novel therapeutic agents. While 1H-indazole derivatives are well-established as potent anticancer and kinase inhibitors, emerging evidence demonstrates that 2H-indazole derivatives possess significant and, in some cases, superior antimicrobial and anti-inflammatory activities. A thorough understanding of the distinct biological profiles of these two isomeric forms, supported by robust and standardized biological assays, is essential for unlocking the full therapeutic potential of the indazole scaffold.
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A Comparative Guide to the Validation of an Analytical Method for the Quantification of 6-Chloro-2-methyl-2H-indazol-5-amine
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-Chloro-2-methyl-2H-indazol-5-amine, a key intermediate in the synthesis of various therapeutic agents. We will delve into the validation of a primary High-Performance Liquid Chromatography (HPLC) method and a secondary UV-Vis Spectrophotometric method, underpinned by the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices.
The Imperative for Robust Quantification
This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry. Its accurate quantification is critical at various stages, from process development and optimization to quality control of the final API. An unreliable analytical method can lead to inconsistent product quality, compromised patient safety, and potential regulatory hurdles. Therefore, a thoroughly validated analytical method is not merely a regulatory requirement but a cornerstone of scientific integrity.[6]
Selecting the Appropriate Analytical Technique: A Comparative Overview
The choice of an analytical method is a critical first step and should be based on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the intended purpose of the method. Here, we compare two commonly employed techniques for the quantification of small organic molecules: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high resolution, sensitivity, and specificity. It is particularly well-suited for the analysis of complex mixtures and for stability-indicating assays where the analyte of interest needs to be quantified in the presence of impurities and degradation products.[7][8][9][10]
UV-Vis Spectrophotometry , on the other hand, is a simpler, faster, and more cost-effective technique. However, its specificity is limited, as any substance that absorbs light at the same wavelength as the analyte will interfere with the measurement.[11]
For the quantification of this compound, an HPLC method is recommended as the primary choice due to its superior specificity, which is crucial for ensuring that only the target analyte is being measured. A UV-Vis spectrophotometric method can serve as a valuable secondary or screening tool, particularly in scenarios where speed is more critical than absolute specificity, such as in-process controls.
Validation of a High-Performance Liquid Chromatography (HPLC) Method
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[5][12] The following sections detail the validation parameters for an HPLC method for the quantification of this compound, in accordance with ICH Q2(R2) guidelines.[2][3][4]
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of a standard solution of this compound and selecting the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.
Caption: A streamlined workflow for the HPLC analysis of this compound.
Validation Parameters
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[1][13] For this compound, this includes impurities, degradation products, and matrix components.
-
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a standard solution of the analyte.
-
Analyze a sample spiked with known impurities and/or degradation products.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and the peak purity should be confirmed using a diode-array detector.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1][3]
-
Experimental Protocol: Prepare a series of at least five concentrations of the analyte over the desired range. Analyze each concentration in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][5][13]
-
Experimental Protocol: The range is confirmed by the linearity, accuracy, and precision studies.
-
Acceptance Criteria: For an assay, the typical range is 80% to 120% of the test concentration.[13][14]
Accuracy is the closeness of the test results obtained by the method to the true value.[1][6][13]
-
Experimental Protocol: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6][15] It is assessed at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][6][7]
-
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13][16]
-
Experimental Protocol: Intentionally vary parameters such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected.
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[1][6]
-
Experimental Protocol: Inject a standard solution multiple times (e.g., five or six replicates) before and during the analysis of samples.
-
Acceptance Criteria: The RSD of the peak area and retention time should be ≤ 2.0%. Other parameters like tailing factor and theoretical plates should also meet predefined criteria.
Validation of a UV-Vis Spectrophotometric Method
A UV-Vis spectrophotometric method can be a viable alternative for the quantification of this compound, especially for in-process controls where speed is a priority. The validation of this method follows similar principles to the HPLC method, but with some key differences.
Experimental Protocol: UV-Vis Spectrophotometric Method
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that dissolves the analyte and does not interfere with its absorbance at the analytical wavelength (e.g., methanol or 0.1 M HCl).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound.
-
Standard Preparation: A stock solution is prepared and serially diluted to create calibration standards.
-
Sample Preparation: The sample is dissolved in the solvent, and the absorbance is measured at the λmax against a solvent blank.
Caption: A straightforward workflow for the UV-Vis spectrophotometric analysis.
Comparative Validation Parameters
The validation parameters for the UV-Vis method are largely the same as for the HPLC method, but the experimental execution and acceptance criteria may differ, particularly for specificity.
-
Specificity: This is the main limitation of the UV-Vis method. It can be assessed by comparing the spectra of the analyte in the sample matrix with that of a pure standard. Any significant difference may indicate interference.
-
Linearity, Range, Accuracy, and Precision: The principles and protocols are similar to the HPLC method, with absorbance values used instead of peak areas. The acceptance criteria are generally the same.
Data Summary and Comparison
The following tables provide a hypothetical but representative summary of the validation data for the two methods, illustrating the expected performance characteristics.
Table 1: Comparison of HPLC and UV-Vis Method Validation Parameters
| Validation Parameter | HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High (Separates analyte from impurities) | Low (Prone to interference from absorbing species) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range (Assay) | 80% - 120% of target concentration | 80% - 120% of target concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% |
| LOD | Lower (e.g., ng/mL range) | Higher (e.g., µg/mL range) |
| LOQ | Lower (e.g., ng/mL range) | Higher (e.g., µg/mL range) |
| Robustness | High | Moderate |
Table 2: System Suitability Parameters for the HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 2.0% |
Conclusion
The validation of an analytical method is a critical exercise that ensures the reliability, accuracy, and reproducibility of quantitative data. For the quantification of this compound, a validated HPLC method is the gold standard, offering the high degree of specificity required in a pharmaceutical setting. While a UV-Vis spectrophotometric method can be a useful tool for rapid in-process checks, its inherent lack of specificity must be carefully considered.
This guide has provided a comprehensive framework for the validation of both HPLC and UV-Vis spectrophotometric methods, grounded in the principles of the ICH guidelines. By following these protocols and understanding the scientific rationale behind them, researchers and scientists can confidently develop and validate robust analytical methods that ensure the quality and consistency of their products.
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A Comparative Spectroscopic Guide to 6-Chloro-2-methyl-2H-indazol-5-amine and Its Nitro Precursor
For professionals in drug discovery and chemical research, the unambiguous structural confirmation of a target molecule and its synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of the pharmacologically relevant compound 6-Chloro-2-methyl-2H-indazol-5-amine and its immediate synthetic precursor, 5-nitro-6-chloro-2-methyl-2H-indazole . The transformation from the nitro-precursor to the amino-product represents a critical step in the synthesis of more complex molecules, such as the antiviral agent Ensitrelvir.[1] Understanding the distinct spectroscopic signatures of each compound is essential for reaction monitoring, quality control, and final product verification.
This guide moves beyond a simple data sheet, offering a detailed analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for each compound. We will explore the causal relationships between the molecular structure and its spectroscopic output, providing a robust framework for researchers working with these or similar indazole derivatives.
The Synthetic Transformation: A Spectroscopic Journey
The synthesis of this compound from its precursor is a classic example of nitro group reduction. This functional group conversion dramatically alters the electronic properties and, consequently, the spectroscopic characteristics of the molecule. The process involves the reduction of the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂), a change that is readily observable across various analytical techniques.[1]
Caption: Synthetic route from the nitro precursor to the final amine product.
Spectroscopic Analysis of the Precursor: 5-nitro-6-chloro-2-methyl-2H-indazole
Molecular Formula: C₈H₆ClN₃O₂ Molecular Weight: 211.61 g/mol CAS Number: 1801267-04-8
The presence of the strongly electron-withdrawing nitro group (-NO₂) and the halogen (Cl) atom are the dominant factors influencing the spectroscopic profile of this precursor.
Predicted ¹H and ¹³C NMR Data
In NMR spectroscopy, the electron-withdrawing nature of the nitro group deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).
-
¹H NMR: The two aromatic protons on the benzene ring are expected to be singlets due to their isolation from other protons. The proton at the C7 position (H-7) will be significantly downfield due to the deshielding effects of both the adjacent chloro group and the para-nitro group. The proton at the C4 position (H-4) will also be downfield, influenced by the nitro group. The proton on the pyrazole ring (H-3) and the N-methyl protons will have characteristic shifts for 2H-indazole systems.[2][3]
-
¹³C NMR: The carbon atoms directly attached to the nitro group (C-5) and the chlorine atom (C-6) will be significantly affected. The C-5 carbon is expected to be deshielded, while the C-6 carbon's shift will be influenced by the inductive effect of chlorine. Aromatic carbons generally appear in the 110-150 ppm range in indazole systems.[3][4]
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy is particularly effective for identifying the key functional groups in this molecule. The most diagnostic signals are those from the nitro group.
-
N-O Stretching: The nitro group produces two strong, characteristic absorption bands. The asymmetric stretch is typically found in the 1500-1560 cm⁻¹ region, and the symmetric stretch appears in the 1300-1360 cm⁻¹ range.[3] Their presence is a definitive marker for the precursor.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region will confirm the presence of the aromatic rings.
-
C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.
Predicted Mass Spectrometry (MS) Data
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 211, with a characteristic M+2 peak at m/z 213 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) and subsequent fragmentation of the indazole ring.[5]
Spectroscopic Analysis of the Final Product: this compound
Molecular Formula: C₈H₈ClN₃ Molecular Weight: 181.62 g/mol CAS Number: 1893125-36-4[6][7]
The reduction of the nitro group to an amine introduces a proton-rich, electron-donating group, leading to predictable and significant changes in the spectra compared to the precursor.
Predicted ¹H and ¹³C NMR Data
The electron-donating amino group shields adjacent protons and carbons, causing their signals to shift to a lower chemical shift (upfield) relative to the nitro precursor.
-
¹H NMR: The most significant change will be the upfield shift of the aromatic protons (H-4 and H-7) compared to the precursor. A new, broad signal is expected to appear, typically between 3.5 and 5.0 ppm, corresponding to the two protons of the amino group (-NH₂). The exact position and broadness of this peak can vary with solvent and concentration. The N-methyl and H-3 signals will remain in their characteristic regions but may experience slight shifts.
-
¹³C NMR: The carbon attached to the new amino group (C-5) will be significantly shielded (shifted upfield) compared to its state in the nitro precursor. The other aromatic carbons will also experience slight upfield shifts due to the increased electron density in the ring.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum provides the clearest confirmation of the successful reduction.
-
Disappearance of Nitro Peaks: The two strong absorption bands for the N-O stretches (around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹) will be absent in the product's spectrum.
-
Appearance of Amine Peaks: A primary amine (-NH₂) gives two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, one for the symmetric stretch and one for the asymmetric stretch.[8][9][10] The appearance of this doublet is a definitive indicator of the product's formation. An N-H bending (scissoring) vibration is also expected around 1600-1650 cm⁻¹ .[10]
Predicted Mass Spectrometry (MS) Data
The molecular ion peak (M⁺) for the product will be observed at m/z 181, with its corresponding M+2 isotope peak at m/z 183. This shift in the molecular weight from 211 to 181 (a difference of 30 Da, corresponding to the replacement of NO₂ with NH₂) provides conclusive evidence of the transformation.
Data Summary and Comparison
The following tables summarize the key predicted spectroscopic data, highlighting the differences that enable unambiguous characterization.
Table 1: Predicted ¹H and ¹³C NMR Data Comparison
| Feature | 5-nitro-6-chloro-2-methyl-2H-indazole (Precursor) | This compound (Product) | Rationale for Change |
| Aromatic Protons | Downfield (deshielded) | Upfield (shielded) | Replacement of electron-withdrawing -NO₂ with electron-donating -NH₂. |
| -NH₂ Protons | Absent | Broad signal (e.g., 3.5-5.0 ppm) | Introduction of the primary amine group. |
| Aromatic Carbons | C-5 is strongly deshielded | C-5 is strongly shielded | The carbon attached to the substituent experiences the largest electronic effect. |
| N-CH₃ & H-3 Protons | Characteristic shifts | Similar characteristic shifts | These protons are less affected by the change at the C-5 and C-6 positions. |
Table 2: Predicted IR and MS Data Comparison
| Technique | Feature | 5-nitro-6-chloro-2-methyl-2H-indazole (Precursor) | This compound (Product) | Rationale for Change |
| IR | N-O Stretch (asymmetric) | Strong, ~1500-1560 cm⁻¹ | Absent | Loss of the nitro group. |
| IR | N-O Stretch (symmetric) | Strong, ~1300-1360 cm⁻¹ | Absent | Loss of the nitro group. |
| IR | N-H Stretch | Absent | Two peaks, ~3300-3500 cm⁻¹ | Formation of the primary amine group. |
| MS | Molecular Ion (M⁺) | m/z 211 (M+2 at 213) | m/z 181 (M+2 at 183) | Reduction of -NO₂ (46 Da) to -NH₂ (16 Da), a net loss of 30 Da. |
Experimental Protocols
To acquire the data discussed, standardized laboratory procedures should be followed. The methodologies below serve as a general guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[11]
-
Data Acquisition:
-
For ¹H NMR, acquire spectra using a standard single-pulse experiment. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon.
-
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).[11]
Caption: Standard workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation data or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Data Acquisition: Introduce the sample into the instrument (e.g., via direct infusion for ESI or a GC inlet for EI). Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
By carefully analyzing these key spectroscopic differences, researchers can confidently track the conversion of 5-nitro-6-chloro-2-methyl-2H-indazole to this compound, ensuring the integrity of their synthetic pathway and the purity of their final product.
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A Comparative Guide to the Kinase Inhibitory Profiles of 6-Chloro-2-methyl-2H-indazol-5-amine Derivatives
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth technical comparison of the kinase inhibitory profiles of derivatives of 6-Chloro-2-methyl-2H-indazol-5-amine and related 6-substituted indazoles, benchmarked against established multi-kinase inhibitors, Pazopanib and Axitinib. We will delve into the experimental data that underpins these comparisons, provide detailed protocols for assessing kinase inhibition, and explore the signaling pathways these compounds modulate.
The Indazole Scaffold: A Cornerstone of Kinase Inhibitor Design
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The indazole core has emerged as a key pharmacophore in the development of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Several successful anti-cancer drugs, such as Axitinib and Pazopanib, feature this heterocyclic motif and are primarily recognized for their anti-angiogenic effects through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and other receptor tyrosine kinases.
The strategic modification of the indazole ring, particularly at the 6-position, is a critical determinant of both the potency and selectivity of these inhibitors against different kinases. This guide will explore how substitutions at this position can dramatically alter the kinase inhibitory profile of the indazole scaffold.
Comparative Analysis of Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected 6-substituted indazole derivatives and the comparator drugs, Pazopanib and Axitinib, against a panel of protein kinases. Lower IC50 values are indicative of higher potency.
| Compound ID | 6-Position Substituent | Primary Kinase Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) / % Inhibition | Selectivity Fold | Source(s) |
| Compound 15 | -H | JNK3 | 1 | p38α | 226 | 226x | |
| Compound 8 | -F | JNK3 | 5 | p38α | - | - | |
| Compound 17 | -OCH₃ | JNK3 | - | p38α | - | 8x | |
| VH02 | -Indazolyl | VEGFR-2 | 560 | EGFR | Modest Inhibition | Selective for VEGFR-2 | |
| Pazopanib | N/A | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit | 10, 30, 47, 71/84, 74 | c-Fms | 146 | Multi-targeted | |
| Axitinib | N/A | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | - | - | Multi-targeted |
Data Interpretation:
The data reveals a fascinating divergence in the kinase selectivity of 6-substituted indazole derivatives. Unsubstituted (Compound 15) and 6-fluoro substituted (Compound 8) indazoles demonstrate potent inhibition of the stress-activated protein kinase JNK3, with a high degree of selectivity over the related p38α kinase. This suggests a potential therapeutic application in inflammatory diseases or certain cancers where the JNK signaling pathway is implicated.
In contrast, the introduction of a larger, more complex substituent at the 6-position, such as an indazolyl group (VH02), shifts the inhibitory profile towards VEGFR-2, a key mediator of angiogenesis. This profile aligns more closely with the established multi-kinase inhibitors Pazopanib and Axitinib, which are potent inhibitors of VEGFR and other receptor tyrosine kinases involved in tumor growth and angiogenesis. Pazopanib and Axitinib, both containing an indazole core, exhibit broad-spectrum activity against several receptor tyrosine kinases, underscoring their clinical utility in treating various solid tumors.
This comparative analysis highlights the profound impact of substitution at the 6-position of the indazole ring, enabling the fine-tuning of kinase selectivity to target distinct signaling pathways.
Key Signaling Pathways
The targeted inhibition of specific kinases can have a profound impact on cellular function. The indazole derivatives discussed in this guide primarily modulate the VEGFR and MAPK/ERK signaling pathways.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. This process is essential for normal physiological functions but is also a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a downstream signaling cascade that promotes cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that relays extracellular signals to the nucleus to control a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a common driver of cancer. The pathway consists of a three-tiered kinase cascade: a MAP3K (e.g., Raf), a MAP2K (MEK), and a MAPK (ERK).
Caption: Overview of the MAPK/ERK signaling pathway.
Experimental Protocols for Kinase Inhibitor Assessment
The characterization of kinase inhibitors relies on robust and reproducible experimental assays. Below are detailed protocols for a biochemical and a cell-based assay commonly used to determine the potency and cellular efficacy of these compounds.
Biochemical Kinase Inhibition Assay: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant VEGFR-2 kinase by measuring ATP consumption.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Test Compound (e.g., 6-substituted indazole derivative)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in 1x Kinase Buffer.
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup: Add the master mixture to each well of a 96-well plate.
-
Inhibitor Addition: Add the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Enzyme Addition: Thaw the VEGFR-2 enzyme on ice and dilute to the desired concentration in 1x Kinase Buffer. Add the diluted enzyme to all wells except the "Blank" (no enzyme) wells.
-
Kinase Reaction: Gently mix the plate and incubate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and initiates a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Cell-Based Kinase Inhibition Assay: Western Blot for ERK1/2 Phosphorylation
This protocol describes a method to assess the ability of a test compound to inhibit the MAPK/ERK signaling pathway in a cellular context by measuring the phosphorylation of ERK1/2.
Materials:
-
Relevant cell line (e.g., HEK-293, cancer cell line with activated MAPK pathway)
-
Complete growth medium
-
Test Compound
-
Growth factor or other stimulus to activate the MAPK/ERK pathway
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to attach overnight. Serum-starve the cells to reduce basal ERK1/2 phosphorylation. Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time. Stimulate the cells with a growth factor to activate the MAPK/ERK pathway for a short period (e.g., 10-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the same membrane can be stripped of the phospho-ERK1/2 antibody and re-probed with an antibody that detects total ERK1/2.
-
-
Data Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment condition to determine the extent of inhibition.
Conclusion and Future Directions
The 6-substituted indazole scaffold offers a versatile platform for the design of kinase inhibitors with tunable selectivity. While simple substitutions at the 6-position can yield potent inhibitors of stress-activated kinases like JNK3, more complex modifications can shift the inhibitory profile towards key drivers of angiogenesis such as VEGFR-2. This guide provides a framework for comparing the kinase inhibitory profiles of novel this compound derivatives and other indazoles against established drugs like Pazopanib and Axitinib.
Future research in this area should focus on expanding the kinase panel for profiling these compounds to gain a more comprehensive understanding of their selectivity and potential off-target effects. Furthermore, cell-based assays and in vivo studies are crucial next steps to validate the therapeutic potential of these novel indazole derivatives in relevant disease models. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of kinase inhibitors.
References
- MAPK/ERK p
- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH. [Link]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8290209/]([Link]
A Senior Application Scientist's Guide to Evaluating the Cost-Effectiveness of Different Synthetic Pathways
In the competitive landscape of pharmaceutical and chemical industries, the choice of a synthetic pathway is a critical strategic decision that extends far beyond the laboratory bench. It directly impacts a project's economic viability, scalability, and environmental footprint. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous, data-driven evaluation of different synthetic pathways, moving beyond simplistic yield comparisons to a holistic and commercially-astute analysis.
The Strategic Importance of Pathway Selection
The elegance of a synthetic route on paper can be deceptive. A pathway that delivers a high yield in early-stage research may prove economically unfeasible or environmentally unsustainable at a commercial scale.[1][2] The ideal synthetic route is a harmonious blend of efficiency, safety, cost-effectiveness, and sustainability.[3][4] A poorly chosen pathway can lead to inflated costs, complex manufacturing processes, and significant regulatory hurdles. Conversely, a well-designed route can provide a significant competitive advantage.[5][6]
Core Principles for a Holistic Evaluation
A robust evaluation of synthetic pathways requires a multi-faceted approach that integrates key performance indicators (KPIs) from both chemistry and process engineering.[7] These metrics provide a quantitative basis for comparison, enabling informed decision-making.
Yield and Productivity: Beyond the Percent Sign
While percentage yield is a fundamental metric, it only tells part of the story.[8] A comprehensive assessment must also consider the efficiency of the process in terms of time and resources.
-
Percent Yield (%): The most basic measure of a reaction's efficiency, calculated as the ratio of the actual yield to the theoretical yield.[8]
-
Space-Time Yield (STY): This metric is crucial for assessing the productivity of a reactor. It is defined as the mass of product produced per unit volume of the reactor per unit of time (e.g., kg/L/day ). A high STY indicates an efficient use of reactor capacity.
Green Chemistry Metrics: Quantifying Sustainability
The principles of green chemistry provide a framework for designing more environmentally benign chemical processes.[4][9][10] Several key metrics have been developed to quantify the "greenness" of a synthetic route.
-
Atom Economy (%): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[11] A higher atom economy signifies a more efficient reaction with less waste generation.
-
Process Mass Intensity (PMI): A more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a given mass of product.[12][13][14] A lower PMI is indicative of a more sustainable and cost-effective process.
-
E-Factor (Environmental Factor): This metric is the ratio of the mass of waste generated to the mass of the product.[12][15] It provides a direct measure of the environmental impact of a process.
Cost of Goods (COGM): The Financial Reality
The Cost of Goods Manufactured (COGM) is a critical financial metric that encompasses all the direct costs associated with producing a product.[16][17][18] A thorough COGM analysis is essential for assessing the commercial viability of a synthetic pathway.
-
Raw Material Costs: This includes the cost of all starting materials, reagents, catalysts, and solvents.[19]
-
Manufacturing Costs: This category includes direct labor, utilities (heating, cooling, etc.), and equipment depreciation.
-
Waste Disposal Costs: The cost of treating and disposing of all waste streams generated during the process.
Safety, Health, and Environment (SHE) Profile
The inherent safety and environmental risks of a synthetic pathway must be carefully evaluated.
-
Reagent and Solvent Hazards: The use of highly toxic, flammable, or explosive materials can necessitate specialized handling procedures and equipment, increasing both cost and risk.
-
Reaction Conditions: Extreme temperatures and pressures can lead to higher energy consumption and require specialized, more expensive reactors.
-
Environmental Impact: The generation of hazardous waste and the use of environmentally persistent solvents should be minimized.
A Structured Workflow for Comparative Analysis
A systematic approach is crucial for generating reliable and comparable data. The following workflow provides a roadmap for evaluating and selecting the optimal synthetic pathway.
Caption: A systematic workflow for the evaluation and selection of synthetic pathways.
Experimental Protocols for Data Generation
The accuracy of your evaluation is directly dependent on the quality of your experimental data. The following protocols outline key experiments for generating the necessary data.
Protocol 1: Determination of Reaction Yield and Purity by HPLC
-
Preparation of Standards:
-
Accurately weigh a certified reference standard of the target compound.
-
Prepare a stock solution of known concentration in a suitable diluent.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution.
-
-
Sample Preparation:
-
At the end of the reaction, quench the reaction and accurately weigh the entire reaction mixture.
-
Dissolve a known mass of the crude reaction mixture in a precise volume of diluent.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Analysis:
-
Inject the calibration standards and generate a linear regression curve of peak area versus concentration.
-
Inject the prepared sample from the reaction mixture.
-
Determine the concentration of the target compound in the sample using the calibration curve.
-
Calculate the total mass of the product in the reaction mixture and subsequently determine the reaction yield.[8]
-
Assess the purity of the product by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[20][21]
-
Protocol 2: Mass Balance Analysis for PMI and E-Factor Calculation
-
Pre-Reaction Measurements:
-
Accurately weigh all materials to be used in the synthesis, including reactants, reagents, catalysts, and solvents. Record these values meticulously.
-
-
Reaction Execution:
-
Carry out the synthesis according to the optimized procedure.
-
-
Post-Reaction Measurements:
-
After completion and work-up, isolate and accurately weigh the dried, purified product.
-
Collect and weigh all waste streams, including aqueous washes, spent organic solvents, and solid by-products.
-
-
Calculations:
-
Total Mass In: Sum the masses of all materials from step 1.
-
Mass of Product: The final weight of the isolated product.
-
PMI = (Total Mass In) / (Mass of Product)
-
E-Factor = (Total Mass of Waste) / (Mass of Product)
-
Case Study: A Comparative Analysis of Two Synthetic Routes to "Pharma-X"
To illustrate this framework in action, let's consider a hypothetical comparison of two synthetic pathways to a key pharmaceutical intermediate, "Pharma-X".
Pathway A: A traditional, linear synthesis involving multiple protection and deprotection steps. Pathway B: A modern, convergent synthesis utilizing a key catalytic cross-coupling reaction.
Table 1: Comparative Data for Pathway A vs. Pathway B
| Metric | Pathway A (Traditional) | Pathway B (Modern) | Rationale |
| Overall Yield | 55% | 70% | Pathway B's convergent approach and higher-yielding steps result in a superior overall yield. |
| Number of Steps | 6 | 4 | The streamlined nature of Pathway B reduces the number of unit operations, saving time and resources.[5] |
| Atom Economy | 40% | 65% | The catalytic cross-coupling in Pathway B is inherently more atom-economical than the stoichiometric reactions in Pathway A.[11] |
| Process Mass Intensity (PMI) | 120 | 35 | Pathway B is significantly more resource-efficient, generating substantially less waste per kilogram of product.[12][13] |
| Cost of Goods (per kg) | $1,200 | $750 | The higher yield, fewer steps, and lower waste disposal costs make Pathway B the more cost-effective option. |
| Key Reagents | Stoichiometric reducing agent, protecting groups | Palladium catalyst, phosphine ligand | While the catalyst in Pathway B has a high initial cost, its low loading and high turnover number make it more economical at scale. |
| Solvents | Dichloromethane, Tetrahydrofuran | 2-Methyltetrahydrofuran, Ethanol | Pathway B utilizes greener, more sustainable solvents. |
| Safety Concerns | Use of a pyrophoric reagent | Handling of a potent API in the final step | Both pathways have manageable safety risks, but the pyrophoric reagent in Pathway A requires more stringent engineering controls. |
Decision-Making Framework
The following diagram illustrates the logical process for selecting the optimal pathway based on the collected data.
Caption: A decision-making flowchart for synthetic pathway selection.
Conclusion
The selection of a synthetic pathway is a complex decision that requires a holistic and data-driven approach. By moving beyond traditional metrics like yield and embracing a comprehensive evaluation that includes green chemistry principles, cost of goods, and safety considerations, organizations can make more informed and strategic decisions. The framework and protocols outlined in this guide provide a robust methodology for de-risking the scale-up process, enhancing economic competitiveness, and promoting sustainable manufacturing practices in the pharmaceutical and chemical industries.
References
- The Green Chemistry Approach to Pharma Manufacturing. Vertex AI Search.
- Principles of green chemistry: Advancing pharma sustainability. Vertex AI Search.
- Green chemistry: Navigating growing ESG challenges in pharma manufacturing. Vertex AI Search.
- 12 Principles of Green Chemistry and How They Apply to Pharma R&D. Vertex AI Search.
- Green Chemistry Pharmaceutical Industry. Syrris.
- A simple similarity metric for comparing synthetic routes. Digital Discovery (RSC Publishing).
- Using Data Analysis To Evaluate and Compare Chemical Syntheses.
- Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. PubMed Central.
- A simple similarity metric for comparing synthetic routes.
- Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Rel
- A Simple Similarity Metric for Comparing Synthetic Routes (2023). Samuel Genheden.
- Metrics of Green Chemistry and Sustainability.
- METRICS. Green Chemistry Toolkit.
- Metrics to 'green' chemistry—which are the best?. Vertex AI Search.
- Synthetic Route Selection.
- Selected Green Chemistry Metrics for Educ
- Selection of cost-effective yet chemically diverse pathways from the networks of computer-gener
- Smarter synthesis routes cut time and costs. Vertex AI Search.
- How do you calculate the yield and purity of a chemical reaction?. TutorChase.
- The Role of Custom Synthesis in Cost-effective Drug Production. Reachem.
- How to Calculate the Cost of Goods Manufactured (COGM).
- How to Calculate the Cost of Goods Sold (COGS). Preferred CFO.
- Determin
- Predicting the price of molecules using their predicted synthetic p
- Cost of Goods Manufactured (COGM)
- Cost of Goods Sold in Manufacturing – How to Calcul
- How To: Improve Yield. Department of Chemistry : University of Rochester.
- How to calculate the theoretical yield, purity and %yield of a peptide
- Estimation of production cost and revenue. processdesign.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
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Navigating the Heterocyclic Landscape: A Comparative Guide to Alternatives for 6-Chloro-2-methyl-2H-indazol-5-amine in Pharmaceutical Synthesis
In the intricate world of pharmaceutical synthesis, the selection of building blocks is a critical determinant of the efficiency, scalability, and ultimately, the success of a drug development program. 6-Chloro-2-methyl-2H-indazol-5-amine has emerged as a key intermediate, notably in the synthesis of the antiviral agent Ensitrelvir. However, the principles of medicinal chemistry encourage a proactive exploration of alternatives to optimize synthetic routes, circumvent potential intellectual property hurdles, and enhance the physicochemical and pharmacokinetic profiles of lead compounds. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering experimental data and strategic insights for researchers, scientists, and drug development professionals.
The Central Role of the Indazole Scaffold and the Rationale for Alternatives
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, attributed to its versatile biological activities, including kinase inhibition.[1][2] Its unique arrangement of nitrogen atoms allows for crucial hydrogen bonding interactions with biological targets. This compound, with its specific substitution pattern, is a highly functionalized building block poised for further elaboration in complex syntheses.
The impetus to explore alternatives stems from several key considerations in drug development:
-
Synthetic Accessibility and Cost: The complexity and number of steps in the synthesis of a building block directly impact the cost of goods for the final active pharmaceutical ingredient (API). Alternative scaffolds that can be prepared more efficiently or from cheaper starting materials are highly desirable.
-
Physicochemical and Pharmacokinetic (ADME) Properties: Subtle changes in the heterocyclic core can significantly modulate properties such as solubility, lipophilicity (logP), metabolic stability, and bioavailability. Bioisosteric replacement is a powerful strategy to fine-tune these parameters for optimal drug performance.
-
Intellectual Property (IP) Landscape: Novel heterocyclic cores can provide a pathway to new chemical entities with distinct IP protection, a crucial aspect of pharmaceutical innovation.
-
Structure-Activity Relationship (SAR) Exploration: Evaluating different scaffolds allows for a broader exploration of the chemical space around a biological target, potentially leading to the discovery of compounds with improved potency, selectivity, or safety profiles.
This guide will focus on three primary classes of bioisosteric alternatives to the indazole core: benzimidazoles , azaindoles , and pyrrolopyrimidines . These scaffolds have been selected based on their established roles as indazole bioisosteres in medicinal chemistry, particularly in the context of kinase inhibitors and other targeted therapies.
Comparative Analysis of Synthetic Routes and Key Intermediates
A robust comparison of these alternatives necessitates a detailed examination of their synthetic accessibility. The following sections provide an overview of the synthetic strategies for the parent this compound and its potential bioisosteric replacements.
Synthesis of this compound
The manufacturing process for this key intermediate, as disclosed in the development of Ensitrelvir, provides a benchmark for comparison. A common route starts from readily available 2-fluoro-4-chlorobenzaldehyde.
Experimental Protocol: Synthesis of this compound
-
Step 1: Nitration of 2-fluoro-4-chlorobenzaldehyde.
-
To a solution of 2-fluoro-4-chlorobenzaldehyde in concentrated sulfuric acid at 0°C, a mixture of fuming nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.
-
The reaction mixture is stirred for 1-2 hours and then poured onto ice.
-
The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-2-fluoro-5-nitrobenzaldehyde.
-
-
Step 2: Formation of the Indazole Ring.
-
The 4-chloro-2-fluoro-5-nitrobenzaldehyde is dissolved in a suitable solvent such as ethanol.
-
Hydrazine hydrate is added, and the mixture is heated to reflux for several hours. The reaction proceeds via formation of a hydrazone followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring.
-
Upon cooling, the product, 6-chloro-5-nitro-1H-indazole, crystallizes and is collected by filtration.
-
-
Step 3: N-Methylation.
-
6-chloro-5-nitro-1H-indazole is dissolved in a polar aprotic solvent like DMF.
-
A base such as potassium carbonate is added, followed by a methylating agent like methyl iodide or dimethyl sulfate. The reaction is stirred at room temperature until completion. This step can lead to a mixture of N1 and N2 isomers, requiring chromatographic separation to isolate the desired 2-methyl isomer.
-
-
Step 4: Reduction of the Nitro Group.
-
The purified 6-chloro-2-methyl-5-nitro-2H-indazole is dissolved in a solvent mixture such as ethanol and water.
-
A reducing agent, typically iron powder in the presence of an acid like ammonium chloride, is added.
-
The reaction is heated to reflux until the reduction is complete.
-
After cooling, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or chromatography to yield this compound.
-
dot digraph "Synthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Synthetic Pathway to this compound", fontsize=10, fontname="Arial"]; enddot
Caption: Synthetic Pathway to this compound
Alternative 1: Benzimidazole Derivatives
Benzimidazoles are classic bioisosteres of indazoles and are prevalent in numerous approved drugs.[3][4] The synthesis of a similarly substituted 5-amino-6-chlorobenzimidazole would typically start from a substituted o-phenylenediamine.
Experimental Protocol: Synthesis of 5-Amino-6-chloro-1-methyl-1H-benzimidazole (Proposed)
-
Step 1: Synthesis of 4-chloro-5-nitro-1,2-phenylenediamine.
-
Starting from 2,4-dichloro-1-nitrobenzene, a selective nucleophilic aromatic substitution with ammonia can be performed to introduce an amino group, followed by reduction of the second chloro group. A more common route involves the nitration of 3,4-dichloroaniline followed by selective amination.
-
-
Step 2: Cyclization to form the Benzimidazole Ring.
-
The 4-chloro-5-nitro-1,2-phenylenediamine is reacted with formic acid or triethyl orthoformate under acidic conditions to yield 6-chloro-5-nitro-1H-benzimidazole.
-
-
Step 3: N-Methylation.
-
Similar to the indazole synthesis, the benzimidazole is N-methylated using an alkylating agent and a base. This step will also likely produce a mixture of N1 and N3 isomers, requiring separation.
-
-
Step 4: Reduction of the Nitro Group.
-
The 6-chloro-1-methyl-5-nitro-1H-benzimidazole is reduced using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation) to afford the target 5-amino-6-chloro-1-methyl-1H-benzimidazole.[5]
-
dot digraph "Synthesis of 5-Amino-6-chloro-1-methyl-1H-benzimidazole" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Proposed Synthetic Pathway to a Benzimidazole Alternative", fontsize=10, fontname="Arial"]; enddot
Caption: Proposed Synthetic Pathway to a Benzimidazole Alternative
Alternative 2: Azaindole (Pyrrolopyridine) Derivatives
Azaindoles, or pyrrolopyridines, are another important class of indole and indazole bioisosteres.[6] The position of the nitrogen atom in the pyridine ring significantly influences the electronic properties of the scaffold. For a close structural analogy, a 7-azaindole would be a suitable candidate.
Experimental Protocol: Synthesis of 5-Amino-6-chloro-7-azaindole (Proposed)
-
Step 1: Synthesis of a Substituted Aminopyridine.
-
A suitable starting material would be a 2,3-diamino-5-chloropyridine derivative. This can be prepared from commercially available chloropyridines through nitration and reduction sequences.[7]
-
-
Step 2: Construction of the Pyrrole Ring.
-
The pyrrole ring can be constructed using various methods, such as the Fischer indole synthesis with a suitable ketone or aldehyde, or through palladium-catalyzed cross-coupling reactions followed by cyclization.[8] For instance, a Larock indole synthesis approach could be employed.
-
-
Step 3: Functional Group Interconversion.
-
Depending on the specific synthetic route, further functionalization, such as the introduction of the amino group at the 5-position, may be necessary. This could be achieved through nitration and subsequent reduction.
-
dot digraph "Synthesis of 5-Amino-6-chloro-7-azaindole" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Proposed Synthetic Pathway to an Azaindole Alternative", fontsize=10, fontname="Arial"]; enddot
Caption: Proposed Synthetic Pathway to an Azaindole Alternative
Alternative 3: Pyrrolopyrimidine Derivatives
Pyrrolopyrimidines offer a different arrangement of nitrogen atoms, which can lead to distinct biological activities and physicochemical properties. The synthesis of a functionalized pyrrolopyrimidine often starts from a pyrimidine precursor.
Experimental Protocol: Synthesis of 5-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Proposed)
-
Step 1: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
This key intermediate can be synthesized from commercially available starting materials in a multi-step sequence. A common route involves the reaction of 2-amino-4,6-dichloropyrimidine with chloroacetaldehyde, followed by cyclization.[9]
-
-
Step 2: Nitration.
-
The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is subjected to nitration, which is expected to occur at the 5-position of the pyrrole ring, to yield 4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine.
-
-
Step 3: Reduction of the Nitro Group.
-
The nitro group is then reduced to the corresponding amine using standard reduction methods to afford 5-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
dot digraph "Synthesis of 5-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption [label="Proposed Synthetic Pathway to a Pyrrolopyrimidine Alternative", fontsize=10, fontname="Arial"]; enddot
Caption: Proposed Synthetic Pathway to a Pyrrolopyrimidine Alternative
Quantitative Comparison of Synthetic Routes
| Feature | This compound | 5-Amino-6-chloro-1-methyl-1H-benzimidazole | 5-Amino-6-chloro-7-azaindole | 5-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Starting Materials | 2-Fluoro-4-chlorobenzaldehyde | Substituted Dichloro-nitrobenzene | Substituted Chloropyridine | 2-Amino-4,6-dichloropyrimidine |
| Typical Overall Yield | Moderate to Good | Moderate | Variable, can be challenging | Moderate |
| Key Challenges | N-alkylation regioselectivity | Synthesis of substituted o-phenylenediamine | Regiocontrolled functionalization of the pyridine ring | Multi-step synthesis of the core scaffold |
| Scalability | Demonstrated on a large scale | Generally scalable | Can be challenging for specific isomers | Established for some derivatives |
Physicochemical and Pharmacokinetic Considerations
The choice of a heterocyclic core has profound implications for the drug-like properties of a molecule. The table below provides a comparative overview of the key physicochemical properties of the parent scaffolds.
| Property | Indazole | Benzimidazole | 7-Azaindole | Pyrrolo[2,3-d]pyrimidine |
| pKa (basic) | ~1.2 (N2) | ~5.5 | ~4.6 | ~3.5 |
| pKa (acidic) | ~14 | ~13 | ~16 | ~10 |
| Calculated logP | ~1.8 | ~1.5 | ~1.3 | ~1.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 2 | 3 |
| General Characteristics | Good balance of lipophilicity and polarity. | More basic, can improve aqueous solubility at physiological pH. | Increased polarity and hydrogen bonding capacity compared to indole. | Higher nitrogen content, generally more polar and soluble. |
Causality Behind the Physicochemical Differences:
-
Benzimidazole's higher basicity compared to indazole is due to the amidine-like nature of the imidazole ring, making the non-annulated nitrogen more available for protonation. This can be advantageous for salt formation and improving aqueous solubility.
-
7-Azaindole's pyridine nitrogen introduces a hydrogen bond acceptor, increasing polarity and potentially improving interactions with water and biological targets. This can lead to enhanced solubility and altered metabolic profiles compared to indazoles.[10]
-
Pyrrolopyrimidine's two nitrogen atoms in the pyrimidine ring significantly increase the polarity and hydrogen bonding potential of the molecule, which can be beneficial for solubility but may also increase the potential for off-target interactions.
Conclusion and Future Perspectives
While this compound is a validated and effective building block in pharmaceutical synthesis, a forward-thinking drug development program should always consider viable alternatives. Benzimidazoles, azaindoles, and pyrrolopyrimidines represent structurally and electronically distinct bioisosteres that offer a rich playground for medicinal chemists to optimize the properties of their lead compounds.
-
Benzimidazoles offer a synthetically accessible alternative with potentially improved solubility due to their higher basicity.
-
Azaindoles provide a means to modulate hydrogen bonding and polarity, which can be crucial for target engagement and pharmacokinetic properties.
-
Pyrrolopyrimidines , with their high nitrogen content, present an opportunity to significantly enhance polarity and explore different binding modes.
The choice of an alternative will ultimately depend on a multi-parameter optimization that considers synthetic feasibility, cost, the specific requirements of the biological target, and the desired ADME profile of the final drug candidate. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and to confidently navigate the diverse and rewarding landscape of heterocyclic chemistry in their quest for novel and improved therapeutics.
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A Researcher's Guide to Navigating the Kinase Selectivity of 6-Chloro-2-methyl-2H-indazol-5-amine-Based Compounds
For drug discovery and development professionals, the indazole scaffold represents a cornerstone in the design of potent kinase inhibitors.[1][2] Its versatility allows for strategic modifications that can significantly influence potency and, crucially, selectivity.[1] This guide provides an in-depth comparative analysis of compounds based on the 6-Chloro-2-methyl-2H-indazol-5-amine core, offering insights into their cross-reactivity profiles and the experimental workflows required to elucidate them. By understanding the nuances of kinase selectivity, researchers can better predict off-target effects, anticipate therapeutic windows, and ultimately de-risk their drug development programs.
The central challenge in developing kinase inhibitors is achieving selectivity for the intended target. Given the high degree of similarity in the ATP-binding sites across the human kinome, unintended inhibition of other kinases is a common hurdle, potentially leading to toxicity or diminished efficacy.[3] Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox but a fundamental aspect of understanding a compound's true biological activity.
The Indazole Core: A Privileged Scaffold in Kinase Inhibition
The indazole ring system is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous clinical candidates and approved drugs.[4][5] Its ability to form key hydrogen bond interactions within the kinase hinge region, coupled with the potential for substitution at various positions to modulate selectivity and pharmacokinetic properties, makes it an attractive starting point for inhibitor design.[1] The specific compound, this compound, offers a unique substitution pattern that can be exploited to achieve distinct selectivity profiles.
Comparative Kinase Selectivity Profiles
To illustrate the impact of structural modifications on selectivity, we present a comparative analysis of our lead compound, BC-101 (a hypothetical derivative of this compound) , against other known indazole-based kinase inhibitors. The following table summarizes their inhibitory activity against a panel of representative kinases. It is crucial to note that selectivity is not an absolute measure and can be influenced by assay conditions, particularly the ATP concentration.[6] For robust comparison, the IC50 values presented here are determined at or near the Km of ATP for each respective kinase.[6]
| Compound ID | Primary Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) / % Inhibition | Selectivity Fold | Source |
| BC-101 | AXL | 8 | VEGFR-2 | 150 | 18.75x | Hypothetical Data |
| FLT3 | 250 | 31.25x | Hypothetical Data | |||
| p38α | >1000 | >125x | Hypothetical Data | |||
| Compound A | JNK3 | 1 | p38α | 226 | 226x | [1] |
| Compound B | VEGFR-2 | 560 | EGFR | Modest Inhibition | Selective for VEGFR-2 | [1] |
| Compound C | FLT3, PDGFRα, Kit | <10 (EC50) | - | - | Spectrum Selective | [7] |
Table 1: Comparative kinase selectivity profiles of indazole derivatives. The selectivity fold is calculated by dividing the off-target IC50 by the primary target IC50.
Elucidating Cross-Reactivity: A Step-by-Step Methodological Approach
A tiered and systematic approach is the most efficient strategy for determining the kinase selectivity of a novel compound.[3] This involves an initial broad screening followed by more detailed dose-response analysis for any identified "hits."
Experimental Workflow for Kinase Selectivity Profiling
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Protocol 1: Broad Kinase Panel Screening (Biochemical Assay)
This initial screen provides a broad overview of a compound's kinase interaction landscape.
Objective: To identify potential off-target kinases for a test compound at a single high concentration.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., BC-101) in 100% DMSO.
-
Assay Plate Preparation: Dispense the test compound into a multi-well assay plate to a final concentration of 1 µM. Include appropriate controls (e.g., DMSO for 0% inhibition, a known broad-spectrum inhibitor for 100% inhibition).
-
Kinase and Substrate Addition: Add a pre-selected panel of kinases (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's HotSpot) and their respective substrates to the assay wells.
-
ATP Addition: Initiate the kinase reaction by adding radiolabeled [γ-³³P]ATP at a concentration approximating the Km for each kinase.
-
Incubation: Incubate the reaction plates at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the incorporation of ³³P into the substrate using a suitable method, such as filter binding and scintillation counting.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the controls. A common threshold for identifying a "hit" is >70% inhibition.
Causality Behind Experimental Choices: Using a high concentration (1 µM) in the initial screen increases the probability of detecting even weak off-target interactions. Performing assays at the Km of ATP for each kinase provides a more accurate measure of the compound's intrinsic affinity.[6]
Protocol 2: Dose-Response Analysis for IC50 Determination
For any "hits" identified in the primary screen, a dose-response analysis is performed to determine the IC50 value.
Objective: To quantify the potency of the test compound against identified off-target kinases.
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution series) in DMSO.
-
Assay Setup: Perform the kinase assay as described in Protocol 1, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Trustworthiness of the Protocol: A 10-point dose-response curve provides a more reliable and accurate determination of the IC50 compared to a 5-point curve.[3] This self-validating system ensures the robustness of the generated selectivity data.
Cellular Validation: Bridging the Gap from Biochemical to Biological Activity
While biochemical assays are essential for determining direct kinase inhibition, it is crucial to validate these findings in a cellular context.
Signaling Pathway Considerations
The downstream consequences of inhibiting a particular kinase are dictated by its role in cellular signaling cascades. For instance, AXL, a receptor tyrosine kinase, is involved in cell survival, proliferation, and migration through pathways such as PI3K/AKT and RAS/MEK/ERK.[8]
Caption: Simplified AXL signaling pathway.
Protocol 3: Cellular Target Engagement Assay (e.g., Western Blot)
Objective: To confirm that the test compound inhibits the phosphorylation of the target kinase and its downstream substrates in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for AXL) to 70-80% confluency. Treat the cells with varying concentrations of the test compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., p-AXL) and a downstream substrate (e.g., p-AKT), as well as total protein levels as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities to determine the extent of target inhibition.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is indispensable in the development of kinase inhibitors. The this compound scaffold holds significant promise for the generation of potent and selective kinase inhibitors. By employing a tiered approach to selectivity profiling, from broad biochemical screens to cellular target engagement assays, researchers can build a comprehensive understanding of a compound's activity. This data-driven approach, grounded in robust experimental design, is paramount for identifying lead candidates with the highest potential for clinical success. Future work should focus on expanding the panel of kinases for screening and employing advanced techniques such as chemical proteomics to identify non-kinase off-targets.
References
- Ng, P., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
- Gucký, T., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4647-4652. [Link]
- Myers, S. H., et al. (2016). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 59(15), 6933-6955. [Link]
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Myers, S. H., et al. (2016). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]
- Yadav, M., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 12(19), 11847-11868. [Link]
- Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 261, 115814. [Link]
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- Myers, S. H., et al. (2016). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. PubMed. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Chloro-2-methyl-2H-indazol-5-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Chloro-2-methyl-2H-indazol-5-amine (CAS No. 1893125-36-4), a halogenated indazole derivative. In the absence of a complete, official Safety Data Sheet (SDS) with exhaustive toxicological and ecological data, this guide is built upon the principles of chemical analogy, regulatory guidelines for similar chemical classes, and a conservative approach to laboratory safety.
I. Hazard Assessment and Precautionary Principles
Core Principles for Handling:
-
Work in a Designated Area: All work with this compound, including weighing and dilutions, should be conducted in a designated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and disposed of as contaminated waste after handling the compound.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A lab coat should be worn to protect personal clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be conducted in a fume hood, a NIOSH-approved respirator is required.
-
II. Segregation and Collection of Waste
Proper segregation of chemical waste is the cornerstone of safe and compliant disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all waste containing this compound. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., irritant, potentially harmful)
-
-
Waste Streams:
-
Solid Waste: Collect un-used or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid waste container. It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[7][8]
-
III. Disposal Procedures
The recommended method for the final disposal of this compound is incineration by a licensed hazardous waste disposal company.[9][10][11] This method is particularly suitable for halogenated organic compounds as it can achieve complete destruction of the molecule.
Key Considerations for Incineration:
-
Professional Disposal: Do not attempt to incinerate chemical waste in a standard laboratory furnace. The process requires specialized equipment capable of handling corrosive byproducts and scrubbing flue gases to prevent the release of harmful substances into the atmosphere.
-
Combustion Byproducts: The combustion of chlorinated organic compounds can produce hazardous byproducts, including hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially dioxins if the incineration conditions are not optimal.[12][13] Licensed disposal facilities have the necessary technology to manage these risks.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent the powder from becoming airborne.
-
For liquid spills: Use an absorbent material to contain the liquid.
-
-
Collect the Waste: Carefully sweep or scoop the contained material into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.
V. Regulatory Compliance
The disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[14][15][16][17] While a specific EPA hazardous waste code for this compound may not be explicitly listed, it would likely fall under codes for halogenated organic compounds. It is the responsibility of the waste generator to properly characterize their waste. Always consult with your institution's EHS department to ensure compliance with all applicable regulations.
VI. Summary of Key Information
| Parameter | Recommendation | Rationale |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal company. | Ensures complete destruction of the halogenated organic molecule. |
| Waste Segregation | Collect in a dedicated, labeled "Halogenated Organic Waste" container. | Prevents dangerous reactions and facilitates proper disposal. |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat. Respirator if aerosolization is possible. | Minimizes risk of exposure through skin contact, eye contact, or inhalation. |
| Spill Cleanup | Contain with absorbent material, collect in hazardous waste container, decontaminate area. | Prevents the spread of contamination and ensures safe cleanup. |
| Regulatory Compliance | Consult with your institution's EHS department to ensure adherence to all regulations. | Legal requirement and essential for environmental and public health protection. |
VII. Conclusion
The responsible management of chemical waste is an integral part of the research and development process. For this compound, a proactive and cautious approach to disposal is paramount. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal through licensed incineration, laboratory professionals can ensure the safety of themselves, their colleagues, and the environment.
References
- John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems.
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
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Comprehensive Safety and Handling Guide for 6-Chloro-2-methyl-2H-indazol-5-amine
Hazard Analysis and Core Safety Directives
6-Chloro-2-methyl-2H-indazol-5-amine is a halogenated aromatic amine. While specific toxicological data is limited, compounds of this class are known to present several potential hazards. Based on data from similar structures, such as 4-Amino-2-methyl-2H-indazole, we must assume that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Aromatic amines, as a class, warrant careful handling due to the potential for more severe health effects with prolonged or repeated exposure.
The chloro-substitution introduces considerations for the proper disposal of halogenated organic waste.[2][3] Therefore, a cradle-to-grave approach to handling—from initial receipt to final disposal—is essential for ensuring personnel safety and environmental compliance.
Key Safety Principles:
-
Minimize Exposure: All handling procedures should be designed to minimize the possibility of skin contact, eye contact, and inhalation of dust or aerosols.
-
Containment: All work with the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Preparedness: Ensure that all necessary personal protective equipment (PPE) is readily available and that personnel are trained in its proper use. Emergency procedures, including the location and use of eyewash stations and safety showers, should be clearly understood.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised, especially for extended handling. Inspect gloves for any signs of degradation or puncture before each use. |
| Eyes/Face | Safety goggles and face shield | Safety goggles provide essential protection against dust particles and splashes.[4] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when preparing solutions.[4] |
| Body | Flame-resistant laboratory coat | A lab coat, fully fastened, is mandatory to protect against incidental skin contact.[4] A flame-resistant coat is a best practice when working with any organic compound. |
| Respiratory | NIOSH-approved respirator | A respirator is required when handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust. The specific cartridge type should be determined by a formal risk assessment, but at a minimum should be effective for organic vapors and particulates. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is paramount for safety. The following diagram and procedural steps outline the recommended process for handling this compound.
Caption: Decontamination and waste disposal workflow.
Disposal Procedure:
-
Decontaminate Glassware:
-
Rinse all glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect this solvent rinse in the designated "Halogenated Organic Liquid Waste" container.
-
After the initial solvent rinse, the glassware can be washed with soap and water.
-
-
Final Disposal:
-
Ensure all waste containers are securely sealed and properly labeled.
-
Arrange for the disposal of all waste streams through your institution's Environmental Health and Safety (EH&S) department in accordance with local and national regulations. [5] By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
-
References
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- Bucknell University. (n.d.). Halogenated Waste.
- MBL Life Science. (2025). Safety Data Sheet.
- ChemBK. (2024). This compound.
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- WIT Press. (n.d.). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
- DPHHS. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Google Patents. (n.d.). US3324011A - Stabilization of chloro-substituted aromatic amines during thermal stress.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
